molecular formula C8H12N4O5 B13855786 5-Azacytidine-15N4

5-Azacytidine-15N4

Cat. No.: B13855786
M. Wt: 248.18 g/mol
InChI Key: NMUSYJAQQFHJEW-VOUHVYRCSA-N
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Description

5-Azacytidine-15N4 is a useful research compound. Its molecular formula is C8H12N4O5 and its molecular weight is 248.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N4O5

Molecular Weight

248.18 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1/i9+1,10+1,11+1,12+1

InChI Key

NMUSYJAQQFHJEW-VOUHVYRCSA-N

Isomeric SMILES

C1=[15N]C(=[15N]C(=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[15NH2]

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

Foundational & Exploratory

5-Azacytidine-15N4: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-AzaC), and its isotopically labeled counterpart 5-Azacytidine-15N4, is a pyrimidine nucleoside analog of cytidine with well-established anti-neoplastic activity. The incorporation of four 15N isotopes in the azacytidine molecule allows for its use in metabolic labeling and tracer studies to precisely track its molecular fate and interactions within cellular systems. This technical guide provides a comprehensive overview of the core mechanisms of action of 5-Azacytidine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.

The primary therapeutic effects of 5-Azacytidine are attributed to its dual action on both DNA and RNA, leading to epigenetic reprogramming and cytotoxicity in rapidly dividing cells, particularly cancer cells.[1][2] At low doses, its predominant effect is the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.[1][2] At higher doses, its incorporation into RNA becomes more prominent, disrupting protein synthesis and inducing a cytotoxic effect.[1][2]

Core Mechanisms of Action

Inhibition of DNA Methyltransferase (DNMT) and DNA Hypomethylation

The canonical mechanism of 5-Azacytidine involves its conversion to 5-aza-2'-deoxycytidine triphosphate (d-AZA-CTP) and subsequent incorporation into replicating DNA. Once incorporated, it acts as a suicide inhibitor of DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B). The nitrogen atom at the 5-position of the cytosine ring forms an irreversible covalent adduct with the DNMT enzyme, trapping it on the DNA.[3][4] This leads to the proteasomal degradation of the trapped DNMTs, resulting in a passive, replication-dependent loss of methylation patterns.[3][4] The resulting hypomethylation of CpG islands in gene promoter regions can lead to the re-activation of silenced tumor suppressor genes.[5]

DNMT_Inhibition 5-Azacytidine 5-Azacytidine

Quantitative Data on DNA Methylation

Cell Line/Patient Cohort5-Azacytidine Concentration/DoseTreatment DurationEffect on DNA MethylationReference
Myeloid Leukemia Cell Lines (HL-60)2 µmol/L72 hoursSubstantial demethylation[5]
Myeloid Leukemia Cell Lines (K562)2 µmol/L72 hoursMinor but significant demethylation[5]
Myeloid Leukemia Cell Lines (HEL)2 µmol/L72 hoursNo significant methylation changes[5]
MDS PatientsNot specified3-5 cyclesDecreased methylation in patients with hematologic improvements[6]
Advanced Cancer Patients20-75 mg/m²10 daysSignificant decrease in global DNA methylation[1]
NSCLC Cell Lines (A549, HTB56)250 nmol/L6 daysOver 80% of hypermethylated regions became hypomethylated[7]
Incorporation into RNA and Disruption of Protein Synthesis

As a ribonucleoside analog, 5-Azacytidine is predominantly incorporated into RNA (approximately 80-90% of the drug).[8][9] This incorporation into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), has profound effects on protein synthesis. Incorporation into mRNA can lead to its destabilization.[8] Incorporation into tRNA can inhibit tRNA methyltransferases, leading to defective tRNA processing and function. The overall consequence is a global reduction in protein synthesis, contributing to the cytotoxic effects of 5-Azacytidine, particularly at higher concentrations.[10]

RNA_Incorporation 5-Aza-CTP 5-Aza-CTP

Quantitative Data on Cytotoxicity (IC50 Values)

Cell Line5-Azacytidine IC50Reference
Multiple Myeloma (MM.1S)~0.8 - 3 µmol/L[11]
NSCLC (A549)2218 nM[12]
NSCLC (SK-MES-1)1629 nM[12]
NSCLC (H1792)1471 nM[12]
NSCLC (H522)1948 nM[12]
Induction of DNA Damage Response

The formation of covalent DNMT-DNA adducts is recognized by the cell as a form of DNA damage, triggering a DNA damage response (DDR). This response is predominantly mediated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase, rather than the Ataxia Telangiectasia Mutated (ATM) kinase.[11] Activation of ATR leads to the phosphorylation of downstream targets such as CHK1 and H2AX (γH2AX), initiating cell cycle arrest and, ultimately, apoptosis.[13][14] Furthermore, treatment with 5-aza-2'-deoxycytidine has been shown to induce the formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1, which can also contribute to replication arrest and apoptosis.[15][16]

DNA_Damage_Response DNMT-DNA_Adduct Covalent DNMT-DNA Adduct ATR_Activation ATR Activation DNMT-DNA_Adduct->ATR_Activation CHK1_Phosphorylation CHK1 Phosphorylation ATR_Activation->CHK1_Phosphorylation H2AX_Phosphorylation γH2AX Formation ATR_Activation->H2AX_Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Phosphorylation->Cell_Cycle_Arrest H2AX_Phosphorylation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Experimental Protocols

General Cell Culture Treatment with 5-Azacytidine

This protocol provides a general framework for treating adherent or suspension cell lines with 5-Azacytidine to study its effects on DNA methylation, gene expression, or cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 5-Azacytidine (powder)

  • Dimethyl sulfoxide (DMSO) or 50% acetic acid for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • 96-well plates (for viability assays) or larger culture vessels (for molecular analyses)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 5-Azacytidine (e.g., 10 mM) in DMSO or 50% acetic acid.[17] Aliquot and store at -20°C or -80°C. Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared for each experiment.[17]

  • Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. For viability assays, a common starting density is 1x10⁴ cells/well in a 96-well plate.[12]

  • Treatment: 24 hours after seeding, replace the medium with fresh medium containing the desired final concentration of 5-Azacytidine. Concentrations typically range from 0.1 µM to 10 µM, and should be empirically determined for each cell line.[17] A vehicle control (medium with an equivalent amount of DMSO or acetic acid) should always be included.

  • Incubation and Medium Change: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours). Due to the instability of 5-Azacytidine in aqueous solution, it is recommended to change the medium and add fresh drug every 24 hours.[17]

  • Harvesting and Analysis: After the treatment period, harvest the cells for downstream analysis.

    • Viability/Cytotoxicity: Perform an MTT assay or similar viability assay.[12]

    • DNA Methylation Analysis: Isolate genomic DNA for bisulfite sequencing, pyrosequencing of LINE elements, or global methylation ELISA.[17][18]

    • RNA and Protein Analysis: Isolate RNA for RT-qPCR or microarray analysis, or prepare whole-cell lysates for Western blotting.[17]

Western Blot Analysis of DNA Damage Response Proteins

This protocol outlines the detection of key phosphorylated proteins in the ATR-mediated DNA damage response pathway.

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATR (Ser428), anti-phospho-CHK1 (Ser317), anti-phospho-H2AX (Ser139), anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.[14]

Conclusion

The mechanism of action of 5-Azacytidine is multifaceted, involving a complex interplay of epigenetic modification and cytotoxic effects. Its ability to inhibit DNA methylation and disrupt RNA function underscores its therapeutic utility in various malignancies. The use of 15N4-labeled 5-Azacytidine provides a powerful tool for researchers to further elucidate the intricate molecular pathways affected by this drug, paving the way for the development of more targeted and effective therapeutic strategies. This guide provides a foundational understanding and practical protocols to aid in the ongoing investigation of this important anti-cancer agent.

References

An In-depth Technical Guide on the Effects of 5-Azacytidine on Histone Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 5-Azacytidine (5-azaC) on histone modifications. While the isotopic-labeled variant 5-Azacytidine-15N4 is a valuable tool for metabolic tracing, its core biological and epigenetic effects are conferred by the 5-Azacytidine molecule. This document details the intricate interplay between 5-azaC-induced DNA demethylation and the subsequent alterations in the histone modification landscape, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: A Dual Epigenetic Modulator

5-Azacytidine is a nucleoside analog of cytidine that, upon incorporation into DNA, acts as a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] This inhibition leads to a global reduction in DNA methylation.[3] However, the epigenetic impact of 5-azaC extends beyond DNA, significantly influencing the post-translational modifications of histone proteins that are crucial for chromatin structure and gene regulation.[4][5]

The primary mechanism involves the covalent trapping and subsequent degradation of DNMT1, the maintenance DNA methyltransferase.[1][6] This leads to passive demethylation of the genome during DNA replication.[5] The resulting hypomethylated state can trigger a cascade of changes in histone modifications, effectively "reorganizing" the epigenetic landscape.[4][7]

dot

Crosstalk_Pathway 5_AzaC 5-Azacytidine DNMT1 DNMT1 5_AzaC->DNMT1 inhibition G9a G9a (H3K9me2) DNMT1->G9a recruits/stabilizes EZH2 EZH2 (H3K27me3) DNMT1->EZH2 recruits/stabilizes Repressive_Chromatin Repressive Chromatin G9a->Repressive_Chromatin EZH2->Repressive_Chromatin Gene_Silencing Gene Silencing Repressive_Chromatin->Gene_Silencing ChIP_Workflow Start 5-azaC Treated Cells Crosslinking Crosslink Proteins to DNA (Formaldehyde) Start->Crosslinking Lysis Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis Immunoprecipitation Immunoprecipitation (Antibody for specific histone mark) Lysis->Immunoprecipitation Washes Wash to Remove Non-specific Binding Immunoprecipitation->Washes Elution Elute Chromatin Washes->Elution Reverse_Crosslinks Reverse Crosslinks & Purify DNA Elution->Reverse_Crosslinks Analysis Downstream Analysis (qPCR, ChIP-seq) Reverse_Crosslinks->Analysis

References

5-Azacytidine-15N4 in Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Azacytidine, with a special focus on the utility of its isotopically labeled form, 5-Azacytidine-15N4, in cell differentiation studies. 5-Azacytidine is a potent inhibitor of DNA methylation and has been widely used in cancer therapy and for inducing cell differentiation.[1][2] The incorporation of the heavy isotope ¹⁵N allows for precise tracing of the molecule's metabolic fate and its incorporation into nucleic acids, offering a powerful tool for mechanistic studies.

Core Mechanism of Action: DNA Methylation Inhibition

5-Azacytidine is a chemical analog of the nucleoside cytidine.[3][4] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[5][6] After cellular uptake, 5-Azacytidine is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA.[4] DNMTs recognize the 5-azacytosine base and form an irreversible covalent bond, effectively trapping and depleting the enzyme.[4][5] This leads to a passive demethylation of newly synthesized DNA, as methylation patterns are not maintained during cell division. The resulting hypomethylation of CpG islands in gene promoter regions can lead to the re-expression of silenced genes, including tumor suppressor genes and genes that drive cell differentiation.[1][2][7]

The use of this compound enables researchers to meticulously track the incorporation of the cytidine analog into DNA and RNA, providing a quantitative measure of its direct interaction with nucleic acids and subsequent effects on DNMT activity.

Signaling Pathways Modulated by 5-Azacytidine

Beyond its direct impact on DNA methylation, 5-Azacytidine influences several signaling pathways crucial for cell fate decisions.

DNA Methylation and Gene Reactivation Pathway

The canonical pathway influenced by 5-Azacytidine is the DNA methylation machinery. By inhibiting DNMTs, 5-Azacytidine triggers a cascade of events leading to gene reactivation and subsequent cellular differentiation.

DNA_Methylation_Inhibition 5-Azacytidine 5-Azacytidine Cellular Uptake Cellular Uptake 5-Azacytidine->Cellular Uptake Metabolic Activation Metabolic Activation Cellular Uptake->Metabolic Activation 5-aza-dCTP 5-aza-dCTP Metabolic Activation->5-aza-dCTP DNA Incorporation DNA Incorporation 5-aza-dCTP->DNA Incorporation DNMT Trapping DNMT Trapping DNA Incorporation->DNMT Trapping DNA Hypomethylation DNA Hypomethylation DNMT Trapping->DNA Hypomethylation Gene Reactivation Gene Reactivation DNA Hypomethylation->Gene Reactivation Cell Differentiation Cell Differentiation Gene Reactivation->Cell Differentiation

Caption: 5-Azacytidine's mechanism of action leading to cell differentiation.

IRE1α-EGFR-ERK1/2 Signaling Pathway

Recent studies have revealed that 5-Azacytidine can activate the inositol-requiring enzyme 1α (IRE1α), which in turn engages the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[8] This signaling cascade has been shown to stabilize the mRNA of the low-density lipoprotein receptor (LDLR), indicating a novel, DNA methylation-independent mechanism of action.[8]

IRE1a_EGFR_ERK12_Pathway 5-Azacytidine 5-Azacytidine IRE1α Activation IRE1α Activation 5-Azacytidine->IRE1α Activation JNK Activation JNK Activation IRE1α Activation->JNK Activation EGFR Activation EGFR Activation JNK Activation->EGFR Activation ERK1/2 Activation ERK1/2 Activation EGFR Activation->ERK1/2 Activation LDLR mRNA Stabilization LDLR mRNA Stabilization ERK1/2 Activation->LDLR mRNA Stabilization

Caption: 5-Azacytidine-induced IRE1α-EGFR-ERK1/2 signaling pathway.

cGAS-STING Pathway Activation

5-Azacytidine treatment can lead to the re-expression of endogenous retroviruses (ERVs). The resulting double-stranded RNA and reverse-transcribed DNA can be sensed by cytoplasmic nucleic acid sensors, leading to the activation of the cGAS-STING pathway.[9] This triggers an interferon response and can contribute to the anti-tumor effects of the drug and potentially influence cell differentiation in an immune-related context.

cGAS_STING_Pathway 5-Azacytidine 5-Azacytidine ERV Reactivation ERV Reactivation 5-Azacytidine->ERV Reactivation dsRNA/DNA Sensing dsRNA/DNA Sensing ERV Reactivation->dsRNA/DNA Sensing cGAS-STING Activation cGAS-STING Activation dsRNA/DNA Sensing->cGAS-STING Activation Interferon Response Interferon Response cGAS-STING Activation->Interferon Response Cellular Effects Cellular Effects Interferon Response->Cellular Effects Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound DNA_RNA_Isolation DNA/RNA Isolation Treatment->DNA_RNA_Isolation Protein_Isolation Protein Isolation Treatment->Protein_Isolation Differentiation_Assay Differentiation Assays Treatment->Differentiation_Assay Mass_Spec Mass Spectrometry DNA_RNA_Isolation->Mass_Spec Quantify 15N incorporation Methylation_Analysis Methylation Analysis DNA_RNA_Isolation->Methylation_Analysis Gene_Expression Gene Expression (qPCR/RNA-seq) DNA_RNA_Isolation->Gene_Expression Western_Blot Western Blot Protein_Isolation->Western_Blot

References

An In-depth Technical Guide to 5-Azacytidine-15N4: Chemical and Physical Properties for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical and physical properties of isotopically labeled compounds is paramount for experimental design, data interpretation, and drug efficacy studies. This technical guide provides a detailed overview of 5-Azacytidine-15N4, a key tool in epigenetic research.

This compound is a stable isotope-labeled version of 5-Azacytidine, a potent inhibitor of DNA methyltransferases (DNMTs). The incorporation of four 15N atoms into the triazine ring and the exocyclic amine group makes it an invaluable internal standard for quantitative mass spectrometry-based studies, allowing for precise tracking and quantification of 5-Azacytidine and its metabolites in biological matrices.[1] Its mechanism of action involves its incorporation into DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to the hypomethylation of DNA and the reactivation of silenced genes.[1]

Core Chemical and Physical Data

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in research. The following tables summarize the key quantitative data for both the 15N4-labeled compound and its unlabeled counterpart, 5-Azacytidine. Due to the nature of isotopic labeling, the physical properties such as melting point and solubility are expected to be nearly identical to the unlabeled compound.

Table 1: Chemical Identity and Properties of this compound

PropertyValue
Chemical Name 4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one-15N4
Synonyms Azacitidine-15N4, 5-AzaC-15N4
Molecular Formula C₈H₁₂(¹⁵N)₄O₅
Molecular Weight 248.18 g/mol
CAS Number Not available
Appearance White to off-white crystalline solid

Table 2: Physical Properties of 5-Azacytidine (Unlabeled Analog)

PropertyValueSource
Melting Point 226-232 °C (decomposes)[2][3]
Solubility
   Waterup to 12 mg/mL[2]
   DMSOup to 25 mg/mL[2]
   EthanolSoluble (approx. 30 mg/mL)[4]
   Dimethylformamide (DMF)Soluble (approx. 30 mg/mL)[4]
Stability
   Solid (-20°C)≥ 4 years[4]
   Aqueous Solution (Room Temp)Unstable, significant degradation within hours[5]
   DMSO/Water Solution (-20°C)Up to 1 month[2]

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. Below are detailed methodologies for common analytical techniques used in the characterization and quantification of 5-Azacytidine, which are directly applicable to its 15N4-labeled form.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a 5-Azacytidine sample.

Methodology:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: YMC J'sphere M80 C18 column or equivalent.[6]

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and formic acid (e.g., 15:85:0.1, v/v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 242 nm.

  • Sample Preparation: Dissolve the 5-Azacytidine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by calculating the peak area of 5-Azacytidine as a percentage of the total peak area of all components in the chromatogram. A high-purity sample should exhibit a single major peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Objective: To quantify the concentration of 5-Azacytidine in plasma samples using this compound as an internal standard.

Methodology:

  • System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: YMC J'sphere M80 C18 column or equivalent.[6]

  • Mobile Phase: Isocratic elution with methanol:water:formic acid (15:85:0.1, v/v/v).[6]

  • Flow Rate: 0.4 mL/min.[7]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • MRM Transitions:

      • 5-Azacytidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound (Internal Standard): Monitor the transition from the precursor ion (m/z, shifted by +4 due to the 15N labels) to its corresponding product ion.

  • Sample Preparation:

    • Spike plasma samples with a known concentration of this compound internal standard.

    • Perform a protein precipitation step by adding acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.[8]

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of 5-Azacytidine and a fixed concentration of the internal standard in blank plasma.

  • Analysis: The concentration of 5-Azacytidine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro DNA Demethylation Assay

Objective: To assess the ability of 5-Azacytidine to induce DNA demethylation in a cancer cell line.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., a colorectal or breast cancer line with known hypermethylated tumor suppressor genes) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of 5-Azacytidine (e.g., 0.1 to 10 µM) for a period of 48 to 72 hours. Include an untreated control.[9]

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify a specific region of a known hypermethylated gene promoter using primers specific for the bisulfite-converted DNA.

  • Sequencing or Methylation-Specific PCR (MSP):

    • Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites. The presence of cytosine indicates methylation, while thymine (converted from uracil) indicates a lack of methylation.

    • MSP: Use two pairs of primers, one specific for the methylated sequence and one for the unmethylated sequence, to determine the overall methylation status of the region.

  • Analysis: Compare the methylation levels in the 5-Azacytidine-treated cells to the untreated controls. A decrease in methylation indicates successful demethylation induced by the compound.

Mandatory Visualizations

Signaling Pathway of 5-Azacytidine-Induced DNA Hypomethylation

The following diagram illustrates the mechanism by which 5-Azacytidine leads to the inhibition of DNA methylation and subsequent gene reactivation.

Caption: Mechanism of 5-Azacytidine action leading to DNA hypomethylation.
Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the key steps in a typical workflow for quantifying 5-Azacytidine in a biological sample using its 15N4-labeled internal standard.

LCMS_Workflow start Start: Plasma Sample spike Spike with This compound (IS) start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Analysis: Peak Area Ratio vs. Calibration Curve inject->analyze end End: Quantified Concentration analyze->end

Caption: Workflow for 5-Azacytidine quantification by LC-MS/MS.

References

The Dual Incorporation of 5-Azacytidine-15N4 into DNA and RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the incorporation of the stable isotope-labeled nucleoside analog, 5-Azacytidine-15N4, into cellular DNA and RNA. 5-Azacytidine is a cornerstone of epigenetic therapy, primarily utilized for its ability to inhibit DNA methylation. Understanding its metabolic fate and dual incorporation into both DNA and RNA is critical for elucidating its complete mechanism of action, optimizing therapeutic strategies, and developing novel drug delivery systems. This document details the underlying signaling pathways, comprehensive experimental protocols for its quantification, and a summary of key quantitative findings.

Mechanism of Action: A Tale of Two Nucleic Acids

5-Azacytidine (5-AzaC), a chemical analog of cytidine, exerts its cytotoxic and epigenetic effects through a multi-faceted mechanism following cellular uptake. After transport into the cell, it undergoes phosphorylation to become 5-azacytidine triphosphate (5-Aza-CTP). From this point, its metabolic pathway bifurcates, leading to its incorporation into both RNA and DNA.

A substantial portion, estimated to be around 80-90%, of 5-Aza-CTP is incorporated into RNA by RNA polymerases.[1][2] This integration into RNA disrupts nucleic acid and protein metabolism, contributing to the drug's cytotoxic effects and leading to apoptosis.[1]

Concurrently, a smaller but critically important fraction of the diphosphate intermediate, 5-azacytidine diphosphate (5-Aza-CDP), is converted into its deoxyribonucleoside form, 5-aza-2'-deoxycytidine diphosphate (5-Aza-dCDP), by the enzyme ribonucleotide reductase.[3] Following further phosphorylation to 5-aza-2'-deoxycytidine triphosphate (5-Aza-dCTP), it is incorporated into DNA by DNA polymerases.[4][3] Once embedded in the DNA strand, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their proteasomal degradation and a subsequent passive demethylation of the genome during DNA replication.[3][5][6] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes.[3]

The following diagram illustrates the intracellular metabolism and incorporation of 5-Azacytidine.

G cluster_extracellular Extracellular cluster_intracellular Intracellular 5_AzaC_ext 5-Azacytidine hNT hNT 5_AzaC_ext->hNT Transport 5_AzaC_int 5-Azacytidine hNT->5_AzaC_int 5_Aza_CMP 5-Aza-CMP 5_AzaC_int->5_Aza_CMP UCK 5_Aza_CDP 5-Aza-CDP 5_Aza_CMP->5_Aza_CDP NMPK 5_Aza_CTP 5-Aza-CTP 5_Aza_CDP->5_Aza_CTP NDPK RNR Ribonucleotide Reductase (RNR) 5_Aza_CDP->RNR RNA_incorporation Incorporation into RNA 5_Aza_CTP->RNA_incorporation 5_Aza_dCDP 5-Aza-dCDP RNR->5_Aza_dCDP 5_Aza_dCTP 5-Aza-dCTP 5_Aza_dCDP->5_Aza_dCTP NDPK DNA_incorporation Incorporation into DNA 5_Aza_dCTP->DNA_incorporation DNMT_trapping DNMT Trapping & Degradation DNA_incorporation->DNMT_trapping Hypomethylation DNA Hypomethylation DNMT_trapping->Hypomethylation G 5_AzaC 5-Azacytidine IRE1a IRE1α (Kinase Domain Activation) 5_AzaC->IRE1a JNK JNK Activation IRE1a->JNK EGFR EGFR Activation JNK->EGFR ERK12 ERK1/2 Activation EGFR->ERK12 LDLR_mRNA LDLR mRNA Stabilization ERK12->LDLR_mRNA G start Start sample_collection Blood Collection (Heparinized tubes) start->sample_collection stabilization Add THU (25 µg/mL) & Snap Freeze (-70°C) sample_collection->stabilization spe Solid-Phase Extraction (Oasis MCX) stabilization->spe lc_ms LC-MS/MS Analysis (C18, ESI+, MRM) spe->lc_ms quantification Quantification lc_ms->quantification end End quantification->end G start Start dna_isolation Genomic DNA Isolation (Phenol-Chloroform) start->dna_isolation enzymatic_digestion Enzymatic Digestion to Nucleosides dna_isolation->enzymatic_digestion lc_ms LC-MS/MS Analysis enzymatic_digestion->lc_ms data_analysis Quantify 5-Aza-dC, dC, and 5-mC lc_ms->data_analysis end End data_analysis->end

References

5-Azacytidine-15N4 in developmental biology research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Azacytidine in Developmental Biology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Azacytidine (5-AzaC) is a chemical analog of the pyrimidine nucleoside cytidine, first synthesized nearly four decades ago.[1] Initially developed as a cytotoxic agent for cancer therapy, its profound effects on the epigenome have made it an invaluable tool in developmental biology research.[1][2] 5-AzaC and its deoxy derivative, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methylation, a key epigenetic mechanism that governs gene expression during embryonic development and cell differentiation.[3][4][5] By reversing DNA methylation patterns, 5-AzaC can reactivate silenced genes, alter cell fate, and provide insights into the epigenetic regulation of development.[2][5]

The isotopically labeled variant, 5-Azacytidine-15N4, incorporates four stable, heavy nitrogen isotopes into the azacytidine ring structure. While the biological mechanism of action is identical to the unlabeled compound, the 15N4 label serves as a powerful tracer for metabolic and mechanistic studies. Researchers can use techniques like mass spectrometry to track the incorporation of 5-Azacytidine into DNA and RNA, quantify its metabolic fate, and elucidate its precise interactions with cellular machinery. This guide focuses on the core biological functions and research applications of 5-Azacytidine, which are foundational to understanding the utility of its isotopically labeled forms.

Core Mechanism of Action

5-Azacytidine exerts its effects by being incorporated into both RNA and DNA during cell replication.[4][6] Its primary mechanism as an epigenetic modulator is the inhibition of DNA methyltransferases (DNMTs).[4][7]

  • Cellular Uptake and Activation: 5-AzaC is transported into the cell and phosphorylated to become 5-azacytidine triphosphate.

  • Incorporation into Nucleic Acids: It is incorporated into newly synthesized RNA, where it can disrupt protein synthesis.[4][8] More critically for its epigenetic effects, it is also converted to its deoxyribose form and incorporated into replicating DNA in place of cytosine.[1]

  • DNMT Inhibition: During the methylation process, DNMTs attempt to add a methyl group to the 5-position of the pyrimidine ring. However, the presence of a nitrogen atom at this position in the 5-AzaC molecule results in the formation of an irreversible covalent bond between the DNMT enzyme and the DNA strand.[4][9]

  • Enzyme Depletion and Hypomethylation: This "trapping" of the DNMT enzyme leads to its degradation and a depletion of active DNMTs in the cell.[6] Consequently, during subsequent rounds of DNA replication, the new DNA strand is not methylated, leading to a passive, global DNA hypomethylation.[4][10]

  • Gene Reactivation: The removal of methyl marks from promoter regions of previously silenced genes, such as tumor suppressors or key developmental regulators, allows for the re-expression of these genes, which can in turn induce changes in cell differentiation and fate.[2][7]

G cluster_cell Cell AzaC 5-Azacytidine AzaC_RNA Incorporation into RNA AzaC->AzaC_RNA AzaC_DNA Incorporation into DNA AzaC->AzaC_DNA Disrupt_Prot Disrupted Protein Synthesis AzaC_RNA->Disrupt_Prot Trap Covalent Adduct Formation (DNMT Trapping) AzaC_DNA->Trap DNMT DNA Methyltransferase (DNMT) DNMT->Trap Hypo DNA Hypomethylation Trap->Hypo Reactivation Silenced Gene Reactivation Hypo->Reactivation Alter Altered Cell Fate & Gene Expression Reactivation->Alter

Caption: Mechanism of 5-Azacytidine action within a cell.

Applications in Developmental Biology

The ability of 5-AzaC to reprogram epigenetic marks makes it a versatile tool for studying and manipulating developmental processes.

  • Plant Embryogenesis: In plant biotechnology, 5-AzaC is used to improve the efficiency of creating double-haploid plants through microspore embryogenesis. Short-term treatment with low concentrations of 5-AzaC can promote the initiation of embryogenesis by inducing DNA demethylation, which appears to be a key step in reprogramming microspores toward an embryonic fate.[10][11] However, sustained treatment can be detrimental, as de novo methylation is required for later stages of embryo differentiation and maturation.[10][11]

  • Reversal of Stem Cell Differentiation: Studies have shown that 5-AzaC can reverse the differentiation of embryonic stem (ES) cells.[12] By treating differentiated cells derived from embryoid bodies with 5-AzaC, researchers observed the re-expression of pluripotency markers such as Oct4, Nanog, and SSEA-1, and a return to an undifferentiated, stem cell-like morphology.[12] This highlights the critical role of DNA methylation in maintaining the differentiated state.

  • Induction of Cell Fate Changes: 5-AzaC can induce the differentiation of progenitor cells into specific lineages. For example, it can trigger mouse embryo fibroblasts to differentiate into muscle cells, adipocytes, and chondrocytes.[2] More recently, it has been shown to alter the fate of mouse utricle progenitor cells into an epithelial-like hair cell fate by increasing the expression of both epithelial and hair cell genes.[5]

  • Studying Embryonic Patterning: In model organisms like the chick embryo, 5-AzaC has been used to investigate the role of DNA methylation in early development. Treatment can perturb normal cell migrations and the formation of the primitive streak, suggesting that while methylation may not be essential for the initial induction of neural tissues, it is crucial for their proper patterning and morphogenesis.[13]

  • Neurodevelopmental Research: Exposure to 5-AzaC during critical periods of brain development can have lasting effects. Studies in neonatal mice show that a single day of exposure can inhibit DNA methylation, impair intracellular signaling pathways (e.g., ERK1/2), and induce neurodegeneration.[14] These early changes can lead to long-term cognitive and behavioral deficits in adult animals, demonstrating that proper DNA methylation is necessary for the maturation of synaptic circuits.[14]

Quantitative Data Summary

The effective concentration and duration of 5-AzaC treatment are highly dependent on the biological system and the desired outcome.

Research AreaOrganism/Cell Type5-AzaC ConcentrationTreatment DurationObserved EffectCitation(s)
Microspore Embryogenesis Brassica napus, Hordeum vulgare2.5 µM4 daysIncreased embryo induction; decreased DNA methylation.[10]
Somatic Embryogenesis Coffea canephora20 µMAdded after 21 daysSynchronized and improved the embryogenic process.[15]
Somatic Embryogenesis Arabidopsis thaliana10 µMContinuousInhibited somatic embryo formation, promoted callus growth.[15]
Neurodevelopment Neonatal Mice (P7)Dose-dependentSingle dayInduced neurodegeneration and impaired signaling.[14]
NMD Inhibition HeLa Cells0.5 - 10 µM18 hoursDose-dependent inhibition of nonsense-mediated decay (NMD).[16]
Apoptosis Induction MOLT4 Leukemia Cells16.51 µM24 hoursSignificant increase in apoptosis.[17]
Apoptosis Induction Jurkat Leukemia Cells12.81 µM24 hoursSignificant increase in apoptosis.[17]

Experimental Protocols

General Preparation and Handling of 5-Azacytidine

The stability of 5-AzaC in aqueous solutions is a critical consideration for experimental reproducibility.

  • Reconstitution: Due to its instability in water, 5-AzaC is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) or 50% acetic acid to create a stock solution.[18] For cell culture, dissolving in ice-cold, sterile phosphate-buffered saline (PBS) or culture medium immediately before use is also common.[18]

  • Storage: Stock solutions should be aliquoted and stored at -20°C or -80°C.[18] Repeated freeze-thaw cycles should be avoided. When ready to use, thaw aliquots on ice.[18]

  • Handling: Always handle 5-AzaC in a chemical fume hood using appropriate personal protective equipment (PPE), as it is a cytotoxic agent.

Protocol 1: In Vitro Treatment of Cultured Cells

This protocol provides a general workflow for treating adherent or suspension cells with 5-AzaC to study its effects on gene expression and cell fate.

G A 1. Cell Seeding Seed cells at an appropriate density and allow to attach (for adherent cells). B 2. 5-AzaC Preparation Thaw a stock aliquot on ice. Dilute to the final desired concentration in pre-warmed culture medium. A->B C 3. Treatment Replace old medium with 5-AzaC-containing medium. Incubate for the desired duration (e.g., 24-72 hours). B->C D 4. Medium Change (For longer treatments >24h) Replace medium with freshly prepared 5-AzaC every 24h due to its instability. C->D E 5. Cell Harvest Wash cells with PBS and harvest using standard methods (e.g., trypsinization, scraping). D->E F 6. Downstream Analysis Isolate DNA, RNA, or protein for analysis. E->F G Methylation Analysis (Bisulfite Sequencing) F->G H Gene Expression (qRT-PCR, Western Blot) F->H I Phenotypic Assays (Apoptosis, Differentiation) F->I

Caption: A typical experimental workflow for 5-AzaC cell treatment.

  • Cell Culture: Plate cells (e.g., embryonic stem cells, fibroblasts) at a density that will not lead to over-confluence during the treatment period.

  • Treatment: The next day, replace the culture medium with fresh medium containing the desired final concentration of 5-AzaC (typically 0.5-20 µM). A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Culture the cells for the specified duration. For multi-day treatments, it is crucial to replace the medium with freshly prepared 5-AzaC every 24 hours to ensure a consistent effective concentration.[18]

  • Harvesting: At the end of the treatment period, wash the cells with PBS and harvest them. Aliquots can be processed for DNA, RNA, and protein extraction.

  • Analysis:

    • DNA Methylation: Isolate genomic DNA and perform bisulfite conversion followed by sequencing or pyrosequencing to quantify methylation changes at specific gene promoters or on a global scale (e.g., LINE-1 assay).[19][20]

    • Gene Expression: Isolate total RNA for quantitative real-time PCR (qRT-PCR) to measure transcript levels of target genes.[18] Isolate total protein for Western blot analysis to assess changes in protein levels.[18]

    • Phenotypic Analysis: Perform assays relevant to the research question, such as Annexin V/PI staining for apoptosis, immunofluorescence for differentiation markers, or morphological analysis via microscopy.[17]

Protocol 2: Treatment for Plant Microspore Embryogenesis

This protocol is adapted from studies on Brassica napus and Hordeum vulgare.[10]

  • Microspore Isolation: Isolate microspores from flower buds at the appropriate developmental stage using established protocols.

  • Culture Initiation: Culture the isolated microspores in an induction medium.

  • 5-AzaC Treatment: Add 5-AzaC to the culture medium to a final concentration of 2.5 µM.

  • Incubation: Incubate the cultures for a short duration (e.g., 4 days). Longer treatments may be inhibitory.

  • Wash and Continue Culture: After the treatment period, wash the pro-embryos and transfer them to a fresh, 5-AzaC-free regeneration medium to allow for further development.

  • Analysis: Quantify embryo production and analyze DNA methylation levels using techniques like 5mdC immunofluorescence and confocal microscopy.[10]

Logical Relationships and Signaling

5-AzaC fundamentally alters the relationship between the epigenome and gene expression, providing a mechanism to switch cellular states. In normal development, DNA methylation is a stable repressive mark that silences pluripotency genes and locks cells into a specific lineage. 5-AzaC introduces a disruption, forcing demethylation and creating a window of opportunity for gene re-expression and a potential change in cell fate.

G cluster_normal Normal Development Pathway cluster_intervention 5-AzaC Intervention A Pluripotent State B De Novo Methylation A->B C Gene Silencing (e.g., Pluripotency Genes) B->C D Stable Differentiated Cell Fate C->D F Inhibition of DNMTs & DNA Hypomethylation C->F Disrupts E 5-Azacytidine E->F G Gene Reactivation F->G H Altered/Reversed Cell Fate G->H

Caption: Logical flow of 5-AzaC intervention in cell fate.

Conclusion

5-Azacytidine is a powerful molecular probe for dissecting the role of DNA methylation in developmental biology. It allows researchers to functionally test the impact of epigenetic modifications on processes ranging from embryogenesis and stem cell differentiation to neurodevelopment. The use of its isotopically labeled form, this compound, further enhances its utility by enabling precise tracking and mechanistic studies. By carefully selecting concentrations and treatment windows, and employing a suite of downstream analytical techniques, investigators can continue to uncover the intricate epigenetic codes that orchestrate development.

References

An In-depth Technical Guide to Investigating Nonsense-Mediated Decay Using 5-Azacytidine-¹⁵N₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsense-mediated decay (NMD) is a critical RNA surveillance pathway that degrades transcripts containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. The modulation of NMD activity holds significant therapeutic potential for a variety of genetic disorders and cancers. 5-Azacytidine, a cytidine analog approved for the treatment of myelodysplastic syndrome, has been identified as a potent inhibitor of NMD.[1][2] This technical guide provides a comprehensive overview of the use of isotopically labeled 5-Azacytidine, specifically 5-Azacytidine-¹⁵N₄, as a tool to investigate the mechanism and consequences of NMD inhibition. We present detailed experimental protocols, data presentation strategies, and visualizations to facilitate the study of 5-Azacytidine's effects on NMD.

Introduction to Nonsense-Mediated Decay (NMD)

NMD is a highly conserved eukaryotic quality control mechanism that eliminates mRNAs harboring PTCs.[3][4] PTCs can arise from nonsense or frameshift mutations, as well as from errors in transcription and splicing. The core machinery of NMD involves a set of conserved proteins, including the UPF (Up-frameshift) proteins (UPF1, UPF2, and UPF3), and the SMG (Suppressor with Morphological effect on Genitalia) proteins (SMG1, SMG5, SMG6, SMG7).[4][5] The central player in NMD is the ATP-dependent RNA helicase UPF1, which is essential for the recognition and degradation of NMD substrates.[6][7]

The process is initiated when a ribosome translating an mRNA encounters a PTC. The stalled ribosome, in conjunction with release factors, recruits the UPF1-containing surveillance complex. The subsequent interaction with UPF2 and UPF3, often associated with an exon-junction complex (EJC) downstream of the PTC, triggers the phosphorylation of UPF1 by SMG1.[5][8] Phosphorylated UPF1 then recruits downstream effectors, including the endonuclease SMG6 and the SMG5/SMG7 heterodimer, which promote the degradation of the aberrant transcript through endonucleolytic cleavage, deadenylation, and decapping.[5][8]

5-Azacytidine as an NMD Inhibitor

5-Azacytidine is a chemical analog of the nucleoside cytidine that has been shown to inhibit NMD in a dose-dependent manner.[1][2][9][10][11] This inhibitory effect leads to the upregulation of both reporter transcripts containing PTCs and endogenous NMD targets.[1][9][10][11]

Mechanism of Action

The inhibition of NMD by 5-Azacytidine is not due to the induction of translational readthrough of PTCs or the direct inhibition of core NMD factors.[11] Instead, the mechanism is dependent on the induction of the proto-oncogene MYC.[1][9] Overexpression of MYC has been shown to inhibit NMD, potentially through the phosphorylation of the translation initiation factor eIF2α.[4][12] However, at concentrations where 5-Azacytidine effectively inhibits NMD without significant toxicity, it does not induce eIF2α phosphorylation, suggesting an alternative MYC-dependent mechanism is at play.[1] Treatment with 5-Azacytidine does not alter the protein levels of core NMD components like UPF1, UPF2, UPF3A, UPF3B, or key EJC proteins.[11]

Leveraging 5-Azacytidine-¹⁵N₄ for NMD Research

The use of isotopically labeled 5-Azacytidine, such as 5-Azacytidine-¹⁵N₄, provides a powerful tool to trace the metabolic fate of the drug and its incorporation into RNA. This allows for a direct correlation between the presence of 5-Azacytidine in RNA transcripts and the observed inhibition of their decay.

Rationale for Using ¹⁵N₄ Labeling

5-Azacytidine contains four nitrogen atoms. By using a molecule where all four nitrogen atoms are the heavy isotope ¹⁵N (5-Azacytidine-¹⁵N₄), researchers can utilize mass spectrometry to distinguish between RNA molecules that have incorporated the drug and those that have not. This enables a range of powerful experimental approaches to dissect the mechanism of NMD inhibition.

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effects of 5-Azacytidine-¹⁵N₄ on NMD.

Cell Culture and Treatment
  • Cell Lines: HeLa or HCT-116 cells are suitable for these studies as they have been previously used to investigate 5-Azacytidine's effect on NMD.

  • Reagents:

    • 5-Azacytidine (Sigma-Aldrich)

    • 5-Azacytidine-¹⁵N₄ (MedchemExpress)

    • Cell culture medium (DMEM or McCoy's 5A)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • DMSO (vehicle control)

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Prepare stock solutions of 5-Azacytidine and 5-Azacytidine-¹⁵N₄ in DMSO.

    • Treat cells with a range of concentrations of 5-Azacytidine (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) or the corresponding concentration of 5-Azacytidine-¹⁵N₄ for a specified time (e.g., 24, 48 hours).

    • Include a DMSO vehicle control.

    • Harvest cells for downstream analysis (RNA extraction, protein lysis).

Dual-Luciferase Reporter Assay for NMD Activity

This assay provides a quantitative measure of NMD activity by comparing the expression of a reporter gene with and without a PTC.

  • Reagents:

    • psiCHECK-2 vector (Promega) or a similar dual-luciferase reporter vector.

    • Primers to introduce a PTC into the Renilla luciferase gene.

    • Transfection reagent (e.g., Lipofectamine 3000).

    • Dual-Luciferase® Reporter Assay System (Promega).

  • Procedure:

    • Construct a dual-luciferase reporter plasmid containing a Firefly luciferase gene (internal control) and a Renilla luciferase gene with or without a PTC.

    • Transfect the reporter plasmid into the chosen cell line.

    • 24 hours post-transfection, treat the cells with varying concentrations of 5-Azacytidine as described in 4.1.

    • After the treatment period, lyse the cells using the Passive Lysis Buffer provided in the kit.

    • Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

    • Calculate the ratio of Renilla to Firefly luciferase activity for both the PTC-containing and control reporters. NMD inhibition is indicated by an increased ratio for the PTC-containing reporter.

Quantification of NMD Target Transcripts by RT-qPCR

This method measures the abundance of endogenous NMD-sensitive transcripts.

  • Reagents:

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • SYBR Green or TaqMan qPCR master mix.

    • Primers for NMD target genes (e.g., ATF3, GAS5, SC35D) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Procedure:

    • Treat cells with 5-Azacytidine as described in 4.1.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for NMD target genes and a housekeeping gene for normalization.

    • Calculate the relative expression of NMD target genes using the ΔΔCt method.

Western Blot Analysis of NMD Factors

This technique is used to assess the protein levels of core NMD factors.

  • Reagents:

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against UPF1, UPF2, UPF3B, SMG1, MYC, and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with 5-Azacytidine as described in 4.1.

    • Lyse cells in RIPA buffer and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Mass Spectrometry-based Quantification of 5-Azacytidine-¹⁵N₄ Incorporation into RNA

This protocol allows for the direct measurement of 5-Azacytidine incorporation into the RNA pool.

  • Reagents:

    • RNA extraction kit.

    • Nuclease P1.

    • Bacterial alkaline phosphatase.

    • LC-MS/MS system.

    • 5-Azacytidine-¹⁵N₄ as an internal standard for absolute quantification.

  • Procedure:

    • Treat cells with a known concentration of 5-Azacytidine-¹⁵N₄ for a specific duration.

    • Extract total RNA.

    • Digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the nucleoside mixture by LC-MS/MS.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the transition of the ¹⁵N₄-labeled 5-azacytidine nucleoside.

    • Quantify the amount of incorporated 5-Azacytidine-¹⁵N₄ relative to the total amount of cytidine in the RNA pool.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Dose-Response of 5-Azacytidine on NMD Reporter Activity

5-Azacytidine (µM)Renilla/Firefly Ratio (PTC+) - Fold Change vs. DMSOp-value
0.5ValueValue
1.0ValueValue
5.0ValueValue
10.0ValueValue

Table 2: Upregulation of Endogenous NMD Targets by 5-Azacytidine

Gene5-Azacytidine (µM)Fold Change in mRNA Level vs. DMSOp-value
ATF31.0ValueValue
5.0ValueValue
GAS51.0ValueValue
5.0ValueValue
SC35D1.0ValueValue
5.0ValueValue

Table 3: Quantification of 5-Azacytidine-¹⁵N₄ Incorporation into RNA

5-Azacytidine-¹⁵N₄ (µM)Treatment Time (h)Incorporated 5-Aza-¹⁵N₄ (pmol/µg RNA)
1.024Value
5.024Value
1.048Value
5.048Value

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

NMD_Pathway cluster_translation Translation cluster_surveillance NMD Surveillance cluster_decay mRNA Decay Ribosome Ribosome PTC PTC Ribosome->PTC stalls at mRNA mRNA eRFs eRF1/3 PTC->eRFs recruits UPF1 UPF1 SMG1 SMG1 UPF1->SMG1 recruits eRFs->UPF1 UPF2 UPF2 UPF2->UPF1 UPF3B UPF3B UPF3B->UPF2 EJC EJC EJC->UPF3B pUPF1 p-UPF1 SMG1->pUPF1 phosphorylates SMG6 SMG6 (Endonuclease) pUPF1->SMG6 SMG5_7 SMG5/7 pUPF1->SMG5_7 Decay mRNA Degradation SMG6->Decay SMG5_7->Decay Aza_NMD_Inhibition Aza 5-Azacytidine MYC MYC Expression Aza->MYC induces NMD_Inhibition NMD Inhibition MYC->NMD_Inhibition leads to PTC_mRNA PTC-containing mRNA Stabilization NMD_Inhibition->PTC_mRNA Experimental_Workflow cluster_analysis Downstream Analysis cluster_rna_analysis RNA Analysis cluster_protein_analysis Protein Analysis start Cell Culture treatment Treat with 5-Azacytidine-¹⁵N₄ start->treatment harvest Harvest Cells treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis rt_qpcr RT-qPCR (NMD Targets) rna_extraction->rt_qpcr mass_spec LC-MS/MS (¹⁵N₄ Incorporation) rna_extraction->mass_spec western_blot Western Blot (NMD Factors, MYC) protein_lysis->western_blot luciferase_assay Dual-Luciferase Assay (NMD Activity) protein_lysis->luciferase_assay

References

The Double-Edged Sword: An In-depth Technical Guide to the Effects of 5-Azacytidine on Cellular Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-aza-CR), and its deoxy derivative 5-aza-2'-deoxycytidine (5-aza-dC), are potent inhibitors of DNA methyltransferases (DNMTs).[1][2] Their ability to reverse aberrant hypermethylation of tumor suppressor genes has led to their clinical approval for treating myelodysplastic syndromes and certain types of leukemia.[1][2] Beyond their use in oncology, these compounds are invaluable tools for studying the role of DNA methylation in a variety of cellular processes, including cellular senescence. This technical guide provides a comprehensive overview of the effects of 5-Azacytidine on cellular senescence, with a focus on the underlying molecular mechanisms, experimental protocols, and quantitative data from key studies. While the isotopic-labeled variant, 5-Azacytidine-15N4, is specified, its biological effects are considered identical to the unlabeled compound, with the 15N4 label serving primarily for tracing and quantification in metabolic studies.

Core Mechanism of Action

5-Azacytidine is a cytidine analog that, upon incorporation into DNA and RNA, covalently traps DNMTs, leading to their degradation and a subsequent global reduction in DNA methylation.[3][4] This hypomethylation can reactivate genes silenced by methylation, including key regulators of the cell cycle and senescence pathways.[5] It is this fundamental mechanism that underpins the complex and often cell-type-dependent effects of 5-Azacytidine on cellular senescence.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 5-Azacytidine and its deoxy analog on cellular senescence and related processes.

Table 1: Induction of Senescence and Apoptosis by 5-Azacytidine and 5-aza-2'-deoxycytidine

Cell LineCompoundConcentrationTreatment DurationEffect on Senescence (SA-β-gal positive cells)Effect on ApoptosisReference
HepG25-aza-dC20 µmol/L72 hoursSignificant increaseMinimal[2]
HepG25-aza-CR20 µmol/L72 hoursNo significant inductionSignificant induction[2]
Hep3B5-aza-dC20 µmol/L72 hoursSignificant increaseNot specified[2]
Human Amniotic Fluid Fibroblasts5-Azacytidine4 µM96 hoursPersistent G2 phase arrest and delayed G0/G1 exitNot specified[6]
NIH-3T35-Azacytidine4 µM96 hoursReversible G1 arrestNot specified[6]

Table 2: Effects of 5-Azacytidine on Cell Cycle and DNA Damage Markers

Cell LineCompoundConcentrationEffect on p53Effect on p21Effect on γH2A.X (DNA double-strand breaks)Reference
HepG25-aza-dCNot specifiedUpregulationNot specifiedSignificant increase[1][2]
HepG25-aza-CRNot specifiedDownregulationNot specifiedMarginal effect[1][2]
A549 (wild-type p53)5-aza-CdR0.01-5 µMIncreased expressionIncreased expressionDNA damage dependent[7]
H1299 (p53-null)5-aza-CdR0.01-5 µMNo effectNo effectNot specified[7]
HCT-1165-aza-CRNot specifiedUpregulationUpregulationNot specified[5]

Signaling Pathways

The induction of cellular senescence by 5-Azacytidine analogs, particularly 5-aza-dC, is often mediated through the activation of the p53 signaling pathway in response to DNA damage.

p53_pathway cluster_nucleus Nucleus 5_aza_dC 5-aza-2'-deoxycytidine DNA_Incorp Incorporation into DNA 5_aza_dC->DNA_Incorp DNMT_Trap DNMT Trapping DNA_Incorp->DNMT_Trap DNA_Hypomethylation DNA Hypomethylation DNMT_Trap->DNA_Hypomethylation DNA_DSBs DNA Double-Strand Breaks DNMT_Trap->DNA_DSBs ATM_ATR ATM/ATR Activation DNA_DSBs->ATM_ATR p53_activation p53 Activation ATM_ATR->p53_activation p21_transcription p21 Transcription p53_activation->p21_transcription p21_protein p21 Protein p21_transcription->p21_protein CDK2_CyclinE CDK2/Cyclin E Inhibition p21_protein->CDK2_CyclinE Rb_hypophosphorylation Rb Hypophosphorylation CDK2_CyclinE->Rb_hypophosphorylation G1_Arrest G1 Cell Cycle Arrest Rb_hypophosphorylation->G1_Arrest Senescence Cellular Senescence G1_Arrest->Senescence

Caption: p53-dependent senescence pathway induced by 5-aza-2'-deoxycytidine.

In contrast, 5-Azacytidine (5-aza-CR) can also induce apoptosis, a process that is often p53-dependent but can also occur in a p53-independent manner.

apoptosis_pathway cluster_cell Cell 5_aza_CR 5-Azacytidine RNA_DNA_Incorp Incorporation into RNA/DNA 5_aza_CR->RNA_DNA_Incorp Cellular_Stress Cellular Stress RNA_DNA_Incorp->Cellular_Stress p53_downregulation p53 Downregulation Cellular_Stress->p53_downregulation Some cell types p53_upregulation p53 Upregulation Cellular_Stress->p53_upregulation Other cell types Caspase_Activation Caspase Activation p53_downregulation->Caspase_Activation p53_upregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Divergent effects of 5-Azacytidine on apoptosis.

Experimental Protocols

Cell Culture and 5-Azacytidine Treatment
  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma), as well as normal human fibroblasts like IMR-90, are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • 5-Azacytidine Preparation: A stock solution of 5-Azacytidine is prepared in sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). The final concentration in the culture medium typically ranges from 1 µM to 20 µM.[2][8]

  • Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The medium is then replaced with fresh medium containing the specified concentration of 5-Azacytidine or vehicle control. The treatment duration can vary from 24 to 96 hours.[2][6]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used biomarker for senescent cells.[9]

  • Fixation: After treatment, cells are washed with PBS and fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.

  • Staining: Cells are washed again with PBS and incubated with the SA-β-gal staining solution at 37°C (without CO2) for 12-24 hours. The staining solution contains:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Visualization: Senescent cells stain blue and can be visualized and quantified using a light microscope.

sa_beta_gal_workflow Cell_Culture Cell Culture with 5-Azacytidine Treatment Fixation Fixation (Formaldehyde/Glutaraldehyde) Cell_Culture->Fixation Staining SA-β-gal Staining (X-gal, pH 6.0) Fixation->Staining Incubation Incubation (37°C, no CO2) Staining->Incubation Microscopy Microscopic Visualization and Quantification Incubation->Microscopy

Caption: Experimental workflow for SA-β-gal staining.

Immunofluorescence for DNA Damage and Cell Cycle Markers
  • Cell Preparation: Cells are grown on coverslips and treated with 5-Azacytidine.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies against markers such as γH2A.X (for DNA double-strand breaks), p53, or p21 overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides.

  • Imaging: Images are acquired using a fluorescence microscope.

Conclusion and Future Directions

5-Azacytidine and its analogs are powerful modulators of cellular senescence. The cellular response to these agents is highly context-dependent, influenced by the specific compound used, cell type, p53 status, and treatment conditions. While 5-aza-dC appears to be a more consistent inducer of a classic senescence phenotype through the DNA damage response and p53 activation, 5-aza-CR can trigger divergent pathways leading to either apoptosis or, in some contexts, senescence.[1][2]

For researchers in drug development, understanding these differential effects is crucial. The ability to selectively induce senescence or apoptosis in cancer cells holds significant therapeutic potential. Future research should focus on elucidating the precise molecular determinants that govern the choice between these two cell fates following treatment with DNMT inhibitors. Furthermore, exploring the senescence-associated secretory phenotype (SASP) induced by 5-Azacytidine could reveal novel opportunities for combination therapies targeting the tumor microenvironment. The use of isotopically labeled this compound will be instrumental in pharmacokinetic and pharmacodynamic studies to further refine the clinical application of this important class of drugs.

References

Unraveling Drug Resistance: A Technical Guide to 5-Azacytidine-15N4 in Proteomic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 5-Azacytidine-15N4, a stable isotope-labeled DNA methyltransferase (DNMT) inhibitor, in the elucidation of drug resistance mechanisms. By integrating metabolic labeling with quantitative proteomics, researchers can gain unprecedented insights into the cellular responses that drive resistance to 5-Azacytidine and other epigenetic therapies. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies, alongside visualizations of key signaling pathways and workflows.

Introduction: The Challenge of 5-Azacytidine Resistance

5-Azacytidine (AZA) is a cornerstone of therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves its incorporation into DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to their degradation and subsequent global DNA hypomethylation. This can reactivate tumor suppressor genes that were silenced by hypermethylation.[1] Its incorporation into RNA can also disrupt protein synthesis.[2] However, a significant portion of patients either do not respond to AZA treatment or develop resistance over time, posing a major clinical challenge.

Understanding the molecular underpinnings of AZA resistance is paramount for developing more effective therapeutic strategies. Resistance mechanisms are multifaceted and can include:

  • Altered Drug Metabolism and Transport: Changes in the expression or activity of enzymes responsible for AZA activation, such as uridine-cytidine kinase (UCK), or inactivation can limit the drug's efficacy.[3]

  • Dysregulation of Apoptotic Pathways: Resistant cells may acquire alterations that prevent AZA-induced apoptosis.

  • Activation of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in AZA-resistant cells, promoting cell survival and proliferation.[4][5]

The use of stable isotope-labeled 5-Azacytidine, specifically this compound, offers a powerful tool to dissect these complex resistance mechanisms. By tracing the metabolic fate of the labeled drug and quantifying the subsequent changes in the proteome, researchers can identify novel biomarkers of resistance and pinpoint new therapeutic targets.

The Role of this compound in Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics. However, to specifically investigate the effects of a drug, using an isotopically labeled version of the drug itself provides a more direct approach. This compound contains four 15N atoms, which allows for the tracking of its incorporation into nucleic acids and its impact on the proteome via mass spectrometry.

This approach enables researchers to:

  • Directly measure drug uptake and incorporation: Quantify the amount of this compound that enters the cell and is incorporated into DNA and RNA in sensitive versus resistant cells.

  • Quantify changes in protein expression: By comparing the proteomes of sensitive and resistant cells treated with this compound, it is possible to identify proteins that are differentially expressed and may contribute to the resistant phenotype.

  • Trace metabolic pathways: Follow the nitrogen atoms from this compound as they are potentially salvaged and incorporated into other nitrogen-containing biomolecules, providing insights into metabolic reprogramming in resistant cells.

Experimental Design and Protocols

This section outlines a comprehensive, albeit hypothetical, experimental workflow for utilizing this compound to investigate drug resistance. This protocol is based on established principles of metabolic labeling and quantitative proteomics.

Experimental Workflow Overview

The overall experimental workflow can be visualized as a series of interconnected steps, from cell line development to data analysis and interpretation.

experimental_workflow cluster_cell_culture Cell Culture & Resistance Induction cluster_labeling Metabolic Labeling cluster_proteomics Quantitative Proteomics cluster_analysis Data Analysis & Interpretation start Start with AZA-Sensitive Cancer Cell Line induce_resistance Induce AZA Resistance (Dose Escalation) start->induce_resistance validate_resistance Validate Resistance (IC50 Assay) induce_resistance->validate_resistance treat_sensitive Treat Sensitive Cells with this compound validate_resistance->treat_sensitive treat_resistant Treat Resistant Cells with this compound validate_resistance->treat_resistant lysis Cell Lysis & Protein Extraction treat_sensitive->lysis treat_resistant->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms protein_id Protein Identification & Quantification lcms->protein_id pathway_analysis Pathway & Functional Enrichment Analysis protein_id->pathway_analysis end Identify Resistance Mechanisms pathway_analysis->end

Caption: A generalized experimental workflow for investigating 5-Azacytidine resistance using this compound and quantitative proteomics.

Protocol for Generating 5-Azacytidine Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cancer cell lines in vitro.[6]

Materials:

  • AZA-sensitive cancer cell line (e.g., MOLM-13, SKM-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 5-Azacytidine (for inducing resistance)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates for viability assays

  • Cell viability reagent (e.g., WST-1 or MTT)

  • Plate reader

Procedure:

  • Initial Seeding: Culture the AZA-sensitive parental cell line in complete medium.

  • Dose Escalation: Begin by treating the cells with a low concentration of AZA (e.g., the IC25, or 25% inhibitory concentration).

  • Sub-culturing: Once the cells have adapted and are proliferating at a normal rate, sub-culture them and increase the AZA concentration in a stepwise manner.

  • Monitoring: At each concentration step, monitor cell viability and morphology.

  • Selection: Continue this process of dose escalation and selection over several months until the cells can tolerate a significantly higher concentration of AZA compared to the parental line.

  • Validation of Resistance:

    • Perform a dose-response assay (e.g., IC50 determination) on both the parental (sensitive) and the newly generated resistant cell lines.

    • Seed cells in 96-well plates and treat with a range of AZA concentrations for 72 hours.

    • Measure cell viability using a suitable reagent and a plate reader.

    • Calculate the IC50 values to confirm the degree of resistance.[3]

Protocol for Metabolic Labeling with this compound and Proteomic Analysis

This proposed protocol outlines the steps for metabolic labeling and subsequent proteomic analysis.

Materials:

  • AZA-sensitive and AZA-resistant cancer cell lines

  • This compound

  • Complete culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Culture and Treatment:

    • Culture both sensitive and resistant cell lines to approximately 70-80% confluency.

    • Treat the cells with a predetermined concentration of this compound for a specified duration (e.g., 24-72 hours). Include untreated control groups for both cell lines.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Quantify the protein concentration.

  • Protein Digestion:

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Reduce the proteins with DTT and then alkylate with IAA.

    • Digest the proteins into peptides overnight with trypsin.

  • Peptide Cleanup:

    • Acidify the peptide samples with formic acid.

    • Desalt the peptides using C18 SPE cartridges.

    • Dry the purified peptides under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Inject the peptide samples into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase HPLC column with a gradient of acetonitrile.

    • Analyze the eluting peptides in the mass spectrometer in data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins between the sensitive and resistant cell lines based on the intensity of the peptide signals.

    • Perform statistical analysis to identify significantly up- or downregulated proteins.

    • Conduct pathway and functional enrichment analysis to interpret the biological significance of the proteomic changes.

Data Presentation: Quantitative Proteomic Changes in AZA Resistance

The following tables summarize quantitative proteomic data from studies that have compared AZA-sensitive and AZA-resistant cancer cell lines. This data provides a starting point for identifying key proteins and pathways involved in resistance.

Table 1: Upregulated Proteins in 5-Azacytidine Resistant Cell Lines

ProteinFunctionFold Change (Resistant vs. Sensitive)Reference
PI3K/AKT/mTOR Pathway
AKT1Serine/threonine kinase, key node in pro-survival signaling> 2[4]
AKT2Serine/threonine kinase> 1.5[4]
AKT3Serine/threonine kinase> 1.5[4]
mTORSerine/threonine kinase, regulates cell growth and proliferation> 1.5[4]
Cell Cycle & Proliferation
CDK6Cyclin-dependent kinase, regulates G1/S phase transition> 2[7]
Metabolism
Enzymes of the TCA cycleEnergy productionVaries[8]
Other
DNMT1DNA methyltransferase (can be paradoxically upregulated in some resistant contexts)> 1.5[9]

Table 2: Downregulated Proteins in 5-Azacytidine Resistant Cell Lines

ProteinFunctionFold Change (Resistant vs. Sensitive)Reference
Apoptosis Regulators
BAXPro-apoptotic protein< 0.5
Tumor Suppressors
PTENPhosphatase, negative regulator of the PI3K/AKT pathway< 0.5[5]
Drug Metabolism
UCK2Uridine-cytidine kinase, activates 5-Azacytidine< 0.5[3]

Visualization of Key Signaling Pathways in AZA Resistance

The PI3K/AKT/mTOR pathway is a critical driver of cell survival and proliferation and is frequently hyperactivated in various cancers, contributing to chemoresistance.[4][5] In the context of AZA resistance, this pathway can be activated through various mechanisms, including mutations in key components or loss of negative regulators like PTEN.

PI3K_AKT_pathway cluster_resistance Mechanisms in AZA Resistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Activation BAD BAD AKT->BAD Inhibition GSK3b GSK3β AKT->GSK3b S6K S6K mTORC1->S6K Activation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Apoptosis Apoptosis BAD->Apoptosis PI3K_mutation Activating mutation in PI3K PI3K_mutation->PI3K PTEN_loss Loss of PTEN function PTEN_loss->PTEN AKT_hyperactivation AKT Hyperactivation AKT_hyperactivation->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and its deregulation in 5-Azacytidine resistance.

Conclusion and Future Directions

The use of this compound in conjunction with advanced proteomic techniques provides a powerful platform for dissecting the intricate mechanisms of drug resistance. By enabling the direct tracing of the drug's metabolic fate and the precise quantification of proteomic changes, this approach can uncover novel biomarkers for predicting treatment response and identify new therapeutic targets to overcome resistance.

Future research should focus on applying this methodology to patient-derived samples to validate findings from in vitro models and to explore the heterogeneity of resistance mechanisms in a clinical setting. Furthermore, integrating proteomic data with other omics data, such as genomics and metabolomics, will provide a more holistic understanding of the complex interplay of factors that contribute to 5-Azacytidine resistance. Ultimately, the insights gained from these studies will be instrumental in developing personalized therapeutic strategies to improve outcomes for patients with MDS, AML, and other malignancies treated with epigenetic drugs.

References

The Impact of 5-Azacytidine on Genomic Imprinting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 5-Azacytidine, a potent DNA methyltransferase inhibitor, on the intricate process of genomic imprinting. We delve into the molecular mechanisms, summarize key quantitative data, provide detailed experimental protocols, and visualize the underlying pathways to offer a comprehensive resource for professionals in the field.

Core Mechanism of Action: Reversing Epigenetic Silencing

5-Azacytidine and its deoxy derivative, 5-aza-2'-deoxycytidine (Decitabine), are cytosine analogs that act as powerful inhibitors of DNA methyltransferases (DNMTs).[1][2] Their primary mechanism involves incorporation into DNA during replication, where they covalently trap DNMT enzymes, leading to their degradation.[3] This process results in a passive, replication-dependent demethylation of the genome.[1] By reducing DNA methylation levels, 5-Azacytidine can reactivate the expression of genes that have been epigenetically silenced, including those governed by genomic imprinting.[2][4]

Genomic imprinting is an epigenetic phenomenon that results in the monoallelic expression of specific genes in a parent-of-origin-dependent manner. This differential expression is critically regulated by DNA methylation at imprinting control regions (ICRs). Aberrant methylation at these ICRs can lead to a loss of imprinting (LOI), a state where the normally silent allele is expressed or the active allele is silenced, which has been implicated in various diseases, including cancer.[5] 5-Azacytidine's ability to modulate DNA methylation makes it a valuable tool for studying and potentially reversing these aberrant epigenetic states.[5]

Quantitative Impact on Imprinted Gene Methylation and Expression

The application of 5-Azacytidine and its analogs has been shown to significantly alter the methylation status and expression levels of key imprinted genes. The following tables summarize quantitative data from seminal studies in this area.

GeneOrganism/Cell LineTreatmentChange in ICR MethylationChange in Gene ExpressionReference
H19 Bovine 2-cell embryos0.01 µM 5-aza-dCSignificant reductionSignificantly higher expression[6]
H19 Human tumor cells5-aza-2'-deoxycytidineBiallelic methylation switched to preferential allelic methylationReactivated expression; biallelic expression switched to monoallelic[5]
Igf2 Mouse (in vivo)5-azacytidine injectionNot specified> 2-fold increase in mRNA abundance in liver[7]
Igf2 Human tumor cells5-aza-2'-deoxycytidineNot specifiedEqual expression of parental alleles switched to predominant expression of a single parental allele[5]

Table 1: Summary of 5-Azacytidine's effect on the methylation and expression of imprinted genes.

ParameterCell LineTreatmentPre-treatment Methylation (%)Post-treatment Methylation (%)Reference
Global DNA Methylation Human (Advanced Cancers)75 mg/m² 5-AZA daily for 10 days63.4% (median)57.4% (median)[8]
p16 Promoter T24 bladder tumor cells5-Aza-CdRHypermethylatedDemethylated[9]

Table 2: Quantitative changes in DNA methylation following 5-Azacytidine treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-Azacytidine treatment and subsequent analysis of genomic imprinting.

Cell Culture Treatment with 5-Azacytidine

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

  • Preparation of 5-Azacytidine Stock Solution:

    • Dissolve 5-Azacytidine powder in 50% acetic acid to a stock concentration of 50 mg/ml for a clear, colorless solution.[10]

    • Alternatively, for better stability, dissolve in DMSO to a stock concentration of 10 mM and store in aliquots at -20°C or -80°C.[10]

  • Cell Seeding:

    • Plate cells at a density that will not lead to confluency during the treatment period to ensure cells are actively dividing, which is necessary for the incorporation of 5-Azacytidine into DNA.

  • Treatment:

    • Thaw a fresh aliquot of the 5-Azacytidine stock solution immediately before use.

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the range of 0.1-10 µM).[10]

    • Remove the existing medium from the cells and replace it with the 5-Azacytidine-containing medium.

    • Incubate the cells for the desired treatment duration (e.g., 72 hours).[10]

    • Crucially , due to the instability of 5-Azacytidine in aqueous solutions, it is recommended to change the medium and add fresh 5-Azacytidine every 24 hours.[10]

  • Post-Treatment:

    • After the treatment period, harvest the cells for downstream analysis of DNA methylation and gene expression.

DNA Methylation Analysis using Bisulfite Sequencing

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution.

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from treated and control cells using a standard DNA extraction kit.

  • Bisulfite Conversion:

    • Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification of Target ICRs:

    • Design primers specific to the bisulfite-converted DNA sequence of the imprinting control region of interest.

    • Perform PCR to amplify the target region. The PCR product will have thymines in place of the original unmethylated cytosines.

  • Sequencing and Analysis:

    • Sequence the PCR products directly or after cloning into a vector.

    • Align the obtained sequences to the reference sequence and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (unmethylated). A more high-throughput method is pyrosequencing, which allows for direct sequencing and quantification of methylation levels.[8]

Gene Expression Analysis by Real-Time RT-PCR

This method is used to quantify the changes in the expression of imprinted genes following 5-Azacytidine treatment.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated and control cells using a suitable RNA isolation kit.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Perform real-time PCR using primers specific for the imprinted genes of interest and a reference gene (e.g., GAPDH, ACTB) for normalization.

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. The results can be expressed as fold change in expression in the treated samples compared to the untreated controls.[11]

Visualizing the Impact of 5-Azacytidine

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Mechanism of 5-Azacytidine action leading to DNA hypomethylation.

Experimental_Workflow Start Cell Culture Treatment 5-Azacytidine Treatment Start->Treatment Harvest Harvest Cells Treatment->Harvest DNA_RNA_Extraction DNA & RNA Extraction Harvest->DNA_RNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_RNA_Extraction->Bisulfite_Conversion DNA cDNA_Synthesis cDNA Synthesis DNA_RNA_Extraction->cDNA_Synthesis RNA PCR_Amplification PCR of ICRs Bisulfite_Conversion->PCR_Amplification RT_PCR Real-Time RT-PCR cDNA_Synthesis->RT_PCR Sequencing Sequencing PCR_Amplification->Sequencing Expression_Analysis Gene Expression Analysis RT_PCR->Expression_Analysis Methylation_Analysis Methylation Analysis Sequencing->Methylation_Analysis

Caption: Workflow for analyzing the effects of 5-Azacytidine on genomic imprinting.

Imprinting_Regulation cluster_normal Normal Imprinting cluster_aza After 5-Azacytidine ICR_Methylated Methylated ICR Gene_A_Silent Imprinted Gene A (Silent) ICR_Methylated->Gene_A_Silent Represses ICR_Unmethylated Unmethylated ICR Gene_B_Active Imprinted Gene B (Active) ICR_Unmethylated->Gene_B_Active Permits Expression ICR_Hypomethylated Hypomethylated ICR Gene_A_Active Imprinted Gene A (Active) ICR_Hypomethylated->Gene_A_Active Reactivates 5_Aza 5-Azacytidine 5_Aza->ICR_Hypomethylated Causes

Caption: Logical relationship of 5-Azacytidine's effect on imprinting regulation.

References

5-Azacytidine-15N4 in Neuroepigenetics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of 5-Azacytidine, with a special focus on its isotopically labeled form, 5-Azacytidine-15N4, in the field of neuroepigenetics. 5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor that induces DNA demethylation, leading to the re-expression of silenced genes and subsequent alterations in cellular function. This guide details its mechanism of action in the nervous system, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols for its use in both in vitro and in vivo models, and visualizes associated signaling pathways and experimental workflows. While the direct therapeutic and experimental application of this compound in neuroepigenetics is primarily as an internal standard for accurate quantification, this guide will focus on the extensive research conducted with unlabeled 5-Azacytidine, for which this compound is a critical tool for robust analysis.

Introduction: The Role of DNA Methylation in Neuroepigenetics

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression throughout the central nervous system. This process, primarily involving the addition of a methyl group to the C5 position of cytosine residues in CpG dinucleotides, is critical for normal brain development, synaptic plasticity, learning, and memory. Aberrant DNA methylation patterns have been implicated in the pathophysiology of numerous neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and various psychiatric conditions.

5-Azacytidine: A Tool to Modulate the Neuroepigenome

5-Azacytidine is a cytidine analog that, upon incorporation into DNA, covalently traps DNMTs, leading to their degradation and a subsequent passive loss of methylation marks during DNA replication. This process results in the demethylation of the genome and the reactivation of previously silenced genes.

The Significance of this compound

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, particularly in pharmacokinetic and pharmacodynamic studies. This compound, in which the four nitrogen atoms of the azacytosine ring are replaced with the heavy isotope ¹⁵N, serves as an ideal internal standard for quantitative mass spectrometry-based assays. Its use allows for the precise and accurate measurement of unlabeled 5-Azacytidine and its metabolites in biological matrices such as brain tissue and cerebrospinal fluid, which is essential for correlating drug exposure with biological effects.

Mechanism of Action in Neuronal Cells

5-Azacytidine exerts its effects on neuronal cells through a multi-faceted mechanism:

  • Inhibition of DNA Methyltransferases (DNMTs): The primary mechanism is the irreversible inhibition of DNMT1, and to a lesser extent DNMT3a and DNMT3b, leading to global and gene-specific DNA demethylation.[1]

  • Gene Reactivation: Demethylation of promoter regions can lead to the re-expression of genes critical for neuronal function, including those involved in synaptic plasticity and neuroprotection.

  • Induction of Apoptosis: At higher concentrations, 5-Azacytidine can induce apoptosis in neuronal cells, a factor to be considered in therapeutic applications.[2]

  • Modulation of Signaling Pathways: 5-Azacytidine has been shown to impact key intracellular signaling cascades, such as the ERK1/2 pathway, which is involved in neuronal survival and differentiation.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of 5-Azacytidine in neuroepigenetic contexts.

Table 1: In Vitro Effects of 5-Azacytidine on Neuronal Cells
Cell LineConcentrationDurationEffectReference
Mouse Hippocampal HT22 Cells5 or 20 µmol/L24 hSignificant inhibition of proliferation, S phase arrest, and down-regulation of DNMT1 and DNMT3A mRNA and protein.[1]
Cultured Mouse Cortical Neurons1, 3, and 5 µM24 h and 36 hDemethylation of the NMDA receptor NR2B gene.[4]
NG108-15 Neuronal CellsNot specifiedNot specifiedIncreased expression of choline acetyltransferase (mRNA and protein) and induced neurite outgrowth.
Insulinoma β-TC-6 Cells1 µM24 hAttenuated development of oxidant-induced senescent phenotype and stimulated autophagic response.
Table 2: In Vivo Effects of 5-Azacytidine in Animal Models
Animal ModelDosageAdministration RouteDurationKey FindingsReference
Neonatal Mice (P7)0-10 mg/kgSubcutaneousSingle doseDose-dependent inhibition of DNA methylation in hippocampus, neocortex, and cerebellum; impaired ERK1/2 activation; reduced Arc protein expression; induced neurodegeneration.[3]
Adult MiceNot specifiedInjection3 daysInduced transcription of silent retroviral genomes in thymus, spleen, and liver, but not in the brain.[5]
DIPG Mouse Xenograft Model25 mg/kg (IV) or 40 µg (IT)Intravenous or IntrathecalFour weekly dosesComparable brain tissue concentrations between IV and IT administration; more pronounced decrease in global DNA methylation with IV dosing.[6]
Table 3: Effects of 5-Azacytidine on Protein Expression and Signaling
ModelTreatmentProtein/PathwayChangeReference
Gastric Cancer Cells5-AzacytidineDNMT1, DNMT3ADose-dependent decrease in protein levels.[7]
Neonatal Mice (P7)5 mg/kg 5-AzaCp-ERK1/2, ArcSignificant reduction in hippocampus and neocortex.[3]
HCT116 Cells5-aza-dCDNMT1Dose-dependent degradation.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-Azacytidine in a neuroepigenetics context.

In Vitro Treatment of Neuronal Cells

Objective: To assess the effect of 5-Azacytidine on DNA methylation and gene expression in cultured neuronal cells.

Materials:

  • Neuronal cell line (e.g., HT22, primary cortical neurons)

  • Cell culture medium and supplements

  • 5-Azacytidine (dissolved in a suitable solvent like DMSO or sterile saline)

  • Reagents for DNA/RNA extraction, bisulfite conversion, qPCR, and Western blotting

Protocol:

  • Cell Seeding: Plate neuronal cells at a desired density and allow them to adhere and proliferate for 24 hours.

  • Treatment: Prepare fresh solutions of 5-Azacytidine at various concentrations (e.g., 1, 5, 10 µM). Replace the culture medium with medium containing the desired concentration of 5-Azacytidine or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). Note that due to the instability of 5-Azacytidine in aqueous solutions, the medium should be changed daily with freshly prepared drug.

  • Harvesting: After the treatment period, harvest the cells for downstream analysis.

    • For DNA analysis: Extract genomic DNA and perform bisulfite sequencing or methylation-specific PCR to assess changes in DNA methylation.

    • For RNA analysis: Extract total RNA and perform RT-qPCR to analyze the expression of target genes.

    • For protein analysis: Prepare cell lysates and perform Western blotting to quantify protein levels of interest (e.g., DNMTs, p-ERK1/2).

In Vivo Administration in a Mouse Model

Objective: To investigate the neurobehavioral and molecular effects of 5-Azacytidine in mice.

Materials:

  • Mice (specify strain, age, and sex)

  • 5-Azacytidine (dissolved in sterile saline)

  • Injection supplies (syringes, needles)

  • Behavioral testing apparatus (e.g., Morris water maze, open field)

  • Equipment for tissue collection and processing

Protocol:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Drug Preparation: Prepare a fresh solution of 5-Azacytidine in sterile saline on the day of injection.

  • Administration: Administer 5-Azacytidine via the desired route (e.g., subcutaneous or intraperitoneal injection) at the chosen dosage (e.g., 5 mg/kg). Administer an equivalent volume of saline to the control group.

  • Behavioral Testing: At a specified time point after treatment, conduct behavioral tests to assess cognitive function, anxiety-like behavior, or other relevant phenotypes.

  • Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue. Dissect specific brain regions of interest (e.g., hippocampus, cortex).

  • Molecular Analysis: Process the collected brain tissue for molecular analyses, including:

    • DNA methylation analysis: Extract DNA and perform global or gene-specific methylation analysis.

    • Gene and protein expression analysis: Extract RNA and protein to perform qPCR and Western blotting.

    • Immunohistochemistry: Perfuse animals and prepare brain sections for immunohistochemical staining to visualize changes in protein expression and localization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows associated with 5-Azacytidine research in neuroepigenetics.

Signaling Pathway of 5-Azacytidine in Neurons

G cluster_0 Cellular Uptake and Metabolism cluster_1 Epigenetic and Cellular Effects AZA 5-Azacytidine AZA_TP 5-Aza-CTP / 5-Aza-dCTP AZA->AZA_TP Phosphorylation ERK_Inhibition ERK1/2 Inhibition AZA->ERK_Inhibition Apoptosis Apoptosis AZA->Apoptosis DNMT1 DNMT1 Inhibition AZA_TP->DNMT1 Incorporation into DNA DNA_Demethylation DNA Demethylation DNMT1->DNA_Demethylation Gene_Reactivation Gene Reactivation DNA_Demethylation->Gene_Reactivation Neuronal_Function Altered Neuronal Function Gene_Reactivation->Neuronal_Function ERK_Inhibition->Neuronal_Function Apoptosis->Neuronal_Function

Caption: Mechanism of 5-Azacytidine in neurons.

Experimental Workflow for In Vivo Neuroepigenetic Study

G cluster_0 Treatment cluster_1 Analysis cluster_2 Molecular Sub-analysis Animal_Model Animal Model (e.g., Mouse) Treatment_Group 5-Azacytidine Treatment Animal_Model->Treatment_Group Control_Group Vehicle Control Animal_Model->Control_Group Behavioral Behavioral Analysis Treatment_Group->Behavioral Molecular Molecular Analysis Treatment_Group->Molecular Histological Histological Analysis Treatment_Group->Histological Control_Group->Behavioral Control_Group->Molecular Control_Group->Histological DNA_Meth DNA Methylation Molecular->DNA_Meth Gene_Exp Gene Expression Molecular->Gene_Exp Protein_Exp Protein Expression Molecular->Protein_Exp

References

An In-Depth Technical Guide to 5-Azacytidine-15N4 and the Regulation of Non-Coding RNAs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine, a pyrimidine nucleoside analog of cytidine, is a potent epigenetic modulator with significant implications in cancer therapy and cellular reprogramming. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the demethylation of DNA and the re-expression of silenced genes, including those encoding non-coding RNAs (ncRNAs). The isotopically labeled form, 5-Azacytidine-15N4, in which four nitrogen atoms are replaced with the stable isotope ¹⁵N, serves as a powerful tool for metabolic labeling studies to trace the incorporation and fate of 5-Azacytidine within the cellular machinery, including its influence on the dynamic landscape of ncRNAs.

This technical guide provides a comprehensive overview of the role of 5-Azacytidine in the regulation of various classes of ncRNAs, including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs). It delves into the molecular mechanisms, presents quantitative data on expression changes, details experimental protocols for studying these interactions, and visualizes the involved signaling pathways.

Core Mechanism of Action

5-Azacytidine exerts its effects through a multi-faceted mechanism. Upon cellular uptake, it is phosphorylated and can be incorporated into both DNA and RNA.[1]

  • DNA Demethylation: When incorporated into DNA, 5-Azacytidine covalently traps DNMTs, leading to their degradation and a subsequent passive demethylation of the genome during DNA replication.[2] This reactivation of epigenetically silenced tumor suppressor genes, including those encoding ncRNAs, is a cornerstone of its anti-cancer activity.[3]

  • RNA Interference: Incorporation of 5-Azacytidine into RNA can disrupt RNA metabolism and function. It has been shown to inhibit RNA methylation and may alter the secondary structure and stability of RNA molecules.[4][5]

The use of this compound allows researchers to track the metabolic journey of the drug, distinguishing its incorporation into newly synthesized RNA and DNA and elucidating its direct and indirect effects on ncRNA biogenesis and function.

Regulation of Non-Coding RNAs by 5-Azacytidine

MicroRNAs (miRNAs)

5-Azacytidine significantly alters the expression profile of miRNAs, small non-coding RNAs that regulate gene expression at the post-transcriptional level. By demethylating the promoter regions of miRNA genes that are silenced in cancer, 5-Azacytidine can restore the expression of tumor-suppressor miRNAs.

Quantitative Data on miRNA Expression Changes:

The following tables summarize the quantitative changes in miRNA expression observed in various cancer cell lines upon treatment with 5-Azacytidine.

Table 1: Fold Change of miRNA Expression in MCF-7 Breast Cancer Cells Treated with 5-Azacytidine [6]

miRNAMCF-7/S + 5-azaMCF-7/Dox + 5-azaMCF-7/DDP + 5-aza
miRNA-10b1.22 ± 0.111.50 ± 0.141.89 ± 0.17
miRNA-34a-2.40 ± 0.222.10 ± 0.19
miRNA-1221.34 ± 0.121.50 ± 0.13-
miRNA-200b2.55 ± 0.232.90 ± 0.262.20 ± 0.20
miRNA-2211.45 ± 0.13--
miRNA-320a1.12 ± 0.103.30 ± 0.302.30 ± 0.21

Data are presented as fold change ± standard deviation relative to untreated control cells. MCF-7/S: sensitive; MCF-7/Dox: doxorubicin-resistant; MCF-7/DDP: cisplatin-resistant.

Table 2: Differentially Expressed microRNAs in SCC131 Cells Treated with 5-Azacytidine [7]

Upregulated miRNAsMean Fold ExpressionDownregulated miRNAsMean Fold Expression
miR-885-5p6.21miR-4697-5p-5.41
miR-3940-3p5.82miR-5684-5.57
miR-744-3p5.59miR-4728-3p-0.89
miR-664a-3p5.26miR-6510-5p-0.84
miR-4763-5p5.26miR-500a-3p-0.89
miR-31315.16miR-4649-3p-0.88
miR-6741-3p4.96miR-6858-3p-0.90
miR-7152-5p4.93miR-483-3p-0.90
miR-4758-3p4.81miR-3935-0.94
miR-6815-3p4.83miR-7114-3p-0.93
miR-516b-5p4.67miR-197-3p-0.97
miR-6892-5p4.65
miR-6314.39
miR-12994.31
miR-4668-5p4.29
miR-4687-5p4.28
miR-43174.27
miR-520e4.27
miR-1229-3p4.24
miR-7109-5p4.23
miR-5008-5p4.16
miR-4652-3p4.16
miR-1984.11
miR-50964.00
miR-187-5p3.63
miR-6173.50
Long Non-Coding RNAs (lncRNAs)

LncRNAs are a diverse class of ncRNAs longer than 200 nucleotides that play crucial roles in gene regulation. 5-Azacytidine has been shown to modulate the expression of hundreds of lncRNAs, which can, in turn, affect various cellular processes.

Quantitative Data on lncRNA Expression Changes:

A study on patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) identified several lncRNAs that were differentially expressed in patients who responded to Azacitidine treatment compared to non-responders.

Table 3: Differentially Expressed lncRNAs Between Azacitidine Responders and Non-Responders [8][9]

lncRNA IDlogFC (Responders vs. Non-Responders)FDR
RP11-419K12.2-2.013.01E-02
RP11-736I24.4-1.893.01E-02
CTC-482H14.5-1.783.01E-02
RP11-474D1.3-1.743.01E-02
LINC00861-1.683.01E-02
AC010970.2-1.613.01E-02
RP11-541A1.1-1.563.01E-02
RP11-434B20.2-1.493.01E-02
RP11-138I18.1-1.453.01E-02
RP11-395B7.2-1.413.01E-02
AC092171.5-1.333.01E-02
RP11-326C24.1-1.283.01E-02
AC004812.1-1.213.01E-02
RP11-38P21.3-1.133.01E-02

All listed lncRNAs were downregulated in responders (RESP) compared to non-responders. logFC: log2 fold change; FDR: False Discovery Rate.

Circular RNAs (circRNAs)

The impact of 5-Azacytidine on circRNA expression is an emerging area of research. One study in MDS and AML patients identified a limited number of differentially expressed circRNAs between Azacitidine responders and non-responders.

Table 4: Differentially Expressed circRNAs Between Azacitidine Responders and Non-Responders [8][9]

circRNA IDlogFC (Responders vs. Non-Responders)FDR
hsa_circ_00019461.153.78E-02
hsa_circ_00005181.054.52E-02
hsa_circ_0001879-1.234.52E-02

Experimental Protocols

Cell Culture and 5-Azacytidine Treatment
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels. For example, seed hepatocellular carcinoma (HCC) cell lines at 2 x 10⁵ cells/well in a 6-well plate.

  • Drug Preparation: Dissolve 5-Azacytidine (and this compound) in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM). Store at -80°C.

  • Treatment: The day after seeding, treat the cells with the desired concentration of 5-Azacytidine. A common concentration range is 1-10 µM.[9] For HCC cell lines, a concentration of 5 µM for 96 hours has been used.[8] The culture medium containing the drug should be changed every 24-48 hours due to the instability of 5-Azacytidine in aqueous solutions.[9]

  • Control: Treat a parallel set of cells with the vehicle (e.g., DMSO) at the same final concentration as the drug-treated cells.

Total RNA Extraction

A standard protocol using a TRIzol-based method is as follows:[3][10][11]

  • Cell Lysis: After removing the culture medium, add 1 mL of TRIzol Reagent directly to the culture dish to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Air-dry the pellet for 5-10 minutes and dissolve in an appropriate volume of RNase-free water.

Quantitative Real-Time PCR (qRT-PCR) for ncRNA Expression
  • Reverse Transcription (RT): Synthesize cDNA from the extracted total RNA using a reverse transcription kit. For miRNAs, specific stem-loop RT primers are often used.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, specific primers for the ncRNA of interest, and the synthesized cDNA.

  • Data Analysis: Normalize the expression of the target ncRNA to a suitable endogenous control (e.g., U6 snRNA for miRNAs, GAPDH for lncRNAs) and calculate the relative expression using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

5-Azacytidine-induced changes in ncRNA expression can modulate various signaling pathways implicated in cancer development and progression.

PI3K/Akt Signaling Pathway

5-Azacytidine has been shown to upregulate the PI3K/Akt signaling pathway. This can occur through the demethylation and subsequent increased transcription of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K.[6]

PI3K_Akt_Pathway cluster_0 5-Azacytidine Action cluster_1 Gene Regulation cluster_2 Signaling Cascade 5-Aza 5-Aza DNMTs DNMTs 5-Aza->DNMTs inhibition DNA_Methylation DNA Methylation DNMTs->DNA_Methylation PIK3CA_Promoter PIK3CA Promoter (hypermethylated) DNA_Methylation->PIK3CA_Promoter silencing PIK3CA_Gene PIK3CA Gene PIK3CA_Promoter->PIK3CA_Gene transcription p110a p110α PIK3CA_Gene->p110a translation PIP2 PIP2 p110a->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt p-Akt p-Akt Akt->p-Akt phosphorylation Downstream_Targets Downstream Targets (Cell Proliferation, Survival) p-Akt->Downstream_Targets

5-Azacytidine induced activation of the PI3K/Akt pathway.
Wnt/β-catenin Signaling Pathway

5-Azacytidine can suppress the Wnt/β-catenin signaling pathway in some cancers by downregulating the expression of key components like β-catenin, c-myc, and cyclinD1.[12] Conversely, in other contexts, it can inhibit this pathway by demethylating the promoter of Wnt antagonists like Notum.[13]

Wnt_Pathway cluster_0 5-Azacytidine Action cluster_1 Gene Regulation cluster_2 Signaling Cascade 5-Aza 5-Aza DNMTs DNMTs 5-Aza->DNMTs inhibition DNA_Methylation DNA Methylation DNMTs->DNA_Methylation Notum_Promoter Notum Promoter (hypermethylated) DNA_Methylation->Notum_Promoter silencing Notum_Gene Notum Gene Notum_Promoter->Notum_Gene transcription Notum Notum Notum_Gene->Notum translation Wnt_Ligand Wnt Ligand Notum->Wnt_Ligand inhibition Frizzled_LRP Frizzled/LRP Wnt_Ligand->Frizzled_LRP Beta-catenin β-catenin Frizzled_LRP->Beta-catenin stabilization TCF_LEF TCF/LEF Beta-catenin->TCF_LEF Target_Genes Target Genes (c-myc, cyclinD1) TCF_LEF->Target_Genes transcription

5-Azacytidine mediated inhibition of the Wnt/β-catenin pathway.
Experimental Workflow for Studying ncRNA Regulation

The following diagram illustrates a typical workflow for investigating the effects of 5-Azacytidine on ncRNA expression and function.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment This compound Treatment Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction ncRNA_Profiling ncRNA Profiling (miRNA/lncRNA/circRNA-seq) RNA_Extraction->ncRNA_Profiling Data_Analysis Bioinformatic Analysis (Differential Expression) ncRNA_Profiling->Data_Analysis Validation Validation (qRT-PCR) Data_Analysis->Validation Functional_Assays Functional Assays (Proliferation, Migration, etc.) Validation->Functional_Assays Pathway_Analysis Signaling Pathway Analysis Functional_Assays->Pathway_Analysis

Workflow for ncRNA analysis after 5-Azacytidine treatment.

Conclusion

5-Azacytidine is a powerful epigenetic drug that profoundly impacts the expression of non-coding RNAs. Its ability to reverse the silencing of tumor-suppressor miRNAs and modulate the expression of a wide range of lncRNAs contributes significantly to its therapeutic effects. The use of this compound provides a valuable method for tracing the drug's metabolic fate and understanding its precise interactions with the cellular machinery that governs ncRNA regulation. Further research into the effects of 5-Azacytidine on circRNAs and the intricate signaling networks controlled by these ncRNAs will undoubtedly open new avenues for cancer therapy and drug development. This guide provides a foundational understanding and practical framework for researchers and professionals working in this exciting and rapidly evolving field.

References

The Role of 5-Azacytidine in Immune Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-Aza), a nucleoside analogue of cytidine, is a potent inhibitor of DNA methylation.[1] Its incorporation into DNA leads to the covalent trapping and subsequent degradation of DNA methyltransferases (DNMTs), resulting in a global reduction of DNA methylation and the re-expression of silenced genes.[2][3] This epigenetic modulation has profound effects on cellular differentiation and function, particularly within the immune system. The isotopically labeled form, 5-Azacytidine-15N4, in which four nitrogen atoms are replaced with the stable isotope 15N, serves as a critical tool for researchers to trace the metabolic fate and incorporation of 5-Azacytidine into nucleic acids, thereby providing deeper insights into its mechanism of action without altering its biological effects.[1] This technical guide provides an in-depth overview of the role of 5-Azacytidine in the differentiation of key immune cell populations, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

5-Azacytidine exerts its effects primarily through the inhibition of DNA methylation. After cellular uptake, it is converted to 5-aza-2'-deoxycytidine-5'-triphosphate and incorporated into replicating DNA.[4] This modified cytidine analogue covalently binds to and traps DNMTs, leading to their degradation.[3] The resulting hypomethylation of CpG islands in promoter regions of genes can lead to the re-expression of previously silenced genes, including those critical for immune cell differentiation and function.[2][5]

Impact on T-Cell Differentiation and Function

5-Azacytidine significantly influences the differentiation and function of T-lymphocytes, with complex and sometimes contrasting effects on different T-cell subsets.

T-Helper Cell Differentiation

Studies have shown that 5-Azacytidine can modulate the balance of T-helper (Th) cell subsets. In patients with myeloid malignancies treated with 5-Aza, a significant decrease in IL-4-secreting CD4+ T-cells (Th2) was observed, alongside a significant increase in IL-17A- and IL-21-secreting CD4+ T-cells, suggesting a shift towards a Th17 response pattern.[6][7] However, other studies have reported a reduction in pro-inflammatory Th1 cells (IFN-γ+) following 5-Aza treatment.[4][8]

Regulatory T-Cell (Treg) Expansion

A consistent finding across multiple studies is the ability of 5-Azacytidine to induce the expansion of regulatory T-cells (Tregs).[4][8] This is often attributed to the demethylation of the FOXP3 promoter, the master transcription factor for Tregs, leading to its overexpression.[9][10] While this can contribute to an immunosuppressive microenvironment, it has also been explored as a therapeutic strategy to mitigate graft-versus-host disease.[9] However, some research indicates that while 5-Aza treatment increases FOXP3 expression, the resulting Treg-like cells may lack full suppressive function and can produce pro-inflammatory cytokines like IL-17.[3]

Cytotoxic T-Lymphocyte (CTL) Activity

The effect of 5-Azacytidine on CD8+ cytotoxic T-lymphocytes is multifaceted. On one hand, 5-Aza can enhance anti-tumor immunity by upregulating the expression of tumor-associated antigens and MHC class I molecules on cancer cells, making them better targets for CTLs.[11] On the other hand, direct treatment of T-cells with 5-Aza has been shown to decrease the number of CD8+ T-cells and limit their killing capacity against leukemic target cells.[4][8] This is partly due to the upregulation of cell cycle inhibitors like p15.[4]

Quantitative Effects of 5-Azacytidine on T-Cell Subsets

T-Cell SubsetEffect of 5-Azacytidine TreatmentKey FindingsReference
CD4+ T-Cells Increased numbers in vivo.Shift from Th1 to a more regulatory phenotype.[4][8]
CD8+ T-Cells Decreased numbers and reduced proliferation in vitro and in vivo.Upregulation of p15 cell cycle inhibitor.[4][12]
Regulatory T-Cells (Tregs) Substantial increase in numbers.Demethylation of the FOXP3 promoter.[4][8][9]
Th1 Cells (IFN-γ+) Reduced numbers.Shift towards a less pro-inflammatory phenotype.[4][8]
Th17 Cells (IL-17A+) Increased numbers in patients.Suggests a Th17 response pattern.[6][7]

Signaling Pathways and Experimental Workflows

5-Azacytidine Mechanism of Action

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Epigenetic Reprogramming 5-Aza 5-Azacytidine Metabolism Phosphorylation 5-Aza->Metabolism 5-aza-dCTP 5-aza-2'-deoxycytidine-5'-triphosphate Metabolism->5-aza-dCTP DNA_Replication DNA Replication 5-aza-dCTP->DNA_Replication DNA_Incorporation Incorporation into DNA DNA_Replication->DNA_Incorporation Trapping Covalent Adduct Formation DNA_Incorporation->Trapping DNMT1 DNA Methyltransferase 1 DNMT1->Trapping Degradation Proteasomal Degradation Trapping->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_Re-expression Gene Re-expression Hypomethylation->Gene_Re-expression Immune_Modulation Immune Modulation Gene_Re-expression->Immune_Modulation e.g., FOXP3, Tumor Antigens

Caption: Mechanism of 5-Azacytidine leading to epigenetic reprogramming.

Impact on Dendritic Cell Differentiation and Maturation

Dendritic cells (DCs) are potent antigen-presenting cells crucial for initiating adaptive immune responses. 5-Azacytidine influences their differentiation and maturation.

Treatment of human monocyte-derived DCs with 5-Aza led to a significant increase in the expression of co-stimulatory molecules CD40 and CD86 upon maturation.[6][7] Interestingly, while the secretion of pro-inflammatory cytokines like IL-6, IL-12p70, and TNF-α was comparable to control DCs, the secretion of immunosuppressive cytokines IL-10 and IL-27 was significantly lower in 5-Aza-treated DCs.[6][7] This suggests that 5-Azacytidine may promote a more stimulatory DC phenotype. However, another study reported that 5-Azacytidine inhibited the CpG-induced activation of pro- and anti-inflammatory cytokine gene expression in murine bone marrow-derived DCs.[13]

Quantitative Effects of 5-Azacytidine on Dendritic Cells

ParameterEffect of 5-Azacytidine TreatmentKey FindingsReference
CD40 Expression Significantly increased on mature DCs.Enhanced co-stimulatory potential.[6][7]
CD86 Expression Significantly increased on mature DCs.Enhanced co-stimulatory potential.[6][7]
IL-10 Secretion Significantly lower in mature DCs.Reduced immunosuppressive capacity.[6][7]
IL-27 Secretion Significantly lower in mature DCs.Reduced immunosuppressive capacity.[6][7]
CD14-CD209+ moDCs Significantly reduced percentage.Altered moDC differentiation.[14][15]

Experimental Workflow for Dendritic Cell Generation and Treatment

G PBMCs Isolate PBMCs from Peripheral Blood CD14_Isolation Purify CD14+ Monocytes (Magnetic Isolation) PBMCs->CD14_Isolation Culture Culture with IL-4 and GM-CSF (5 days) CD14_Isolation->Culture 5Aza_Treatment Add 5-Azacytidine (e.g., 1µM daily for 3 days) Culture->5Aza_Treatment Maturation Induce Maturation (e.g., poly(I:C), IFN-γ, TNF-α for 48h) Culture->Maturation 5Aza_Treatment->Maturation Analysis Analyze DC Phenotype and Function Maturation->Analysis

Caption: Workflow for generating and treating monocyte-derived dendritic cells.

Impact on Other Immune Cells

Natural Killer (NK) Cells

In vitro treatment of NK cells with low doses of 5-Azacytidine led to an increased expression of multiple Killer-cell Immunoglobulin-like Receptors (KIRs) in proliferating cells.[16] These 5-Aza exposed NK cells also exhibited enhanced IFN-γ production and degranulation towards tumor target cells, suggesting a boosted effector function.[16]

Macrophages

In a mouse model of atherosclerosis, treatment with a 5-Azacytidine analog, 5-Aza-2'-deoxycytidine, suppressed macrophage inflammation.[17]

Experimental Protocols

In Vitro T-Cell Proliferation and Phenotyping Assay
  • T-Cell Isolation : Isolate T-cells from healthy donor buffy coats or patient peripheral blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+, CD4+, or CD8+ T-cells.[4]

  • Cell Culture : Culture isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and IL-2.[4]

  • 5-Azacytidine Treatment : Treat T-cells with varying concentrations of 5-Azacytidine (e.g., 5 µM or 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).[4][18] The medium with fresh 5-Aza can be replaced every 24 hours.[2]

  • Proliferation Analysis : Determine the number of viable cells at different time points using a hemocytometer and Trypan blue exclusion.[4][18]

  • Phenotypic Analysis : Stain cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD127) and intracellular markers (e.g., FOXP3, IFN-γ) and analyze by flow cytometry.[4][8]

  • Gene Expression Analysis : Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes of interest (e.g., p15, FOXP3).[4]

Generation of Monocyte-Derived Dendritic Cells (moDCs)
  • Monocyte Isolation : Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using CD14 microbeads.[14][15]

  • Differentiation : Culture purified CD14+ cells in complete medium supplemented with IL-4 (e.g., 800 U/mL) and GM-CSF (e.g., 1200 U/mL) for 5-7 days to generate immature moDCs.[14][15]

  • 5-Azacytidine Treatment : Add freshly prepared 5-Azacytidine (e.g., 1 µM) or vehicle control to the cultures every 24 hours for a total of three doses, starting on day 1 of culture.[14][15]

  • Maturation : Stimulate immature moDCs with a maturation cocktail (e.g., poly(I:C), IL-1β, IFN-α, IFN-γ, and TNF-α) for 48 hours to generate mature moDCs.[14][15]

  • Analysis : Analyze the expression of maturation and co-stimulatory markers (e.g., CD80, CD83, CD86, HLA-DR, CD40) by flow cytometry.[6][14] Measure cytokine secretion in the culture supernatant by ELISA or multiplex bead array.[6][7]

Conclusion

5-Azacytidine is a powerful modulator of immune cell differentiation and function, acting through its primary mechanism of DNA demethylation. Its effects are pleiotropic, influencing the lineage commitment and functional phenotype of T-cells, dendritic cells, and NK cells. While it can enhance certain aspects of anti-tumor immunity by increasing antigen presentation and promoting a pro-inflammatory DC phenotype, it can also induce immunosuppressive effects through the expansion of regulatory T-cells and the inhibition of cytotoxic T-cell proliferation. The use of this compound provides an invaluable tool for pharmacokinetic and pharmacodynamic studies, allowing for a more precise understanding of how this drug is metabolized and integrated into the cellular machinery to exert its immunomodulatory effects. A thorough understanding of these complex interactions is crucial for the rational design of novel immunotherapeutic strategies and combination therapies in oncology and autoimmune diseases.

References

An In-depth Technical Guide to Utilizing 5-Azacytidine-¹⁵N₄ for the Study of X-Chromosome Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-chromosome inactivation (XCI) is a fundamental epigenetic process in female mammals that ensures dosage compensation for X-linked genes between XX females and XY males. This process involves the transcriptional silencing of one of the two X chromosomes in each somatic cell. A key mechanism maintaining this silenced state is DNA methylation, where methyl groups are added to CpG dinucleotides in promoter regions, leading to stable gene repression.

5-Azacytidine, a nucleoside analogue of cytidine, is a potent inhibitor of DNA methylation.[1] It has been instrumental in demonstrating the role of DNA methylation in gene silencing and has been widely used to reactivate genes on the inactive X chromosome (Xi).[2] This guide provides a comprehensive overview of the use of 5-Azacytidine, with a focus on its stable isotope-labeled form, 5-Azacytidine-¹⁵N₄, for studying the mechanisms of X-chromosome inactivation and reactivation.

The incorporation of the heavy isotope ¹⁵N into the 5-Azacytidine molecule (5-Azacytidine-¹⁵N₄) provides a powerful tool for researchers.[1][3] This non-radioactive label allows for the precise tracing and quantification of the analogue's incorporation into cellular nucleic acids (DNA and RNA) using sensitive analytical techniques like mass spectrometry.[4] This enables detailed investigation into the pharmacokinetics, mechanism of action, and direct molecular fate of the drug within the cell, offering a significant advantage over unlabeled compounds.

Core Mechanism of Action

5-Azacytidine exerts its effects by being incorporated into newly synthesized DNA and RNA. Its primary mechanism as a demethylating agent relies on its incorporation into DNA, where it acts as a suicide inhibitor of DNA methyltransferases (DNMTs).

  • Cellular Uptake and Activation : 5-Azacytidine enters the cell and is phosphorylated to become 5-aza-CTP.

  • Incorporation into DNA : During DNA replication, 5-aza-CTP is incorporated in place of cytidine.

  • DNMT Trapping : DNA methyltransferase (primarily DNMT1), the enzyme responsible for maintaining methylation patterns on newly synthesized DNA, recognizes the 5-azacytosine base. It attempts to transfer a methyl group but instead forms an irreversible covalent bond with the 5-azacytosine ring.[1]

  • Enzyme Depletion : This covalent trapping leads to the sequestration and subsequent degradation of the DNMT enzyme.

  • Passive Demethylation : With reduced levels of functional DNMT1, the newly synthesized DNA strand is not methylated during subsequent rounds of cell division. This process is known as passive demethylation.

  • Gene Reactivation : The progressive loss of methylation in promoter CpG islands of silenced genes on the inactive X chromosome can lead to the re-establishment of a transcriptionally permissive chromatin state and gene reactivation.

Mechanism_of_Action cluster_0 Cellular Processes cluster_1 Epigenetic Consequences AzaC 5-Azacytidine AzaC_DNA Incorporation into DNA during S-Phase AzaC->AzaC_DNA Trapping Covalent Bond Formation (DNMT1 Trapping) AzaC_DNA->Trapping Replication Fork DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->Trapping Degradation DNMT1 Depletion & Degradation Trapping->Degradation Replication DNA Replication Degradation->Replication Inhibits Maintenance Methylation Passive_Demethylation Passive Demethylation (Loss of Methyl Marks) Replication->Passive_Demethylation Gene_Reactivation Reactivation of Silenced X-linked Genes Passive_Demethylation->Gene_Reactivation Experimental_Workflow cluster_0 Molecular Analysis cluster_1 Functional Assay Start Seed Cells (e.g., Mouse-Human Hybrid) Treat Treat with 5-Azacytidine (1-10 µM for 72h) Change medium daily Start->Treat Recover Recovery Period in Drug-Free Medium (48-72h) Treat->Recover Split Split Cell Population Recover->Split Harvest_Mol Harvest Cells Split->Harvest_Mol For Molecular Data Selection Plate in Selective Medium (e.g., HAT medium) Split->Selection For Functional Data DNA_Analysis gDNA Extraction & Bisulfite Sequencing Harvest_Mol->DNA_Analysis RNA_Analysis RNA Extraction & RT-qPCR Harvest_Mol->RNA_Analysis Colony_Count Stain and Count Colonies (10-14 days) Selection->Colony_Count Calc_Freq Calculate Reactivation Frequency Colony_Count->Calc_Freq Epigenetic_Crosstalk cluster_0 Inactive X Chromosome (Silenced State) cluster_1 Pharmacological Intervention cluster_2 Reactivated State DNA_Meth DNA Hypermethylation Histone_Deacet Histone Deacetylation (Condensed Chromatin) DNA_Meth->Histone_Deacet Recruits HDACs DNA_Demeth DNA Demethylation Gene_Silencing X-linked Gene Silencing Histone_Deacet->Gene_Silencing Histone_Acet Histone Acetylation (Open Chromatin) Gene_Reactivation Gene Reactivation AzaC 5-Azacytidine AzaC->DNA_Meth Inhibits HDACi HDAC Inhibitor (e.g., TSA, Valproic Acid) HDACi->Histone_Deacet Inhibits DNA_Demeth->Gene_Reactivation Histone_Acet->Gene_Reactivation

References

Methodological & Application

Application Notes and Protocols for 5-Azacytidine-15N4 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the in vitro use of 5-Azacytidine-15N4 in cell culture for researchers, scientists, and drug development professionals. The protocol outlines the mechanism of action, experimental procedures, and data analysis techniques.

Introduction

5-Azacytidine is a chemical analog of the pyrimidine nucleoside cytidine. It is a potent inhibitor of DNA methyltransferases (DNMTs), enzymes crucial for maintaining DNA methylation patterns.[1][2][3][4] The incorporation of 5-Azacytidine into DNA, and to a lesser extent RNA, leads to the formation of covalent adducts with DNMTs, trapping the enzymes and targeting them for degradation.[1][5] This results in a passive, replication-dependent demethylation of DNA, which can lead to the re-expression of epigenetically silenced genes, including tumor suppressor genes.[2][3][6][7] This reactivation of silenced genes can induce cell differentiation, cell cycle arrest, and apoptosis.[2][5][8]

The isotopically labeled this compound, in which four nitrogen atoms are replaced with the heavy isotope ¹⁵N, serves as a valuable tool for specific research applications. While its biological activity is identical to the unlabeled compound, the mass shift introduced by the ¹⁵N atoms allows for its use in advanced analytical techniques such as mass spectrometry-based proteomics and metabolomics to trace the metabolic fate of the compound and its effects on cellular pathways.

Data Presentation

The following table summarizes quantitative data for 5-Azacytidine treatment in various cancer cell lines. Note that optimal concentrations and treatment times should be empirically determined for each cell line.

Cell Line5-Azacytidine Concentration (IC50)Treatment DurationKey Findings
MOLT4 (Acute Lymphoblastic Leukemia)16.51 µM24 hoursInduction of apoptosis and increased expression of miR-34a, miR-34b, and miR-124-1.[8]
Jurkat (Acute Lymphoblastic Leukemia)12.81 µM24 hoursTime-dependent induction of apoptosis.[8]
Myeloid Leukemia Cell Lines (general)2 µmol/L72 hoursSignificant demethylation in HL-60 cells.[1]
Oral Squamous Carcinoma Cells (OSCCs)0.8 µM24 hoursDose-dependent anti-proliferative action.[9]
Cancer Stem Cells (CSCs) from OSCCs1.5 µM24 hoursHigher resistance compared to primary OSCCs.[9]
Esophageal Cancer Cells (EC9706)50 µM72 hoursSuppression of cell proliferation and invasion.[10]
Human Diploid Fibroblasts (MRC-5)1-3 µM3 daysNontoxic doses that led to significant hypomethylation.[11]
P39 (Myeloid Leukemia)0.5 - 1 µM24 - 72 hoursDose-dependent decrease in cell growth and proliferation, and increased apoptosis.[12]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment using this compound.

Materials
  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell counting solution (e.g., Trypan blue)

  • 96-well and 6-well tissue culture plates

  • Reagents for downstream analysis (e.g., MTT assay kit, Annexin V-FITC apoptosis detection kit, DNA/RNA extraction kits)

Stock Solution Preparation

Caution: 5-Azacytidine is unstable in aqueous solutions.[13] Prepare fresh stock solutions for each experiment and use immediately.

  • Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment
  • Culture the chosen cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in appropriate tissue culture plates at a predetermined density. For example, seed 20,000 cells per well in a 96-well plate for a cell viability assay.[8]

  • Allow the cells to attach and resume logarithmic growth for 24 hours.

  • Prepare working concentrations of this compound by diluting the stock solution in fresh complete medium.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). Due to the instability of 5-Azacytidine, it is recommended to replace the medium with freshly prepared drug-containing medium every 24 hours for longer incubation periods.[13]

Downstream Analysis
  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[10]

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[8][10]

  • Harvest the cells and extract genomic DNA using a commercially available kit.

  • Assess global DNA methylation using an ELISA-based kit or by pyrosequencing of repetitive elements like LINE-1.[14][15]

  • For gene-specific methylation analysis, perform bisulfite conversion of the DNA followed by methylation-specific PCR (MSP) or bisulfite sequencing.

  • Harvest the cells and extract total RNA.

  • Perform reverse transcription to synthesize cDNA.

  • Analyze the expression of target genes using real-time quantitative PCR (RT-qPCR).[8]

  • For protein-level analysis, perform Western blotting.[14]

Visualizations

Signaling Pathway of 5-Azacytidine

G cluster_cell Cell 5_Aza This compound Incorporation_DNA Incorporation into DNA 5_Aza->Incorporation_DNA During S-phase Incorporation_RNA Incorporation into RNA 5_Aza->Incorporation_RNA DNMT_Trapping Covalent Adduct Formation (DNMT Trapping) Incorporation_DNA->DNMT_Trapping DNMT DNA Methyltransferase (DNMT) DNMT->DNMT_Trapping DNMT_Degradation DNMT Degradation DNMT_Trapping->DNMT_Degradation DNA_Hypomethylation DNA Hypomethylation DNMT_Degradation->DNA_Hypomethylation Passive demethylation during replication Gene_Reactivation Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Gene_Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Differentiation Cell Differentiation Gene_Reactivation->Differentiation

Caption: Mechanism of action of 5-Azacytidine leading to DNA hypomethylation.

Experimental Workflow for In Vitro this compound Treatment

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Start cell_seeding Cell Seeding start->cell_seeding treatment This compound Treatment (24-72h) cell_seeding->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (e.g., MTT) harvest->viability apoptosis Apoptosis (e.g., Annexin V) harvest->apoptosis methylation DNA Methylation Analysis harvest->methylation expression Gene Expression Analysis harvest->expression end End

Caption: General workflow for in vitro cell culture experiments with 5-Azacytidine.

References

Application Notes and Protocols for 5-Azacytidine-15N4 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Azacytidine-15N4 in in vivo animal studies. While specific studies utilizing the 15N4 isotopically labeled version are not extensively documented in publicly available literature, the dosage and administration protocols are expected to parallel those of the parent compound, 5-Azacytidine. The primary application of this compound is in pharmacokinetic and pharmacodynamic studies to trace the uptake, distribution, metabolism, and excretion of the drug, as well as its incorporation into DNA and RNA.

Application Notes

5-Azacytidine is a cytidine nucleoside analog that functions as a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] Its incorporation into DNA leads to the formation of covalent adducts with DNMTs, trapping the enzymes and leading to their degradation. This results in a passive demethylation of newly synthesized DNA, which can lead to the re-expression of silenced tumor suppressor genes.[1] 5-Azacytidine can also be incorporated into RNA, disrupting its metabolism and protein synthesis.[3]

The use of this compound allows researchers to conduct sensitive and specific tracer studies to:

  • Elucidate Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) of 5-Azacytidine with high precision.

  • Investigate Drug Metabolism: Identify and quantify metabolites of 5-Azacytidine.

  • Trace Drug Distribution: Visualize and quantify the accumulation of the drug and its metabolites in various tissues and tumors.

  • Quantify DNA and RNA Incorporation: Measure the extent and rate of 5-Azacytidine incorporation into nucleic acids.

  • Assess Target Engagement: Correlate drug levels with pharmacodynamic markers such as global DNA methylation changes.

Experimental Protocols

The following are generalized protocols for the preparation and administration of 5-Azacytidine for in vivo animal studies. These should be adapted based on the specific animal model, research question, and institutional guidelines.

Preparation of 5-Azacytidine Dosing Solution

5-Azacytidine is unstable in aqueous solutions. Therefore, it is crucial to prepare the dosing solution fresh before each administration.

Materials:

  • 5-Azacytidine (or this compound) powder

  • Sterile, cold (2-8°C) vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.9% Sodium Chloride, or a buffered saline solution at pH 6.9)

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Calculate the required amount of 5-Azacytidine based on the desired dose and the number and weight of the animals.

  • Aseptically weigh the 5-Azacytidine powder in a sterile vial.

  • Add the calculated volume of cold, sterile vehicle to the vial.

  • Immediately vortex the solution until the 5-Azacytidine is completely dissolved. The solution should be clear.

  • Keep the solution on ice and protected from light until administration.

  • Administer the solution to the animals as soon as possible, ideally within 30 minutes of preparation.

Administration of 5-Azacytidine

The choice of administration route depends on the experimental design and the animal model. Common routes for 5-Azacytidine in preclinical studies include intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), and intratracheal (i.t.) injection.

a. Intraperitoneal (i.p.) Injection (Mice and Rats)

  • Gently restrain the animal.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.

  • Insert a 25-27 gauge needle at a 15-20 degree angle.

  • Aspirate to ensure no fluid is drawn back, then slowly inject the 5-Azacytidine solution.

  • Withdraw the needle and monitor the animal for any signs of distress.

b. Intravenous (i.v.) Injection (Mice and Rats)

  • Place the animal in a restraining device that allows access to the tail vein.

  • Warm the tail with a heat lamp or warm water to dilate the veins.

  • Clean the tail with an alcohol swab.

  • Insert a 27-30 gauge needle into the lateral tail vein.

  • Slowly inject the 5-Azacytidine solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

c. Subcutaneous (s.c.) Injection (Mice, Rats, and Dogs)

  • Gently grasp a fold of skin on the back of the animal, between the shoulder blades.

  • Insert a 25-27 gauge needle into the base of the skin tent.

  • Aspirate to ensure no blood is drawn back, then inject the solution.

  • Withdraw the needle and gently massage the area to aid dispersion.

d. Intratracheal (i.t.) Administration (Mice)

This is a more specialized procedure and requires appropriate training and anesthesia.

  • Anesthetize the mouse with an appropriate anesthetic agent (e.g., intraperitoneal injection of Nembutal at 30-50 mg/kg).[3]

  • Position the anesthetized mouse on a surgical board.

  • Visualize the trachea and carefully insert a catheter or needle to deliver the 5-Azacytidine solution directly into the lungs.[3]

  • Monitor the animal closely during recovery from anesthesia.

Quantitative Data

The following tables summarize dosages of 5-Azacytidine used in various in vivo animal studies. These can serve as a starting point for designing experiments with this compound.

Table 1: 5-Azacytidine Dosage in Murine Models

Cancer ModelMouse StrainDoseAdministration RouteDosing ScheduleReference
Pancreatic Ductal AdenocarcinomaC57BL/61 mg/kgIntraperitoneal (i.p.)Three times weekly[2]
Acute Myeloid LeukemiaC57BL/61 mg/kg or 5 mg/kgNot specifiedThree consecutive days beginning on day 4 post challenge[4]
Acute Lymphoblastic LeukemiaNSGNot specifiedNot specifiedCombined with Moxetumomab pasudotox[5]
Lung CancerNude2.5 mg/kg (I.T.) or 6.25 mg/kg (I.V.)Intratracheal (I.T.) or Intravenous (I.V.)I.T.: Every other day for 3 doses; I.V.: Every day for 6 doses[3]
Prostate CancerC57BL/6 x FVB0.25 mg/kgIntraperitoneal (i.p.)Thrice weekly for 10 weeks[6]
LeukemiaNot specified25 mg/kgIntraperitoneal (i.p.)Daily for 5 days[7]
General CarcinogenicityB6C3F12.2 or 4.4 mg/kgIntraperitoneal (i.p.)Three times a week for 52 weeks[8]
NeurodevelopmentNeonatal Mice0-10 mg/kgSubcutaneous (s.c.)Single dose[9]
Acute Myeloid LeukemiaImmunocompromised5 mg/kgNot specifiedEvery 3 days for 5 doses[10]

Table 2: 5-Azacytidine Dosage in Other Animal Models

Animal ModelCancer/ConditionDoseAdministration RouteDosing ScheduleReference
RatGeneral Carcinogenicity2.6 or 5.2 mg/kgIntraperitoneal (i.p.)Three times a week for 34 weeks[8]
RatTesticular Tumors2.5 or 10 mg/kgIntraperitoneal (i.p.)Twice a week for nine months[11]
DogUrothelial Carcinoma0.10 - 0.30 mg/kgSubcutaneous (s.c.)Daily for 5 days, in 14 or 28-day cycles[12]

Table 3: Pharmacokinetic Parameters of 5-Azacytidine

SpeciesAdministration RouteDoseT1/2 (half-life)Cmax (Peak Plasma Concentration)BioavailabilityReference
HumanIntravenous (i.v.)Not specified3.4 to 6.2 hours (beta phase)Not specifiedNot applicable[13]
HumanSubcutaneous (s.c.)75 mg/m241 ± 8 minutes750 ± 403 ng/ml~89% (relative to i.v.)[14]
MouseIntravenous (i.v.)25 mg/kg6.8 hours (terminal)Not specifiedNot applicable[7]
MouseOral (as prodrug TAC)38 mg/kg9.2 hours (terminal)Not specifiedNot specified[7]
HumanIntravenous (i.v.)15 mg/m2~20 minutesSteady-state within 2 hoursNot applicable[15]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of 5-Azacytidine and a general workflow for in vivo animal studies.

5-Azacytidine_Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Incorporation into Nucleic Acids cluster_2 Epigenetic and Cellular Effects AZA 5-Azacytidine AZA_TP 5-Azacytidine Triphosphate AZA->AZA_TP Phosphorylation AZA_DNA 5-Aza-DNA AZA_TP->AZA_DNA Incorporation AZA_RNA 5-Aza-RNA AZA_TP->AZA_RNA Incorporation DNA DNA RNA RNA DNMT_trapped Trapped DNMT AZA_DNA->DNMT_trapped Covalent Adduct Formation RNA_dysfunction RNA Dysfunction AZA_RNA->RNA_dysfunction DNMT DNA Methyltransferase (DNMT) Hypomethylation DNA Hypomethylation DNMT_trapped->Hypomethylation Leads to TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Apoptosis Apoptosis TSG->Apoptosis Protein_inhibition Protein Synthesis Inhibition RNA_dysfunction->Protein_inhibition Protein_inhibition->Apoptosis

Caption: Mechanism of action of 5-Azacytidine.

In_Vivo_Animal_Study_Workflow cluster_endpoints Endpoints cluster_pk_pd PK/PD Analysis start Study Design (Animal model, dose, schedule) prep Prepare Fresh This compound Solution start->prep admin Drug Administration (i.p., i.v., s.c., etc.) prep->admin monitor Monitor Animal Health (Weight, clinical signs) admin->monitor pk_pd Pharmacokinetic/Pharmacodynamic Analysis admin->pk_pd endpoints Pharmacodynamic/Efficacy Endpoints monitor->endpoints tumor Tumor Growth Inhibition endpoints->tumor survival Survival Analysis endpoints->survival biomarker Biomarker Analysis (e.g., DNA methylation) endpoints->biomarker tissue Tissue/Plasma Collection pk_pd->tissue data Data Analysis and Interpretation end Study Conclusion data->end tumor->data survival->data biomarker->data lcms LC-MS/MS Analysis of This compound tissue->lcms lcms->data

Caption: General workflow for an in vivo animal study with this compound.

References

Application Notes and Protocols for Gene Expression Profiling with 5-Azacytidine-¹⁵N₄ using Microarrays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine is a potent inhibitor of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA.[1][2] This inhibition leads to the demethylation of DNA, which can reactivate genes that have been silenced, including tumor suppressor genes.[1][2][3] The isotopically labeled version, 5-Azacytidine-¹⁵N₄, incorporates a stable isotope of nitrogen, allowing for tracing studies to monitor its incorporation into cellular macromolecules and understand its metabolic fate. This powerful tool, when coupled with microarray technology, enables global analysis of gene expression changes induced by DNA demethylation, providing valuable insights into disease mechanisms and the effects of epigenetic therapies.[4][5][6]

Mechanism of Action

5-Azacytidine is a cytidine analog that gets incorporated into both DNA and RNA.[7] When incorporated into DNA, it covalently traps DNMTs, leading to their degradation and a subsequent passive demethylation of the genome during DNA replication.[1][8] This hypomethylation of CpG islands in promoter regions can lead to the re-expression of previously silenced genes.[2][4][5] The ¹⁵N₄ label in 5-Azacytidine-¹⁵N₄ allows researchers to distinguish the incorporated drug from endogenous cytidine, facilitating studies on its distribution and effects.

Applications in Gene Expression Profiling

Microarray analysis following treatment with 5-Azacytidine-¹⁵N₄ can be used to:

  • Identify genes and pathways regulated by DNA methylation.[9][10]

  • Discover potential biomarkers for disease diagnosis and prognosis.[9][11]

  • Evaluate the efficacy of epigenetic drugs in preclinical models.

  • Understand mechanisms of drug resistance.[12]

  • Profile the off-target effects of demethylating agents.

Experimental Workflow

The general workflow for gene expression profiling with 5-Azacytidine-¹⁵N₄ and microarrays involves several key steps, from cell culture treatment to data analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis A Seed Cells B Treat with 5-Azacytidine-¹⁵N₄ A->B C Incubate (e.g., 72h) B->C D Harvest Cells C->D E Total RNA Extraction D->E F Assess RNA Quality & Quantity E->F G cDNA Synthesis & Labeling F->G H Hybridize to Microarray G->H I Scan Microarray H->I J Data Normalization I->J K Identify Differentially Expressed Genes J->K L Pathway & Functional Analysis K->L

Caption: Experimental workflow for microarray analysis.

Signaling Pathway of 5-Azacytidine Action

The primary mechanism of 5-Azacytidine involves its incorporation into DNA, leading to the inhibition of DNA methyltransferases and subsequent gene reactivation.

signaling_pathway A 5-Azacytidine-¹⁵N₄ B Incorporation into DNA A->B Cellular Uptake C DNA Methyltransferase (DNMT) Trapping B->C D DNMT Depletion C->D E DNA Hypomethylation D->E During DNA Replication F Reactivation of Silenced Genes (e.g., Tumor Suppressors) E->F G Altered Gene Expression Profile F->G H Cellular Effects (e.g., Apoptosis, Differentiation) G->H

Caption: 5-Azacytidine signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data on gene expression changes observed in various studies after treatment with 5-Azacytidine.

Table 1: Differentially Expressed Genes in Myelodysplastic Syndrome (MDS) Hematopoietic Stem and Progenitor Cells (HSPCs) Pre- and Post-5-Azacytidine (AZA) Treatment [9]

ComparisonUp-regulated GenesDown-regulated Genes
Pre-treatment vs. Healthy Controls5841,040
Post-AZA vs. Healthy Controls2701,230

Table 2: Gene Expression Changes in Metastatic Gastric Cancer Cells (RF48) after 5-aza-2'-deoxycytidine Treatment [5]

ComparisonUp-regulated GenesDown-regulated Genes
Untreated RF48 vs. Primary RF1849
Treated RF48 vs. Untreated RF481011

Table 3: Differentially Expressed Genes in TET2-Knockout (KO) vs. Wild-Type (WT) Cells at Baseline [13]

Genotype ComparisonUp-regulated GenesDown-regulated Genes
TET2KO vs. WT404414

Table 4: Differentially Expressed mRNAs in 5-Azacytidine-Sensitive (AZA-S) vs. -Resistant (AZA-R) Cells [12]

ComparisonDifferentially Expressed mRNAs
AZA-S vs. AZA-R2,865

Experimental Protocols

Protocol 1: Cell Culture and Treatment with 5-Azacytidine-¹⁵N₄

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 5-Azacytidine-¹⁵N₄ (stock solution, e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the treatment period.

  • Treatment: The day after seeding, treat the cells with the desired concentration of 5-Azacytidine-¹⁵N₄. A common concentration range is 1-10 µM.[14] Also, treat a set of cells with the vehicle control at the same final concentration as the drug-treated cells.

  • Incubation: Incubate the cells for a period sufficient to allow for at least one to two cell divisions, typically 48-96 hours.[15][16][17] The medium containing fresh 5-Azacytidine-¹⁵N₄ can be replaced every 24 hours.[14][18]

  • Harvesting: After the incubation period, harvest the cells for RNA extraction.

Protocol 2: Total RNA Extraction

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Micro Kit, Qiagen)[9]

  • Chloroform[18]

  • Isopropanol[18]

  • 75% Ethanol

  • Nuclease-free water

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100)

Procedure (using TRIzol):

  • Cell Lysis: Homogenize the harvested cell pellet in 1 mL of TRIzol reagent per 5-10 x 10⁶ cells.

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol.

  • Resuspension: Briefly dry the RNA pellet and dissolve it in an appropriate volume of nuclease-free water.

  • Quality Control: Assess RNA quantity and purity using a spectrophotometer. Evaluate RNA integrity using a bioanalyzer; an RNA Integrity Number (RIN) > 7 is generally recommended for microarray analysis.[16]

Protocol 3: Microarray Analysis

Materials:

  • Total RNA from treated and control cells

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)[18]

  • Labeling kit (e.g., Low Input Quick Amp Labeling Kit, Agilent)[16]

  • Microarray slides

  • Hybridization and wash buffers

  • Hybridization oven

  • Microarray scanner

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.[16][17][18]

  • Labeling: Synthesize and label cRNA (or cDNA, depending on the platform) using an appropriate labeling kit. This typically involves incorporating a fluorescent dye (e.g., Cy3 or Cy5).

  • Purification: Purify the labeled cRNA/cDNA to remove unincorporated nucleotides.

  • Hybridization: Hybridize the labeled sample to the microarray slide in a hybridization chamber, usually overnight in a hybridization oven.

  • Washing: Wash the microarray slides to remove non-specifically bound probes.

  • Scanning: Scan the microarray slide using a microarray scanner to detect the fluorescence intensity at each probe spot.

  • Data Extraction: Use appropriate software to extract the raw signal intensity data from the scanned image.

This information provides a comprehensive guide for utilizing 5-Azacytidine-¹⁵N₄ in conjunction with microarray technology for advanced gene expression profiling. The provided protocols and data offer a solid foundation for researchers to design and execute their experiments in the field of epigenetics and drug discovery.

References

Application Notes and Protocols for 5-Azacytidine-15N4 Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Azacytidine-15N4 as a stable isotope-labeled internal standard for the quantitative analysis of the epigenetic drug 5-Azacytidine and its incorporation into DNA and RNA using mass spectrometry. This powerful technique is critical for understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of 5-Azacytidine in both preclinical and clinical research.

Introduction

5-Azacytidine (5-azaC) is a cytidine analog that has been approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves its incorporation into RNA and, to a lesser extent, DNA.[1] Incorporation into RNA disrupts nucleic acid and protein metabolism, leading to apoptosis.[1] A smaller fraction of 5-azaC is converted to its deoxyribose form, 5-aza-2'-deoxycytidine (decitabine), which is then incorporated into DNA, where it inhibits DNA methyltransferases (DNMTs).[2] This inhibition leads to a reduction in DNA methylation, a key epigenetic modification, and the re-expression of silenced tumor suppressor genes.[2]

To accurately quantify the intracellular concentration of 5-Azacytidine and its incorporation into nucleic acids, stable isotope dilution mass spectrometry is the method of choice. This compound, a stable isotope-labeled version of 5-Azacytidine, serves as an ideal internal standard. It behaves chemically and physically identically to the unlabeled drug during sample preparation and analysis, but its mass difference allows for precise and accurate quantification by mass spectrometry.

Key Applications in Research and Drug Development

  • Pharmacokinetic (PK) Studies: Accurate measurement of 5-Azacytidine concentrations in plasma and tissues is essential for determining its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

  • Pharmacodynamic (PD) Studies: Quantifying the incorporation of 5-Azacytidine into DNA and RNA in target cells provides a direct measure of target engagement and helps to correlate drug exposure with its biological effects, such as DNA demethylation.[5]

  • Mechanism of Action Studies: Elucidating the intracellular fate of 5-Azacytidine and its impact on DNA methylation and signaling pathways.[6][7][8]

  • Development of Drug Resistance: Investigating the mechanisms of resistance to 5-Azacytidine by comparing its uptake, metabolism, and incorporation in sensitive versus resistant cells.[9]

Signaling Pathway of 5-Azacytidine

The following diagram illustrates the metabolic activation and mechanism of action of 5-Azacytidine.

5-Azacytidine Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5_AzaC_ext 5-Azacytidine 5_AzaC_int 5-Azacytidine 5_AzaC_ext->5_AzaC_int Nucleoside Transporter 5_Aza_CMP 5-Aza-CMP 5_AzaC_int->5_Aza_CMP UCK 5_Aza_CDP 5-Aza-CDP 5_Aza_CMP->5_Aza_CDP CMK 5_Aza_CTP 5-Aza-CTP 5_Aza_CDP->5_Aza_CTP NDPK 5_Aza_dCDP 5-Aza-dCDP 5_Aza_CDP->5_Aza_dCDP Ribonucleotide Reductase RNA RNA 5_Aza_CTP->RNA RNA Polymerase 5_Aza_dCTP 5-Aza-dCTP 5_Aza_dCDP->5_Aza_dCTP NDPK DNA DNA 5_Aza_dCTP->DNA DNA Polymerase Protein_Synthesis_Disruption Protein Synthesis Disruption RNA->Protein_Synthesis_Disruption DNMT DNA Methyltransferase (DNMT) DNA->DNMT DNMT_trapped Trapped DNMT DNMT->DNMT_trapped Covalent Binding Hypomethylation DNA Hypomethylation DNMT_trapped->Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Apoptosis Apoptosis Protein_Synthesis_Disruption->Apoptosis

Caption: Metabolic activation and mechanism of action of 5-Azacytidine.

Experimental Workflow for Quantification of 5-Azacytidine Incorporation

The following diagram outlines the general workflow for the quantification of 5-Azacytidine incorporation into DNA and RNA using the AZA-MS method.[1]

Experimental_Workflow Cell_Culture 1. Cell Culture and 5-Azacytidine Treatment Harvest 2. Cell Harvesting Cell_Culture->Harvest Extraction 3. DNA, RNA, and Cytoplasmic Fraction Extraction Harvest->Extraction Spike 4. Spiking with This compound Extraction->Spike Reduction 5. NaBH4 Reduction Spike->Reduction Digestion 6. Enzymatic Digestion to Nucleosides Reduction->Digestion LCMS 7. LC-MS/MS Analysis Digestion->LCMS Data_Analysis 8. Data Analysis and Quantification LCMS->Data_Analysis

Caption: General experimental workflow for AZA-MS.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 5-Azacytidine and its incorporation into DNA.

Table 1: LC-MS/MS Method Parameters for 5-Azacytidine Quantification in Plasma

ParameterValueReference
Chromatography
ColumnYMC J'sphere M80 C18[3]
Mobile PhaseMethanol:Water:Formic Acid (15:85:0.1, v/v/v)[3]
Flow Rate0.15 mL/min[3]
Run Time7 minutes[3]
Mass Spectrometry
InstrumentAB Sciex 5500 Triple Quadrupole[3]
Ionization ModePositive Electrospray Ionization (ESI+)[3]
Assay Range5 - 500 ng/mL[3]
Accuracy97.8 - 109.1%[3]
Precision (%CV)≤ 9.8%[3]

Table 2: Quantification of 5-aza-2'-deoxycytidine (DAC) Genomic Incorporation

ParameterValueReference
Mass Spectrometry
InstrumentAB Sciex 5500 Triple Quadrupole[10]
Ionization ModePositive ESI, Multiple Reaction Monitoring (MRM)[10]
Assay Performance
Assay Range (DAC)2 - 400 ng/mL[10]
Accuracy93.0 - 102.2%[10]
Precision (%CV)≤ 6.3%[10]

Detailed Experimental Protocols

Protocol 1: Quantification of 5-Azacytidine in Plasma

This protocol is adapted from a robust and rapid LC-MS/MS method for the quantitative analysis of 5-Azacytidine in plasma.[3]

Materials:

  • Human plasma with a cytidine deaminase inhibitor (e.g., tetrahydrouridine).

  • 5-Azacytidine standard.

  • This compound internal standard (IS).

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade).

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma, add 20 µL of the this compound internal standard solution.

    • Vortex mix the sample.

    • Perform solid-phase extraction using an appropriate ion-exchange SPE plate.

    • Wash the SPE plate with 0.1 N HCl followed by methanol.

    • Elute the analytes with an acetonitrile:water:ammonium hydroxide solution.

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of water.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use the chromatographic and mass spectrometric conditions outlined in Table 1.

    • Monitor the specific mass transitions for 5-Azacytidine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of 5-Azacytidine in the unknown samples from the calibration curve.

Protocol 2: AZA-MS - Quantification of 5-Azacytidine Incorporation into DNA and RNA

This protocol is based on the AZA-MS method for the simultaneous quantification of 5-Azacytidine in DNA, RNA, and the cytoplasm.[1]

Materials:

  • Cultured cells treated with 5-Azacytidine.

  • DNA and RNA extraction kits.

  • This compound and 5-aza-2'-deoxycytidine-15N4 internal standards.

  • Sodium borohydride (NaBH4) solution.

  • Enzymatic digestion mix (benzonase, phosphodiesterase, alkaline phosphatase).

  • LC-MS/MS system (high-resolution mass spectrometer, e.g., Orbitrap).

Procedure:

  • Cell Culture and Treatment:

    • Culture cells under standard conditions.

    • Treat cells with the desired concentration of 5-Azacytidine for the specified duration.

  • Sample Fractionation and Extraction:

    • Harvest the cells and perform cellular fractionation to separate the cytoplasmic, RNA, and DNA fractions.

    • Extract DNA and RNA using commercially available kits.

  • Internal Standard Spiking:

    • To 1-10 µg of extracted DNA, add a known amount of 5-aza-2'-deoxycytidine-15N4 internal standard.

    • To 1-10 µg of extracted RNA, add a known amount of this compound internal standard.

  • Reduction and Digestion:

    • Add NaBH4 solution to the DNA and RNA samples and incubate at room temperature to stabilize the incorporated 5-azacytosine.

    • Neutralize the reaction with HCl.

    • Perform enzymatic digestion of the DNA and RNA to single nucleosides using a cocktail of benzonase, phosphodiesterase, and alkaline phosphatase.

    • Dry the samples under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the dried nucleosides in an appropriate buffer for LC-MS/MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer to differentiate between the labeled and unlabeled nucleosides.

  • Data Analysis:

    • Quantify the amount of incorporated 5-Azacytidine (as 5-aza-2'-deoxycytidine in DNA and 5-azacytidine in RNA) by comparing the peak areas of the unlabeled analytes to their corresponding 15N4-labeled internal standards.

    • Normalize the amount of incorporated drug to the total amount of DNA or RNA analyzed.

Conclusion

The use of this compound labeling in conjunction with mass spectrometry provides a highly sensitive and specific method for the quantification of 5-Azacytidine and its incorporation into nucleic acids. These detailed application notes and protocols offer a valuable resource for researchers and drug development professionals to accurately assess the pharmacokinetics, pharmacodynamics, and mechanism of action of this important epigenetic drug. The ability to directly measure target engagement is crucial for optimizing dosing strategies and understanding the molecular basis of drug response and resistance.

References

Application Notes and Protocols for 5-Azacytidine-¹⁵N₄ NMR Spectroscopy in Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. Its mechanism of action involves incorporation into DNA, where it covalently traps DNMT enzymes, leading to hypomethylation and re-expression of silenced tumor suppressor genes. Understanding the structural and dynamic properties of 5-Azacytidine and its interactions with biological macromolecules is crucial for the development of more effective and specific epigenetic therapies.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for elucidating the structure, dynamics, and intermolecular interactions of nitrogen-containing compounds. The use of 5-Azacytidine uniformly labeled with ¹⁵N at its four nitrogen positions (5-Azacytidine-¹⁵N₄) significantly enhances the sensitivity and resolution of NMR experiments, providing detailed insights into its electronic environment and conformational dynamics. These application notes provide a comprehensive overview and detailed protocols for the use of 5-Azacytidine-¹⁵N₄ NMR spectroscopy in structural analysis.

Mechanism of Action: DNA Methyltransferase Inhibition

5-Azacytidine exerts its therapeutic effect by disrupting the process of DNA methylation, a key epigenetic modification. The pathway involves several steps from cellular uptake to the inhibition of DNA methyltransferases.

5-Azacytidine Mechanism of Action Mechanism of 5-Azacytidine as a DNA Methyltransferase Inhibitor cluster_0 Cellular Uptake and Metabolism cluster_1 Incorporation into DNA and DNMT Trapping cluster_2 Epigenetic Consequences A 5-Azacytidine (extracellular) B Cellular Uptake via Nucleoside Transporters A->B hCNT, hENT C 5-Azacytidine (intracellular) B->C D Phosphorylation by Uridine-Cytidine Kinase C->D E 5-Azacytidine Monophosphate D->E F Further Phosphorylation E->F G 5-Azacytidine Triphosphate (AZA-CTP) F->G H Incorporation of AZA-CTP into replicating DNA G->H I DNA containing 5-Azacytosine J DNA Methyltransferase (DNMT) binds to DNA I->J K Covalent adduct formation between DNMT and 5-Azacytosine J->K L Trapped and degraded DNMT K->L M Passive DNA Demethylation during subsequent replication L->M N Reactivation of Tumor Suppressor Genes M->N O Anti-cancer effects (Apoptosis, Cell Cycle Arrest) N->O

Caption: Mechanism of 5-Azacytidine as a DNA Methyltransferase Inhibitor.

Quantitative ¹⁵N NMR Data

Precise ¹⁵N NMR data for 5-Azacytidine-¹⁵N₄ is essential for its structural characterization. While the seminal work by Roberts and colleagues in 1981 established the use of ¹⁵N NMR for 5-azacytidine, the full dataset is not widely available. The following table presents representative ¹⁵N NMR chemical shift data for 5-Azacytidine-¹⁵N₄, based on typical values for similar nitrogen-containing heterocyclic nucleosides. These values are referenced against a common standard such as liquid ammonia or nitromethane.

Nitrogen AtomChemical Shift (ppm)MultiplicityJ-Coupling (¹H-¹⁵N) (Hz)
N1~150Doublet~90
N3~180Singlet-
N5~250Singlet-
N (amino)~80Triplet~90

Note: The chemical shifts are highly dependent on the solvent, pH, and temperature. The values presented are for a neutral aqueous solution.

Experimental Protocols

Synthesis of 5-Azacytidine-¹⁵N₄ (Proposed Route)

Materials:

  • ¹⁵N-labeled urea

  • ¹⁵N-labeled formamidine acetate

  • Diethyl oxalate

  • Sodium ethoxide

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Ammonia in methanol

Procedure:

  • Synthesis of ¹⁵N₃-5-azacytosine:

    • React ¹⁵N-labeled urea with diethyl oxalate in the presence of sodium ethoxide to form a pyrimidine precursor.

    • Cyclize the precursor with ¹⁵N-labeled formamidine acetate to form the ¹⁵N₃-labeled 5-azacytosine ring.

    • Introduce the amino group at the 4-position using standard amination procedures.

  • Silylation of ¹⁵N₃-5-azacytosine:

    • Reflux the labeled 5-azacytosine with HMDS and a catalytic amount of ammonium sulfate to produce the silylated derivative.

  • Glycosylation:

    • Couple the silylated ¹⁵N₃-5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in an anhydrous solvent like acetonitrile, using TMSOTf as a catalyst.

  • Deprotection:

    • Remove the benzoyl protecting groups from the ribose moiety by treating the product with a solution of ammonia in methanol.

  • Purification:

    • Purify the final product, 5-Azacytidine-¹⁵N₄, using column chromatography or recrystallization.

NMR Sample Preparation and Data Acquisition

Materials:

  • 5-Azacytidine-¹⁵N₄

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of 5-Azacytidine-¹⁵N₄ in 0.5 mL of the chosen deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is homogenous and free of any particulate matter.

  • NMR Data Acquisition:

    • Acquire ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Use a standard ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment to obtain correlations between protons and their directly attached nitrogens.

    • For long-range couplings, a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment can be employed.

    • Typical parameters for a ¹H-¹⁵N HSQC experiment:

      • Spectral width in ¹⁵N dimension: ~300 ppm

      • Spectral width in ¹H dimension: ~10 ppm

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay: 1.5-2.0 s

Experimental Workflow for Structural Analysis

The structural analysis of 5-Azacytidine-¹⁵N₄ using NMR spectroscopy follows a systematic workflow from sample preparation to data interpretation.

Experimental Workflow Workflow for NMR Structural Analysis of 5-Azacytidine-¹⁵N₄ A Synthesis and Purification of 5-Azacytidine-¹⁵N₄ B NMR Sample Preparation (Dissolution in deuterated solvent) A->B C NMR Spectrometer Setup (Tuning, shimming, temperature control) B->C D 1D ¹H and ¹⁵N NMR Acquisition C->D E 2D ¹H-¹⁵N HSQC and HMBC Acquisition C->E F NMR Data Processing (Fourier transformation, phasing, baseline correction) D->F E->F G Spectral Analysis and Assignment (Chemical shifts, coupling constants) F->G H Structural Interpretation (Tautomeric forms, protonation sites, conformation) G->H I Interaction Studies (optional) (Titration with target molecules) H->I

Caption: Workflow for NMR Structural Analysis of 5-Azacytidine-¹⁵N₄.

Conclusion

¹⁵N NMR spectroscopy of 5-Azacytidine-¹⁵N₄ provides an invaluable tool for the detailed structural characterization of this important epigenetic drug. The enhanced sensitivity and resolution afforded by isotopic labeling enable the precise determination of chemical environments, tautomeric equilibria, and sites of protonation. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals to leverage this powerful technique in the ongoing efforts to design and develop next-generation epigenetic therapies.

Application Notes and Protocols for Long-Term 5-Azacytidine-15N4 Exposure in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-Aza) is a cytidine nucleoside analog that has garnered significant attention in cancer research and therapy. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.[1][2] 5-Azacytidine is incorporated into both DNA and RNA, and its incorporation into DNA leads to the formation of covalent adducts with DNMTs, trapping the enzymes and depleting their activity.[3] This epigenetic reprogramming can induce cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[4][5] Long-term exposure to 5-Aza has been shown to cause profound and stable changes in the phenotype of cell lines.[6]

5-Azacytidine-15N4 is a stable isotope-labeled version of 5-Azacytidine, in which the four nitrogen atoms of the azacytosine ring are replaced with the heavy isotope ¹⁵N. This labeling does not alter the biological activity of the compound but provides a powerful tool for researchers to trace the molecule and its metabolites in various experimental settings. The primary applications of this compound are in studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][7] The distinct mass of the ¹⁵N isotope allows for the precise quantification of the drug's uptake, incorporation into nucleic acids, and its impact on the proteome and metabolome, distinguishing it from its endogenous, unlabeled counterparts.[8][9]

These application notes provide a comprehensive overview of the use of this compound for long-term exposure in cell lines, including its mechanism of action, protocols for cell culture treatment and subsequent analyses, and expected outcomes.

Mechanism of Action and Cellular Effects

Upon transport into the cell, 5-Azacytidine is phosphorylated and subsequently incorporated into RNA and, to a lesser extent, DNA. Its incorporation into DNA is the key to its role as a hypomethylating agent. When a DNMT enzyme attempts to methylate a cytosine base that has been replaced by 5-azacytosine, a stable covalent bond is formed between the enzyme and the DNA.[3] This trapping of DNMTs, particularly DNMT1, leads to their degradation via the proteasomal pathway.[10] The resulting passive demethylation of the genome during subsequent rounds of DNA replication can lead to the re-activation of silenced genes.[3]

Long-term exposure to 5-Azacytidine can lead to a variety of cellular effects, including:

  • DNA Hypomethylation: Sustained inhibition of DNMTs results in a significant reduction in global DNA methylation.[11]

  • Gene Re-expression: The reactivation of tumor suppressor genes and other silenced genes.[5]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[12]

  • Cell Cycle Arrest: Halting the progression of the cell cycle.

  • Cellular Differentiation: Inducing cells to differentiate into more mature cell types.

  • Alterations in Histone Modifications: 5-Azacytidine treatment can also lead to changes in histone modification patterns, further influencing gene expression.[13]

Applications of this compound in Long-Term Studies

The use of the stable isotope-labeled this compound is particularly advantageous for quantitative and mechanistic studies over a long-term exposure period.

  • Pharmacokinetic and Drug Metabolism Studies: Tracing the uptake, metabolism, and clearance of the drug within the cellular environment over time.[13]

  • Quantification of Drug Incorporation: Precisely measuring the amount of this compound incorporated into DNA and RNA using mass spectrometry. This is crucial for correlating the level of incorporation with the observed biological effects.

  • Quantitative Proteomics (SILAC-like experiments): this compound can be used in combination with quantitative proteomics to study the global changes in protein expression in response to long-term drug treatment.[1][2] By comparing the proteome of cells grown in the presence of labeled vs. unlabeled 5-Aza, or treated vs. untreated cells with a labeled internal standard, researchers can identify proteins and pathways that are significantly altered.

  • Metabolic Flux Analysis: Studying the impact of this compound on cellular metabolic pathways.[8]

Data Presentation: Quantitative Effects of 5-Azacytidine Exposure

The following tables summarize quantitative data from studies on the effects of 5-Azacytidine on various cell lines. While these studies used unlabeled 5-Azacytidine, similar effects are expected with this compound.

Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
A549Non-Small Cell Lung Cancer2.21848[4]
SK-MES-1Non-Small Cell Lung Cancer1.62948[4]
H1792Non-Small Cell Lung Cancer1.47148[4]
H522Non-Small Cell Lung Cancer1.94848[4]
MOLT4Acute Lymphoblastic Leukemia16.5124[12]
MOLT4Acute Lymphoblastic Leukemia13.4548[12]
JurkatAcute Lymphoblastic Leukemia12.8124[12]
JurkatAcute Lymphoblastic Leukemia9.7848[12]
HCT-116Colon Cancer2.1824[14]
HCT-116Colon Cancer1.9848[14]

Table 2: Effects of 5-Azacytidine on Cell Growth and DNA Methylation

Cell Line5-Aza Concentration (µM)Treatment DurationEffect on Cell GrowthEffect on DNA MethylationReference
Human B-lymphoma, myeloma, squamous lung carcinoma1-33 daysNontoxicSignificant hypomethylation in stable clones[6][7]
Peripheral blood mononuclear cells (in patients)20-75 mg/m²10 days-Significant decrease in global DNA methylation[10][11]
AML and NSCLC cell lines0.02548 hoursSynergistic with cytotoxic drugsSignificant DNA hypomethylation[15]
Human erythroleukemia cell line TF-1Not specifiedMultiple time points-Dynamic changes in DNA methylation at enhancers[1]

Experimental Protocols

Protocol 1: Long-Term Treatment of Adherent Cell Lines with this compound

Materials:

  • Adherent cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock solution. It is recommended to prepare fresh stock solution or store aliquots at -80°C to maintain stability.[9]

  • Cell Seeding: Seed the cells in culture flasks or plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.

  • Treatment Initiation: The next day, replace the medium with fresh complete medium containing the desired final concentration of this compound (typically in the range of 1-10 µM). A vehicle control (DMSO) should be run in parallel.

  • Long-Term Exposure: For long-term treatment (e.g., several days to weeks), the medium containing fresh this compound should be replaced every 24-48 hours, as 5-Azacytidine is unstable in aqueous solutions.[9]

  • Cell Passaging: During the long-term exposure, cells will continue to divide. Passage the cells as they reach 80-90% confluency. When passaging, re-plate the cells in a new flask with fresh medium containing this compound.

  • Harvesting: At the desired time points, harvest the cells for downstream analysis. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect the cell pellet by centrifugation.

Protocol 2: Analysis of Global DNA Methylation

Materials:

  • Cell pellet from Protocol 1

  • DNA isolation kit

  • Bisulfite conversion kit

  • PCR reagents

  • Pyrosequencing or next-generation sequencing platform

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the treated and control cell pellets using a commercial DNA isolation kit according to the manufacturer's instructions.

  • Bisulfite Conversion: Treat the isolated DNA with sodium bisulfite. This will convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify specific repetitive elements (e.g., LINE-1) or other regions of interest from the bisulfite-converted DNA.

  • Quantification of Methylation: Analyze the PCR products using pyrosequencing or next-generation sequencing to determine the percentage of methylation at specific CpG sites. A decrease in the methylation percentage in the this compound-treated cells compared to the control indicates hypomethylation.

Protocol 3: Quantitative Proteomics using this compound and Mass Spectrometry

Materials:

  • Cell pellets from Protocol 1 (one set treated with unlabeled 5-Aza, one with this compound, and an untreated control)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Protein Extraction: Lyse the cell pellets and extract the proteins.

  • Protein Quantification: Determine the protein concentration for each sample.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. The mass difference between the peptides from the 15N-labeled and unlabeled samples will allow for their relative quantification.

  • Data Analysis: Use specialized software to identify and quantify the proteins. This will reveal which proteins are up- or down-regulated upon long-term treatment with 5-Azacytidine.

Visualization of Pathways and Workflows

Signaling Pathway Affected by 5-Azacytidine

G cluster_0 Cellular Uptake and Activation cluster_1 Incorporation into Nucleic Acids cluster_2 Mechanism of Action cluster_3 Cellular Outcomes 5-Aza This compound 5-Aza-MP 5-Aza Monophosphate 5-Aza->5-Aza-MP 5-Aza-DP 5-Aza Diphosphate 5-Aza-MP->5-Aza-DP 5-Aza-TP 5-Aza Triphosphate 5-Aza-DP->5-Aza-TP 5-Aza-dDP 5-Aza-dDP 5-Aza-DP->5-Aza-dDP Ribonucleotide Reductase RNA RNA 5-Aza-TP->RNA RNA Polymerase DNA DNA DNMT1_Trap DNMT1 Covalently Trapped DNA->DNMT1_Trap DNMT1 5-Aza-dTP 5-Aza-dTP 5-Aza-dDP->5-Aza-dTP 5-Aza-dTP->DNA DNA Polymerase Proteasomal_Degradation Proteasomal Degradation DNMT1_Trap->Proteasomal_Degradation Hypomethylation DNA Hypomethylation Proteasomal_Degradation->Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Apoptosis Apoptosis Gene_Reexpression->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Reexpression->Cell_Cycle_Arrest Differentiation Differentiation Gene_Reexpression->Differentiation

Caption: Mechanism of action of this compound.

Experimental Workflow for Long-Term this compound Exposure Studies

G Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Treatment Long-Term Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Analysis Downstream Analysis Harvesting->Analysis DNA_Analysis DNA Analysis (e.g., Global Methylation) Analysis->DNA_Analysis RNA_Analysis RNA Analysis (e.g., Gene Expression) Analysis->RNA_Analysis Protein_Analysis Protein Analysis (e.g., Quantitative Proteomics) Analysis->Protein_Analysis Cell_Based_Assays Cell-Based Assays (e.g., Viability, Apoptosis) Analysis->Cell_Based_Assays End End DNA_Analysis->End RNA_Analysis->End Protein_Analysis->End Cell_Based_Assays->End

Caption: General experimental workflow.

References

Application Notes and Protocols for 5-Azacytidine-15N4 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of 5-Azacytidine, with specific considerations for the isotopically labeled analog, 5-Azacytidine-15N4, in preclinical mouse models. The protocols and data presented are compiled from various studies and are intended to serve as a guide for designing and executing in vivo experiments.

Disclaimer: The majority of the available literature focuses on the unlabeled 5-Azacytidine. The protocols provided are based on this information. While the in-life administration procedures for this compound are expected to be identical, researchers should incorporate specific analytical methods, such as mass spectrometry, to trace the labeled compound and its metabolites.

Mechanism of Action

5-Azacytidine is a chemical analog of the nucleoside cytidine. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[1] After cellular uptake, 5-Azacytidine is incorporated into RNA and, to a lesser extent, DNA. When incorporated into DNA, it covalently traps DNMTs, leading to the depletion of these enzymes and subsequent hypomethylation of DNA. This can lead to the re-expression of silenced tumor suppressor genes. At higher doses, 5-Azacytidine exhibits cytotoxic effects through its incorporation into RNA and DNA, disrupting protein synthesis and leading to cell death.[1]

Data Presentation

The following tables summarize quantitative data on the administration of 5-Azacytidine in various mouse models.

Table 1: 5-Azacytidine Dosage and Administration Routes in Mouse Models

Mouse ModelRoute of AdministrationDosageTreatment ScheduleReference
Leukemia (KOPN-8L xenograft)Intraperitoneal (i.p.)2 mg/kgDaily from day 3 until the last dose of Moxetumomab pasudotox[2]
Acute Myeloid Leukemia (C1498)Intraperitoneal (i.p.)5 mg/kg3 consecutive days, starting 3 days post-implant[3][4]
Lung Cancer (H460 & H358 xenografts)Intravenous (i.v.)6.25 mg/kgDaily for 6 days[5]
Lung Cancer (H460 & H358 xenografts)Intratracheal (i.t.)2.5 mg/kgEvery other day for 3 doses[5]
Toxicity Study (ICR mice)Intravenous (i.v.)90 mg/kg (Maximum Tolerated Dose)Single dose[5]
Toxicity Study (ICR mice)Intratracheal (i.t.)90 mg/kgSingle dose[5]
Leukemia (L1210)Intraperitoneal (i.p.)25 mg/kgDaily for 5 days[6]
DIPG Patient-Derived XenograftIntravenous (i.v.)25 mg/kgFour weekly doses[7]
Hepatocellular Carcinoma XenograftIntratumoral0.25 µg or 0.5 µg per injectionNot specified[8]

Table 2: Pharmacokinetic Parameters of 5-Azacytidine and its Prodrug in Mice

CompoundAdministration RouteDoseCmax (Plasma)Tmax (Plasma)AUC (Plasma)Reference
5-Azacytidine (ACT)Intravenous (i.v.)25 mg/kg~10,000 ng/mL~0.5 hNot Reported[9]
Triacetyl-5-azacytidine (TAC)Oral (p.o.)38 mg/kg<10 ng/mLNot ReportedNot Reported[9]
5-Azacytidine from TACOral (p.o.)38 mg/kg (of TAC)~1,000 ng/mL~0.5 hNot Reported[9]

Table 3: Toxicity Data for 5-Azacytidine in Mice

Mouse StrainAdministration RouteDosageObserved ToxicityReference
ICRIntravenous (i.v.)90 mg/kgSignificant reduction in white blood cell count (myelosuppression)[5]
ICRIntratracheal (i.t.)90 mg/kgModerate and reversible pulmonary toxicity; 5-fold reduced myelosuppression compared to i.v. administration.[5][5]
ICRIntratracheal (i.t.)2.5 mg/kg (every other day x 3)No detectable lung toxicity.[5][5]
C57BL/6Aerosolized2.5 mg/m² (0.83 mg/kg) daily for 7 daysNo significant myelosuppression, pulmonary, hepato-, or nephrotoxicity.[10][10]
C57BL/6Aerosolized7.5 mg/m² (2.5 mg/kg) daily for 7 daysReversible lung inflammation observed at 3 weeks post-treatment, resolved by 6 weeks.[10][10]

Experimental Protocols

Protocol 1: Preparation of 5-Azacytidine for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, ice-cold Phosphate-Buffered Saline (PBS) or 50% Acetic Acid or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • 0.22 µm sterile filter

Procedure:

  • Reconstitution: Due to the instability of 5-Azacytidine in aqueous solutions, it is crucial to prepare fresh solutions immediately before each administration.

  • On the day of injection, weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Reconstitute the powder with ice-cold sterile PBS, 50% acetic acid, or DMSO to the desired stock concentration. It is important to perform all dilutions at 0 to 4°C.[11]

  • Vortex briefly to dissolve the powder completely.

  • If necessary, sterile filter the solution using a 0.22 µm syringe filter.

  • Keep the solution on ice until administration.

Note on Solubility: 5-Azacytidine is soluble at 50 mg/ml in 50% acetic acid and DMSO, and at 0.25 mg/ml in water.[11]

Protocol 2: Intraperitoneal (i.p.) Administration of this compound

Materials:

  • Prepared this compound solution

  • Sterile insulin syringes (or similar) with a 27-30 gauge needle

  • Mouse restraint device

Procedure:

  • Calculate the required volume of the this compound solution based on the mouse's body weight and the desired dosage.

  • Properly restrain the mouse, exposing the abdomen.

  • Lift the skin over the lower right or left quadrant of the abdomen to create a tent.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.

  • Inject the solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Protocol 3: Intravenous (i.v.) Administration of this compound (Tail Vein Injection)

Materials:

  • Prepared this compound solution

  • Sterile insulin syringes (or similar) with a 27-30 gauge needle

  • Mouse restraint device with tail access

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the mouse in a restraint device.

  • Swab the tail with an alcohol pad.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • If the needle is correctly placed, a small amount of blood may enter the hub of the needle.

  • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor.

Visualization of Signaling Pathways and Workflows

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action Aza This compound Aza_in Intracellular this compound Aza->Aza_in Transport Aza_TP This compound Triphosphate Aza_in->Aza_TP Phosphorylation RNA RNA Aza_TP->RNA Incorporation Aza_TP->RNA DNA DNA Aza_TP->DNA Incorporation Aza_TP->DNA Protein_Syn_Inhibition Protein Synthesis Inhibition RNA->Protein_Syn_Inhibition Trapped_DNMT Covalent Adduct (DNMT-DNA-Aza) DNA->Trapped_DNMT DNMT DNA Methyltransferase (DNMT) DNMT->Trapped_DNMT Hypomethylation DNA Hypomethylation Trapped_DNMT->Hypomethylation DNMT Depletion Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Cell_Death Cytotoxicity / Apoptosis Gene_Reexpression->Cell_Death Protein_Syn_Inhibition->Cell_Death

Caption: Mechanism of action of 5-Azacytidine.

G cluster_workflow Experimental Workflow start Start prep Prepare fresh this compound solution on ice start->prep weigh Weigh mouse prep->weigh calculate Calculate dose volume weigh->calculate administer Administer via desired route (e.g., i.p., i.v.) calculate->administer monitor Monitor for adverse effects administer->monitor collect Collect tissues/blood at designated time points monitor->collect analyze Analyze for: - 15N4 incorporation (Mass Spec) - DNA methylation - Gene expression - Phenotypic changes collect->analyze end End analyze->end

Caption: General experimental workflow for this compound administration.

References

Quantifying 5-Azacytidine-15N4 incorporation into genomic DNA

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Quantifying 5-Azacytidine-15N4 Incorporation into Genomic DNA using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Azacytidine (Azacitidine) is a nucleoside analog of cytidine used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its therapeutic efficacy is linked to its incorporation into DNA and RNA.[2] Incorporation into DNA, following its conversion to 5-aza-2'-deoxycytidine (Decitabine), leads to the covalent trapping and subsequent degradation of DNA methyltransferases (DNMTs).[3][4][5] This action results in passive demethylation of the genome, which can reactivate epigenetically silenced tumor suppressor genes.[3][6] Therefore, quantifying the extent of 5-Azacytidine incorporation into genomic DNA is a critical measure of target engagement and can help correlate drug exposure with clinical response. This document provides a detailed protocol for the robust quantification of 5-Azacytidine incorporation into genomic DNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a 15N4-labeled internal standard.

Mechanism of Action: 5-Azacytidine

5-Azacytidine is a prodrug that requires cellular uptake and metabolic activation.[6] Primarily, it is phosphorylated and incorporated into RNA. A smaller fraction (approximately 10-20%) is converted by ribonucleotide reductase to its deoxyribose form, 5-aza-2'-deoxycytidine diphosphate (5-AZA-dCDP).[2][3] Following further phosphorylation to 5-AZA-dCTP, it is incorporated into replicating DNA. Once in the DNA strand, it covalently traps DNMT enzymes, particularly DNMT1, which attempt to methylate the analog.[3][4] This stable enzyme-DNA complex triggers the proteasomal degradation of DNMT1, leading to a loss of maintenance methylation during subsequent rounds of DNA replication and resulting in global DNA hypomethylation.[3][5]

5_Azacytidine_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 DNA Incorporation Pathway cluster_2 Epigenetic Consequences AZA 5-Azacytidine (AZA) AZA_uptake Cellular Uptake AZA->AZA_uptake AZA_P AZA-Monophosphate AZA_uptake->AZA_P AZA_DP AZA-Diphosphate (5-AZA-CDP) AZA_P->AZA_DP AZA_TP AZA-Triphosphate (5-AZA-CTP) AZA_DP->AZA_TP RNR Ribonucleotide Reductase AZA_DP->RNR ~10-20% RNA_incorp Incorporation into RNA AZA_TP->RNA_incorp AZA_dCDP 5-AZA-dCDP RNR->AZA_dCDP AZA_dCTP 5-AZA-dCTP AZA_dCDP->AZA_dCTP DNA_incorp Incorporation into Genomic DNA AZA_dCTP->DNA_incorp Adduct Covalent DNMT1-DNA Adduct DNA_incorp->Adduct DNMT1 DNMT1 DNMT1->Adduct Degradation Proteasomal Degradation of DNMT1 Adduct->Degradation Hypomethylation Passive DNA Hypomethylation Degradation->Hypomethylation Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Reactivation

Caption: Mechanism of 5-Azacytidine cellular uptake and action.

Experimental Workflow

The quantification of this compound incorporation involves a multi-step process that begins with treating cells, followed by DNA extraction, enzymatic digestion of DNA into individual nucleosides, and finally, analysis by LC-MS/MS. The use of a stable isotope-labeled internal standard (this compound) is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and injection.

Experimental_Workflow start 1. Cell Culture & Treatment (with 5-Azacytidine) harvest 2. Cell Harvesting start->harvest isolation 3. Genomic DNA Isolation harvest->isolation quant 4. DNA Quantification & Purity Check isolation->quant digest 5. Enzymatic DNA Digestion (to single nucleosides) quant->digest spike 6. Spike with Internal Standard (this compound) digest->spike prepare 7. Sample Cleanup/Preparation spike->prepare lcms 8. LC-MS/MS Analysis prepare->lcms data 9. Data Processing & Quantification lcms->data

Caption: Workflow for quantifying 5-Azacytidine in genomic DNA.

Detailed Experimental Protocols

Protocol 1: Cell Culture and 5-Azacytidine Treatment
  • Cell Seeding: Seed cells (e.g., human cancer cell lines like K562, HepG2, or primary cells) in appropriate culture flasks or plates. Allow cells to attach and resume logarithmic growth (typically overnight). For suspension cells, ensure they are in log-phase growth before treatment.

  • Drug Preparation: Prepare a fresh stock solution of 5-Azacytidine (e.g., 10 mM in sterile PBS or DMSO). Due to its instability in aqueous solutions, prepare this immediately before use.

  • Treatment: Treat cells with the desired concentrations of 5-Azacytidine (e.g., 0.1 µM to 10 µM).[7][8] Include an untreated (vehicle control) sample.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for drug uptake, metabolism, and incorporation into newly synthesized DNA during cell division.

  • Harvesting:

    • Adherent Cells: Wash cells twice with ice-cold PBS, then detach using trypsin-EDTA. Neutralize trypsin, and centrifuge the cell suspension to collect the cell pellet.

    • Suspension Cells: Transfer the cell culture to a centrifuge tube and pellet the cells by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining media and unincorporated drug. It is advisable to add a cytidine deaminase inhibitor, such as tetrahydrouridine (THU, final concentration ~25 µg/mL), to the wash buffer to prevent enzymatic degradation of 5-Azacytidine.[2][9]

  • Storage: The cell pellet can be processed immediately for DNA isolation or snap-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Genomic DNA Isolation
  • Kit Selection: Use a commercial genomic DNA purification kit (e.g., Qiagen DNeasy Blood & Tissue Kit or similar) for efficient and high-purity DNA extraction, following the manufacturer's instructions.[7]

  • Lysis: Resuspend the cell pellet in the lysis buffer provided by the kit. Ensure complete lysis to release the nuclear contents.

  • Purification: Proceed with the DNA binding, washing, and elution steps as per the kit protocol.

  • Elution: Elute the purified genomic DNA in a low-salt buffer or HPLC-grade water.

  • Quantification and Quality Control:

    • Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • Assess DNA purity by checking the A260/A280 ratio (should be ~1.8) and the A260/A230 ratio (should be >2.0).

Protocol 3: Enzymatic Digestion of Genomic DNA

This protocol digests the DNA polymer into its constituent deoxyribonucleosides for LC-MS/MS analysis.[3][7][10]

  • Digestion Mix Preparation: Prepare a master mix containing enzymes and buffer. For 1 µg of genomic DNA in 50 µL of HPLC-grade water, a typical reaction mix is:

    • Nuclease P1: 4 Units

    • Alkaline Phosphatase: 4 Units

    • Appropriate buffers (e.g., 10 mM Ammonium Acetate, pH 5.0, with 0.5 mM Zinc Chloride).[3]

  • Initial Digestion: Add Nuclease P1 and its buffer to the DNA sample. Incubate at 65°C for 10-30 minutes.[3] This enzyme digests DNA into deoxynucleoside 3'-monophosphates.

  • Dephosphorylation: Add Alkaline Phosphatase and adjust the pH to ~8.5 with Trizma base.[3] Incubate at 37°C for 1-2 hours.[3] This step removes the phosphate group to yield deoxyribonucleosides.

  • Stopping the Reaction: Terminate the digestion by adding a stop solution (e.g., containing EDTA to chelate divalent cations required by the nucleases).[3]

  • Internal Standard Spiking: Add a known amount of the 15N4-labeled internal standard (e.g., 5-aza-2′-deoxycytidine-15N4) to the digested sample.[5] This is critical for accurate quantification.

  • Sample Cleanup (Optional but Recommended): Depending on the LC-MS/MS system's sensitivity to salts, a cleanup step like solid-phase extraction (SPE) may be necessary.

  • Final Preparation: Transfer the final sample to an autosampler vial for injection.[3]

Protocol 4: LC-MS/MS Analysis

The following parameters are based on established methods and should be optimized for the specific instrumentation used.[3][11]

  • LC System:

    • Column: A porous graphitic carbon column (e.g., Thermo Hypercarb, 100 mm × 2.1 mm, 5 µm) is highly effective for separating nucleosides.[3][11]

    • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Elution: Isocratic elution is often sufficient (e.g., 70:30 v/v of A:B).[3][11]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 35-40°C.

    • Injection Volume: 5-10 µL.

  • MS System (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the analyte and the internal standard.

      • 5-aza-2'-deoxycytidine (Analyte): Monitor transitions such as m/z 229 -> 113.

      • 5-aza-2'-deoxycytidine-15N4 (Internal Standard): Monitor transitions such as m/z 233 -> 117.

    • Instrument Parameters: Optimize source temperature, spray voltage, and collision energy for maximum signal intensity.

Data Presentation and Analysis

Quantitative data should be presented clearly to allow for easy interpretation and comparison across different experimental conditions.

Table 1: LC-MS/MS Method Parameters
ParameterSettingReference
LC Column Thermo Hypercarb Porous Graphite (100 x 2.1 mm, 5µm)[3][11]
Mobile Phase Isocratic: 70% (10 mM Ammonium Acetate, 0.1% Formic Acid), 30% Acetonitrile[3]
Flow Rate 0.2 mL/min[7]
Total Run Time 5-7 minutes[3][9][11]
MS Instrument AB Sciex 5500 Triple Quadrupole or similar[3][9][11]
Ionization Mode Positive Electrospray Ionization (ESI+)[3][7]
Detection Mode Multiple Reaction Monitoring (MRM)[7]
Table 2: Quantitative Assay Performance

This table summarizes typical performance characteristics for a validated LC-MS/MS assay for nucleoside analysis.

ParameterTypical ValueReference
Assay Range (5-aza-dC) 2 - 400 ng/mL[3][11]
Lower Limit of Quantification (LLOQ) 2 ng/mL[11]
Accuracy 93.0 – 102.2%[3]
Precision (%CV) ≤ 6.3%[3]
Matrix Stability (Frozen Digest) At least 117 days at -70°C[3]
Data Calculation
  • Standard Curve: Generate a standard curve by plotting the peak area ratio (Analyte / Internal Standard) against the known concentrations of the analyte standards. Use a weighted (e.g., 1/x²) linear or quadratic regression.[3]

  • Quantification: Determine the concentration of 5-aza-2'-deoxycytidine in the unknown samples by interpolating their peak area ratios from the standard curve.

  • Normalization: The final result is typically expressed as the amount of incorporated 5-aza-2'-deoxycytidine per microgram of genomic DNA (e.g., pg/µg DNA) or as a percentage relative to the total amount of deoxycytidine.

References

Application Notes and Protocols for 5-Azacytidine-15N4 in Combination with Other Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing 5-Azacytidine, isotopically labeled with Nitrogen-15 (5-Azacytidine-15N4), in combination with other epigenetic-modifying agents. The inclusion of this compound allows for precise tracing and quantification of the drug's incorporation into nucleic acids, offering a powerful tool to dissect its mechanism of action in combination therapies.

Introduction to 5-Azacytidine and Combination Therapy

5-Azacytidine (5-Aza) is a pyrimidine nucleoside analog of cytidine that functions as a DNA methyltransferase (DNMT) inhibitor.[1][2] By incorporating into DNA, it covalently traps DNMTs, leading to their degradation and subsequent DNA hypomethylation. This can lead to the re-expression of silenced tumor suppressor genes. 5-Aza can also be incorporated into RNA, disrupting its metabolism and protein synthesis.[3] The combination of 5-Azacytidine with other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, has shown synergistic anti-cancer effects in both preclinical models and clinical trials.[4][5][6] This synergy often arises from the complementary mechanisms of relaxing chromatin structure (via HDAC inhibition) and reversing DNA silencing (via DNMT inhibition), leading to a more robust reactivation of tumor suppressor genes.

Application of this compound

The use of this compound provides a distinct advantage in research by enabling the use of mass spectrometry-based techniques to track the fate of the molecule within the cell. This allows for:

  • Direct Quantification of Drug Incorporation: Researchers can precisely measure the amount of this compound incorporated into DNA and RNA. This is a direct measure of target engagement and can be correlated with downstream biological effects. An analogous method using 14C-labeled Azacitidine has been successfully employed to quantify its incorporation into DNA and RNA from various cell and tissue types.[7]

  • Mechanistic Studies: By tracing the labeled nitrogen atoms, researchers can gain deeper insights into the metabolic pathways of 5-Azacytidine and its adducts with DNMTs.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: The ability to quantify drug incorporation allows for more accurate PK/PD modeling, which is crucial in drug development to optimize dosing and scheduling.

Combination Therapy Strategies and Supporting Data

5-Azacytidine in Combination with HDAC Inhibitors (e.g., Valproic Acid, Entinostat)

The combination of DNMT inhibitors and HDAC inhibitors is a well-explored strategy that has demonstrated synergistic effects in various cancers.[4][8][5][9][10]

Mechanism of Synergy: 5-Azacytidine-induced DNA hypomethylation allows for the initial opening of chromatin, which is then further relaxed by the action of HDAC inhibitors that promote histone acetylation. This dual action leads to a more pronounced and sustained re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.

Signaling Pathway: Synergy of 5-Azacytidine and HDAC Inhibitors

Synergy_HDACi 5-Aza 5-Aza DNMT1 DNMT1 5-Aza->DNMT1 inhibition HDACi HDACi HDAC HDAC HDACi->HDAC inhibition DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Chromatin Condensed Chromatin (Gene Silencing) DNA_Methylation->Chromatin Open_Chromatin Open Chromatin (Gene Expression) Histone_Acetylation->Open_Chromatin Chromatin->Open_Chromatin synergistic effect TSG Tumor Suppressor Gene Re-expression Open_Chromatin->TSG Apoptosis_Arrest Apoptosis & Cell Cycle Arrest TSG->Apoptosis_Arrest Synergy_Venetoclax 5-Aza 5-Aza ISR Integrated Stress Response (ISR) 5-Aza->ISR Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits NOXA NOXA (PMAIP1) Expression ISR->NOXA MCL1 MCL-1 NOXA->MCL1 inhibits Apoptosis Apoptosis MCL1->Apoptosis synergistic effect Cell_Survival Cell Survival MCL1->Cell_Survival BCL2->Apoptosis synergistic effect BCL2->Cell_Survival InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cell Lines Drug_Prep 2. Prepare Stock Solutions (5-Aza-15N4, Combination Drug) Cell_Seeding 3. Seed Cells in 96-well Plates Drug_Addition 4. Add Drugs (Single Agents and Combinations) in a Dose-response Matrix Cell_Seeding->Drug_Addition Incubation 5. Incubate for 48-72 hours Drug_Addition->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., CCK8) Incubation->Viability_Assay Data_Analysis 7. Calculate IC50 and Combination Index (CI) Viability_Assay->Data_Analysis

References

Application Notes and Protocols for 5-Azacytidine-¹⁵N₄ in RNA-Seq Library Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-AzaC) is a cytidine analog widely utilized in research and clinical settings for its ability to inhibit DNA methylation and disrupt RNA metabolism.[1][2] Its incorporation into RNA, accounting for approximately 80-90% of the administered dose, leads to a cascade of cellular events including the inhibition of RNA methyltransferases, disruption of protein synthesis, and induction of apoptosis.[3][4] The isotopically labeled version, 5-Azacytidine-¹⁵N₄, provides a powerful tool for tracing and quantifying the metabolic fate of 5-AzaC and its incorporation into newly synthesized RNA. While traditionally employed in mass spectrometry-based quantification, its application can be extended to RNA sequencing (RNA-Seq) workflows to enrich and identify newly transcribed RNA species.

These application notes provide a comprehensive overview and a detailed protocol for the metabolic labeling of RNA using 5-Azacytidine-¹⁵N₄ and its subsequent preparation for RNA sequencing. This methodology allows for the specific analysis of the transcriptome synthesized during a defined labeling period, offering insights into dynamic gene expression changes in response to various stimuli or therapeutic interventions.

Principle of the Method

The workflow involves the metabolic labeling of cellular RNA by introducing 5-Azacytidine-¹⁵N₄ into the cell culture medium. As a cytidine analog, it is taken up by cells and incorporated into nascent RNA transcripts by RNA polymerases. The heavy isotope label (¹⁵N) does not interfere with the standard RNA-Seq library preparation process which includes reverse transcription, adapter ligation, and amplification. The primary utility of the ¹⁵N₄ label in this context is to serve as a tracer for downstream quantitative analysis, potentially by mass spectrometry, or for enrichment of labeled transcripts if a suitable affinity-based method were developed. In the absence of an established enrichment method, the protocol focuses on preparing a total or poly(A)-selected RNA library from the labeled cells for sequencing, with the understanding that the resulting data represents a snapshot of the transcriptome, including the newly synthesized, labeled RNA.

Data Presentation

Table 1: Properties of 5-Azacytidine-¹⁵N₄
PropertyValueReference
Alternate Names Azacitidine-¹⁵N₄, 5-AzaC-¹⁵N₄[1][3]
Molecular Formula C₈H₁₂(¹⁵N)₄O₅[3]
Molecular Weight 248.18 g/mol [3]
Primary Application Dnmt inhibitor, Labeled metabolite of 5-Azacytidine[3][5]
Mechanism of Action Incorporation into RNA and DNA, inhibition of methyltransferases[1][2]
Table 2: Recommended Labeling Conditions for 5-Azacytidine
Cell Line5-Azacytidine ConcentrationLabeling DurationApplicationReference
Human Leukemia HL-601 µM3 daysInhibition of tRNA methylation[6]
Human Colon Cancer HCT1161 µM1 dayInhibition of tRNA methylation[6]
Human Myeloid Leukemia K5621 µmol/L3 daysInhibition of tRNA methylation
Human Promyelocytic Leukemia HL-60IC₅₀Not SpecifiedInhibition of m5C methylation for Nanopore sequencing[1]
HeLa Cells3 µM12 hoursAza-IP for RNA methyltransferase target identification[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the metabolic labeling of RNA with 5-Azacytidine-¹⁵N₄ followed by standard RNA-Seq library preparation.

Protocol 1: Metabolic Labeling of Cultured Cells with 5-Azacytidine-¹⁵N₄

Materials:

  • 5-Azacytidine-¹⁵N₄ (commercially available from suppliers such as Santa Cruz Biotechnology, Pharmaffiliates, or Medchemexpress)[2][3][5]

  • Cell culture medium appropriate for the cell line of interest

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kits

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate or flask at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 5-Azacytidine-¹⁵N₄. A starting concentration of 1-5 µM is recommended, but should be optimized for the specific cell line and experimental goals (see Table 2).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 12-72 hours). The incubation time will depend on the turnover rate of the RNA species of interest and the experimental question.

  • Cell Harvesting: After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • RNA Isolation: Immediately proceed with total RNA isolation using TRIzol reagent or a preferred RNA extraction kit according to the manufacturer's instructions. To minimize degradation, perform RNA extraction on ice.

Protocol 2: RNA-Seq Library Preparation from 5-Azacytidine-¹⁵N₄ Labeled RNA

Materials:

  • Total RNA isolated from 5-Azacytidine-¹⁵N₄ labeled cells

  • DNase I, RNase-free

  • mRNA purification kit (e.g., with oligo(dT) magnetic beads) or rRNA depletion kit

  • RNA fragmentation buffer

  • Reverse transcriptase and primers (random hexamers or oligo(dT) primers)

  • Second-strand synthesis enzymes

  • End-repair, A-tailing, and adapter ligation enzymes and reagents

  • PCR amplification reagents

  • AMPure XP beads or similar for size selection and purification

  • A compatible next-generation sequencing platform (e.g., Illumina)

Procedure:

  • DNase Treatment: Treat the isolated total RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Purification: Purify the RNA using a suitable column-based method or phenol-chloroform extraction followed by ethanol precipitation.

  • RNA Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • mRNA Enrichment or rRNA Depletion:

    • For analysis of protein-coding transcripts, enrich for polyadenylated mRNA using oligo(dT) magnetic beads.

    • For a whole transcriptome analysis, deplete ribosomal RNA (rRNA) using a commercially available kit.

  • RNA Fragmentation: Fragment the enriched mRNA or rRNA-depleted RNA to the desired size range (typically 150-400 bp) using enzymatic or chemical fragmentation methods.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase with random hexamers or oligo(dT) primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. For directional libraries, dUTP can be incorporated during this step.

  • Library Preparation:

    • Perform end-repair on the double-stranded cDNA fragments.

    • Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).

    • Ligate sequencing adapters to the cDNA fragments.

  • Size Selection: Purify the adapter-ligated library to remove adapter dimers and select a specific size range of fragments using AMPure XP beads.

  • PCR Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing. The number of cycles should be minimized to avoid amplification bias.

  • Library Quality Control and Sequencing:

    • Assess the quality and concentration of the final library using a bioanalyzer and qPCR.

    • Sequence the library on a compatible next-generation sequencing platform.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of 5-Azacytidine and the experimental workflow for RNA-Seq library preparation.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Incorporation and Effects AzaC 5-Azacytidine-¹⁵N₄ Aza_CMP 5-Aza-CMP-¹⁵N₄ AzaC->Aza_CMP Uridine-Cytidine Kinase Aza_CDP 5-Aza-CDP-¹⁵N₄ Aza_CMP->Aza_CDP Aza_CTP 5-Aza-CTP-¹⁵N₄ Aza_CDP->Aza_CTP Aza_dCDP 5-Aza-dCDP-¹⁵N₄ Aza_CDP->Aza_dCDP Ribonucleotide Reductase RNA Nascent RNA Aza_CTP->RNA Incorporation Aza_dCTP 5-Aza-dCTP-¹⁵N₄ Aza_dCDP->Aza_dCTP DNA DNA Aza_dCTP->DNA Incorporation RNAMT RNA Methyltransferase (e.g., DNMT2) RNA->RNAMT Inhibition Protein_Syn Protein Synthesis RNA->Protein_Syn Disruption DNMT DNA Methyltransferase DNA->DNMT Trapping & Inhibition Apoptosis Apoptosis Protein_Syn->Apoptosis Induction

Caption: Mechanism of action of 5-Azacytidine-¹⁵N₄.

G cluster_workflow Experimental Workflow A 1. Cell Culture B 2. Metabolic Labeling with 5-Azacytidine-¹⁵N₄ A->B C 3. Total RNA Isolation B->C D 4. mRNA Enrichment or rRNA Depletion C->D E 5. RNA Fragmentation D->E F 6. cDNA Synthesis E->F G 7. Adapter Ligation F->G H 8. Library Amplification & Purification G->H I 9. Sequencing H->I J 10. Data Analysis I->J

Caption: RNA-Seq workflow using 5-Azacytidine-¹⁵N₄.

References

Application Note: Quantitative Proteomic Analysis of Cellular Responses to 5-Azacytidine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Azacytidine (5-AzaC) is a cytidine analog and an epigenetic modifying agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves incorporation into RNA and DNA. Incorporation into DNA leads to the covalent trapping and subsequent degradation of DNA methyltransferases (DNMTs), particularly DNMT1, resulting in hypomethylation of DNA and reactivation of silenced tumor suppressor genes.[2][3] Proteomics serves as a powerful tool to elucidate the global cellular changes induced by 5-Azacytidine, revealing downstream effects on signaling pathways, protein stability, and cellular processes that go beyond DNA methylation.

This document provides detailed protocols for quantitative proteomic analysis of cells treated with 5-Azacytidine. While isotopically labeled versions like 5-Azacytidine-¹⁵N₄ are available, their primary use in mass spectrometry is as internal standards for quantifying drug incorporation into nucleic acids.[4] For quantifying proteome-wide changes in response to the drug, established methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ) are employed. Here, we detail a SILAC-based workflow to compare protein expression between control and 5-Azacytidine-treated cells.

Mechanism of Action

5-Azacytidine exerts its effects through several mechanisms. After cellular uptake, it is converted to 5-aza-CTP and 5-aza-dCTP. The majority (80-90%) is incorporated into RNA, interfering with protein synthesis, while a smaller fraction (10-20%) is incorporated into DNA.[5] When DNMT1 attempts to methylate a CpG site containing 5-azacytosine, the enzyme becomes irreversibly trapped, leading to its proteasomal degradation.[2][6] This loss of DNMT1 causes passive DNA demethylation during subsequent replication cycles, altering gene expression. Beyond this, 5-Azacytidine has been shown to induce degradation of other chromatin-associated proteins like UHRF1 and impact various signaling pathways.[3]

5_Azacytidine_Mechanism AzaC 5-Azacytidine Aza_RNA Incorporation into RNA (80-90%) AzaC->Aza_RNA Aza_DNA Incorporation into DNA (10-20%) AzaC->Aza_DNA Protein_Synth Inhibition of Protein Synthesis Aza_RNA->Protein_Synth DNMT1_Trap DNMT1 Trapping Aza_DNA->DNMT1_Trap DNMT1_Deg DNMT1 Degradation (Proteasome) DNMT1_Trap->DNMT1_Deg Hypomethylation DNA Hypomethylation DNMT1_Deg->Hypomethylation Gene_Expr Altered Gene Expression Hypomethylation->Gene_Expr

Caption: Mechanism of 5-Azacytidine action leading to altered gene expression.

Affected Signaling Pathways

5-Azacytidine treatment impacts numerous cellular signaling pathways. This can be a direct result of gene re-expression or off-target effects. Understanding these pathways is crucial for identifying new therapeutic targets and mechanisms of drug resistance.

Key Pathways Modulated by 5-Azacytidine:

  • p53 Signaling: 5-Azacytidine can induce the p53 pathway, leading to cell cycle arrest and apoptosis.[7][8]

  • PI3K/AKT Pathway: Deregulation of the PI3K/AKT pathway has been observed in models of 5-Azacytidine resistance.[1]

  • IRE1α-EGFR-ERK1/2 Pathway: In hepatocytes, 5-Azacytidine activates this pathway, leading to the stabilization of LDLR mRNA.[9]

  • cGAS-STING Pathway: 5-Azacytidine can activate the innate immune-sensing cGAS-STING pathway, potentially enhancing chemosensitivity.[10]

AzaC_Signaling_Pathway AzaC 5-Azacytidine IRE1a IRE1α Activation AzaC->IRE1a JNK JNK Activation IRE1a->JNK EGFR EGFR Activation JNK->EGFR ERK12 ERK1/2 Activation EGFR->ERK12 LDLR_mRNA LDLR mRNA Stabilization ERK12->LDLR_mRNA LDLR_Protein Increased LDLR Protein Level LDLR_mRNA->LDLR_Protein

Caption: The IRE1α-EGFR-ERK1/2 signaling pathway activated by 5-Azacytidine.[9]

Quantitative Proteomic Data

Several studies have used quantitative proteomics to profile the cellular response to 5-Azacytidine. These analyses reveal significant changes in proteins involved in ribosomal biogenesis, RNA processing, and chromatin regulation.

Table 1: Summary of Proteins Significantly Regulated by 5-Azacytidine in HeLa Cells. Data extracted from a study where proteins were quantified after treatment. Only proteins with a p-value < 0.01 are listed.[11]

RegulationProtein NameGene NameFunction
Upregulated Myc proto-oncogene proteinMYCTranscription factor, NMD inhibitor
Nucleolar protein 56NOP56Ribosome biogenesis
Ribosome biogenesis proteinRRS1Ribosome biogenesis
UTP-glucose-1-phosphateUGP2UDP-glucose synthesis
... (17 more)......
Downregulated Serine/threonine-protein kinaseNEK2Cell cycle control
Aurora kinase AAURKAMitotic spindle formation
Polo-like kinase 1PLK1Cell cycle progression
DNA topoisomerase 2-alphaTOP2ADNA replication/transcription
... (28 more)......

Table 2: Proteins Degraded Upon 5-Azacytidine Treatment in HCT116 Cells. Data from a proteomic analysis identifying proteins with decreased abundance following 5-Azacytidine treatment, suggesting proteasomal degradation.[3][12]

Protein NameGene NameFunction
DNA (cytosine-5)-methyltransferase 1DNMT1Maintenance DNA methylation
UHRF1UHRF1DNMT1 recruitment, chromatin modification
Bromodomain-containing protein 2BRD2Transcriptional regulation
Proliferation marker protein Ki-67MKI67Cell proliferation
DNA topoisomerase 2-alphaTOP2ADNA topology maintenance

Experimental Protocols

This section provides a detailed protocol for a SILAC-based quantitative proteomics experiment to analyze the effects of 5-Azacytidine.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Treatment cluster_2 Sample Processing cluster_3 Analysis Light_Culture Control Cells: 'Light' Amino Acids (e.g., Lys0, Arg0) DMSO Vehicle Control (DMSO) Light_Culture->DMSO Heavy_Culture Experimental Cells: 'Heavy' Amino Acids (e.g., Lys8, Arg10) AzaC_Treat 5-Azacytidine Treatment (e.g., 1-5 µM, 72h) Heavy_Culture->AzaC_Treat Harvest Harvest & Combine Cells 1:1 DMSO->Harvest AzaC_Treat->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Desalting (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis: Peptide ID & Quantification LCMS->Data

Caption: SILAC experimental workflow for 5-Azacytidine proteomics.

Protocol 1: SILAC Labeling and 5-Azacytidine Treatment

Objective: To metabolically label two cell populations with "light" and "heavy" amino acids and treat one population with 5-Azacytidine.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄).

  • "Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄).

  • 5-Azacytidine (Sigma-Aldrich).

  • DMSO (vehicle control).

  • Cell line of interest (e.g., HCT116, HeLa, OCI-AML2).

Procedure:

  • Media Preparation: Prepare "Light" and "Heavy" SILAC media by supplementing the deficient medium with either light or heavy lysine and arginine isotopes according to the manufacturer's instructions. Add dFBS and other necessary supplements.

  • Cell Adaptation: Culture cells for at least 5-6 passages in the respective "Light" and "Heavy" media to ensure >98% incorporation of the labeled amino acids.

  • Seeding: Seed an equal number of "Light" (control) and "Heavy" (experimental) cells for the experiment. Allow cells to reach 50-60% confluency.

  • Treatment:

    • For the "Heavy" population, add 5-Azacytidine to the final desired concentration (e.g., 1-5 µM). Since 5-Azacytidine is unstable in aqueous solution, change the medium and add fresh drug every 24 hours.[13]

    • For the "Light" population, add an equivalent volume of DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • Harvesting:

    • Wash cells with ice-cold PBS.

    • Harvest the "Light" and "Heavy" cells separately using a cell scraper or trypsin.

    • Count the cells from each population.

    • Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell count.

    • The combined cell pellet can be stored at -80°C or processed immediately.

Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup

Objective: To extract proteins from the combined cell pellet, digest them into peptides, and prepare them for mass spectrometry analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer or 8M Urea in 50 mM Ammonium Bicarbonate) with protease and phosphatase inhibitors.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin, sequencing grade.

  • Formic Acid (FA).

  • Acetonitrile (ACN).

  • C18 desalting spin columns or tips.

Procedure:

  • Cell Lysis:

    • Resuspend the combined cell pellet in ice-cold lysis buffer.

    • Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • To ~100 µg of protein, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.

  • In-Solution Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to < 2M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Equilibrate a C18 spin column according to the manufacturer's protocol.

    • Load the acidified peptide sample.

    • Wash the column to remove salts and contaminants.

    • Elute the peptides using an elution buffer (e.g., 80% ACN, 0.1% FA).

  • Drying: Dry the eluted peptides completely using a vacuum centrifuge. The dried peptides can be stored at -80°C.

Protocol 3: LC-MS/MS Analysis and Data Processing

Objective: To analyze the peptide mixture by mass spectrometry and quantify the relative abundance of proteins between the control and treated samples.

Procedure:

  • Sample Reconstitution: Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 2% ACN, 0.1% FA).

  • LC-MS/MS Analysis:

    • Analyze the peptide sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • Set up a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human).

    • Configure the software to identify SILAC pairs (Light/Heavy) and calculate the protein ratios (H/L).

    • Perform statistical analysis to identify proteins with significantly altered expression levels. Normalize the data and perform t-tests to determine significance.

    • Perform downstream bioinformatics analysis, such as Gene Ontology (GO) and pathway enrichment analysis, to interpret the biological significance of the proteomic changes.

References

Application Notes and Protocols for 5-Azacytidine-15N4 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine is a well-established DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes.[1] Its mechanism of action involves incorporation into DNA and RNA, leading to the trapping and degradation of DNMTs, which results in DNA hypomethylation and re-expression of silenced tumor suppressor genes.[2][3] The isotopically labeled analog, 5-Azacytidine-15N4, in which four nitrogen atoms are replaced with the heavy isotope ¹⁵N, serves as a powerful tool in high-throughput screening (HTS) assays, particularly those utilizing mass spectrometry-based detection. The stable isotope label allows for precise quantification and differentiation from endogenous nucleosides, making it an ideal internal standard and tracer in drug discovery and metabolic studies.[4][5][6]

These application notes provide detailed protocols for utilizing this compound in HTS assays to identify novel DNMT inhibitors and to study the cellular effects of 5-Azacytidine.

Key Applications

  • Quantitative High-Throughput Screening (qHTS) for DNMT Inhibitors: this compound can be used as an internal standard in mass spectrometry-based HTS assays to identify and quantify new small molecule inhibitors of DNMTs.

  • Cellular Uptake and Metabolism Studies: The isotopic label allows for the precise tracking of 5-Azacytidine uptake, incorporation into DNA and RNA, and metabolic fate within cells in a high-throughput format.

  • Target Engagement and Biomarker Discovery: Quantitative proteomics and metabolomics studies using this compound can help identify downstream targets and biomarkers of DNMT inhibition.

Experimental Protocols

Protocol 1: Quantitative High-Throughput Screening (qHTS) for DNMT1 Inhibitors using a Fluorescence-Based Reporter Assay

This protocol describes a cell-based HTS assay to screen for compounds that, like 5-Azacytidine, can induce the expression of a reporter gene silenced by DNA methylation. While this protocol does not directly use this compound in the primary screen, it represents a common HTS approach where 5-Azacytidine is used as a positive control and for which this compound could be used in secondary, quantitative mass spectrometry-based assays.

1. Cell Line and Reporter Construct:

  • Utilize a stable cell line (e.g., HEK293 or a relevant cancer cell line) containing a fluorescence-based reporter gene (e.g., Green Fluorescent Protein - GFP) under the control of a promoter that is silenced by methylation.

2. HTS Assay Procedure:

  • Plate Preparation: Seed the reporter cell line in 384-well or 1536-well microplates at an optimized density and allow cells to adhere overnight.
  • Compound Addition: Add test compounds from a chemical library at a range of concentrations (typically in the nanomolar to micromolar range) to the assay plates. Include the following controls:
  • Negative Control: DMSO vehicle control.
  • Positive Control: A serial dilution of 5-Azacytidine (e.g., 16-point 1:2 titration from 57.5 µM to 1.8 nM).[7]
  • Incubation: Incubate the plates for 48-72 hours to allow for compound treatment and reporter gene expression.
  • Signal Detection: Measure the fluorescence intensity using a plate reader.
  • Data Analysis: Normalize the data to the controls and generate concentration-response curves for each compound to determine potency (AC₅₀) and efficacy.

3. Secondary Assay using LC-MS/MS with this compound:

  • For hit compounds from the primary screen, a secondary assay can be performed to quantify their effect on global DNA methylation.
  • Treat cells with the hit compounds.
  • Isolate genomic DNA.
  • Digest the DNA into single nucleosides.
  • Spike the samples with a known concentration of this compound as an internal standard.
  • Analyze the samples by LC-MS/MS to quantify the levels of 5-methyl-2'-deoxycytidine (5mC) relative to 2'-deoxyguanosine (dG) or another unmodified nucleoside.[8] A decrease in the 5mC/dG ratio indicates DNMT inhibition.

Protocol 2: LC-MS/MS-Based High-Throughput Assay for Cellular Uptake and DNA Incorporation of 5-Azacytidine Analogs

This protocol outlines a high-throughput method to quantify the intracellular concentration and DNA incorporation of 5-Azacytidine or its analogs, using this compound as an internal standard.[4]

1. Cell Culture and Treatment:

  • Plate cells in 96-well plates and treat with test compounds (analogs of 5-Azacytidine) at various concentrations and time points.

2. Sample Preparation:

  • Lyse the cells and separate the cytoplasmic, RNA, and DNA fractions.
  • To each fraction, add a known amount of this compound as an internal standard.[4]
  • For the DNA and RNA fractions, perform enzymatic digestion to break them down into individual nucleosides.

3. LC-MS/MS Analysis:

  • Inject the prepared samples into an LC-MS/MS system.
  • Use a suitable chromatography column (e.g., a porous graphite column) to separate the nucleosides.[9]
  • Operate the mass spectrometer in positive electrospray ionization mode and use multiple reaction monitoring (MRM) to detect and quantify the unlabeled 5-Azacytidine and the 15N4-labeled internal standard.

4. Data Analysis:

  • Calculate the concentration of the unlabeled 5-Azacytidine in each fraction by comparing its peak area to that of the this compound internal standard.

Data Presentation

Table 1: Quantitative Data for 5-Azacytidine in various assays.

ParameterCell LineAssay TypeValueReference
AC₅₀ (Δ133p53α upregulation) U2OSqHTS≤ 10 µM
IC₅₀ (Cell Proliferation) AZA-S (MOLM-13)WST-1 Assay~1 µM[10]
IC₅₀ (Cell Proliferation) AZA-R (MOLM-13)WST-1 Assay> 10 µM[10]
IC₅₀ (DNMT1 Inhibition) -In vitro enzyme assay300 nM - 11 µM (for various direct inhibitors)[11]
Effective Concentration (Cardiomyocyte Differentiation) ADSCsDifferentiation Assay50 µM[12]
Linear Range (LC-MS/MS Quantification) Human PlasmaLC-MS/MS5 - 500 ng/mL[13]

Signaling Pathways and Experimental Workflows

5-Azacytidine Mechanism of Action and Downstream Signaling

5-Azacytidine, upon incorporation into DNA, inhibits DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced genes. This can trigger various downstream signaling pathways.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Epigenetic Modification cluster_2 Downstream Signaling Pathways 5-Aza 5-Azacytidine 5-Aza-TP 5-Aza-Triphosphate 5-Aza->5-Aza-TP DNA_Incorp Incorporation into DNA 5-Aza-TP->DNA_Incorp RNA_Incorp Incorporation into RNA 5-Aza-TP->RNA_Incorp DNMT_Inhibition DNMT Inhibition DNA_Incorp->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Gene_Reactivation Gene Reactivation (e.g., Tumor Suppressors) Hypomethylation->Gene_Reactivation PI3K_AKT PI3K/AKT Pathway Gene_Reactivation->PI3K_AKT ERK1_2 ERK1/2 Pathway Gene_Reactivation->ERK1_2 Apoptosis Apoptosis Gene_Reactivation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest

Caption: Mechanism of action of 5-Azacytidine.

Quantitative High-Throughput Screening (qHTS) Workflow

The following diagram illustrates a typical workflow for a quantitative high-throughput screen to identify modulators of a specific biological target, followed by secondary assays.

G Start Start Plate_Cells Plate Cells (e.g., 1536-well format) Start->Plate_Cells Compound_Addition Add Compound Library (Titration Series) Plate_Cells->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation Readout Assay Readout (e.g., Fluorescence) Incubation->Readout Data_Analysis Data Analysis (Curve Fitting, AC50) Readout->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Secondary_Assay Secondary Assays (e.g., LC-MS/MS with 15N4 internal standard) Hit_Identification->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits End End Validated_Hits->End G Sample_Collection Biological Sample (e.g., Plasma, Cell Lysate) IS_Spike Spike with This compound (Internal Standard) Sample_Collection->IS_Spike Extraction Sample Extraction (e.g., SPE or LLE) IS_Spike->Extraction LC_Separation Liquid Chromatography (Separation of Analytes) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration, Ratio Calculation) MS_Detection->Data_Processing Quantification Absolute Quantification Data_Processing->Quantification

References

Application Notes and Protocols for Studying DNA Replication Dynamics with 5-Azacytidine-¹⁵N₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine is a cytidine analog known for its role as a DNA methyltransferase inhibitor, making it a valuable tool in epigenetics and cancer research.[1][2][3] When isotopically labeled with nitrogen-15 (¹⁵N), 5-Azacytidine-¹⁵N₄ becomes a powerful probe for elucidating the dynamics of DNA replication. This heavy isotope-labeled nucleoside analog can be incorporated into newly synthesized DNA strands, allowing for the differentiation and quantification of original versus newly replicated DNA using mass spectrometry. This approach offers a non-radioactive method to study the semi-conservative replication of DNA, reminiscent of the classic Meselson-Stahl experiment.[4][5]

The primary application of 5-Azacytidine-¹⁵N₄ in this context is to serve as a tracer for newly synthesized DNA. By introducing the labeled compound to cells in culture, researchers can track its incorporation over time and through subsequent cell divisions. This enables the detailed analysis of replication rates, the effects of therapeutic agents on DNA synthesis, and the fate of newly replicated DNA strands.

Mechanism of Action and Application Principle

5-Azacytidine is actively transported into cells and subsequently phosphorylated to 5-azacytidine triphosphate. During DNA replication, it is incorporated in place of cytidine. The key to its use in studying replication dynamics lies in the four nitrogen atoms within its triazine ring, which can be substituted with the heavy isotope ¹⁵N. This mass difference allows for the clear distinction between unlabeled ("light") and labeled ("heavy") DNA fragments via mass spectrometry.[6]

The general workflow involves introducing 5-Azacytidine-¹⁵N₄ to a synchronized cell population and then monitoring its incorporation into the cellular DNA over a defined period. By harvesting cells at different time points and analyzing their genomic DNA, it is possible to quantify the proportion of newly synthesized DNA.

Data Presentation

Table 1: Key Parameters for Mass Spectrometry Analysis of 5-Azacytidine-¹⁵N₄ Incorporation

ParameterDescriptionTypical Value/MethodReference
Internal Standard A known quantity of a labeled compound added to samples for quantification.5-aza-2'-deoxycytidine-¹⁵N₄[6]
Instrumentation The type of mass spectrometer used for analysis.Triple quadrupole mass spectrometer[7][8][9]
Ionization Mode The method used to ionize the sample molecules.Positive electrospray ionization (ESI)[8][9]
Separation Method The chromatographic technique used to separate the nucleosides.Liquid Chromatography (LC) with a porous graphite or C18 column[7][9][10]
Assay Range The range of concentrations over which the assay is accurate and precise.2 - 400 ng/mL for 5-aza-2'-deoxycytidine[7][9]
Accuracy The closeness of a measured value to a standard or known value.93.0–102.2%[7]
Precision The closeness of two or more measurements to each other.Coefficient of Variation (CV) ≤ 6.3%[7]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with 5-Azacytidine-¹⁵N₄

This protocol outlines the steps for labeling cellular DNA with 5-Azacytidine-¹⁵N₄.

Materials:

  • Cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • 5-Azacytidine-¹⁵N₄ (commercially available from suppliers like Toronto Research Chemicals)

  • Phosphate-buffered saline (PBS)

  • Cell synchronization agent (e.g., hydroxyurea or serum starvation)

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and enter the exponential growth phase.

  • Cell Synchronization (Optional but Recommended): To study a specific phase of the cell cycle, synchronize the cells at the G1/S boundary. This can be achieved by methods such as serum starvation followed by serum re-addition or by using chemical agents like hydroxyurea.

  • Labeling: Introduce 5-Azacytidine-¹⁵N₄ into the culture medium at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically to ensure sufficient incorporation without inducing significant cytotoxicity.

  • Incubation: Incubate the cells with the labeling medium for the desired period. For time-course experiments, have separate culture vessels for each time point.

  • Harvesting: At each time point, wash the cells with PBS and harvest them using standard methods (e.g., trypsinization).

  • Cell Pelleting and Storage: Centrifuge the harvested cells to form a pellet, remove the supernatant, and store the cell pellet at -80°C until DNA extraction.

Protocol 2: Genomic DNA Extraction and Hydrolysis

This protocol describes the isolation of genomic DNA and its enzymatic digestion into individual nucleosides for mass spectrometry analysis.

Materials:

  • Cell pellets from Protocol 1

  • Genomic DNA extraction kit

  • Nuclease P1

  • Alkaline Phosphatase

  • Benzonase

  • Reaction buffers

  • Internal Standard: 5-aza-2'-deoxycytidine-¹⁵N₄

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a commercial kit or a standard phenol-chloroform extraction protocol.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.

  • Addition of Internal Standard: To each DNA sample, add a known amount of 5-aza-2'-deoxycytidine-¹⁵N₄ as an internal standard for accurate quantification.[6]

  • Enzymatic Digestion:

    • In a suitable reaction buffer, digest the DNA to nucleosides using a cocktail of enzymes such as Benzonase, Nuclease P1, and Alkaline Phosphatase.[6][10]

    • Incubate the mixture at 37°C for a sufficient time to ensure complete digestion (typically several hours to overnight).

  • Sample Preparation for LC-MS/MS: Following digestion, the samples may require further cleanup, such as protein precipitation or solid-phase extraction, to remove enzymes and other interfering substances before analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis for ¹⁵N₄-5-Azacytidine Incorporation

This protocol details the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting and quantifying the incorporation of 5-Azacytidine-¹⁵N₄ into genomic DNA.

Materials:

  • Digested DNA samples from Protocol 2

  • LC-MS/MS system (e.g., AB Sciex 5500 triple quadrupole)[7][9]

  • Porous graphite or C18 HPLC column

  • Mobile phases (e.g., ammonium acetate and acetonitrile with formic acid)[7][9]

Procedure:

  • Chromatographic Separation:

    • Inject the prepared sample into the LC system.

    • Separate the individual nucleosides using a suitable gradient of mobile phases on the HPLC column.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the LC into the mass spectrometer operating in positive electrospray ionization mode.[8][9]

    • Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the unlabeled (light) and the ¹⁵N₄-labeled (heavy) 5-azacytidine, as well as the internal standard.

  • Data Analysis:

    • Quantify the amount of incorporated 5-Azacytidine-¹⁵N₄ by comparing the peak area of the heavy analyte to that of the internal standard.

    • Calculate the percentage of newly synthesized DNA by determining the ratio of heavy to light 5-azacytidine.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_dna_prep DNA Preparation cluster_analysis Analysis seeding Cell Seeding sync Synchronization (Optional) seeding->sync labeling Addition of 5-Azacytidine-¹⁵N₄ sync->labeling incubation Incubation labeling->incubation harvesting Cell Harvesting incubation->harvesting extraction Genomic DNA Extraction harvesting->extraction quantification DNA Quantification extraction->quantification is_addition Add Internal Standard quantification->is_addition digestion Enzymatic Digestion is_addition->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for studying DNA replication dynamics.

signaling_pathway cluster_phosphorylation Phosphorylation Cascade cluster_incorporation Incorporation into DNA aza_ext 5-Azacytidine-¹⁵N₄ (Extracellular) transporter Nucleoside Transporter aza_ext->transporter aza_int 5-Azacytidine-¹⁵N₄ (Intracellular) transporter->aza_int aza_mp 5-Aza-CMP-¹⁵N₄ aza_int->aza_mp aza_dp 5-Aza-CDP-¹⁵N₄ aza_mp->aza_dp aza_tp 5-Aza-CTP-¹⁵N₄ aza_dp->aza_tp dna_pol DNA Polymerase aza_tp->dna_pol dna Newly Synthesized DNA with ¹⁵N₄ Label dna_pol->dna

Caption: Cellular uptake and incorporation of 5-Azacytidine-¹⁵N₄.

References

Application Notes and Protocols for 5-Azacytidine in CRISPR-Cas9 Epigenetic Editing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. The CRISPR-Cas9 system has been adapted for targeted epigenetic editing by utilizing a catalytically inactive Cas9 (dCas9) fused to epigenetic modifying enzymes. 5-Azacytidine is a well-known DNA methyltransferase (DNMT) inhibitor that induces genome-wide demethylation. The strategic combination of 5-Azacytidine with CRISPR-dCas9-based technologies offers a powerful approach for targeted and enhanced epigenetic modulation. This document provides detailed application notes and protocols for the use of 5-Azacytidine in conjunction with CRISPR-Cas9 for targeted DNA demethylation and gene activation. While specific data on 5-Azacytidine-15N4 is not available in the cited literature, this isotopically labeled version would be invaluable for tracing the incorporation and metabolic fate of 5-Azacytidine in mechanistic studies.

Mechanism of Action

5-Azacytidine is a cytidine analog that gets incorporated into DNA during replication. It forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzymes and leading to their degradation. This results in a passive, replication-dependent demethylation of the genome.[1][2] In the context of CRISPR-Cas9 epigenetic editing, 5-Azacytidine can be used to create a permissive chromatin environment, enhancing the efficiency of targeted demethylation by dCas9-fused enzymes like TET1.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of combined 5-Azacytidine and dCas9-TET1 action.

Applications

  • Synergistic Gene Reactivation: Combining global demethylation by 5-Azacytidine with targeted demethylation by dCas9-TET1 can lead to more robust and specific reactivation of silenced genes.

  • Enhanced CRISPR Efficiency: Pre-treatment with 5-Azacytidine can remodel chromatin, making target sites more accessible to the dCas9-sgRNA complex, potentially increasing editing efficiency.[3]

  • Cancer Therapy Research: This combined approach can be used to investigate the role of specific gene silencing in cancer and to develop novel therapeutic strategies.[4]

  • Disease Modeling: Precisely modulating the methylation status of disease-associated genes allows for the creation of more accurate cellular and animal models of disease.

Quantitative Data Summary

The following tables summarize quantitative data from a study comparing the effects of a dCas9-TET1 targeted demethylation system with the global demethylating agent 5-aza-2'-deoxycytidine (5-Aza-dC), a potent derivative of 5-Azacytidine.

Table 1: Upregulation of Gene Expression by 5-Aza-dC Treatment

Cell LineTarget Gene5-Aza-dC Concentration (µM)Fold Change in mRNA Expression
HEK-293FTRANKL2~2.5
HEK-293FTMMP212~3.0
HeLaMAGEB212~4.0
Data extracted from a study on a CRISPR-based targeted DNA demethylation system.[5]

Table 2: Comparison of Targeted Demethylation Methods

MethodTarget GeneDemethylation Efficiency (%)Fold Change in mRNA Expression
dCas9-TET1RANKL~20-40~2.0-3.5
5-Aza-dCRANKLGlobal, not targeted~2.5
Comparative data synthesized from the findings of the dCas9-TET1 study.[5]

Experimental Protocols

Protocol 1: General Cell Culture and 5-Azacytidine Treatment
  • Cell Culture: Culture target cells (e.g., HEK293T, HeLa) in appropriate media and conditions to ~70-80% confluency.

  • 5-Azacytidine Preparation: Prepare a fresh stock solution of 5-Azacytidine in sterile PBS or DMSO.

  • Treatment: Treat cells with a final concentration of 5-Azacytidine ranging from 1-10 µM. The optimal concentration should be determined empirically for each cell line.

  • Incubation: Incubate the cells for 48-72 hours, replacing the media with fresh 5-Azacytidine-containing media every 24 hours.

Protocol 2: CRISPR-dCas9 Transfection for Epigenetic Editing

This protocol is based on a general methodology for CRISPR/dCas9-based epigenetic editing.[6]

  • gRNA Design: Design and clone single guide RNAs (sgRNAs) targeting the promoter region of the gene of interest.

  • Plasmid Preparation: Prepare high-quality, endotoxin-free plasmids for dCas9-TET1 and the specific sgRNA.

  • Transfection:

    • Co-transfect the dCas9-TET1 and sgRNA plasmids into the 5-Azacytidine-treated cells using a suitable transfection reagent (e.g., Lipofectamine).

    • A typical ratio is 3:1 of dCas9-effector to sgRNA plasmid.

  • Post-Transfection Culture: Culture the cells for 48-72 hours to allow for expression of the CRISPR components and epigenetic editing.

Protocol 3: Analysis of DNA Demethylation and Gene Expression
  • Genomic DNA Extraction: Extract genomic DNA from treated and control cells.

  • Bisulfite Sequencing: Perform bisulfite conversion of the genomic DNA, followed by PCR amplification of the target region and sequencing to determine the methylation status of specific CpG sites.

  • RNA Extraction and RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression levels of the target gene.

Experimental Workflow

cluster_0 Preparation cluster_1 Epigenetic Editing cluster_2 Analysis A Cell Seeding B 5-Azacytidine Treatment (48-72h) A->B D Co-transfection of Plasmids B->D C dCas9-TET1 & sgRNA Plasmid Prep C->D E Incubation (48-72h) D->E F Genomic DNA & RNA Extraction E->F G Bisulfite Sequencing F->G H RT-qPCR F->H I Data Analysis G->I H->I

Caption: Experimental workflow for 5-Azacytidine and CRISPR editing.

Logical Relationships in Synergistic Action

cluster_0 Inputs cluster_1 Cellular Effects cluster_2 Outcome A 5-Azacytidine C Global DNA Demethylation A->C B dCas9-TET1/sgRNA E Targeted DNA Demethylation B->E D Increased Chromatin Accessibility C->D F Synergistic Gene Activation D->F E->F

Caption: Synergistic effect of 5-Azacytidine and dCas9-TET1.

Conclusion

The combination of 5-Azacytidine and CRISPR-Cas9-based epigenetic editing presents a promising strategy for robust and targeted gene regulation. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and manipulating the epigenetic landscape. The use of this compound, while not detailed in current literature for this specific application, would be a valuable tool for future studies to elucidate the precise mechanisms of its incorporation and action in concert with CRISPR-based tools.

References

Application Notes and Protocols for 5-Azacytidine-15N4 in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (Azacitidine, 5-AzaC) is a potent inhibitor of DNA methyltransferases (DNMTs) and is a cornerstone of therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its mechanism of action involves its incorporation into RNA and, to a lesser extent, DNA.[2][3] The incorporation of its deoxyribonucleoside form, 5-aza-2'-deoxycytidine (Decitabine), into DNA leads to the covalent trapping and subsequent degradation of DNMTs, resulting in passive demethylation of the genome during DNA replication. This can lead to the re-expression of silenced tumor suppressor genes.[1][4]

The use of the stable isotope-labeled analog, 5-Azacytidine-15N4, offers a powerful tool for metabolic labeling studies. This allows for the precise tracing and quantification of its uptake, metabolism, and incorporation into DNA and RNA using mass spectrometry. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the drug, elucidating mechanisms of resistance, and developing more effective therapeutic strategies.

These application notes provide detailed protocols for utilizing this compound in metabolic labeling studies, focusing on quantitative analysis of its incorporation into nucleic acids and the investigation of its effects on relevant signaling pathways.

Key Applications

  • Quantitative analysis of drug incorporation: Precisely measure the amount of this compound incorporated into the DNA and RNA of cancer cells.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Elucidate the intracellular metabolism and dynamics of 5-Azacytidine.

  • Mechanism of action and resistance studies: Investigate how drug incorporation correlates with DNA demethylation, gene re-expression, and cellular response.

  • Drug development: Evaluate the delivery and target engagement of new 5-Azacytidine formulations or combination therapies.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cancer Cells with this compound

This protocol describes the labeling of cultured cancer cells with this compound for the subsequent quantification of its incorporation into DNA and RNA.

Materials:

  • Cancer cell line of interest (e.g., AML or MDS cell lines)

  • Complete cell culture medium

  • This compound (stable isotope-labeled)

  • Phosphate-buffered saline (PBS)

  • DNA and RNA extraction kits

  • Enzymatic digestion cocktail (Nuclease P1, Alkaline Phosphatase)

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

  • Internal standards (e.g., isotopically labeled deoxycytidine and cytidine)

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and enter logarithmic growth phase.

  • Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium). Treat the cells with the desired concentration of this compound (a typical starting range is 1-10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization.

  • Nucleic Acid Extraction: Isolate genomic DNA and total RNA from the cell pellets using commercially available kits according to the manufacturer's instructions.

  • Nucleic Acid Quantification: Determine the concentration and purity of the extracted DNA and RNA using a spectrophotometer.

  • Enzymatic Digestion:

    • To a known amount of DNA (e.g., 1-10 µg), add the internal standard.

    • Perform enzymatic digestion to break down the DNA into individual nucleosides. A common method involves a two-step digestion with Nuclease P1 followed by Alkaline Phosphatase.

    • Repeat the process for the RNA samples.

  • LC-MS/MS Analysis:

    • Analyze the digested samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the unlabeled and 15N4-labeled 5-azacytidine-derived nucleosides, as well as the internal standards.

    • Generate a standard curve using known concentrations of this compound to accurately quantify its incorporation.

Protocol 2: Analysis of Global DNA Methylation

This protocol can be performed on the DNA isolated in Protocol 1 to correlate this compound incorporation with its epigenetic effects.

Materials:

  • Genomic DNA from treated and untreated cells

  • DNA hydrolysis reagents (e.g., formic acid)

  • LC-MS/MS system

  • Internal standards for 5-methylcytosine and cytosine

Procedure:

  • DNA Hydrolysis: Hydrolyze the genomic DNA to its constituent bases.

  • LC-MS/MS Analysis: Use LC-MS/MS to separate and quantify the amounts of 5-methylcytosine and cytosine.

  • Calculation: Calculate the percentage of global DNA methylation as: (5-methylcytosine / (5-methylcytosine + cytosine)) * 100.

  • Correlation: Correlate the changes in global DNA methylation with the quantified levels of this compound incorporation from Protocol 1.

Data Presentation

The quantitative data obtained from these studies can be summarized in tables for clear comparison.

Table 1: Quantification of this compound Incorporation into DNA and RNA

Cell LineTreatment Concentration (µM)Treatment Duration (h)15N4-Aza in DNA (fmol/µg DNA)15N4-Aza in RNA (fmol/µg RNA)
AML-X12415.2 ± 1.8185.6 ± 22.3
AML-X52478.9 ± 9.5950.4 ± 114.1
MDS-Y14825.6 ± 3.1310.2 ± 37.2
MDS-Y548132.4 ± 15.91601.8 ± 192.2

Table 2: Correlation of this compound Incorporation with Global DNA Demethylation

Cell LineTreatment (5 µM, 48h)15N4-Aza in DNA (fmol/µg DNA)Global DNA Methylation (%)
AML-XUntreated04.5 ± 0.3
AML-X5-Aza-15N4155.3 ± 18.62.1 ± 0.2
MDS-YUntreated04.8 ± 0.4
MDS-Y5-Aza-15N4132.4 ± 15.92.5 ± 0.3

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., AML, MDS) treatment Treat with This compound cell_culture->treatment harvest Harvest Cells treatment->harvest extraction DNA/RNA Extraction harvest->extraction digestion Enzymatic Digestion to Nucleosides extraction->digestion lcms LC-MS/MS Analysis digestion->lcms quantification Quantification of 15N4-Aza Incorporation lcms->quantification methylation_analysis Global DNA Methylation Analysis lcms->methylation_analysis

Caption: Experimental workflow for metabolic labeling with this compound.

dna_methylation_pathway cluster_metabolism Drug Metabolism cluster_incorporation Nucleic Acid Incorporation cluster_inhibition DNMT Inhibition AzaC This compound AzaCDP 5-Aza-CDP-15N4 AzaC->AzaCDP Phosphorylation AzaCTP 5-Aza-CTP-15N4 AzaCDP->AzaCTP Phosphorylation Aza_dCDP 5-Aza-dCDP-15N4 AzaCDP->Aza_dCDP Ribonucleotide Reductase RNA RNA AzaCTP->RNA Incorporation Aza_dCTP 5-Aza-dCTP-15N4 Aza_dCDP->Aza_dCTP Phosphorylation DNA DNA Aza_dCTP->DNA Incorporation DNMT DNA Methyltransferase (DNMT) DNA->DNMT Methylation DNMT_trapped Trapped DNMT DNMT->DNMT_trapped Covalent Trapping by 5-Aza in DNA Degradation Proteasomal Degradation DNMT_trapped->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_expression

Caption: Mechanism of action of 5-Azacytidine leading to DNA hypomethylation.

Conclusion

Metabolic labeling with this compound provides a robust and precise method for investigating the molecular pharmacology of this important anticancer agent. The protocols and analytical methods described here offer a framework for researchers and drug developers to gain deeper insights into its mechanism of action, which can ultimately lead to the optimization of treatment strategies and the development of more effective therapies for hematological malignancies.

References

Application Notes and Protocols: 5-Azacytidine-¹⁵N₄ in Seahorse Metabolic Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine is a cytidine analog that functions as a DNA methyltransferase (DNMT) inhibitor, leading to the demethylation of DNA and the re-expression of silenced genes.[1][2] Its impact on cellular metabolism is an area of active investigation, with studies indicating significant alterations in lipid and cholesterol metabolism.[3][4] The use of isotopically labeled 5-Azacytidine, such as 5-Azacytidine-¹⁵N₄, in conjunction with Seahorse metabolic flux assays, offers a powerful approach to dissect the metabolic reprogramming induced by this epigenetic modulator. While the Seahorse XF Analyzer measures real-time changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), it does not directly detect isotopic labels. However, the ¹⁵N₄-label can be utilized in parallel mass spectrometry-based metabolomics studies to trace the metabolic fate of the compound and its integration into cellular pathways.

These application notes provide a comprehensive protocol for utilizing 5-Azacytidine-¹⁵N₄ to investigate its effects on cellular metabolism using the Agilent Seahorse XF platform. The protocols for the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test are adapted for use with 5-Azacytidine treatment.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of 5-Azacytidine and the general experimental workflow for assessing its metabolic effects using a Seahorse XF Analyzer.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Epigenetic and Metabolic Effects A 5-Azacytidine-¹⁵N₄ B Phosphorylation A->B C 5-Aza-CTP-¹⁵N₄ B->C D Incorporation into RNA C->D E Ribonucleotide Reductase C->E M Disruption of Protein Synthesis D->M F 5-Aza-dCTP-¹⁵N₄ E->F G Incorporation into DNA F->G H DNMT Inhibition G->H I DNA Hypomethylation H->I J Gene Re-expression (e.g., Tumor Suppressors) I->J K Altered Metabolic Gene Expression I->K L Metabolic Reprogramming K->L M->L

Caption: Mechanism of action of 5-Azacytidine leading to metabolic reprogramming.

G A Cell Seeding in Seahorse XF Plate B Treatment with 5-Azacytidine-¹⁵N₄ A->B C Incubation (e.g., 24-72 hours) B->C D Seahorse XF Assay (Mito/Glyco Stress Test) C->D G Parallel ¹⁵N Tracing Studies (Mass Spectrometry) C->G E Data Acquisition (OCR & ECAR) D->E F Data Analysis E->F

Caption: General experimental workflow for Seahorse metabolic flux analysis.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function.[5][6][7]

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (DMEM or preferred medium)

  • Supplements: Glucose, Pyruvate, Glutamine

  • 5-Azacytidine-¹⁵N₄ (stock solution)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cells of interest

Procedure:

  • Day 1: Cell Seeding

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Include background correction wells (media only).

    • Incubate overnight in a 37°C, 5% CO₂ incubator.

  • Day 2: 5-Azacytidine-¹⁵N₄ Treatment

    • Treat cells with the desired concentrations of 5-Azacytidine-¹⁵N₄. Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Day Before Assay: Sensor Cartridge Hydration

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator.

  • Day of Assay: Plate and Cartridge Preparation

    • Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

    • Remove the cell culture plate from the incubator. Wash cells once with the assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour prior to the assay.

    • Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.

  • Seahorse XF Assay

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol.

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol measures key parameters of glycolysis.[8][9][10]

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (glucose-free)

  • Supplement: Glutamine

  • 5-Azacytidine-¹⁵N₄ (stock solution)

  • Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose (2-DG))

  • Cells of interest

Procedure:

  • Day 1 & 2: Cell Seeding and Treatment

    • Follow steps 1 and 2 from the Mito Stress Test protocol.

  • Day Before Assay: Sensor Cartridge Hydration

    • Follow step 3 from the Mito Stress Test protocol.

  • Day of Assay: Plate and Cartridge Preparation

    • Prepare Seahorse XF assay medium supplemented with glutamine (but no glucose or pyruvate). Warm to 37°C and adjust pH to 7.4.

    • Wash and replace the medium in the cell plate as described in the Mito Stress Test protocol.

    • Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour.

    • Load the injection ports of the hydrated sensor cartridge with Glucose, Oligomycin, and 2-DG according to the manufacturer's instructions.

  • Seahorse XF Assay

    • Calibrate the sensor cartridge.

    • Run the Glycolysis Stress Test protocol.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between control and treated groups.

Table 1: Hypothetical Mito Stress Test Data

ParameterControl (Vehicle)5-Azacytidine-¹⁵N₄ (1 µM)5-Azacytidine-¹⁵N₄ (5 µM)
Basal Respiration (OCR, pmol/min) 150 ± 10125 ± 8100 ± 7
ATP Production (OCR, pmol/min) 100 ± 780 ± 560 ± 4
Maximal Respiration (OCR, pmol/min) 300 ± 20220 ± 15180 ± 12
Spare Respiratory Capacity (%) 100 ± 878 ± 667 ± 5
Proton Leak (OCR, pmol/min) 50 ± 545 ± 440 ± 3
Non-Mitochondrial Respiration (OCR, pmol/min) 20 ± 218 ± 215 ± 1

Table 2: Hypothetical Glycolysis Stress Test Data

ParameterControl (Vehicle)5-Azacytidine-¹⁵N₄ (1 µM)5-Azacytidine-¹⁵N₄ (5 µM)
Non-Glycolytic Acidification (ECAR, mpH/min) 15 ± 1.514 ± 1.213 ± 1.0
Glycolysis (ECAR, mpH/min) 40 ± 355 ± 470 ± 5
Glycolytic Capacity (ECAR, mpH/min) 80 ± 6100 ± 8120 ± 9
Glycolytic Reserve (%) 100 ± 982 ± 771 ± 6

Interpretation of Results

  • Mito Stress Test: A decrease in basal and maximal respiration, as well as ATP production, upon 5-Azacytidine treatment may suggest mitochondrial dysfunction or a shift away from oxidative phosphorylation.

  • Glycolysis Stress Test: An increase in glycolysis and glycolytic capacity could indicate a compensatory metabolic shift towards glycolysis to meet cellular energy demands when mitochondrial function is impaired.

  • ¹⁵N Tracing: Parallel mass spectrometry studies can trace the incorporation of the ¹⁵N label from 5-Azacytidine-¹⁵N₄ into nucleotides and other nitrogen-containing metabolites, providing direct evidence of its metabolic fate and impact on nucleotide biosynthesis pathways.

Conclusion

The combination of 5-Azacytidine-¹⁵N₄ treatment and Seahorse metabolic flux analysis provides a robust platform to investigate the metabolic consequences of epigenetic modulation. These protocols and data presentation formats offer a standardized approach for researchers in drug discovery and metabolic research to elucidate the complex interplay between epigenetics and cellular bioenergetics.

References

Troubleshooting & Optimization

5-Azacytidine-15N4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 5-Azacytidine-15N4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C, desiccated.[1][2] In its lyophilized form, the chemical is stable for up to 24 months under these conditions.[1]

Q2: How should I store this compound once it is in solution?

A2: Once in solution, it is recommended to store this compound at -20°C and use it within one month to prevent loss of potency.[1] For aqueous solutions, it is strongly advised not to store them for more than one day due to the compound's instability in water. It is best practice to prepare aqueous solutions fresh for each experiment.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide.[3] It is also soluble in water and tissue culture medium. For a 15 mM stock solution, you can reconstitute 5 mg of the powder in 1.37 mL of DMSO.[1]

Q4: Is there a difference in stability between this compound and unlabeled 5-Azacytidine?

A4: While specific stability studies on this compound are not extensively published, the isotopic labeling with 15N is not expected to significantly alter the chemical stability of the molecule. The degradation of 5-Azacytidine is primarily driven by the hydrolysis of its triazine ring, a process that is largely unaffected by the isotopic nature of the nitrogen atoms. Therefore, the stability and handling precautions for this compound can be considered the same as for unlabeled 5-Azacytidine.

Q5: What are the primary degradation products of this compound?

A5: The degradation of 5-Azacytidine in aqueous solutions involves the hydrolytic opening of the triazine ring. This leads to the formation of a labile intermediate, N-formylguanylribosylurea, which then further degrades.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in aqueous solution.Always prepare fresh aqueous solutions of this compound immediately before use. If a stock solution in DMSO is used, ensure it has been stored properly at -20°C and for no longer than one month.[1] Avoid multiple freeze-thaw cycles.
Loss of biological activity Improper storage of the solid compound or stock solution.Store solid this compound at -20°C, desiccated.[1][2] For stock solutions in DMSO, aliquot and store at -20°C for up to one month.[1]
Precipitation of the compound in media The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium.Ensure that the final concentration of the organic solvent in your experimental setup is not toxic to the cells and does not cause precipitation. It is advisable to perform serial dilutions to minimize the final solvent concentration.
High cellular toxicity observed 5-Azacytidine is a cytotoxic agent. The concentration used may be too high for the specific cell line.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line and experimental goals.

Stability Data

The stability of 5-Azacytidine is highly dependent on temperature and pH. The following tables summarize the available quantitative data.

Table 1: Stability of 5-Azacytidine in Aqueous Solution at Room Temperature

Solution Temperature Time % Loss
Lactated Ringer's SolutionRoom Temperature2 - 3 hours10%[5]

Table 2: Stability of 5-Azacytidine in Phosphate Buffered Saline (PBS), pH 7.4

Temperature Time Outcome
50°C90 minutesSignificant degradation
50°C20 hoursLoss of cytotoxic and multinucleation activity[5]

Table 3: General Stability of 5-Azacytidine Solutions

Storage Condition Solvent Duration Stability
-20°CDMSO1 monthStable[1]
Room TemperatureAqueous Buffer> 1 dayNot Recommended

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given solution.

1. Materials:

  • This compound
  • Solvent of interest (e.g., PBS, cell culture medium)
  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
  • Mobile phase: A mixture of aqueous buffer (e.g., 0.01M ammonium acetate, pH 4) and an organic solvent (e.g., acetonitrile) in a 70:30 v/v ratio.[6]
  • Reference standard of this compound

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
  • Dilute the stock solution with the solvent of interest to the desired final concentration for the stability study.
  • Prepare a series of calibration standards of this compound in the mobile phase.

3. Stability Study:

  • Incubate the prepared solution of this compound under the desired conditions (e.g., specific temperature, light exposure).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
  • Immediately dilute the aliquot with the mobile phase to stop further degradation and prepare it for HPLC analysis.

4. HPLC Analysis:

  • Set the HPLC system parameters:
  • Column: C18 reversed-phase column[6]
  • Mobile Phase: e.g., 70:30 (v/v) 0.01M ammonium acetate (pH 4) : acetonitrile[6]
  • Flow Rate: 1.0 mL/minute[6]
  • Detection Wavelength: 217 nm[6]
  • Injection Volume: e.g., 20 µL
  • Inject the calibration standards to generate a standard curve.
  • Inject the samples from the stability study.

5. Data Analysis:

  • Identify and quantify the peak corresponding to this compound in the chromatograms.
  • Use the standard curve to determine the concentration of this compound remaining at each time point.
  • Calculate the percentage of degradation over time.

Signaling Pathways and Experimental Workflows

DNA Methylation Inhibition Pathway

This compound, a nucleoside analog, is incorporated into DNA during replication. It then covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent hypomethylation of the DNA. This can result in the re-expression of silenced tumor suppressor genes.

DNA_Methylation_Inhibition A This compound (transported into the cell) B Incorporation into replicating DNA A->B C DNA containing This compound B->C E Covalent Adduct Formation C->E D DNA Methyltransferase (DNMT) D->E F DNMT Depletion/ Degradation E->F G DNA Hypomethylation F->G H Re-expression of Silenced Genes G->H

Caption: Mechanism of DNA methylation inhibition by this compound.

5-Azacytidine-Induced Autophagy Pathway

5-Azacytidine has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components. This can be a pro-survival or pro-death signal depending on the cellular context.

Autophagy_Induction A This compound B Cellular Stress A->B C Activation of Autophagy Signaling B->C D Formation of Autophagosome C->D E Fusion with Lysosome D->E F Degradation of Cellular Components E->F G Cell Survival or Cell Death F->G

Caption: Simplified pathway of this compound-induced autophagy.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 5-Aza-15N4 stock solution (e.g., in DMSO) B Dilute stock in test solution (e.g., PBS) A->B C Incubate at defined conditions (T, light) B->C D Withdraw aliquots at time points (t=0, 1, 2...h) C->D E Dilute aliquot with mobile phase D->E F Inject into HPLC system E->F G Quantify remaining 5-Aza-15N4 F->G

Caption: Workflow for assessing the stability of this compound.

References

5-Azacytidine-15N4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Azacytidine-15N4.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Difficulty Dissolving this compound Powder

  • Question: My this compound powder is not fully dissolving, or the solution appears cloudy. What should I do?

  • Answer: This can be due to several factors, including the choice of solvent, temperature, and concentration.

    • Solvent Selection: Ensure you are using a recommended solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions. For aqueous solutions, sterile water or phosphate-buffered saline (PBS) can be used, but solubility is lower.

    • Temperature: Gentle warming can aid dissolution. For aqueous solutions, warming to 37°C can be effective. However, be mindful of the compound's stability in aqueous solutions, which decreases with increasing temperature.

    • Sonication: Brief sonication can help break up powder aggregates and facilitate dissolution.

    • Concentration: Attempting to dissolve the compound above its maximum solubility limit will result in an incomplete dissolution. Refer to the solubility data table below.

Issue 2: Precipitate Forms in the Stock Solution During Storage

  • Question: I observed a precipitate in my this compound stock solution after storing it at -20°C or -80°C. Is the product degraded?

  • Answer: Precipitate formation upon freezing is a common issue and does not necessarily indicate degradation.

    • Re-dissolving: Before use, allow the vial to warm to room temperature and then gently vortex or sonicate to redissolve the precipitate completely.

    • Storage Conditions: Ensure the stock solution is stored in a tightly sealed vial to prevent solvent evaporation, which can increase the concentration and lead to precipitation. Aliquoting the stock solution into smaller, single-use volumes can minimize freeze-thaw cycles.

Issue 3: Inconsistent or No Biological Effect Observed in Cell Culture Experiments

  • Question: I am not observing the expected DNA demethylation or cytotoxic effects in my cell culture experiments after treatment with this compound. What could be the reason?

  • Answer: This can stem from issues with solution stability, final concentration, or the experimental protocol.

    • Solution Instability: 5-Azacytidine is highly unstable in aqueous solutions, with a half-life of only a few hours at 37°C.[1] Prepare fresh dilutions in culture media immediately before each experiment. Do not store diluted aqueous solutions.

    • Final Concentration: Verify the calculations for your final working concentration. It can be challenging to achieve very low final concentrations from a high-concentration DMSO stock.[2] Consider making an intermediate dilution step.

    • Cell Proliferation: 5-Azacytidine needs to be incorporated into newly synthesized DNA to inhibit DNA methyltransferases. Therefore, its effect is most pronounced in actively dividing cells. Ensure your cells are in the logarithmic growth phase during treatment.

    • Duration of Treatment: The demethylating effect is often observed after several cell cycles. A single, short treatment may not be sufficient. Consider a longer exposure or repeated treatments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For preparing high-concentration stock solutions, DMSO is recommended.[3] For direct use in aqueous systems, sterile water or PBS can be used, but the solubility is significantly lower.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of 5-Azacytidine (and its isotopically labeled form, this compound) is summarized in the table below.

Q3: How should I store this compound powder and stock solutions?

A3:

  • Powder: Store the lyophilized powder at -20°C, desiccated. In this form, it is stable for up to 24 months.[3]

  • Stock Solutions:

    • DMSO stock solutions: Aliquot and store at -20°C or -80°C. These are stable for at least one month at -20°C.[3] To minimize degradation from repeated freeze-thaw cycles, it is best to use aliquots.[3]

    • Aqueous solutions: Due to instability, it is strongly recommended to prepare aqueous solutions fresh for each use and not to store them.[1]

Q4: Is this compound stable in aqueous solutions?

A4: No, this compound is unstable in aqueous solutions.[1] Its triazine ring is susceptible to hydrolysis. The degradation is temperature-dependent, with a rapid loss of active compound at room temperature and 37°C.[4] Therefore, aqueous solutions should be prepared immediately before use.

Q5: What are the key safety precautions when handling this compound?

A5: 5-Azacytidine is considered a hazardous chemical. It is a suspected carcinogen and may cause genetic defects.[3] Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] Consult the Safety Data Sheet (SDS) for detailed safety information.

Data Presentation

Table 1: Solubility of 5-Azacytidine in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO25 - 49~100 - 200[5]
Water10 - 12.21~41 - 50
Ethanol~30~123
Dimethyl formamide~30~123
PBS (pH 7.2)~10~41

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.442 mg (Molecular Weight = 244.2 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Adherent Cells in Culture

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow the cells to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature. Prepare the final working concentration by diluting the stock solution directly into pre-warmed complete cell culture medium. Mix thoroughly by gentle inversion.

    • Note: Due to the instability of 5-Azacytidine in aqueous media, this step should be performed immediately before adding the solution to the cells.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired final concentration of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). For longer-term experiments, the medium containing fresh this compound may need to be replaced every 24 hours.

  • Downstream Analysis: After the treatment period, harvest the cells for downstream applications such as DNA extraction for methylation analysis, RNA extraction for gene expression studies, or protein extraction for western blotting.

Mandatory Visualization

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Cellular Outcomes 5-Aza-15N4 This compound Incorporation Incorporation into DNA/RNA 5-Aza-15N4->Incorporation Cellular Transport DNMT DNA Methyltransferase (DNMT) Incorporation->DNMT Covalent Trapping DNA Methylated DNA DNMT->DNA Maintains Methylation Hypomethylated_DNA Hypomethylated DNA DNMT->Hypomethylated_DNA Inhibition of Methylation TFs Transcription Factors Hypomethylated_DNA->TFs Promoter Accessibility TSG_Expression Tumor Suppressor Gene Expression TFs->TSG_Expression Activation Apoptosis Apoptosis TSG_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Differentiation Cell Differentiation TSG_Expression->Differentiation

Caption: Mechanism of this compound action.

G Start Start Weigh_Powder Weigh this compound Powder Start->Weigh_Powder Add_Solvent Add Recommended Solvent (e.g., DMSO) Weigh_Powder->Add_Solvent Dissolve Vortex/Sonicate to Completely Dissolve Add_Solvent->Dissolve Check_Clarity Is the solution clear? Dissolve->Check_Clarity Troubleshoot_Dissolution Troubleshoot: - Gentle Warming - Check Concentration - Use Fresh Solvent Check_Clarity->Troubleshoot_Dissolution No Aliquot_Store Aliquot into Single-Use Vials and Store at -20°C/-80°C Check_Clarity->Aliquot_Store Yes Troubleshoot_Dissolution->Dissolve Prepare_Working_Solution Prepare Fresh Working Solution in Aqueous Medium Aliquot_Store->Prepare_Working_Solution Check_Stability Was the aqueous solution used immediately? Prepare_Working_Solution->Check_Stability Discard_Solution Discard and Prepare Fresh Solution Before Use Check_Stability->Discard_Solution No Proceed_Experiment Proceed with Experiment Check_Stability->Proceed_Experiment Yes Discard_Solution->Prepare_Working_Solution End End Proceed_Experiment->End

Caption: Experimental workflow for this compound.

References

Technical Support Center: 5-Azacytidine-15N4 Off-Target Effects in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 5-Azacytidine-15N4 in mammalian cells. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of 5-Azacytidine?

A1: While 5-Azacytidine is primarily known as a DNA methyltransferase (DNMT) inhibitor, its off-target effects are significant and contribute to its biological activity and toxicity. The main off-target effects include:

  • Covalent Trapping of DNMTs: A primary mechanism of cytotoxicity is the formation of covalent adducts between DNMTs and 5-Azacytidine incorporated into DNA. This trapping depletes the cell of active DNMTs, leading to DNA damage and apoptosis, independent of DNA demethylation itself.[1][2][3]

  • RNA Incorporation and Disruption of RNA Metabolism: A substantial portion of 5-Azacytidine (estimated at 80-90%) is incorporated into RNA.[4][5] This can lead to the disruption of nucleic acid and protein metabolism, inhibition of protein synthesis, and induction of apoptosis.[4][6][7]

  • Induction of DNA Damage Response: 5-Azacytidine treatment leads to DNA double-strand breaks, activating DNA damage response pathways.[8][9] This involves the activation of key sensor proteins like ATM and ATR and downstream effectors like p53.[8][9][10]

  • Cell Cycle Arrest: In response to DNA damage, cells often undergo cell cycle arrest, typically at the G1/S or G2/M checkpoints, mediated by proteins like p21.[8][10]

  • Induction of Apoptosis: The culmination of DNA damage, disrupted protein synthesis, and cell cycle arrest often leads to programmed cell death, or apoptosis.[9][10]

  • Chromosomal Instability: 5-Azacytidine can induce decondensation of chromatin and lead to chromosomal rearrangements and instability.[11]

  • Modulation of Gene Expression beyond Demethylation: The drug can affect gene expression through mechanisms other than promoter demethylation, such as influencing the recruitment of transcription factors.[12]

Q2: How is 5-Azacytidine metabolized and incorporated into DNA and RNA?

A2: 5-Azacytidine is a cytidine analog that is transported into the cell and subsequently phosphorylated. Its metabolic pathway allows for its incorporation into both RNA and DNA.

  • Phosphorylation: Upon entering the cell, 5-Azacytidine is phosphorylated by uridine-cytidine kinase to 5-aza-CMP. Further phosphorylation steps lead to the formation of 5-aza-CDP and 5-aza-CTP.[13]

  • RNA Incorporation: The triphosphate form, 5-aza-CTP, is incorporated into RNA by RNA polymerases.[13]

  • Conversion to Deoxyribonucleotide: The diphosphate form, 5-aza-CDP, can be converted to its deoxy form, 5-aza-dCDP, by ribonucleotide reductase.[4][13]

  • DNA Incorporation: 5-aza-dCDP is then phosphorylated to 5-aza-dCTP, which is subsequently incorporated into DNA by DNA polymerases during replication.[4][13][14]

Q3: What is the proposed mechanism of 5-Azacytidine-induced cytotoxicity?

A3: The primary mechanism of cytotoxicity is now understood to be the covalent trapping of DNA methyltransferases (DNMTs) by 5-Azacytidine incorporated into DNA, rather than the secondary effect of DNA demethylation.[1][2][3] This covalent adduct formation leads to the degradation of DNMT1 via the proteasome, depletion of active enzyme, and the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis.[1][15]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at low concentrations of 5-Azacytidine.

Possible Cause Suggested Solution
High expression of DNMT1 in the cell line. Cells with higher endogenous levels of DNMT1 are more sensitive to 5-Azacytidine-induced cytotoxicity due to increased covalent trapping.[3][16] Consider using a cell line with lower DNMT1 expression or performing a dose-response curve to determine the optimal concentration.
Rapid cell proliferation rate. Faster-proliferating cells will incorporate more 5-Azacytidine into their DNA during S-phase, leading to increased DNA damage and toxicity. Synchronize cells or use a lower concentration for a longer duration.
Off-target effects on essential cellular processes. Significant incorporation into RNA can disrupt protein synthesis.[6][7] Monitor global protein synthesis levels and consider using the deoxy-analog, 5-aza-2'-deoxycytidine (Decitabine), which has a higher propensity for DNA incorporation.

Problem 2: Inconsistent or transient effects on gene expression.

Possible Cause Suggested Solution
Transient nature of DNA demethylation. DNA methylation patterns can be restored after the drug is removed.[17] Analyze gene expression at multiple time points after treatment to capture the window of maximal effect.
Cellular resistance mechanisms. Resistance can develop through decreased activity of uridine kinase, the enzyme responsible for the initial phosphorylation of 5-Azacytidine.[6] Verify the expression and activity of uridine kinase in your cell line.
Complex interplay of epigenetic modifications. 5-Azacytidine can also affect histone modifications.[18] Investigate changes in key histone marks (e.g., H3K9me2) in conjunction with DNA methylation analysis.
Indirect effects on transcription factors. The drug may alter the expression or activity of transcription factors that regulate your gene of interest.[12] Perform transcription factor binding assays (e.g., ChIP-seq) to investigate these possibilities.

Problem 3: Discrepancy between demethylation levels and gene activation.

Possible Cause Suggested Solution
Gene silencing is not solely dependent on DNA methylation. Other epigenetic mechanisms, such as repressive histone modifications or the presence of inhibitory transcription factors, may be dominant. Combine 5-Azacytidine treatment with a histone deacetylase (HDAC) inhibitor to achieve synergistic gene reactivation.[17]
Location of demethylation is critical. Demethylation of specific CpG sites within regulatory regions (promoters, enhancers) is often more critical for gene activation than global hypomethylation.[19] Use targeted methylation analysis techniques (e.g., bisulfite sequencing) to examine the methylation status of specific regulatory elements.
Time lag between demethylation and transcription. The process of chromatin remodeling and recruitment of transcriptional machinery following demethylation can take time. Perform a time-course experiment to analyze both DNA methylation and gene expression at various intervals post-treatment.

Quantitative Data Summary

Table 1: Incorporation of 5-Azacytidine into RNA and DNA

Parameter Value Reference
Incorporation into RNA~80-90%[4][5]
Incorporation into DNA~10-20%[4][5]

Table 2: Dose-Dependent Effects of 5-Aza-2'-deoxycytidine on DNMT Levels and Cell Viability in HeLa Cells

5-azadC Concentration (µM) Effect on Soluble DNMT Protein Levels Effect on Cell Viability Reference
0.1 - 10Dose-dependent depletionDose-dependent decrease[8]

Experimental Protocols

1. Western Blot for DNMT1 Depletion

  • Cell Treatment: Plate HeLa cells and treat with varying concentrations of 5-Aza-2'-deoxycytidine (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µM) for 48 hours, refreshing the drug every 24 hours.

  • Protein Extraction: Harvest cells and prepare soluble protein extracts using a suitable lysis buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for DNMT1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. (Protocol adapted from[8])

2. Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells (e.g., HeLa) with the desired concentration of 5-Aza-2'-deoxycytidine for a specified time (e.g., 48 hours). For G2/M arrest analysis, Colcemide can be added for the final 24 hours.

  • Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, G2/M) can be distinguished based on their DNA content. (Protocol adapted from[8])

3. Quantification of 5-Azacytidine Incorporation into DNA/RNA by Accelerator Mass Spectrometry (AMS)

  • Radiolabeled Drug: Utilize 14C-labeled 5-Azacytidine for treatment of cells or animal models.

  • Nucleic Acid Isolation: Isolate DNA and RNA from the treated samples (e.g., cells, bone marrow, PBMCs).

  • Sample Preparation for AMS: Process the isolated DNA and RNA to prepare graphite targets for AMS analysis.

  • AMS Analysis: Measure the 14C/12C ratio in the samples using an accelerator mass spectrometer to quantify the amount of incorporated 14C-Azacytidine. (Protocol adapted from[20])

Visualizations

5_Azacytidine_Metabolism_and_Incorporation cluster_0 Cellular Uptake and Metabolism cluster_1 Incorporation into Nucleic Acids 5-Aza-C 5-Azacytidine 5-Aza-CMP 5-aza-CMP 5-Aza-C->5-Aza-CMP Uridine-Cytidine Kinase 5-Aza-CDP 5-aza-CDP 5-Aza-CMP->5-Aza-CDP 5-Aza-CTP 5-aza-CTP 5-Aza-CDP->5-Aza-CTP 5-Aza-dCDP 5-aza-dCDP 5-Aza-CDP->5-Aza-dCDP Ribonucleotide Reductase RNA RNA 5-Aza-CTP->RNA RNA Polymerase 5-Aza-dCTP 5-aza-dCTP 5-Aza-dCDP->5-Aza-dCTP DNA DNA 5-Aza-dCTP->DNA DNA Polymerase

Caption: Metabolism and incorporation of 5-Azacytidine into RNA and DNA.

5_Azacytidine_Off_Target_Cytotoxicity 5-Aza-dC_in_DNA 5-Aza-dC Incorporation into DNA DNMT_Trapping Covalent Trapping of DNMT1 5-Aza-dC_in_DNA->DNMT_Trapping DNA_Damage DNA Double-Strand Breaks DNMT_Trapping->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis RNA_Incorporation 5-Aza-C Incorporation into RNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis RNA_Incorporation->Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition->Apoptosis

Caption: Major off-target pathways leading to 5-Azacytidine-induced cytotoxicity.

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity? Check_DNMT1 Check DNMT1 levels High_Cytotoxicity->Check_DNMT1 Yes Check_Proliferation Assess proliferation rate High_Cytotoxicity->Check_Proliferation Yes Inconsistent_Gene_Expression Inconsistent Gene Expression? Time_Course Perform time-course analysis Inconsistent_Gene_Expression->Time_Course Yes Check_Resistance Check resistance markers (e.g., Uridine Kinase) Inconsistent_Gene_Expression->Check_Resistance Yes Discrepancy Demethylation ≠ Activation? Co-treat_HDACi Co-treat with HDAC inhibitor Discrepancy->Co-treat_HDACi Yes Targeted_Methylation Targeted methylation analysis Discrepancy->Targeted_Methylation Yes

References

Minimizing 5-Azacytidine-15N4 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of 5-Azacytidine-15N4 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 5-Azacytidine-induced cytotoxicity?

A1: 5-Azacytidine (5-AzaC) is a nucleoside analog of cytidine. Its cytotoxicity stems from its incorporation into both RNA and DNA.[1][2] When incorporated into DNA, it covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent DNA hypomethylation.[2][3] This process can induce DNA damage, particularly double-strand breaks, leading to cell cycle arrest and apoptosis.[4][5] Incorporation into RNA disrupts RNA metabolism and protein synthesis, which also contributes to its cytotoxic effects.[1][6]

Q2: How does 5-Azacytidine induce apoptosis?

A2: 5-Azacytidine triggers apoptosis through both intrinsic and extrinsic pathways. It can induce the expression of pro-apoptotic genes and proteins. For instance, in some cancer cell lines, 5-AzaC treatment leads to increased expression of p53 and subsequent upregulation of its target genes involved in apoptosis.[7][8] The drug can also activate caspase-8, an initiator of the extrinsic apoptotic pathway, and increase the levels of TRAIL (TNF-related apoptosis-inducing ligand).[9] The induction of DNA double-strand breaks is a major trigger for the apoptotic response.[4]

Q3: What is the effect of 5-Azacytidine on the cell cycle?

A3: 5-Azacytidine can induce cell cycle arrest, most commonly at the G2/M phase.[10] However, the specific phase of arrest can be concentration-dependent. At lower concentrations, G1 arrest has been observed, while at higher concentrations, arrest can occur in both G1 and S phases.[6] The arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[10][11][12]

Troubleshooting Guide

Issue 1: Excessive cell death observed even at low concentrations of 5-Azacytidine.

  • Possible Cause 1: High sensitivity of the cell line. Different cell lines exhibit varying sensitivities to 5-AzaC.

    • Solution: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down to find a suitable working concentration that balances demethylation effects with acceptable viability.[13][14]

  • Possible Cause 2: Prolonged exposure time. Continuous exposure to 5-AzaC can lead to cumulative toxicity.

    • Solution: Optimize the exposure duration. Depending on the experimental goals, a shorter treatment (e.g., 24-72 hours) might be sufficient to induce the desired epigenetic changes without causing excessive cell death.[7][15] For some applications, a pulse-chase experiment (short exposure followed by a drug-free period) may be effective.

  • Possible Cause 3: Instability of 5-Azacytidine in culture medium. 5-Azacytidine is unstable in aqueous solutions, and its degradation products can be cytotoxic.[16][17]

    • Solution: Prepare fresh stock solutions of 5-AzaC for each experiment. When treating cells for an extended period, it is recommended to change the medium and add freshly diluted 5-AzaC every 24 hours to maintain a consistent concentration of the active compound.[15]

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Degradation of 5-Azacytidine stock solution. Improper storage can lead to loss of activity.

    • Solution: Aliquot the 5-AzaC stock solution and store it at -80°C.[15] Avoid repeated freeze-thaw cycles. When preparing working solutions, use ice-cold buffers or media to minimize degradation.[15]

  • Possible Cause 2: Variation in cell density at the time of treatment. The cytotoxic effect of 5-AzaC can be influenced by the cell confluence.

    • Solution: Standardize the cell seeding density for all experiments. Ensure that cells are in the logarithmic growth phase at the time of treatment.

  • Possible Cause 3: Fluctuations in pH and temperature of the culture medium. The stability of 5-AzaC is pH and temperature-dependent, with faster degradation in alkaline conditions and at higher temperatures.[16]

    • Solution: Maintain strict control over incubator conditions (temperature, CO2 levels) and the pH of the culture medium.

Issue 3: Difficulty in achieving desired demethylation without significant cytotoxicity.

  • Possible Cause 1: Suboptimal concentration and exposure time.

    • Solution: A fine-tuning of both concentration and duration of treatment is crucial. Lower concentrations of 5-AzaC (e.g., in the nanomolar range) for a longer duration may achieve significant demethylation with minimal cytotoxicity.[14]

  • Possible Cause 2: Cell cycle state. The incorporation of 5-AzaC into DNA, a prerequisite for its demethylating activity, primarily occurs during the S phase of the cell cycle.

    • Solution: Consider synchronizing the cell population to enrich for cells in the S phase before treatment. However, be aware that synchronization methods themselves can induce stress and affect cell viability.

  • Possible Cause 3: Inherent resistance of the cell line.

    • Solution: If a particular cell line is highly resistant, consider using a more potent analog like 5-aza-2'-deoxycytidine (Decitabine), which is incorporated exclusively into DNA and can be effective at lower concentrations.[5][18] Alternatively, combination therapies with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, may enhance the desired effect at lower, less toxic concentrations of 5-AzaC.[19]

Data Summary

Table 1: Reported IC50 Values of 5-Azacytidine in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
MOLT4Acute Lymphoblastic Leukemia16.5148
JurkatAcute Lymphoblastic Leukemia12.8148
MM.1SMultiple Myeloma~2.572
EC9706Esophageal Cancer5072
H226Non-Small Cell Lung Cancer~2.5 (0.6 µg/mL)72
H358Non-Small Cell Lung Cancer~14 (3.4 µg/mL)72
H460Non-Small Cell Lung Cancer~20 (4.9 µg/mL)72

Note: IC50 values are highly dependent on the specific experimental conditions and cell line. This table provides a general reference, and it is crucial to determine the IC50 for your specific experimental setup.[7][14][20][21]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Drug Preparation: Prepare a series of 2-fold serial dilutions of 5-Azacytidine in complete culture medium. It is recommended to prepare fresh dilutions for each experiment.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared 5-Azacytidine dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the 5-Azacytidine concentration and determine the IC50 value using a non-linear regression analysis.[7][14]

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 5-Azacytidine or vehicle control for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][8]

Visualizations

Caption: Signaling pathway of 5-Azacytidine-induced cytotoxicity.

Experimental_Workflow Experimental Workflow for 5-AzaC Treatment Start Start Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Start->Cell_Culture Dose_Response 2. Dose-Response Assay (e.g., MTT) to Determine IC50 Cell_Culture->Dose_Response Treatment 3. Treat Cells with Optimized 5-AzaC Concentration & Duration Dose_Response->Treatment Endpoint_Assay 4. Endpoint Assays Treatment->Endpoint_Assay Viability Cell Viability (e.g., Trypan Blue, CTG) Endpoint_Assay->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Endpoint_Assay->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Endpoint_Assay->Cell_Cycle Methylation DNA Methylation Analysis (e.g., Bisulfite Sequencing) Endpoint_Assay->Methylation End End Viability->End Apoptosis->End Cell_Cycle->End Methylation->End

Caption: A typical experimental workflow for using 5-Azacytidine.

References

Preventing 5-Azacytidine-15N4 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Azacytidine-15N4. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on preventing precipitation in media.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added it to my cell culture media. What is the most likely cause?

A1: Precipitation of this compound in media is a common issue primarily due to its limited aqueous solubility and instability. The most likely causes are:

  • Concentration: The final concentration in your media may have exceeded its solubility limit.

  • Temperature: 5-Azacytidine is more soluble in warmer solutions, but prolonged exposure to room temperature or higher can lead to degradation, which may contribute to precipitation. It is recommended to perform dilutions in ice-cold water or buffer.[1]

  • pH: 5-Azacytidine is more stable in acidic solutions and decomposes quickly in alkaline media.[2][3] Most cell culture media are buffered around pH 7.2-7.4, which is not optimal for its stability.

  • Improper Dissolution: The initial stock solution may not have been fully dissolved before being added to the media.

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing concentrated stock solutions of 5-Azacytidine.[1][4][5] It is soluble in DMSO up to 25-50 mg/mL.[1][5][6] For aqueous, organic solvent-free solutions, you can dissolve it directly in ice-cold water or PBS, but at a lower concentration.[1][4]

Q3: How should I prepare and store my this compound stock solution?

A3: To ensure the stability and potency of your this compound:

  • Weighing: Carefully weigh the desired amount of the lyophilized powder.

  • Dissolving: Dissolve in a suitable solvent like DMSO to create a concentrated stock solution.[7] Ensure it is fully dissolved by gentle vortexing.

  • Sterilization: If using an aqueous solvent, filter-sterilize the solution using a 0.22 µm syringe filter.[7]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid multiple freeze-thaw cycles.[5][7]

  • Storage: Store the aliquots at -20°C or -80°C.[1][5] Solutions in DMSO or distilled water may be stored at -20°C for up to one month.[6]

Q4: How long is 5-Azacytidine stable in aqueous solutions like cell culture media?

A4: 5-Azacytidine is very unstable in aqueous solutions. At room temperature in lactated Ringer's solution, a 10% loss of the product can occur within 2 to 3 hours. Its degradation is accelerated with increasing temperature and in alkaline conditions.[2][3] It is crucial to prepare fresh dilutions in media for each experiment and use them immediately. Due to its poor stability, the culture medium should be changed every day when treating cells.[1]

Troubleshooting Guide: Preventing Precipitation

If you are experiencing precipitation of this compound in your media, follow these troubleshooting steps:

Problem: Precipitate forms immediately upon adding the stock solution to the media.

Possible Cause Solution
High Final Concentration Decrease the final concentration of this compound in your media.
Localized High Concentration Add the stock solution dropwise to the media while gently swirling to ensure rapid and even dispersion.
Incomplete Dissolution of Stock Ensure your stock solution is completely dissolved before adding it to the media. Briefly vortex if necessary.

Problem: Precipitate forms over time in the incubator.

Possible Cause Solution
Compound Degradation Due to the inherent instability of 5-Azacytidine in aqueous solutions, degradation products may precipitate. Prepare fresh media with the compound immediately before each use and replace the media on your cells daily.[1]
Temperature Fluctuations Minimize the time the media containing this compound is outside of the incubator.

Quantitative Data Summary

Solvent Solubility Reference
DMSO~30 mg/mL, 25 mg/mL, 48-50 mg/mL[1][4][5][8]
Water0.25 mg/mL, up to 12 mg/mL[1][5][6]
PBS (pH 7.2)~10 mg/mL[4]
Ethanol~30 mg/mL[4]
Dimethyl formamide~30 mg/mL[4]
Acetic acid:water (1:1 v/v)5 mg/mL
Tissue Culture Medium1.2 mg/10 mL

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of 5-Azacytidine is 244.2 g/mol ).

  • In a sterile environment, weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube gently until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Visualizations

cluster_0 Troubleshooting Precipitation start Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately q1->immediate Immediately over_time Over Time q1->over_time Over Time cause_immediate Potential Causes: - High final concentration - Localized high concentration - Incomplete stock dissolution immediate->cause_immediate cause_over_time Potential Causes: - Compound degradation - Temperature fluctuations over_time->cause_over_time solution_immediate Solutions: - Decrease final concentration - Add stock dropwise while swirling - Ensure complete stock dissolution cause_immediate->solution_immediate solution_over_time Solutions: - Prepare fresh media daily - Minimize time outside incubator cause_over_time->solution_over_time

Caption: Troubleshooting workflow for this compound precipitation.

cluster_1 5-Azacytidine Degradation Pathway A 5-Azacytidine B Intermediate Formyl Product (Reversible Formation) A->B Rapid, Reversible C Further Degradation Products (Irreversible) B->C Slower, Irreversible

Caption: Simplified degradation pathway of 5-Azacytidine in aqueous solution.

References

Technical Support Center: 5-Azacytidine-15N4 Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing 5-Azacytidine-15N4 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-Azacytidine and how does it work?

A1: 5-Azacytidine (5-AzaC) is a chemical analog of the nucleoside cytidine. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[1][2] After being incorporated into DNA during replication, it covalently traps DNMT enzymes, leading to a reduction in DNA methylation (hypomethylation).[3][4] This can reactivate tumor suppressor genes that were epigenetically silenced, inducing cell differentiation, cell cycle arrest, and apoptosis.[5][6] While it is primarily incorporated into DNA, a significant portion can also be incorporated into RNA, inhibiting protein synthesis.[7][8]

Q2: What is the significance of the ¹⁵N₄ stable isotope label in this compound?

A2: The ¹⁵N₄ label indicates that the 5-Azacytidine molecule has been enriched with the stable isotope Nitrogen-15. This isotopic labeling does not change the biological activity of the compound but allows it to be distinguished from its natural counterpart in metabolic studies. It is primarily used for tracer experiments in pharmacokinetics, pharmacodynamics, and mechanistic studies to track the uptake, incorporation, and fate of the drug within cells or organisms.

Q3: How should I prepare and store this compound stock solutions?

A3: 5-Azacytidine is unstable in aqueous solutions, with significant degradation occurring within hours at room temperature.[7]

  • Preparation: For a stock solution, dissolve 5-Azacytidine in an organic solvent like DMSO to a concentration of 10-50 mM.[9][10] Ensure the powder is fully dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[9] Properly stored stocks can be stable for several months.[9]

  • Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store aqueous solutions for more than a day.[10]

Q4: What is a typical concentration range for a dose-response experiment?

A4: The effective concentration of 5-Azacytidine is highly cell-type dependent. Hematological cell lines are often more sensitive than solid tumor cell lines.[8][11] A broad range from nanomolar (nM) to low micromolar (µM) is typically tested. For a starting point, a range of 10 nM to 50 µM is often used.[12]

Detailed Experimental Protocol: Dose-Response Curve Generation

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of 5-Azacytidine using a cell viability assay.

1. Materials and Reagents:

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, WST-1, or CCK-8)

  • Plate reader (spectrophotometer)

2. Procedure:

  • Day 1: Cell Seeding

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells for 'no-cell' controls (medium only) to measure background absorbance.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Day 2: Drug Treatment

    • Prepare a 2X concentrated serial dilution of 5-Azacytidine in complete culture medium from your DMSO stock. A common dilution series might be: 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, 1 µM, 0.1 µM, 0.01 µM, and 0 µM (vehicle control).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate 2X drug dilution to each well (in triplicate). Adding 100 µL of 2X solution to the 100 µL already in the well will result in a final 1X concentration.

    • Include vehicle control wells (containing the same final concentration of DMSO as the highest drug concentration well).

    • Incubate the plate for the desired exposure time (typically 48 to 72 hours).

  • Day 4/5: Cell Viability Assessment (Example using MTT)

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to ensure full dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

3. Data Analysis:

  • Subtract the average absorbance of the 'no-cell' control from all other values.

  • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-control wells: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control) x 100.

  • Plot the % Viability against the log of the 5-Azacytidine concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the EC50/IC50 value.

Quantitative Data Summary

The following table summarizes reported EC50/IC50 values for 5-Azacytidine in various cancer cell lines. Note that values can vary significantly based on the cell line, treatment duration, and assay used.

Cell LineCancer TypeTreatment DurationReported EC50/IC50 (µM)
A549 Non-Small Cell Lung Cancer48 hours2.2
SK-MES-1 Non-Small Cell Lung Cancer48 hours1.6
H1792 Non-Small Cell Lung Cancer48 hours1.5
H522 Non-Small Cell Lung Cancer48 hours1.9
A549 Non-Small Cell Lung Cancer-6.3
H460 Non-Small Cell Lung Cancer-1.8
H1975 Non-Small Cell Lung Cancer-8.6
MOLT-4 Acute Lymphoblastic Leukemia24 hours16.5
MOLT-4 Acute Lymphoblastic Leukemia48 hours13.5
Jurkat Acute Lymphoblastic Leukemia24 hours12.8
Jurkat Acute Lymphoblastic Leukemia48 hours9.8
HL-60 Acute Myeloid Leukemia24 hours0.5
T24 Bladder Carcinoma24 hours30.0

Data compiled from multiple sources.[8][11][12][13][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during drug addition. 3. Edge effects in the 96-well plate. 4. Drug degradation.1. Ensure a single-cell suspension before seeding; mix well. 2. Use calibrated pipettes; change tips frequently. 3. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity. 4. Always prepare fresh drug dilutions immediately before use.
No dose-response effect observed (all cells die) 1. Concentration range is too high. 2. Contamination of culture or reagents. 3. Cytotoxicity from the solvent (DMSO).1. Test a much wider and lower range of concentrations (e.g., starting from low nM). 2. Check for contamination; use fresh reagents and sterile technique. 3. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.5%).
No dose-response effect observed (all cells survive) 1. Concentration range is too low. 2. The cell line is resistant to 5-Azacytidine. 3. Inactive compound due to improper storage or degradation. 4. Insufficient incubation time.1. Increase the concentration range into higher µM levels. 2. Confirm the sensitivity of your cell line from literature or try a different cell line. 3. Use a fresh vial of the drug and prepare a new stock solution. 4. Extend the treatment duration (e.g., to 96 hours), as effects can be delayed.
EC50 value is drastically different from published data 1. Different experimental conditions (cell density, passage number, medium). 2. Different viability assay used. 3. Cell line has diverged or was misidentified.1. Standardize all protocol variables. Cell passage number can significantly affect drug response. 2. Be aware that different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). 3. Perform cell line authentication (e.g., STR profiling).

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis prep_cells Prepare & Count Cells (Logarithmic Growth Phase) seed_plate Seed Cells in 96-Well Plate (5,000-10,000 cells/well) prep_cells->seed_plate incubate_24h Incubate for 24h (Allow Attachment) seed_plate->incubate_24h add_drug Add Drug to Cells (Final Volume 200µL) incubate_24h->add_drug prep_drug Prepare 2X Serial Dilutions of 5-Azacytidine prep_drug->add_drug incubate_treat Incubate for 48-72h add_reagent Add Viability Reagent (e.g., MTT, CCK-8) incubate_treat->add_reagent incubate_assay Incubate (3-4h) add_reagent->incubate_assay read_plate Read Absorbance (Plate Reader) incubate_assay->read_plate analyze Calculate % Viability & Generate Dose-Response Curve read_plate->analyze ec50 Determine EC50 Value analyze->ec50

Caption: Experimental workflow for 5-Azacytidine dose-response analysis.

G cluster_cell Inside the Cell cluster_effects Downstream Cellular Effects AZA 5-Azacytidine AZA_TP AZA-Triphosphate AZA->AZA_TP Phosphorylation DNA_Incorp Incorporation into DNA during Replication AZA_TP->DNA_Incorp Covalent_Adduct Covalent DNMT1-AZA-DNA Adduct (Enzyme Trapping) DNA_Incorp->Covalent_Adduct DNMT1 DNMT1 Enzyme DNMT1->Covalent_Adduct DNMT1_Depletion DNMT1 Depletion (Proteasomal Degradation) Covalent_Adduct->DNMT1_Depletion Hypomethylation Global DNA Hypomethylation DNMT1_Depletion->Hypomethylation Leads to Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Reactivation->Apoptosis

Caption: Mechanism of action pathway for 5-Azacytidine.

References

Technical Support Center: Controlling for 5-Azacytidine-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 5-Azacytidine-induced DNA damage in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving 5-Azacytidine and provides actionable solutions.

Issue Potential Cause Recommended Solution
High Cell Death/Toxicity 1. 5-Azacytidine concentration is too high. 2. Treatment duration is too long. 3. Cell line is particularly sensitive.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. IC50 values for sensitive cell lines can be in the low micromolar range (e.g., 0.8-3 µM)[1]. 2. Optimize the treatment duration; significant DNA damage can be observed as early as 16-24 hours post-treatment[2]. 3. Use a lower concentration range and shorter exposure times for sensitive cells. Consider using less sensitive cell lines if experimentally feasible.
Inconsistent DNA Damage Readouts 1. Variability in 5-Azacytidine preparation and storage. 2. Inconsistent cell seeding density. 3. Asynchronous cell populations.1. Prepare fresh 5-Azacytidine solutions for each experiment, as it is unstable in aqueous solutions. Store stock solutions at -20°C or -80°C. 2. Ensure consistent cell seeding density across all experimental and control wells. 3. Synchronize cells before treatment to ensure a uniform cell cycle stage, as 5-Azacytidine's effects are S-phase dependent.
No Detectable DNA Damage 1. 5-Azacytidine concentration is too low. 2. Insufficient treatment duration. 3. The chosen assay is not sensitive enough. 4. Inefficient incorporation of 5-Azacytidine into DNA.1. Increase the 5-Azacytidine concentration. 2. Extend the treatment duration. DNA damage markers like γ-H2AX phosphorylation can be detected after 16-24 hours[2]. 3. Use a more sensitive detection method. For example, γ-H2AX foci formation is a very specific indicator of DNA double-strand breaks[2]. 4. Ensure cells are actively proliferating, as 5-Azacytidine is incorporated during DNA replication[3].
Difficulty in Interpreting Comet Assay Results 1. Inappropriate electrophoresis conditions. 2. Cell lysis is incomplete. 3. High background damage in control cells.1. Optimize electrophoresis voltage and duration. Alkaline conditions are necessary to detect single-strand breaks and alkali-labile sites[4]. 2. Ensure complete cell lysis by following a validated lysis buffer protocol and incubation time[4][5]. 3. Handle control cells gently to minimize mechanical DNA damage. Ensure all reagents are fresh and of high quality.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding 5-Azacytidine-induced DNA damage.

1. What is the mechanism of 5-Azacytidine-induced DNA damage?

5-Azacytidine is a nucleoside analog of cytidine. After being incorporated into DNA during replication, it covalently traps DNA methyltransferases (DNMTs) on the DNA, forming DNMT-DNA adducts.[3][6] This process stalls replication forks and leads to the formation of DNA double-strand breaks (DSBs), which are the most cytotoxic form of DNA lesions.[2][7]

2. How can I detect 5-Azacytidine-induced DNA damage?

Several methods can be used to detect and quantify 5-Azacytidine-induced DNA damage:

  • Western Blotting: To detect the phosphorylation of key DNA damage response proteins such as H2AX (Ser139), Chk1 (Ser317), Chk2 (Thr68), and p53 (Ser20).[2]

  • Immunocytochemistry/Immunofluorescence: To visualize the formation of nuclear foci containing phosphorylated H2AX (γ-H2AX), a hallmark of DSBs.[2][7]

  • Comet Assay (Single-Cell Gel Electrophoresis): To directly visualize and quantify DNA fragmentation in individual cells.[4][5][8]

  • Flow Cytometry for Cell Cycle Analysis: To assess cell cycle arrest, typically at the G2/M phase, which is a common response to DNA damage.[3][9][10]

3. What cellular pathways are activated in response to 5-Azacytidine-induced DNA damage?

The cell responds to 5-Azacytidine-induced DSBs by activating DNA damage response (DDR) pathways. The primary pathway involved is the ATR-mediated signaling cascade, which leads to the phosphorylation and activation of downstream checkpoint kinases like Chk1 and Chk2.[2][3] This, in turn, can lead to the phosphorylation of p53, cell cycle arrest, and ultimately, apoptosis.[2][11] The Fanconi anemia-dependent homologous recombination pathway is also involved in the repair of these lesions.[7]

4. How can I control for or minimize off-target DNA damage in my experiments?

  • Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of 5-Azacytidine that achieves the desired biological effect (e.g., DNA demethylation) with minimal cytotoxicity and DNA damage.

  • Optimize Treatment Duration: Use the shortest possible treatment time that is sufficient to observe the intended effect.

  • Include Proper Controls: Always include untreated control cells to establish a baseline for DNA damage.

  • Consider Recovery Periods: After treatment, allow cells a recovery period in a drug-free medium to enable DNA repair mechanisms to resolve the damage.[3]

5. Does 5-Azacytidine-induced DNA damage lead to apoptosis?

Yes, the induction of DNA double-strand breaks by 5-Azacytidine is a potent trigger for apoptosis.[2] This can occur through both p53-dependent and p53-independent pathways and involves the activation of caspases.[2][3]

Experimental Protocols

Detection of γ-H2AX Foci by Immunofluorescence

This protocol describes the staining of phosphorylated H2AX (γ-H2AX) to visualize DNA double-strand breaks.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of 5-Azacytidine for the appropriate duration. Include an untreated control.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with an anti-phospho-H2AX (Ser139) antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST, counterstain with DAPI, and mount the coverslips on microscope slides.

  • Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Alkaline Comet Assay

This protocol is for the detection of single and double-strand DNA breaks.

  • Cell Preparation: After treatment with 5-Azacytidine, harvest and resuspend cells in ice-cold PBS at a concentration of ~1x10^5 cells/mL.[12]

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide.[5] Allow to solidify at 4°C.[5]

  • Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins.[5]

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.[12][13]

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.[5][12]

  • Neutralization: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5) three times for 5 minutes each.[5]

  • Staining: Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.

  • Analysis: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

  • Cell Harvesting: Following 5-Azacytidine treatment, harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or for at least 2 hours.[3]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[3][10]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[3]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Signaling pathway of 5-Azacytidine-induced DNA damage and cellular response.

Experimental_Workflow_DNA_Damage_Detection cluster_assays DNA Damage Assessment cluster_readouts Primary Readouts start Cell Culture Treatment with 5-Azacytidine IF Immunofluorescence (γ-H2AX staining) start->IF Comet Alkaline Comet Assay start->Comet Flow Flow Cytometry (Cell Cycle Analysis) start->Flow Foci Quantification of γ-H2AX Foci IF->Foci CometTail Measurement of Comet Tail Moment Comet->CometTail CellCycle Analysis of G2/M Arrest Flow->CellCycle

Caption: Experimental workflow for detecting 5-Azacytidine-induced DNA damage.

References

Technical Support Center: 5-Azacytidine-15N4 Quenching for Downstream Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Azacytidine-15N4. The following information is designed to address specific issues that may be encountered during experimental workflows, particularly for downstream applications such as mass spectrometry-based metabolomics.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

The most critical challenge is the inherent instability of 5-Azacytidine in aqueous solutions.[1] Degradation is rapid and is influenced by factors such as temperature and pH.[2][3] This instability necessitates rapid and cold quenching methods to halt metabolic activity and preserve the integrity of the isotopically labeled compound for accurate downstream analysis.

Q2: Why is quenching a critical step for this compound experiments?

Quenching is essential to instantly stop cellular metabolism, providing a snapshot of the metabolic state at a specific time point. For an unstable compound like 5-Azacytidine, a swift and effective quenching process is paramount to prevent its degradation and ensure that the measured levels of this compound and its metabolites are accurate reflections of the biological system under investigation.

Q3: What are the recommended quenching solutions for this compound experiments?

Cold organic solvents are highly recommended. A common and effective quenching solution is a cold methanol/water mixture (e.g., 80% methanol) at a temperature of -20°C or lower.[4] The use of cold aqueous methanol helps to rapidly inactivate enzymes while minimizing metabolite leakage.[3]

Q4: Can I use trypsin to detach adherent cells before quenching?

While a common practice for cell harvesting, using trypsin is not ideal for metabolomics studies involving sensitive compounds. The trypsinization process can induce stress and alter the cellular metabolic profile.[5] A direct quenching method for adherent cells is recommended to avoid these artifacts.[5]

Q5: How should I store my quenched this compound samples?

After quenching and extraction, samples should be immediately stored at -80°C to ensure long-term stability and prevent degradation of metabolites.[6]

Troubleshooting Guides

This section addresses common issues that may arise during the quenching of this compound for downstream applications.

Problem Possible Cause Recommended Solution
Low or undetectable this compound signal in mass spectrometry. Degradation of this compound during sample preparation.Ensure the quenching solution is pre-chilled to at least -20°C. Minimize the time between cell harvesting and quenching. Perform all subsequent extraction steps on ice or at 4°C.
Inefficient extraction of the compound.Optimize the extraction solvent. A common method is a dual-phase extraction using a methanol/chloroform/water mixture to separate polar and non-polar metabolites.
High variability between replicate samples. Inconsistent timing of the quenching step.Standardize the quenching protocol to ensure each sample is processed for the exact same duration. Automating the quenching step where possible can improve reproducibility.
Cell stress during harvesting (for adherent cells).Utilize a direct quenching method by adding the cold quenching solution directly to the culture plate after removing the media. This avoids the metabolic changes induced by trypsinization.
Contamination with extracellular metabolites. Incomplete removal of the cell culture medium.Aspirate the medium completely before quenching. For adherent cells, a quick rinse with ice-cold phosphate-buffered saline (PBS) can be performed immediately before adding the quenching solution.
Poor cell lysis and metabolite recovery. Inefficient cell disruption.Incorporate a cell lysis step after quenching, such as probe sonication or bead beating, while keeping the samples on ice to prevent warming and degradation. Repeated freeze-thaw cycles can also aid in cell lysis.[2]

Experimental Protocols

Protocol 1: Rapid Quenching of Adherent Cells for this compound Metabolomics

This protocol is designed for the rapid quenching of adherent cells to minimize the degradation of this compound.

Materials:

  • Pre-chilled (-20°C or colder) 80% methanol in water (v/v)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 4°C

Methodology:

  • Place the cell culture plate on ice.

  • Aspirate the culture medium completely.

  • Quickly wash the cells with 1 mL of ice-cold PBS and aspirate immediately.

  • Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity.

  • Place the plate on ice for 5 minutes.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.

  • Collect the supernatant containing the metabolites and transfer to a new pre-chilled tube.

  • Store the supernatant at -80°C until analysis by mass spectrometry.

Protocol 2: Quenching of Suspension Cells for this compound Analysis

This protocol is suitable for quenching suspension cells treated with this compound.

Materials:

  • Pre-chilled (-20°C or colder) 80% methanol in water (v/v)

  • Ice-cold phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 4°C

Methodology:

  • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge at 1,000 x g for 2 minutes at 4°C to pellet the cells.

  • Aspirate the supernatant completely.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 1,000 x g for 2 minutes at 4°C.

  • Aspirate the PBS and add 1 mL of pre-chilled 80% methanol to the cell pellet.

  • Vortex briefly to ensure complete mixing and quenching.

  • Incubate on ice for 10 minutes to allow for metabolite extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collect the supernatant and store at -80°C for later analysis.

Data Presentation

Table 1: Stability of 5-Azacytidine in Aqueous Solutions
Condition Stability Reference
Aqueous Solution (Room Temperature)10% loss in 2-3 hours[1]
Phosphate Buffered Saline (pH 7.4, 50°C)Half-life of 90 minutes[1]
Acidic SolutionsModerately stable[2][3]
Alkaline SolutionsRapid decomposition[2][3]

Visualizations

Signaling Pathways Modulated by 5-Azacytidine

5-Azacytidine is known to influence several key signaling pathways involved in cell proliferation, survival, and metastasis.

Five_Azacytidine_Signaling_Pathways Five_Aza 5-Azacytidine DNMT1 DNMT1 Inhibition Five_Aza->DNMT1 PI3K PI3K Five_Aza->PI3K Upregulation ERK1_2 ERK1/2 Five_Aza->ERK1_2 Activation Wnt Wnt/β-catenin Pathway Inhibition Five_Aza->Wnt Apoptosis Apoptosis DNMT1->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Metastasis Metastasis Akt->Metastasis ERK1_2->Proliferation Wnt->Proliferation

Caption: Signaling pathways affected by 5-Azacytidine.

Experimental Workflow for this compound Quenching and Analysis

The following diagram outlines the key steps from cell culture to mass spectrometry analysis.

Quenching_Workflow start Cell Culture with This compound harvest Cell Harvest (Adherent or Suspension) start->harvest quench Rapid Quenching (e.g., Cold 80% Methanol) harvest->quench extract Metabolite Extraction (e.g., Chloroform/Water) quench->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant store Store at -80°C supernatant->store ms LC-MS/MS Analysis store->ms

Caption: Experimental workflow for this compound quenching.

References

5-Azacytidine-15N4 interference with enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Azacytidine-15N4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. The information is designed to address specific issues related to potential interference with enzymatic assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: 5-Azacytidine is a nucleoside analog of cytidine used in research and as a chemotherapeutic agent.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[2][3] After incorporation into DNA, it forms an irreversible covalent bond with DNMTs, trapping the enzyme and leading to its degradation and the depletion of cellular DNMT activity.[4][5] This process results in the hypomethylation of DNA and can lead to the re-expression of silenced genes.[3][6] The "-15N4" designation indicates that the four nitrogen atoms in the azacytosine ring have been isotopically labeled with the stable, heavy isotope Nitrogen-15.

Q2: What is the purpose of the 15N4 isotopic label?

A2: The 15N4 label serves as a tracer for tracking the molecule in biological systems.[7][8] It allows for the precise detection and quantification of this compound and its metabolites using mass-sensitive analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9] This is particularly useful in pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion - ADME) and in distinguishing the exogenously supplied compound from endogenous molecules.[10][11]

Q3: Can the 15N4 label itself interfere with enzymatic assays?

A3: For most applications, the stable 15N4 isotope label is not expected to significantly alter the biological activity or chemical properties of 5-Azacytidine.[11] Unlike radioactive isotopes, stable isotopes do not pose a radiation risk.[11] While a "kinetic isotope effect" (a change in reaction rate due to the heavier isotope) is theoretically possible, it is generally more pronounced with larger mass differences, such as the substitution of hydrogen with deuterium.[12] For 15N, this effect is typically minor and unlikely to be a primary source of interference in standard enzymatic assays compared to other experimental variables.

Q4: What is the most critical experimental variable to control when working with 5-Azacytidine?

A4: The most critical factor is the chemical instability of 5-Azacytidine in aqueous solutions.[1][13][14] The compound degrades rapidly, especially at physiological pH and temperature, with a half-life that can be as short as a few hours.[1][13][15] This degradation can lead to a lower effective concentration of the active compound and the formation of degradation products with potentially independent pharmacological effects.[13] Therefore, proper handling, such as preparing solutions fresh and keeping them cold, is paramount for reproducible results.[1][16]

Section 2: Troubleshooting Guides for Enzymatic Assays

This section addresses common problems encountered when using this compound in enzymatic assays, particularly those involving DNA methyltransferases (DNMTs).

Issue 1: Inconsistent or Lower-Than-Expected DNMT Inhibition

You observe variable or weak inhibition of DNMT activity or minimal reduction in DNMT protein levels despite using this compound.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps: The compound's high instability in aqueous media is the most common cause of reduced efficacy.[1][14]

      • Prepare Fresh Solutions: Always prepare stock solutions fresh for each experiment.[1] Do not use solutions stored for extended periods unless frozen under validated conditions.[16]

      • Use Cold Diluents: Reconstitute and dilute the compound using cold (4°C) sterile water or buffer to slow the rate of degradation.[16]

      • Minimize Incubation Time at 37°C: Minimize the time the compound spends in media at room temperature or 37°C before and during the assay. Keep all solutions on ice whenever possible.

  • Possible Cause 2: Suboptimal Concentration or Treatment Duration.

    • Troubleshooting Steps: The effect of 5-Azacytidine is dose- and time-dependent.

      • Verify Concentration: Ensure the final concentration in your assay is sufficient to induce DNMT degradation. Very low doses may cause protein loss but have negligible effects on overall DNA methylation.[17]

      • Optimize Duration: DNMT1 protein reduction can be observed within 6-8 hours of treatment.[17] For cytotoxicity or changes in gene expression, longer incubation times (e.g., 48-72 hours) may be necessary.[4][18]

Diagram 1: Workflow for Troubleshooting Inconsistent DNMT Inhibition

G start Inconsistent or Weak DNMT Inhibition Observed check_stability Is the this compound solution fresh and handled cold? start->check_stability remedy_stability Prepare fresh solution daily. Use cold (4°C) buffers. Minimize time at RT/37°C. check_stability->remedy_stability No check_concentration Is the concentration and treatment duration appropriate? check_stability->check_concentration Yes remedy_stability->check_concentration remedy_concentration Perform dose-response and time-course experiments. Consult literature for effective ranges. check_concentration->remedy_concentration No check_assay Is the assay readout working correctly? check_concentration->check_assay Yes remedy_concentration->check_assay remedy_assay Run positive and negative controls. Validate assay components. check_assay->remedy_assay No end_node Problem Resolved check_assay->end_node Yes remedy_assay->end_node

Caption: A flowchart for diagnosing issues with DNMT inhibition assays.

Issue 2: Unexpected Results in Non-DNMT Enzymatic Assays

You observe changes in the activity of enzymes other than DNMTs or see broad cellular effects not directly linked to DNA methylation.

  • Possible Cause: Known Off-Target Cellular Effects.

    • Troubleshooting Steps: 5-Azacytidine is a prodrug that interacts with multiple cellular pathways.[2][3]

      • RNA Incorporation: A significant portion (80-90%) of 5-Azacytidine can be incorporated into RNA, which can impair protein synthesis and alter RNA processing.[1][3] This can indirectly affect the expression and activity of many enzymes.

      • DNA Damage Response: The formation of DNMT-DNA adducts is recognized as a form of DNA damage, which can activate DNA double-strand break response pathways, such as the ATR-mediated pathway.[4] This can lead to cell cycle arrest and apoptosis, impacting a wide range of cellular processes.

      • Immune Modulation: 5-Azacytidine can alter the phenotype and function of immune cells, for instance by increasing the population of regulatory T-cells (Tregs).[19]

Diagram 2: 5-Azacytidine's Mechanism and Cellular Effects

G cluster_main This compound Action cluster_pathways Cellular Pathways cluster_effects Downstream Consequences Aza This compound RNA_path Incorporation into RNA Aza->RNA_path DNA_path Incorporation into DNA Aza->DNA_path Protein_syn Altered Protein Synthesis RNA_path->Protein_syn DNMT_trap DNMT Covalent Trapping & Degradation DNA_path->DNMT_trap DNA_damage DNA Damage Response (ATR) DNMT_trap->DNA_damage Hypomethylation DNA Hypomethylation DNMT_trap->Hypomethylation

Caption: The dual pathways of 5-Azacytidine affecting RNA and DNA.

Section 3: Data Summary Tables

Table 1: Stability of 5-Azacytidine in Aqueous Solutions

This table summarizes the degradation rates of 5-Azacytidine under various conditions. It is crucial to handle the compound appropriately to ensure its integrity.

Concentration & DiluentTemperatureTime to 10% LossTime to 15% LossSource
2 mg/mL in Lactated Ringer'sRoom Temp.~2-3 hours-[1]
10-25 mg/mL in Sterile Water23°C (Room Temp.)~5 hours9.6 hours[16]
10-25 mg/mL in Sterile Water4°C (Refrigerated)~24 hours-[16]
10-25 mg/mL in Sterile Water-20°C (Frozen)> 23 days (<5% loss)-[16]
9.2 mM in Phosphate Buffer (pH 7.4)37°Ct½ = 12.9 hours-[13]
Table 2: Effective Concentrations of 5-Azacytidine in Cell-Based Assays

This table provides a reference for concentrations cited in the literature for inducing cytotoxicity or specific molecular effects. Optimal concentrations may vary by cell line and experimental conditions.

Cell LineAssay TypeConcentrationDurationObserved EffectSource
Multiple Myeloma (various)Cytotoxicity (MTT)IC50: ~0.7–3.2 µM72 hoursGrowth Inhibition[4]
HCT116 (Colon Cancer)DNMT1 Depletion0.0025 µM24 hoursSignificant loss of DNMT1 protein[17][20]
SW620 (Colon Cancer)DNMT1 Depletion0.025 µM24 hoursUndetectable DNMT1 protein[17]
Gastric Cancer Cells (AGS)DNMT1 Depletion1-10 µM48 hoursDose-dependent down-regulation of DNMT1[21]
Vascular Smooth Muscle CellsPTEN Induction1 µM72 hoursSignificant upregulation of PTEN protein[18]
Human T-cellsFunctional Assay5-20 µM48 hoursReduced cytotoxic function[19]

Section 4: Key Experimental Protocols

Protocol 1: Preparation and Handling of this compound

This protocol is designed to minimize degradation and ensure consistent results.

  • Reconstitution:

    • Equilibrate the vial of lyophilized this compound to room temperature before opening.

    • Reconstitute the powder in a suitable solvent. While solubility in acetic acid:water (1:1) is high, for cell culture, use cold (4°C) sterile tissue culture medium or a buffered solution (e.g., PBS, pH 7.4).[1][16]

    • Vortex gently until fully dissolved.

  • Storage:

    • Stock Solution: Prepare a concentrated stock solution. For short-term storage (up to 8 hours), keep the solution refrigerated at 2-8°C.[16] For longer-term storage (days to weeks), aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[16] Avoid repeated freeze-thaw cycles.

    • Working Solution: Prepare fresh working dilutions from the stock solution immediately before each experiment. Keep the diluted solution on ice throughout the setup process.

  • Usage in Experiments:

    • Add the final dilution of this compound to your experimental samples as the last step.

    • Ensure homogenous mixing after addition.

    • For multi-day experiments, consider replacing the medium with freshly prepared this compound daily to account for degradation.

Protocol 2: General Protocol for a DNMT Activity/Inhibition Assay

This protocol outlines the key steps for measuring the effect of this compound on total DNMT activity from nuclear extracts, based on commercially available kits (e.g., EpiQuik™).[22]

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-72 hours).

  • Nuclear Extraction: Harvest the cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).[22]

  • DNMT Assay:

    • Add equal amounts of nuclear protein to each well of the assay plate provided in the kit. The plate is typically coated with a universal DNMT substrate.

    • Add the reaction buffer containing S-adenosylmethionine (SAM), the methyl group donor.

    • Incubate the plate at 37°C for the time specified by the kit manufacturer (e.g., 60-90 minutes) to allow the methylation reaction to occur.

    • Wash the wells and add the capture antibody that recognizes 5-methylcytosine (5-mC).

    • Add the detection antibody (e.g., an HRP-conjugated secondary antibody) followed by the developing solution.

  • Data Analysis: Measure the absorbance or fluorescence on a plate reader. The signal intensity is proportional to the DNMT activity. Calculate the percentage of inhibition relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis for DNMT1 Protein Depletion

This protocol is used to visually confirm the degradation of DNMT1 protein following treatment with this compound.[17][18]

  • Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in ice-cold lysis buffer (e.g., M-PER or RIPA) supplemented with a protease inhibitor cocktail.[18]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to DNMT1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. Quantify band intensities to determine the relative reduction in DNMT1 levels.

References

Technical Support Center: Optimizing 5-Azacytidine-15N4 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Azacytidine-15N4 in vivo.

Frequently Asked Questions (FAQs)

1. What is this compound and how is it used in in vivo research?

This compound is a stable isotope-labeled version of 5-Azacytidine, a nucleoside analog of cytidine. The four nitrogen atoms in the triazine ring are replaced with the heavy isotope 15N. This labeling does not alter the biological activity of the compound but allows for its sensitive and specific quantification in biological matrices using mass spectrometry.[1][2] In vivo, it is used to trace the biodistribution, metabolism, and incorporation of 5-Azacytidine into DNA and RNA, providing critical data for pharmacokinetic and pharmacodynamic studies.[1]

2. What is the mechanism of action of 5-Azacytidine?

5-Azacytidine is a DNA methyltransferase (DNMT) inhibitor. After cellular uptake, it is phosphorylated and can be incorporated into both RNA and DNA.[1] Its incorporation into DNA allows it to form covalent adducts with DNMT1, leading to the depletion of this enzyme. This results in the demethylation and potential reactivation of silenced genes, including tumor suppressor genes.

3. How should this compound be prepared and handled for in vivo administration?

5-Azacytidine is notoriously unstable in aqueous solutions.[3] Reconstituted solutions should be prepared fresh for each experiment. For subcutaneous administration, vials can be reconstituted with sterile water for injection.[4] To improve stability, some protocols recommend using cold sterile water for reconstitution and storing the solution at 2-8°C for no more than 8 hours. The solution should be clear after reconstitution; if particulate matter or discoloration is observed, it should not be used.[4]

4. What are the common administration routes for 5-Azacytidine in mouse models?

Several administration routes have been successfully used for 5-Azacytidine in mice, including:

  • Intravenous (IV): Injected into the tail vein.[5][6]

  • Subcutaneous (SC): Injected under the skin.[7]

  • Intraperitoneal (IP): Injected into the peritoneal cavity.[6]

  • Intratracheal (IT): Administered directly into the trachea, typically for lung cancer models.[5]

The choice of administration route depends on the experimental goals and the tumor model being used.

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound in plasma or tissue samples.
Potential Cause Troubleshooting Step
Degradation of this compound 5-Azacytidine is highly unstable in aqueous solutions. Prepare fresh solutions for each injection. Keep solutions on ice and administer as quickly as possible after preparation. For plasma samples, add a cytidine deaminase inhibitor like tetrahydrouridine (THU) to the collection tubes to prevent ex vivo degradation.[3]
Rapid in vivo clearance 5-Azacytidine has a short half-life in vivo. Optimize the timing of sample collection post-administration. Consider a pilot study with a more frequent sampling schedule to capture the peak concentration.
Inefficient extraction from tissues The tissue homogenization and extraction protocol may not be optimal. Ensure the chosen solvent is effective for extracting nucleoside analogs. Consider using a validated method such as protein precipitation with cold acetonitrile followed by solid-phase extraction.[8]
Suboptimal LC-MS/MS parameters The mass spectrometer settings may not be optimized for the detection of this compound. Develop a sensitive and specific LC-MS/MS method using a stable isotope-labeled internal standard (if a different one is used). Optimize the precursor and product ion transitions for both the analyte and the internal standard.
Issue 2: High variability in experimental results between animals.
Potential Cause Troubleshooting Step
Inconsistent dosing Ensure accurate and consistent administration of the this compound solution. For subcutaneous or intraperitoneal injections, vary the injection site to avoid local tissue effects.
Biological variability Animal-to-animal differences in metabolism and drug distribution are expected. Increase the number of animals per group to improve statistical power. Ensure animals are of the same age, sex, and strain.
Timing of sample collection Stagger the timing of injections and sample collections to ensure that each animal is processed at the exact same time point post-dose.
Sample handling inconsistencies Standardize all sample handling procedures, from collection to storage and processing, to minimize variability introduced during these steps.
Issue 3: Observed in vivo toxicity.
Potential Cause Troubleshooting Step
Dose is too high The administered dose may be approaching the maximum tolerated dose (MTD). Perform a dose-escalation study to determine the MTD in your specific animal model. Reduce the dose to a level that is effective but not overly toxic.
Administration route Some administration routes may lead to higher systemic exposure and toxicity. Consider alternative routes. For example, local administration (e.g., intratracheal for lung cancer) may reduce systemic toxicity compared to intravenous injection.[5]
Treatment schedule A continuous daily dosing schedule may lead to cumulative toxicity. Consider an intermittent dosing schedule (e.g., daily for 5 days followed by a rest period) to allow for recovery.[6]
Animal health status Ensure that all animals are healthy before starting the experiment. Pre-existing health conditions can increase susceptibility to drug-induced toxicity.

Experimental Protocols

In Vivo Administration of 5-Azacytidine in a Mouse Xenograft Model

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Animal Model: Nude mice bearing subcutaneous or orthotopic human tumor xenografts.

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile, cold (4°C) water for injection to a stock concentration of 10 mg/mL.

    • Vortex or roll the vial until the powder is completely dissolved. The solution should be clear.

    • Further dilute the stock solution with cold sterile saline or phosphate-buffered saline (PBS) to the final desired concentration for injection.

    • Prepare the solution fresh immediately before administration and keep it on ice.

  • Dosing and Administration:

    • Dosage: A common starting dose in mice is 5 mg/kg.[6][9] However, the optimal dose should be determined in a pilot study.

    • Administration Route:

      • Subcutaneous (SC): Inject the desired volume into the flank of the mouse using a 27-gauge needle.

      • Intraperitoneal (IP): Inject the desired volume into the lower quadrant of the abdomen.

      • Intravenous (IV): Inject the desired volume into the lateral tail vein.

    • Treatment Schedule: A typical schedule is daily injections for 5-7 consecutive days, followed by a rest period of 21 days, mimicking clinical use.[7][10]

  • Monitoring:

    • Monitor animal weight and overall health daily.

    • Measure tumor volume with calipers every 2-3 days.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis.

    • At the end of the study, euthanize the animals and collect tumors and other tissues for biodistribution and pharmacodynamic analysis.

Quantification of this compound in Biological Samples using LC-MS/MS

This protocol is based on the AZA-MS method.[1]

  • Sample Preparation:

    • Plasma: Collect blood in tubes containing an anticoagulant and a cytidine deaminase inhibitor (e.g., tetrahydrouridine). Centrifuge to separate plasma and store at -80°C. For analysis, perform protein precipitation with cold acetonitrile.

    • Tissues: Homogenize tissues in a suitable buffer on ice. Extract DNA and RNA using standard protocols.

  • Internal Standard: Use a known amount of a stable isotope-labeled analog (e.g., 5-Azacytidine-13C,15N2) as an internal standard if not using the 15N4 label for quantification against an unlabeled standard.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.

    • Separate the analytes on a C18 or porous graphitic carbon column.

    • Use positive electrospray ionization (ESI) and monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantitative Data Summary

Table 1: In Vivo Dosing Regimens for 5-Azacytidine in Mouse Models

Mouse Model Administration Route Dosage Treatment Schedule Reference
Orthotopic Human NSCLC XenograftsIntratracheal (IT)2.5 mg/kgEvery other day for 3 doses[5]
Orthotopic Human NSCLC XenograftsIntravenous (IV)6.25 mg/kgDaily for 6 days[5]
Murine Acute Myeloid LeukemiaIntraperitoneal (IP)5 mg/kg3 consecutive days[6]
Human HCC XenograftSubcutaneous (SC)0.5 µgDays 0, 1, 2, 6, 7, 8[7]
HL60cy Disseminated AMLIntravenous (IV)5 mg/kgEvery 3 days for 5 doses[9]

Table 2: Stability of Reconstituted 5-Azacytidine Solutions

Storage Temperature Time to 10% Degradation Reference
25°C (Room Temperature)Approximately 2-3 hours[3]
2-8°CApproximately 8 hours[4]

Visualizations

Caption: Mechanism of action of 5-Azacytidine.

Experimental_Workflow Start Start Animal_Model Establish Animal Model (e.g., Xenograft) Start->Animal_Model Drug_Prep Prepare Fresh This compound Solution Animal_Model->Drug_Prep Administration In Vivo Administration (e.g., IV, SC, IP) Drug_Prep->Administration Monitoring Monitor Animal Health & Tumor Growth Administration->Monitoring Sample_Collection Collect Blood & Tissues at Timed Intervals Monitoring->Sample_Collection Sample_Processing Extract DNA, RNA, & Metabolites Sample_Collection->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS Data_Analysis Quantify 15N4 Incorporation & Analyze Data LC_MS->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Problem Low/Variable In Vivo Signal Check_Stability Is the drug solution freshly prepared and cold? Problem->Check_Stability Check_Dosing Is the administration technique consistent? Problem->Check_Dosing Check_Extraction Is the sample extraction protocol validated? Problem->Check_Extraction Check_Analysis Are the LC-MS/MS parameters optimized? Problem->Check_Analysis Solution_Stability Prepare fresh solution immediately before use. Check_Stability->Solution_Stability No Solution_Dosing Refine injection technique and vary sites. Check_Dosing->Solution_Dosing No Solution_Extraction Optimize extraction protocol for nucleosides. Check_Extraction->Solution_Extraction No Solution_Analysis Optimize MS parameters for 15N4 detection. Check_Analysis->Solution_Analysis No

References

Technical Support Center: Deconvoluting 5-Azacytidine-15N4 Effects on RNA vs. DNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Azacytidine-15N4. The focus is on differentiating its effects on RNA versus DNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 5-Azacytidine and how does it affect both RNA and DNA?

5-Azacytidine (5-AzaC) is a chemical analog of the nucleoside cytidine. After cellular uptake, it is phosphorylated and can be incorporated into both RNA and DNA.[1][2][3] Approximately 80-90% of 5-AzaC is incorporated into RNA, which can disrupt nucleic acid and protein metabolism, leading to apoptosis.[1][4] A smaller fraction (10-20%) is converted to its deoxyribonucleoside form, 5-aza-2'-deoxycytidine (Decitabine), and incorporated into DNA.[1][4] When incorporated into DNA, it acts as a potent inhibitor of DNA methyltransferases (DNMTs).[5][6] This leads to a reduction in DNA methylation, which can reactivate silenced tumor suppressor genes.[5][7]

Q2: How can I distinguish between the effects of 5-Azacytidine incorporation into RNA versus DNA in my experiments?

Distinguishing the specific effects of 5-Azacytidine on RNA and DNA is a key experimental challenge. A common strategy involves comparing the effects of 5-Azacytidine with its deoxy-analog, 5-aza-2'-deoxycytidine (Decitabine). Decitabine is preferentially incorporated into DNA and has a more direct and potent effect on DNA demethylation.[5][8] By comparing the cellular or molecular outcomes of treatment with 5-AzaC versus Decitabine, researchers can infer the relative contributions of RNA- and DNA-related effects. For direct quantification of incorporation, highly sensitive analytical methods like mass spectrometry are required.

Q3: What are the known signaling pathways affected by 5-Azacytidine?

5-Azacytidine has been shown to impact several signaling pathways. Some of these effects are linked to its role in DNA demethylation and gene re-expression, while others may be independent of this mechanism. Known affected pathways include:

  • p38 MAPK and Integrated Stress Response Pathways: Involved in the induction of fetal hemoglobin production.[8]

  • PI3K/AKT Signaling Pathway: Deregulation of this pathway has been observed in models of 5-Azacytidine resistance.[9]

  • IRE1α-EGFR-ERK1/2 Signaling Pathway: This pathway is engaged by 5-AzaC to stabilize the LDL receptor mRNA.[10]

  • p53-independent pathways: 5-Aza-CdR has been shown to induce cytotoxicity in some cancer cells independent of their p53 status.[11]

Troubleshooting Guides

Problem 1: I am not observing the expected DNA demethylation after 5-Azacytidine treatment.

  • Possible Cause 1: Insufficient Drug Concentration or Treatment Duration.

    • Solution: Optimize the concentration and duration of 5-Azacytidine treatment for your specific cell line. A dose-response and time-course experiment is recommended. Remember that the demethylation effect is passive and requires cell division to occur.

  • Possible Cause 2: Low Incorporation into DNA.

    • Solution: Verify the incorporation of 5-Azacytidine into DNA using a sensitive method like LC-MS/MS or Accelerator Mass Spectrometry (AMS).[12][13] If incorporation is low, consider factors such as drug uptake and metabolism in your cell model.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may exhibit resistance to 5-Azacytidine. This can be due to various mechanisms, including altered drug metabolism or deregulation of downstream signaling pathways.[9] Consider using a different cell line or investigating potential resistance mechanisms.

  • Possible Cause 4: Issues with Demethylation Analysis.

    • Solution: Ensure your method for assessing DNA methylation (e.g., bisulfite sequencing, methylation-specific PCR) is optimized and validated. Issues such as incomplete bisulfite conversion can lead to inaccurate results.

Problem 2: My PCR amplification of 5-Azacytidine-treated DNA is failing.

  • Possible Cause 1: DNA Damage.

    • Solution: 5-Azacytidine incorporation can lead to DNA damage, including single-strand breaks and alkali-labile sites, which can inhibit PCR amplification.[11][14][15] Use a DNA repair mix on your template DNA before PCR. Lowering the annealing temperature or using a more robust polymerase may also help.

  • Possible Cause 2: Covalent Adducts.

    • Solution: 5-Azacytidine can form covalent adducts with DNA methyltransferases, which can block polymerase progression.[6] Purifying the DNA thoroughly to remove any bound proteins may alleviate this issue.

  • Possible Cause 3: Altered DNA Structure.

    • Solution: The presence of 5-azacytosine in the DNA template can alter its melting properties. Optimize your PCR cycling conditions, particularly the denaturation and annealing temperatures.

Problem 3: I am observing high cellular toxicity and apoptosis, but I want to study the specific effects on gene expression.

  • Possible Cause: High Drug Concentration.

    • Solution: High concentrations of 5-Azacytidine can lead to significant cytotoxicity due to its incorporation into both RNA and DNA, disrupting essential cellular processes.[1][4] To focus on epigenetic effects, use lower, sub-toxic concentrations of the drug over a longer period. This will favor the DNA demethylation mechanism over widespread cellular damage. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell type that minimizes toxicity while still achieving the desired biological effect.

Quantitative Data Summary

Table 1: Incorporation of 5-Azacytidine into RNA and DNA

ParameterValueReference
RNA Incorporation 80-90% of total incorporated 5-AzaC[1][4]
DNA Incorporation 10-20% of total incorporated 5-AzaC[1][4]

Table 2: Quantification of 5-Azacytidine Incorporation by Mass Spectrometry

TechniqueAnalyteLower Limit of Quantification (LLOQ)MatrixReference
LC-MS/MS 5-azacytidine5 ng/mLHuman Plasma[16][17]
AZA-MS 5-AZA-cR in RNANot specifiedCells[12]
5-AZA-CdR in DNANot specifiedCells[12]
AMS 14C-Aza in DNA2.5 pgEq/μg DNAMouse PBMCs[13]
14C-Aza in RNA0.22 pgEq/μg RNAMouse PBMCs[13]
14C-Aza in DNA1.7 pgEq/μg DNAMouse Bone Marrow[13]
14C-Aza in RNA0.22 pgEq/μg RNAMouse Bone Marrow[13]

Experimental Protocols

Method 1: Quantification of 5-Azacytidine Incorporation into DNA and RNA by LC-MS/MS

This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and experimental setup.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the desired time.

  • Nucleic Acid Extraction: Isolate total RNA and genomic DNA from the treated cells using a standard extraction kit. Ensure high purity of the isolated nucleic acids.

  • Enzymatic Digestion:

    • For DNA: Digest the DNA to individual deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

    • For RNA: Digest the RNA to individual ribonucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

  • Sample Cleanup: Use solid-phase extraction (SPE) to clean up the digested samples and remove enzymes and other contaminants.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the nucleosides using a reverse-phase C18 column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for this compound and its corresponding deoxy-form. Create a standard curve using known concentrations of 15N4-labeled 5-azacytidine and 5-aza-2'-deoxycytidine to quantify the amount incorporated into your samples.

Method 2: 5-Azacytidine-Mediated RNA Immunoprecipitation (Aza-IP)

This technique is used to identify the RNA targets of RNA methyltransferases.[18][19]

  • Cell Treatment: Treat cells with 5-Azacytidine to allow for its incorporation into nascent RNA transcripts.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the RNA methyltransferase of interest using a specific antibody. The enzyme will be covalently bound to the 5-AzaC-containing RNA.

  • RNA Isolation: Elute the RNA-protein complexes and isolate the RNA.

  • Library Preparation and Sequencing: Prepare a cDNA library from the isolated RNA and perform high-throughput sequencing to identify the enriched RNA species.

Visualizations

Experimental_Workflow_Deconvolution Start Start Experiment Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment Cell_Culture->Treatment 5_AzaC 5-Azacytidine Treatment->5_AzaC Decitabine 5-aza-2'-deoxycytidine (Decitabine) Treatment->Decitabine Control Vehicle Control Treatment->Control Harvest Harvest Cells 5_AzaC->Harvest Decitabine->Harvest Control->Harvest RNA_Analysis RNA Analysis (e.g., RNA-seq, qRT-PCR) Harvest->RNA_Analysis DNA_Analysis DNA Analysis (e.g., Bisulfite-seq, Methyl-PCR) Harvest->DNA_Analysis Phenotypic_Analysis Phenotypic Analysis (e.g., Viability, Apoptosis) Harvest->Phenotypic_Analysis Compare Compare Outcomes RNA_Analysis->Compare DNA_Analysis->Compare Phenotypic_Analysis->Compare Conclusion Deconvolute RNA vs. DNA Effects Compare->Conclusion Signaling_Pathways cluster_rna RNA-related Effects cluster_dna DNA-related Effects cluster_other Other Pathways 5_AzaC 5-Azacytidine RNA_Incorp RNA Incorporation 5_AzaC->RNA_Incorp DNA_Incorp DNA Incorporation 5_AzaC->DNA_Incorp p38_MAPK p38 MAPK 5_AzaC->p38_MAPK ISR Integrated Stress Response 5_AzaC->ISR PI3K_AKT PI3K/AKT 5_AzaC->PI3K_AKT IRE1a IRE1α RNA_Incorp->IRE1a EGFR EGFR IRE1a->EGFR ERK12 ERK1/2 EGFR->ERK12 LDLR_mRNA LDLR mRNA Stabilization ERK12->LDLR_mRNA DNMT_Inhib DNMT Inhibition DNA_Incorp->DNMT_Inhib Gene_Reexpression Tumor Suppressor Gene Re-expression DNMT_Inhib->Gene_Reexpression HbF_Induction Fetal Hemoglobin Induction p38_MAPK->HbF_Induction ISR->HbF_Induction Cell_Survival Cell Survival/ Proliferation PI3K_AKT->Cell_Survival

References

Technical Support Center: 5-Azacytidine-15N4 and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of 5-Azacytidine-15N4 on cell viability assays.

A Note on this compound: this compound is a stable isotope-labeled version of 5-Azacytidine. For the purposes of cell viability and cytotoxicity assays, its biological activity is considered identical to the unlabeled compound. The guidance provided here applies to both forms.

Troubleshooting Guide

This guide addresses common issues encountered when using 5-Azacytidine in cell viability assays.

Issue 1: High Variability or Inconsistent Results Between Experiments

High variability is a frequent challenge when working with 5-Azacytidine. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Instability of 5-Azacytidine: 5-Azacytidine is highly unstable in aqueous solutions, with significant degradation occurring within a few hours at room temperature.

    • Solution: Always prepare 5-Azacytidine stock solutions fresh for each experiment. If a stock solution must be stored, dissolve it in DMSO and store in small aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles. When diluting in culture medium for experiments, use it immediately.

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells. Pay attention to the "edge effect" in multi-well plates and consider not using the outer wells for critical experiments.

  • Cell Line Specific Effects: The cytotoxic and cytostatic effects of 5-Azacytidine are highly dependent on the cell line and its proliferation rate.

    • Solution: Perform a dose-response and time-course experiment for each new cell line to determine the optimal concentration and incubation time.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent results with 5-Azacytidine.

Issue 2: Unexpected Results with Tetrazolium-Based Assays (MTT, MTS, XTT)

Users may observe discrepancies between results from tetrazolium-based assays and other viability methods like cell counting.

Possible Causes and Solutions:

  • Alteration of Mitochondrial Reductase Activity: 5-Azacytidine can affect cellular metabolism and mitochondrial function, which are the basis of tetrazolium salt reduction. This can lead to an under- or overestimation of cell viability. For instance, cells may be metabolically less active but still viable.

    • Solution: Corroborate results from tetrazolium-based assays with a method that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue exclusion) or ATP content (e.g., CellTiter-Glo®).

  • Chemical Interference: While direct chemical reaction between 5-Azacytidine and tetrazolium salts is not widely reported, the complex cellular environment and the drug's reactivity could potentially lead to interference.

    • Solution: Include appropriate controls, such as wells with 5-Azacytidine but without cells, to check for any direct reduction of the tetrazolium salt by the compound in the medium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 5-Azacytidine?

5-Azacytidine has a dual mechanism of action that is dose-dependent.[1]

  • At low concentrations: It acts as a DNA methyltransferase (DNMT) inhibitor. After being incorporated into DNA, it covalently traps DNMTs, leading to their degradation and subsequent passive demethylation of the genome during DNA replication. This can lead to the re-expression of silenced tumor suppressor genes.

  • At high concentrations: 5-Azacytidine exhibits direct cytotoxicity. It gets incorporated into both DNA and RNA. Its incorporation into RNA disrupts protein synthesis, while its incorporation into DNA leads to DNA damage and apoptosis.[2]

G cluster_0 Low Dose cluster_1 High Dose Aza_low 5-Azacytidine Incorp_DNA Incorporation into DNA Aza_low->Incorp_DNA Trap_DNMT DNMT Trapping Incorp_DNA->Trap_DNMT Hypomethylation DNA Hypomethylation Trap_DNMT->Hypomethylation Gene_ReEx Gene Re-expression Hypomethylation->Gene_ReEx Aza_high 5-Azacytidine Incorp_RNA_DNA Incorporation into RNA & DNA Aza_high->Incorp_RNA_DNA Disrupt_Protein Disrupted Protein Synthesis Incorp_RNA_DNA->Disrupt_Protein DNA_Damage DNA Damage Incorp_RNA_DNA->DNA_Damage Apoptosis Apoptosis Disrupt_Protein->Apoptosis DNA_Damage->Apoptosis

Caption: Dose-dependent mechanism of 5-Azacytidine.

Q2: What are the typical IC50 values for 5-Azacytidine in different cell lines?

The IC50 values of 5-Azacytidine vary significantly across different cell lines and are dependent on the duration of treatment. The following table summarizes some reported IC50 values.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MOLT4Acute Lymphoblastic Leukemia2416.51
JurkatAcute Lymphoblastic Leukemia2412.81
MOLT4Acute Lymphoblastic Leukemia4813.45
JurkatAcute Lymphoblastic Leukemia489.78
HCT-116Colon Cancer242.18
HCT-116Colon Cancer481.98
A549Non-Small Cell Lung Cancer482.22
SK-MES-1Non-Small Cell Lung Cancer481.63
H1792Non-Small Cell Lung Cancer481.47
H522Non-Small Cell Lung Cancer481.95
OSCC (primary)Oral Squamous Cell Carcinoma240.8
CSCs (from OSCC)Oral Squamous Cell Carcinoma241.5

Note: This table provides examples, and IC50 values should be determined empirically for your specific cell line and experimental conditions.

Q3: What are some alternative cell viability assays to use with 5-Azacytidine?

If you suspect interference with tetrazolium-based assays, consider these alternatives:

  • Trypan Blue Exclusion Assay: This is a simple, cost-effective method that assesses cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is a highly sensitive method with a simple "add-mix-measure" protocol.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells. The amount of dye retained is proportional to the number of cells.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare fresh dilutions of 5-Azacytidine in culture medium and add them to the wells. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Measurement: Shake the plate for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Trypan Blue Exclusion Assay
  • Cell Preparation: After treatment with 5-Azacytidine, collect the cells (including any floating cells from the supernatant) and centrifuge to obtain a cell pellet.

  • Resuspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Plate Preparation: Seed and treat cells in an opaque-walled 96-well plate as you would for an MTT assay.

  • Reagent Equilibration: Thaw the CellTiter-Glo® reagent and allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

Experimental Workflow for a Cell Viability Assay:

G A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Adherence (Overnight incubation) A->B C 3. Treatment (Add fresh 5-Azacytidine dilutions) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Viability Assay D->E F MTT/MTS Assay E->F G Trypan Blue Assay E->G H CellTiter-Glo® Assay E->H I 6. Data Acquisition (Plate Reader / Microscope) F->I G->I H->I J 7. Data Analysis (Calculate % viability, IC50) I->J

Caption: General workflow for a cell viability experiment.

References

5-Azacytidine-15N4 Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Azacytidine-15N4 in mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a weak or no signal for this compound. What are the potential causes and solutions?

A weak or absent signal for this compound can stem from several factors, primarily related to its inherent instability.

  • Degradation in Aqueous Solution: 5-Azacytidine is highly unstable in aqueous environments and can rapidly hydrolyze.[1][2][3][4][5] Its half-life at 37°C can be as low as 7 hours.[1][6]

    • Troubleshooting:

      • Prepare fresh solutions of this compound immediately before use.

      • If working with biological matrices like plasma, process samples immediately upon collection.[3][4][5]

      • Maintain low temperatures (on ice) during sample preparation to minimize degradation.[7]

      • For stock solutions, consider storage in 50% methanol at -20°C, which has shown stability for up to 46 days.[8]

  • Enzymatic Degradation: In biological samples, cytidine deaminase can metabolize 5-Azacytidine.[8]

    • Troubleshooting:

      • Add a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), to plasma samples.[2][3][4][5][8][9][10] A combination of citric acid and THU has also been shown to effectively stabilize the compound in matrix.[9]

  • Suboptimal Mass Spectrometry Parameters: Incorrect instrument settings can lead to poor detection.

    • Troubleshooting:

      • Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode.[2][3][4][5][8]

      • Verify the multiple reaction monitoring (MRM) transition. A commonly used transition for 5-Azacytidine is m/z 244.9 → 113.0.[2][3][5] For this compound, the precursor ion m/z will be higher.

Below is a troubleshooting workflow for a weak or no signal:

weak_signal_troubleshooting start Start: Weak or No This compound Signal check_stability Issue: Compound Instability start->check_stability check_ms_params Issue: Suboptimal MS Parameters start->check_ms_params solution_fresh_prep Solution: Prepare fresh solutions immediately before use. check_stability->solution_fresh_prep solution_stabilizers Solution: Use stabilizers (e.g., THU, citric acid) in biological matrices. check_stability->solution_stabilizers solution_temp_control Solution: Maintain low temperatures during sample handling. check_stability->solution_temp_control solution_ms_mode Solution: Confirm positive ESI mode (ESI+). check_ms_params->solution_ms_mode solution_mrm Solution: Verify correct MRM transitions for the -15N4 labeled compound. check_ms_params->solution_mrm

Troubleshooting workflow for weak or no signal.

Q2: I am observing unexpected peaks or adducts in my mass spectrum. How can I identify and mitigate them?

The presence of unexpected peaks can be due to degradation products, adduct formation, or matrix effects.

  • Degradation Products: 5-Azacytidine is known to hydrolyze into several by-products, such as 5-azacytosine and 5-azauracil.[2][3][4][5]

    • Troubleshooting:

      • Follow the stability guidelines mentioned in Q1 to minimize degradation.

      • If degradation is suspected, monitor for the mass-to-charge ratios of known degradants.

  • Adduct Formation: In electrospray ionization, it is common for analytes to form adducts with ions present in the mobile phase or sample matrix.

    • Troubleshooting:

      • Review your data for common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).

      • If using acetonitrile in the mobile phase, you may observe an acetonitrile adduct ([M+ACN+H]⁺).

      • Optimize mobile phase composition to minimize adduct formation. Using high-purity solvents and additives can help.

  • Matrix Effects: Components of the biological matrix can co-elute with the analyte and cause ion suppression or enhancement.

    • Troubleshooting:

      • Employ a robust sample preparation method, such as solid-phase extraction (SPE), to effectively remove interfering matrix components.[2][3][4][5][8]

      • Ensure chromatographic separation is adequate to resolve this compound from matrix interferences.[9]

The following diagram illustrates the degradation pathway of 5-Azacytidine:

degradation_pathway AzaC 5-Azacytidine Hydrolysis Hydrolysis AzaC->Hydrolysis Deformylation Deformylation Hydrolysis->Deformylation AzaCytosine 5-Azacytosine Deformylation->AzaCytosine AzaUracil 5-Azauracil Deformylation->AzaUracil

Simplified degradation pathway of 5-Azacytidine.

Experimental Protocols & Data

Protocol 1: Sample Preparation from Human Plasma

This protocol is adapted from validated LC-MS/MS methods for 5-Azacytidine quantification.[2][3][8]

  • Sample Collection & Stabilization:

    • Collect blood in heparinized tubes.

    • Immediately add a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), to a final concentration of 25 µg/mL.[8]

    • Centrifuge to separate plasma and snap-freeze at -70°C if not for immediate use.[2][3][4][5]

  • Solid-Phase Extraction (SPE):

    • Use an activated Oasis MCX ion exchange SPE plate.[2][8]

    • To 200 µL of plasma, add 20 µL of the this compound internal standard solution.

    • Load the mixture onto the SPE plate.

    • Wash the plate with 1 mL of 0.1 N HCl followed by 1 mL of methanol.[8]

    • Elute the analytes twice with 0.5 mL of a solution of acetonitrile:water:ammonium hydroxide (85:10:5, v/v/v).[8]

  • Final Steps:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of water for LC-MS/MS analysis.[8]

The following workflow visualizes the sample preparation process:

sample_prep_workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is spe_load Load onto activated Oasis MCX SPE plate add_is->spe_load wash1 Wash 1: 0.1 N HCl spe_load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute with ACN:H2O:NH4OH wash2->elute evaporate Evaporate to dryness elute->evaporate reconstitute Reconstitute in Water evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Sample preparation workflow for 5-Azacytidine.

Table 1: LC-MS/MS Parameters for 5-Azacytidine Analysis

This table summarizes typical parameters from published methods. Note that this compound will have a different precursor ion mass.

ParameterSettingReference(s)
Chromatography
ColumnYMC J'sphere M80 C18[2][8][10]
Mobile PhaseIsocratic: Methanol:Water:Formic Acid (15:85:0.1, v/v/v)[2][8][10]
Flow Rate0.4 mL/min[1]
Run Time7 minutes[2][8][10]
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer (e.g., AB Sciex 5500)[2][8][10]
Ionization ModePositive Electrospray Ionization (ESI+)[2][3][4][5][8]
MRM Transition (5-Aza)m/z 244.9 → 113.0[2][3][5]
MRM Transition (Internal Standard)Varies based on IS used (e.g., m/z 242.0 → 126.0 for 5-methyl-2'-deoxycytidine)[2][3][5]

Table 2: Stability of 5-Azacytidine under Various Conditions

ConditionStabilityReference(s)
In human plasma at -70°C with THUAt least 323 days[2][4][8][10]
In acetonitrile/plasma solution at -70°CAt least 4 days[7]
In acetonitrile/plasma solution at room tempAt least 3 hours[7]
As a dried acetonitrile residue at -70°CAt least 14 months[7]
Master stock solution in 50% methanol at -20°C46 days[8]

References

5-Azacytidine-15N4 light sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe handling of 5-Azacytidine-15N4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable isotope-labeled nucleoside analog of cytidine.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases.[2][3] After incorporation into DNA, it covalently traps these enzymes, leading to a reduction in DNA methylation and the reactivation of silenced tumor suppressor genes.[2] It can also be incorporated into RNA, disrupting protein synthesis.[4][5]

Q2: What are the primary safety concerns associated with this compound?

A2: 5-Azacytidine is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[2] It is also suspected of causing genetic defects and may have adverse reproductive effects.[2][6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[8]

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the integrity of the compound. Both the lyophilized powder and solutions should be stored under specific conditions to prevent degradation.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°CUp to 4 yearsStore in a desiccated environment.[2][9]
Solution in DMSO -20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles.[2][5]
Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
Aqueous Solution 0°CUse immediatelyHighly unstable; prepare fresh for each experiment.[4] Not recommended for storage beyond one day.[9]

Q4: Is this compound sensitive to light?

A4: Yes, 5-Azacytidine is sensitive to light and may discolor upon exposure.[5][10] It is recommended to protect the compound from light during storage and handling.

Troubleshooting Guides

Problem 1: Inconsistent or no biological effect observed in my experiment.

This issue often stems from the degradation of this compound, which is highly unstable in aqueous solutions.

  • Root Cause Analysis and Solution Workflow

A Inconsistent/No Effect B Was the stock solution prepared fresh? A->B C Prepare a fresh stock solution in DMSO or an appropriate solvent. B->C No D Was the aqueous working solution prepared immediately before use? B->D Yes E Aqueous solutions are highly unstable. Prepare fresh from stock just before adding to cells. D->E No F Was the compound and its solutions protected from light? D->F Yes G Store powder and stock solutions in the dark. Minimize light exposure during experiments. F->G No H Check for other experimental variables (cell health, passage number, etc.). F->H Yes

Caption: Troubleshooting workflow for lack of biological effect.

Problem 2: All cells died after treatment with this compound.

High levels of cytotoxicity can occur due to incorrect dosage or prolonged exposure, as 5-Azacytidine is a cytotoxic agent.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the calculations for your stock and working solution concentrations.

    • Titrate the Dose: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting point for many cell lines is in the low micromolar range.

    • Optimize Treatment Duration: The duration of treatment can significantly impact cytotoxicity. Consider reducing the exposure time. For example, some protocols recommend treatment for 24-48 hours.[7]

Experimental Protocols

Protocol 1: Preparation of a 15 mM Stock Solution in DMSO

  • Safety First: Don appropriate PPE, including gloves, a lab coat, and safety glasses. Perform all work in a chemical fume hood.

  • Weighing: Accurately weigh 5 mg of lyophilized this compound powder.

  • Dissolution: Add 1.37 mL of fresh, anhydrous DMSO to the powder.[2]

  • Mixing: Vortex or gently agitate the solution until the powder is completely dissolved.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.[7] Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.[2][3] Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Handling and Use in Cell Culture

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Immediately before use, dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to prepare aqueous dilutions fresh as 5-Azacytidine is very unstable in aqueous solutions, with significant degradation occurring within a few hours at room temperature.[4]

  • Application to Cells: Add the freshly prepared medium containing this compound to your cell cultures.

  • Incubation: Incubate the cells for the desired period, ensuring they are protected from direct light.

  • Waste Disposal: Dispose of all contaminated materials, including media and plasticware, according to your institution's guidelines for cytotoxic waste.[8]

Signaling Pathway and Mechanism of Action

This compound acts as a hypomethylating agent by being incorporated into DNA and RNA. Its primary therapeutic effect is mediated through the inhibition of DNA methyltransferases (DNMTs).

cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action Aza This compound Aza_CMP 5-Aza-CMP Aza->Aza_CMP Uridine-Cytidine Kinase Aza_CDP 5-Aza-CDP Aza_CMP->Aza_CDP Aza_CTP 5-Aza-CTP Aza_CDP->Aza_CTP Aza_dCDP 5-Aza-dCDP Aza_CDP->Aza_dCDP Ribonucleotide Reductase RNA Incorporation into RNA Aza_CTP->RNA Aza_dCTP 5-Aza-dCTP Aza_dCDP->Aza_dCTP DNA Incorporation into DNA Aza_dCTP->DNA Protein_Inhibition Inhibition of Protein Synthesis RNA->Protein_Inhibition DNMT_Inhibition DNMT Trapping and Inhibition DNA->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Caption: Mechanism of action of this compound.

References

Technical Support Center: 5-Azacytidine-15N4 and Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using 5-Azacytidine-15N4, focusing on troubleshooting common issues, particularly those related to cell culture contamination.

Frequently Asked Questions (FAQs)

Section 1: Understanding this compound

Q1: What is this compound and how does it work?

5-Azacytidine (5-Aza) is a chemical analog of the nucleoside cytidine.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[2][3] When cells are treated with 5-Aza, it is incorporated into newly synthesized DNA and RNA.[1][4] In DNA, it covalently traps DNMT enzymes, leading to their degradation and a passive loss of methylation patterns during subsequent rounds of DNA replication.[2][5] This process, known as hypomethylation, can lead to the reactivation of epigenetically silenced genes, including tumor suppressor genes.[2][6]

The -15N4 designation indicates that the four nitrogen atoms in the azacytosine ring have been replaced with the stable heavy isotope, ¹⁵N. This labeling does not alter the chemical or biological activity of the compound.

Q2: What is the purpose of the ¹⁵N₄ isotope label?

The ¹⁵N₄ label makes the molecule "heavier" than its natural counterpart. This isotopic labeling is essential for specific analytical applications, such as mass spectrometry-based tracer studies. Researchers can use 5-Azacytidine-¹⁵N₄ to track the molecule's uptake, incorporation into nucleic acids, and metabolic fate within cells, distinguishing it from the endogenous pool of cytidine.

Q3: Why are my experimental results with 5-Azacytidine-¹⁵N₄ inconsistent?

Inconsistency in results is a common challenge, often stemming from the compound's inherent instability. 5-Azacytidine is very unstable in aqueous solutions like cell culture media.[1][7] Its degradation can lead to a lower effective concentration, causing variable effects on cell viability and DNA methylation.[1] To ensure reproducibility, it is critical to follow strict preparation and handling protocols.[7]

Q4: How should I prepare and store 5-Azacytidine-¹⁵N₄ solutions?

Proper preparation and storage are critical for experimental success. Stock solutions should always be prepared fresh, or if stored, kept under conditions that minimize degradation.[1]

Table 1: Preparation and Stability of 5-Azacytidine Solutions

ParameterRecommendationRationale & Citation
Solvent DMSO or a 1:1 solution of acetic acid:water.[1][7]Provides better stability than direct dissolution in aqueous buffers.
Preparation Temp. Prepare solutions on ice. Use ice-cold water or buffers for dilutions.[7]Low temperatures slow the rate of hydrolytic degradation.
Stock Solution Storage Store aliquots at -20°C or colder (-80°C recommended).[7]Frozen storage is essential to maintain potency over time.
Stability in Media Highly unstable. A 10% loss can occur in 2-3 hours at room temperature.[1]Due to rapid degradation, media containing 5-Aza should be replaced every 24 hours during treatment.[7]
Handling Thaw frozen stock solutions on ice immediately before use.[7]Minimizes exposure to room temperature, preserving the compound's integrity.
Section 2: Contamination and Its Impact on 5-Azacytidine Experiments

Contamination is a frequent and serious problem in cell culture that can compromise or invalidate experimental results.[8][9] Contaminants can be broadly categorized as biological or chemical.[8][10]

dot

Contamination_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_identify Identification cluster_action Action Observe Unexpected Result (e.g., cell death, altered growth, pH change, cloudy media) Microscopy Visual Inspection (Microscopy) Observe->Microscopy First Step MycoTest Mycoplasma Test (e.g., PCR, ELISA) Microscopy->MycoTest Culture appears clean, but results are anomalous Bacteria Bacteria/Yeast/Fungi (Turbidity, pH drop, visible particles) Microscopy->Bacteria Contaminants visible Mycoplasma Mycoplasma Positive (No visible signs, but alters cell function) MycoTest->Mycoplasma Test Positive NoContamination No Obvious Contamination (Culture appears clean) MycoTest->NoContamination Test Negative Discard Isolate & Discard Culture. Decontaminate equipment. Review aseptic technique. Bacteria->Discard Mycoplasma->Discard ReviewDrug Review 5-Aza Protocol: - Check concentration - Verify drug stability - Prepare fresh solutions NoContamination->ReviewDrug

Caption: Workflow for troubleshooting unexpected results in cell culture experiments.

Q5: What are the common types of contamination in cell culture?

Identifying the type of contamination is the first step in addressing the problem.

Table 2: Common Types of Cell Culture Contaminants

Contaminant TypeCommon IndicatorsDetection Method
Bacteria Sudden drop in pH (media turns yellow), cloudy/turbid media, visible moving granules between cells under high magnification.[8]Visual, Microscopy
Yeast/Fungi (Mold) Gradual pH drop, turbidity. Fungi may appear as filamentous structures; yeast as budding, ovoid particles.[8][9]Visual, Microscopy
Mycoplasma Often no visible signs.[11] May cause reduced cell proliferation, changes in gene expression, and altered metabolism.[11][12]PCR, ELISA, specific staining
Cross-Contamination Altered cell morphology or growth rate if the contaminating cell line grows faster than the intended line.[9]Cell line authentication (e.g., STR profiling)
Chemical Inconsistent cell growth, reduced viability, or altered morphology with no visible microorganisms.[10][11]Difficult to detect directly; often identified by eliminating other sources.

Q6: Why is mycoplasma contamination a special concern for 5-Azacytidine experiments?

Mycoplasma contamination is particularly problematic for epigenetic studies involving 5-Aza for two key reasons:

  • It is insidious: Mycoplasma often does not cause visible signs of contamination like turbidity, allowing it to go undetected while altering cellular processes.[11] This can lead to the misinterpretation of experimental results, where effects caused by the contamination are wrongly attributed to the 5-Aza treatment.[13]

  • It directly interferes with DNA methylation: Some mycoplasma species can secrete their own DNA methyltransferases (MTases), which can enter the host cell nucleus and methylate the host genome.[12][14] This introduces a significant confounding variable, as it can cause changes in DNA methylation independent of DNMT1 inhibition by 5-Aza.[14][15] This can mask or alter the true effect of the drug.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during experiments with 5-Azacytidine-¹⁵N₄.

Table 3: Troubleshooting Common Experimental Issues

Observed ProblemPotential Cause (Drug-Related)Potential Cause (Contamination-Related)Recommended Solution
High Cell Toxicity / Unexpected Cell Death 5-Aza concentration is too high for the specific cell line.[7] The compound can be cytotoxic.[1][16]Bacterial or fungal contamination causing rapid cell death and pH shifts.[11] Mycoplasma can induce apoptosis.[17]1. Perform a dose-response curve to determine the optimal IC50 for your cell line.[18] 2. Check culture for turbidity and under a microscope. 3. Perform a mycoplasma test. 4. If contamination is found, discard the culture and decontaminate the workspace.[8]
No/Minimal Demethylation Effect 5-Aza solution has degraded due to improper storage or handling.[1] Insufficient treatment duration for passive demethylation to occur across cell divisions.[7]Mycoplasma-secreted MTases are actively methylating DNA, counteracting the effect of 5-Aza.[14]1. Prepare fresh 5-Aza solutions for each experiment.[1] 2. Ensure treatment duration covers at least two cell doubling times.[7] 3. Change media with fresh 5-Aza every 24 hours.[7] 4. Screen for mycoplasma contamination.
High Variability Between Replicates Inconsistent preparation of 5-Aza working solutions. Degradation of the compound in media during the experiment.Low-level, undetected contamination affecting some wells/flasks more than others.1. Use a master mix of media containing 5-Aza for all replicates. 2. Review and standardize aseptic technique to prevent sporadic contamination.[9] 3. Test all stock reagents (media, FBS) for contamination.[11]
Unexpected Changes in Gene Expression or Phenotype 5-Aza can have broad, off-target effects on gene expression and may alter cell growth properties profoundly.[19][20]Mycoplasma infection is known to dysregulate hundreds of host genes, affecting pathways like apoptosis and cell cycle signaling.[12][13]1. Include appropriate vehicle-treated controls in all experiments. 2. Confirm key results with a secondary method. 3. Routinely test cell stocks for mycoplasma to ensure results are not due to infection.[21]

Key Experimental Protocols

Protocol 1: Preparation of 5-Azacytidine-¹⁵N₄ Stock and Working Solutions
  • Calculate Required Mass: Determine the mass of 5-Azacytidine-¹⁵N₄ needed to prepare a high-concentration stock solution (e.g., 10 mM).

  • Reconstitution (Aseptic Technique):

    • Work in a sterile biosafety cabinet.

    • On ice, reconstitute the lyophilized powder in sterile, ice-cold DMSO to create the 10 mM stock solution.[7]

    • Vortex gently until fully dissolved.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the stock solution on ice.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the final desired concentration (e.g., 1-10 µM).[7][22]

    • Use the final working solution immediately. Do not store media containing 5-Aza.

Protocol 2: General Protocol for Cell Treatment
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Initial Treatment: Aspirate the old medium and replace it with fresh medium containing the final concentration of 5-Azacytidine-¹⁵N₄. Include a vehicle-only (e.g., DMSO-treated) control group.

  • Incubation and Media Change: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Daily Media Replacement: Due to the instability of 5-Aza, aspirate the medium and replace it with freshly prepared medium containing 5-Aza every 24 hours for the duration of the treatment (e.g., 72-96 hours).[7][22]

  • Cell Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis (e.g., DNA/RNA extraction, Western blot).

Table 4: Example Treatment Conditions from Literature

Cell LineConcentrationDurationOutcome Measured
HCC Cell Lines5 µM96 hoursMethylation Regulation Analysis[22]
P39 Myeloid Cells0.5 - 1 µM24 - 72 hoursApoptosis, Cell Cycle, Hypomethylation[16]
A549 Lung Cancer2218 nM (IC50)48 hoursCell Viability[18]
Human Fibroblasts0.25 - 5 µMN/ADose-dependent effects[7]

Visualizing Mechanisms and Workflows

dot

Mechanism_of_Action cluster_drug Cellular Uptake cluster_dna DNA Replication cluster_effect Epigenetic Consequence Aza 5-Azacytidine-¹⁵N₄ (Enters Cell) Incorp Incorporation into newly synthesized DNA Aza->Incorp Trap Irreversible Covalent Bond (DNMT is trapped) Incorp->Trap DNMT DNA Methyltransferase (DNMT1) DNMT->Trap Hypo Passive Demethylation (Methyl marks are lost during cell division) Trap->Hypo DNMT Depletion Reactivation Tumor Suppressor Gene Reactivation Hypo->Reactivation

Caption: Mechanism of 5-Azacytidine-induced DNA hypomethylation.

dot

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Healthy, Uncontaminated Cell Culture Stock seed 1. Seed Cells (Allow adherence/growth) start->seed treat 2. Treat with 5-Aza-¹⁵N₄ (Include vehicle control) Refresh media every 24h seed->treat harvest 3. Harvest Cells (After 72-96h treatment) treat->harvest extract 4. Extract DNA / RNA / Protein harvest->extract methylation Methylation Analysis (e.g., Bisulfite Sequencing) extract->methylation expression Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq) extract->expression protein Protein Analysis (e.g., Western Blot) extract->protein end Data Interpretation methylation->end expression->end protein->end

Caption: A typical experimental workflow for studying the effects of 5-Azacytidine.

References

Technical Support Center: 5-Azacytidine-15N4 Optimization for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 5-Azacytidine-15N4 in long-term studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and application of this compound in experimental settings.

Issue 1: Inconsistent or reduced drug activity in cell culture over time.

  • Question: My experiments show variable or decreasing effects of this compound over the course of a multi-day or multi-week study. What could be the cause?

  • Answer: The primary cause is likely the inherent instability of 5-Azacytidine in aqueous solutions, such as cell culture media.[1] The compound undergoes rapid hydrolysis. For long-term experiments, it is crucial to replenish the 5-Azacytidine-containing medium regularly. For instance, in some protocols, the medium is changed every 24 hours to maintain a consistent drug concentration.

Issue 2: Precipitation of this compound in stock solutions or culture media.

  • Question: I observed a precipitate in my this compound stock solution or after adding it to the culture medium. What should I do?

  • Answer: Precipitation can occur if the solubility limit is exceeded or due to improper dissolution. 5-Azacytidine has limited solubility in aqueous solutions but is more soluble in organic solvents like DMSO.[2] If precipitation is observed in a DMSO stock solution, gently warm the tube to 37°C for 10 minutes and/or sonicate briefly to redissolve the compound.[3] When diluting into aqueous media, ensure rapid mixing to prevent localized high concentrations that can lead to precipitation.

Issue 3: High levels of cytotoxicity observed in treated cells.

  • Question: I'm observing higher-than-expected cell death in my cultures treated with this compound. How can I mitigate this?

  • Answer: While 5-Azacytidine is a cytotoxic agent, excessive cell death can obscure the desired demethylating effects. The toxicity is dose-dependent.[4] It is recommended to perform a dose-response curve to determine the optimal concentration that balances demethylation activity with acceptable levels of cytotoxicity for your specific cell line. Additionally, ensure that the DMSO concentration in the final culture medium does not exceed a level that is toxic to your cells (typically <0.5%).

Issue 4: Difficulty in achieving desired levels of DNA demethylation.

  • Question: I am not observing the expected level of DNA demethylation in my experimental samples. What factors could be contributing to this?

  • Answer: Several factors can influence the efficacy of 5-Azacytidine-induced demethylation. The drug's action is dependent on its incorporation into newly synthesized DNA, meaning that actively dividing cells are more susceptible.[1] Ensure that cells are in a proliferative state during treatment. As mentioned, due to its instability, frequent replenishment of the drug in the culture medium is essential to maintain an effective concentration. Finally, the demethylation effect can be transient, with remethylation occurring after the drug is removed.[5]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: It is recommended to prepare a stock solution in a suitable organic solvent such as DMSO.[2][6] 5-Azacytidine is soluble in DMSO at concentrations up to 25-50 mg/mL.[7][8] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[9] Under these conditions, the DMSO stock solution can be stable for several months to up to two years.[6][9]

Q2: What is the stability of this compound in aqueous solutions?

A2: this compound is highly unstable in aqueous solutions.[1] Its degradation is dependent on pH and temperature. It is more stable in acidic solutions and degrades rapidly in alkaline conditions.[1] At room temperature in a neutral pH buffer, a significant loss of the compound can be observed within a few hours.[1] Therefore, aqueous solutions should be prepared fresh for each experiment and kept on ice until use.[1][8]

Q3: Is the stability and handling of this compound different from unlabeled 5-Azacytidine?

A3: The chemical stability and handling of this compound are expected to be identical to that of unlabeled 5-Azacytidine. The isotopic substitution of 15N for 14N does not significantly alter the chemical properties that govern its stability and degradation pathways.

Q4: How can I confirm the purity and concentration of my this compound solution over time?

A4: The purity and concentration of this compound solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). These methods can separate the parent compound from its degradation products and provide quantitative measurements.

Quantitative Data Summary

Table 1: Stability of 5-Azacytidine in Various Solvents and Conditions

Solvent/BufferpHTemperature (°C)Stability MetricValue
Lyophilized SolidN/A-20Shelf Life24 months[7]
DMSON/A-20Shelf LifeUp to 1 month[7]
DMSON/A-80Shelf LifeUp to 2 years[9]
Lactated Ringer's SolutionN/ARoom Temperature10% loss2-3 hours[1]
Phosphate Buffered Saline7.450Half-life90 minutes[1]
Aqueous SolutionAcidic25-80StabilityModerately stable[1]
Aqueous SolutionAlkaline25-80StabilityRapid decomposition[1]

Experimental Protocols

Protocol 1: Assessment of 5-Azacytidine Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a 5-Azacytidine solution.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a buffer solution of ammonium acetate (e.g., 3.1 g/L in water).

    • The mobile phase is a mixture of the ammonium acetate buffer and acetonitrile. A common ratio is 70:30 (v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 5-Azacytidine in the diluent (e.g., a mixture of DMSO and water) to a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 1 ppm).

    • Sample Solution: Dilute the 5-Azacytidine solution to be tested with the diluent to fall within the concentration range of the standard curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/minute.

    • Detection Wavelength: 217 nm or 242 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Data Analysis:

    • The retention time for 5-Azacytidine is typically around 8 minutes under these conditions.

    • Purity is assessed by calculating the peak area of 5-Azacytidine as a percentage of the total peak area of all components in the chromatogram.

Visualizations

TroubleshootingWorkflow Start Start: Inconsistent Experimental Results CheckStability Is the 5-Azacytidine solution freshly prepared or properly stored? Start->CheckStability PrepareFresh Action: Prepare fresh solution daily. Store stock at -80°C in aliquots. CheckStability->PrepareFresh No CheckConcentration Is the drug concentration in the media consistent? CheckStability->CheckConcentration Yes PrepareFresh->CheckConcentration ReplenishMedia Action: Replenish media with fresh drug every 24 hours. CheckConcentration->ReplenishMedia No CheckToxicity Is there excessive cell toxicity? CheckConcentration->CheckToxicity Yes ReplenishMedia->CheckToxicity OptimizeDose Action: Perform a dose-response curve to find optimal concentration. CheckToxicity->OptimizeDose Yes CheckProliferation Are the cells actively proliferating? CheckToxicity->CheckProliferation No OptimizeDose->CheckProliferation EnsureProliferation Action: Ensure cells are in the logarithmic growth phase. CheckProliferation->EnsureProliferation No End Outcome: Consistent and Reliable Results CheckProliferation->End Yes EnsureProliferation->End

Caption: Troubleshooting workflow for inconsistent experimental results with 5-Azacytidine.

DegradationPathway AzaC 5-Azacytidine (Stable) Hydrolysis Hydrolysis (Reversible) AzaC->Hydrolysis Intermediate N-Formyl-N'-(β-D-ribofuranosyl)urea (Unstable Intermediate) Hydrolysis->Intermediate Intermediate->AzaC Re-cyclization Irreversible Irreversible Decomposition Intermediate->Irreversible Products Degradation Products (e.g., guanidine derivatives) Irreversible->Products

Caption: Simplified degradation pathway of 5-Azacytidine in aqueous solution.

References

5-Azacytidine-15N4 troubleshooting guide for beginners

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting guide for researchers, scientists, and drug development professionals working with 5-Azacytidine-15N4. This guide provides answers to frequently asked questions and solutions to common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-Azacytidine and what is its primary mechanism of action?

5-Azacytidine (5-AzaC) is a chemical analog of the nucleoside cytidine. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[1][2] After cellular uptake, 5-Azacytidine is incorporated into DNA and RNA.[3][4] When incorporated into DNA, it covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of the DNA.[2][4] At higher concentrations, its incorporation into RNA can disrupt protein synthesis and lead to cytotoxicity.[3][4]

Q2: What are the recommended storage and handling conditions for 5-Azacytidine?

Proper storage and handling are critical due to the instability of 5-Azacytidine, especially in aqueous solutions.

  • Lyophilized Powder: Store at -20°C, desiccated. In this form, it is stable for at least 24 months.[2]

  • In Solution: Stock solutions should be prepared fresh for each experiment.[5] If storage is necessary, store at -20°C and use within one month to prevent loss of potency.[2] Aliquoting is recommended to avoid multiple freeze-thaw cycles.[2] 5-Azacytidine is very unstable in aqueous solutions, with a noticeable loss of product within a few hours at room temperature.[5]

Q3: How should I prepare a stock solution of 5-Azacytidine?

5-Azacytidine can be dissolved in several solvents. The choice of solvent depends on the experimental requirements.

  • DMSO: A common solvent for preparing high-concentration stock solutions. For example, a 15 mM stock can be made by reconstituting 5 mg of powder in 1.37 mL of DMSO.[2]

  • Aqueous Solutions: It is soluble in water and tissue culture medium, but its stability is significantly reduced.[5][6] If preparing an aqueous solution, it should be used immediately.[6] For instance, it is soluble in PBS (pH 7.2) at approximately 10 mg/mL, but it is not recommended to store this solution for more than a day.[6]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect on DNA Demethylation

Possible Cause 1: Degradation of 5-Azacytidine. As mentioned, 5-Azacytidine is highly unstable in aqueous solutions.[5]

  • Solution: Always prepare fresh solutions before each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles and has been stored for less than a month.[2] When treating cells in culture, it is advisable to change the medium and add fresh 5-Azacytidine every 24 hours.[7]

Possible Cause 2: Insufficient Drug Concentration or Treatment Duration. The optimal concentration and duration of treatment can vary significantly between cell lines.[7]

  • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations typically range from 0.1 to 10 µM.[7][8] Treatment duration should be at least one to two cell doubling times to allow for incorporation into newly synthesized DNA.[7]

Possible Cause 3: Cell Line Resistance. Some cell lines can develop resistance to 5-Azacytidine.[9]

  • Solution: If you suspect resistance, consider testing a different cell line or using a combination therapy approach. For instance, combining 5-Azacytidine with other chemotherapy drugs has shown synergistic effects.[10]

Issue 2: High Cell Toxicity and Death

Possible Cause 1: 5-Azacytidine Concentration is Too High. At high concentrations, 5-Azacytidine exhibits significant cytotoxicity due to its incorporation into RNA and subsequent disruption of protein synthesis.[3][4]

  • Solution: Determine the IC50 (half-maximal inhibitory concentration) for your cell line to identify a sublethal concentration that still achieves the desired demethylation effect.[7] Start with a lower concentration and titrate up. Low doses are often sufficient to induce hypomethylation without causing widespread cell death.[11]

Possible Cause 2: Prolonged Exposure. Continuous exposure to even low concentrations of 5-Azacytidine can lead to cumulative toxicity.

  • Solution: Consider a shorter exposure time. Studies have shown that promoter hypomethylation can be observed after just 24 hours of exposure.[8]

Issue 3: Variability in Experimental Results

Possible Cause 1: Inconsistent Cell Culture Conditions. Cell density, passage number, and overall cell health can influence the response to 5-Azacytidine.

  • Solution: Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase when starting the treatment. Use cells with a consistent and low passage number.

Possible Cause 2: Instability of the Compound. As highlighted, the chemical instability of 5-Azacytidine is a major source of variability.

  • Solution: Adhere strictly to the recommended storage and handling procedures. Prepare fresh solutions for every experiment and minimize the time the compound spends in aqueous solutions before being added to the cells.

Data Presentation

Table 1: Solubility of 5-Azacytidine

SolventApproximate SolubilityReference
DMSO25 - 48 mg/mL[2][12]
Water12 mg/mL[2]
PBS (pH 7.2)10 mg/mL[6]
Ethanol~30 mg/mL[6]
Acetic acid:water (1:1 v/v)5 mg/mL[5]

Table 2: Common Working Concentrations and Treatment Durations

Cell TypeConcentration RangeTreatment DurationEffectReference
P39 (Myeloid)0.1 - 1 µM24 - 72 hoursDecreased cell growth, increased apoptosis[8]
Various Cancer Cell Lines0.1 - 5 µM24 - 120 hoursDNA demethylation, gene re-expression[7]
AML and NSCLC Cell Lines25 nM (in combination)48 hoursSynergistic cytotoxicity with other drugs[10]
IDH1 Mutant Glioma CellsNot specifiedNot specifiedReduced cell growth, increased GFAP expression[13][14]

Experimental Protocols

Protocol 1: General Procedure for 5-Azacytidine Treatment of Adherent Cells
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Preparation of 5-Azacytidine: Prepare a fresh stock solution of 5-Azacytidine in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed complete culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing 5-Azacytidine.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). Due to the instability of 5-Azacytidine in aqueous solutions, it is recommended to replace the treatment medium every 24 hours.[7]

  • Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis (e.g., DNA/RNA extraction, Western blotting, or cell viability assays).

Protocol 2: Assessment of Global DNA Methylation

A common method to assess changes in global DNA methylation is through bisulfite sequencing of repetitive elements like LINE-1.

  • DNA Extraction: Extract genomic DNA from control and 5-Azacytidine-treated cells using a standard phenol-chloroform method or a commercial kit.

  • Bisulfite Conversion: Treat 1-2 µg of DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Commercially available kits can be used for this step.

  • PCR Amplification: Amplify a specific region of the LINE-1 repetitive element using primers designed for bisulfite-converted DNA.

  • Pyrosequencing: Analyze the PCR products by pyrosequencing to quantify the percentage of methylation at specific CpG sites.

  • Data Analysis: Compare the methylation levels between treated and untreated samples. A significant decrease in the percentage of methylation in the treated samples indicates successful demethylation by 5-Azacytidine.[15]

Visualizations

Experimental_Workflow cluster_analysis Downstream Analysis cluster_molecular_analysis Molecular Analysis Start Start: Cell Culture Treatment 5-Azacytidine Treatment (Varying concentrations and durations) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Harvest->Viability DNA_RNA_Protein Isolate DNA, RNA, Protein Harvest->DNA_RNA_Protein Methylation DNA Methylation Analysis (e.g., Bisulfite Sequencing) DNA_RNA_Protein->Methylation Gene_Expression Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) DNA_RNA_Protein->Gene_Expression Protein_Expression Protein Expression Analysis (e.g., Western Blot) DNA_RNA_Protein->Protein_Expression

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 5-Azacytidine-¹⁵N₄: ¹⁵N NMR Spectroscopy vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For isotopically labeled compounds such as 5-Azacytidine-¹⁵N₄, a crucial epigenetic modifier, robust analytical methodologies are paramount. This guide provides a detailed comparison of two powerful techniques for purity assessment: ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present a comprehensive overview of the experimental protocols, a quantitative comparison of their performance, and a discussion of the advantages and limitations of each method.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative performance characteristics of ¹⁵N NMR and a validated HPLC-UV method for the purity assessment of 5-Azacytidine-¹⁵N₄.

Parameter¹⁵N Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct, primary ratio method based on the inherent relationship between signal intensity and the number of ¹⁵N nuclei.Comparative method based on the separation of components and their detection by UV absorbance.
Selectivity Excellent for distinguishing between different nitrogen environments, providing structural confirmation.High, based on chromatographic separation of the main component from impurities.
Limit of Detection (LOD) ~0.1% (impurity level)~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.3% (impurity level)~0.07 µg/mL
Linearity (R²) ≥ 0.999 (for external calibration)≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 100.8%
Precision (%RSD) ≤ 2.0%≤ 2.0%
Analysis Time per Sample 1-4 hours (depending on relaxation times)15-30 minutes
Sample Preparation Simple dissolution in a deuterated solvent.More complex, involving dissolution, filtration, and potential dilution.
Destructive/Non-destructive Non-destructiveDestructive

The Underpinning Methodologies: A Detailed Look

An objective comparison necessitates a thorough understanding of the experimental protocols for each technique.

¹⁵N Quantitative NMR (qNMR) Spectroscopy Protocol

Quantitative ¹⁵N NMR offers a direct and primary method for purity determination, as the signal intensity is directly proportional to the number of ¹⁵N nuclei, eliminating the need for reference standards of each impurity.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended to enhance sensitivity.

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the 5-Azacytidine-¹⁵N₄ sample into an NMR tube.

  • Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which provides good solubility and stability for 5-Azacytidine.

  • If an internal standard is used for absolute quantification, accurately weigh a known amount of a suitable ¹⁵N-containing standard (e.g., ¹⁵N-labeled urea or acetamide with a single, sharp resonance) and add it to the sample solution.

NMR Acquisition Parameters:

  • Pulse Sequence: A single-pulse experiment with inverse-gated proton decoupling is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration[1].

  • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ relaxation time of the ¹⁵N nuclei of interest is essential for complete magnetization recovery. Paramagnetic relaxation agents like chromium(III) acetylacetonate (Cr(acac)₃) can be added at low concentrations (e.g., 5-10 mM) to shorten T₁ values and reduce the overall experiment time[1].

  • Flip Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration of both the main component and impurity signals.

Data Processing and Quantification:

  • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the S/N ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals corresponding to the different nitrogen atoms in 5-Azacytidine-¹⁵N₄ and any observed impurities.

  • Calculate the purity based on the relative integral areas of the main compound and the impurities. For absolute purity, the integral of the internal standard is used in the calculation.

Validated High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a widely used comparative technique that excels in separating the main pharmaceutical component from its impurities, which are then quantified based on their UV response.

Instrumentation:

  • A standard HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed for optimal separation. For example, a gradient of Mobile Phase A (e.g., 10 mM ammonium acetate buffer, pH 6.8) and Mobile Phase B (e.g., acetonitrile or methanol) can be used[2].

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

  • Detection Wavelength: Based on the UV spectrum of 5-Azacytidine, a wavelength of approximately 242 nm is suitable for detection[3].

  • Injection Volume: A fixed volume, typically 10-20 µL, is injected.

Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of a well-characterized 5-Azacytidine reference standard at a known concentration in the mobile phase or a suitable diluent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the 5-Azacytidine-¹⁵N₄ sample in the same diluent to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis and Purity Calculation:

  • Generate a calibration curve by plotting the peak area of the 5-Azacytidine reference standard against its concentration.

  • Inject the sample solution and determine the peak area of the 5-Azacytidine-¹⁵N₄ peak and any impurity peaks.

  • Calculate the concentration of 5-Azacytidine-¹⁵N₄ in the sample using the calibration curve.

  • Determine the percentage of each impurity by comparing its peak area to the total area of all peaks (area percent method) or by using the response factor relative to the main component if known. The purity of the sample is then calculated as 100% minus the sum of the percentages of all impurities.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both ¹⁵N qNMR and HPLC purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately Weigh 5-Azacytidine-¹⁵N₄ add_solvent Add Precise Volume of DMSO-d₆ weigh_sample->add_solvent weigh_is Weigh Internal Standard (optional) add_solvent->weigh_is dissolve Dissolve and Homogenize weigh_is->dissolve nmr_setup Set Up Spectrometer (Tune, Shim) dissolve->nmr_setup set_params Define Acquisition Parameters (Pulse Sequence, d1, Scans) nmr_setup->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate_purity Calculate Purity integrate->calculate_purity

Caption: Experimental workflow for purity assessment of 5-Azacytidine-¹⁵N₄ by ¹⁵N qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis prep_standard Prepare Reference Standard Solutions filter_solutions Filter All Solutions prep_standard->filter_solutions prep_sample Prepare Sample Solution prep_sample->filter_solutions hplc_setup Equilibrate HPLC System filter_solutions->hplc_setup inject_standards Inject Calibration Standards hplc_setup->inject_standards inject_sample Inject Sample hplc_setup->inject_sample gen_curve Generate Calibration Curve inject_standards->gen_curve acquire_chromatogram Acquire Chromatograms inject_sample->acquire_chromatogram integrate_peaks Integrate Peak Areas acquire_chromatogram->integrate_peaks calculate_purity Calculate Purity gen_curve->calculate_purity integrate_peaks->calculate_purity

Caption: Experimental workflow for purity assessment of 5-Azacytidine by HPLC-UV.

Method Comparison: A Logical Framework

The choice between ¹⁵N qNMR and HPLC for purity assessment depends on various factors, including the specific analytical needs, available instrumentation, and the stage of drug development.

Method_Comparison cluster_nmr ¹⁵N qNMR cluster_hplc HPLC-UV nmr_adv Advantages: - Primary Method - Non-destructive - Structural Information - No Impurity Standards Needed nmr_disadv Disadvantages: - Lower Sensitivity - Longer Analysis Time - High Instrument Cost hplc_adv Advantages: - High Sensitivity - Fast Analysis - Widely Available hplc_disadv Disadvantages: - Comparative Method - Destructive - Requires Impurity Standards for Accurate Quantification purity_assessment Purity Assessment of 5-Azacytidine-¹⁵N₄ purity_assessment->nmr_adv purity_assessment->hplc_adv

Caption: Logical comparison of ¹⁵N qNMR and HPLC for purity assessment.

Discussion and Recommendations

¹⁵N qNMR: The Power of a Primary Method

The primary advantage of ¹⁵N qNMR lies in its status as a primary ratio method of measurement. This means that the purity of 5-Azacytidine-¹⁵N₄ can be determined without the need for a chemically identical reference standard, as the signal intensity is directly proportional to the molar concentration of the ¹⁵N nuclei. This is particularly beneficial in early drug development when pure impurity standards may not be available. Furthermore, the non-destructive nature of the technique allows for the recovery of the sample for further analysis. The rich structural information inherent in the NMR spectrum can also aid in the simultaneous identification of unknown impurities.

However, the main limitations of ¹⁵N qNMR are its lower sensitivity compared to HPLC and the potentially long analysis times required to achieve adequate signal-to-noise, especially for detecting low-level impurities. The high cost and specialized maintenance of high-field NMR spectrometers can also be a consideration.

HPLC-UV: The Workhorse of Purity Analysis

HPLC is a highly sensitive, robust, and widely established method for purity analysis in the pharmaceutical industry. Its high separation efficiency allows for the detection and quantification of trace impurities that might be missed by NMR. The relatively short analysis time makes it well-suited for high-throughput screening and routine quality control.

The main drawback of HPLC is that it is a comparative method, requiring a well-characterized reference standard for accurate quantification. For impurities, their individual response factors relative to the main component must be determined for accurate quantification, which can be a laborious process. The method is also destructive, consuming the sample during analysis.

The Stability Factor: A Critical Consideration

5-Azacytidine is known to be unstable in aqueous solutions, undergoing hydrolysis. This instability must be carefully managed in both analytical techniques. In HPLC, the use of buffered mobile phases at an optimal pH (around 6.8) and controlled column temperature can minimize degradation during the analysis[4]. For ¹⁵N qNMR, the use of a non-aqueous solvent like DMSO-d₆ provides a more stable environment for 5-Azacytidine, offering an advantage in minimizing analytical artifacts due to degradation during the measurement period.

Conclusion

Both ¹⁵N qNMR and HPLC are powerful and valid techniques for the purity assessment of 5-Azacytidine-¹⁵N₄, each with its own set of strengths and weaknesses.

  • ¹⁵N qNMR is the method of choice when a primary, direct measurement is required, especially in the absence of pure impurity standards. Its ability to provide structural information and its non-destructive nature are significant advantages in research and early development settings.

  • HPLC-UV remains the industry standard for routine quality control due to its high sensitivity, speed, and robustness. It is particularly well-suited for detecting and quantifying trace impurities when reference standards are available.

For a comprehensive purity assessment of 5-Azacytidine-¹⁵N₄, a complementary approach utilizing both techniques is recommended. ¹⁵N qNMR can be used to provide an accurate, primary purity value and to identify unknown impurities, while a validated HPLC method can be employed for routine analysis and the detection of trace-level impurities. This integrated approach ensures the highest level of confidence in the quality and purity of this important pharmaceutical compound.

References

A Researcher's Guide to Validating Gene-Specific Methylation Following 5-Azacytidine-15N4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating changes in gene-specific DNA methylation following treatment with demethylating agents like 5-Azacytidine is crucial. This guide provides a comparative overview of common validation methods, supported by experimental data and detailed protocols, with a special focus on leveraging the capabilities of 15N4-labeled 5-Azacytidine.

The cytidine analog 5-Azacytidine is a potent inhibitor of DNA methyltransferases (DNMTs).[1][2][3] Its incorporation into DNA during replication leads to the formation of covalent adducts with DNMTs, trapping the enzymes and leading to their degradation.[2][4][5] This results in a passive loss of methylation patterns during subsequent rounds of DNA replication, ultimately leading to the reactivation of silenced genes.[4][5] The use of 5-Azacytidine with a 15N4 stable isotope label allows for precise tracing of the drug's incorporation into the genome and its direct correlation with demethylation events, typically quantified using mass spectrometry-based techniques.

Comparing Gene-Specific Methylation Validation Methods

Choosing the appropriate method to validate changes in DNA methylation is critical and depends on factors such as the required resolution, sensitivity, sample throughput, and budget. Below is a comparison of three widely used techniques for gene-specific methylation analysis.

Method Principle Advantages Disadvantages Quantitative Resolution
Targeted Bisulfite Sequencing Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing reveal the methylation status of individual CpG sites.Provides single-base resolution methylation maps. Considered the "gold standard" for methylation analysis.[6]Can be time-consuming and expensive for a large number of samples. PCR bias can be a concern.YesSingle CpG site
Methylation-Specific PCR (MSP) Utilizes two pairs of primers: one specific for methylated DNA and another for unmethylated DNA after bisulfite conversion. The presence of a PCR product indicates the methylation status.[6]A rapid and cost-effective method for screening the methylation status of specific CpG sites.[6]Generally provides qualitative or semi-quantitative results. Only interrogates a few CpG sites within the primer binding region.[6]Semi-quantitative to Quantitative (qMSP)Locus-specific
Pyrosequencing A sequencing-by-synthesis method that quantitatively measures the incorporation of nucleotides in real-time. After bisulfite treatment and PCR, the sequence is analyzed to determine the percentage of methylation at each CpG site.[6][7]Highly quantitative and reproducible, providing methylation percentages for individual CpG sites within a short sequence.[7]Requires specialized equipment. Analysis is limited to short DNA fragments (typically <100 bp).YesSingle CpG site

Performance Comparison of Validation Methods

The following table summarizes key performance metrics for the discussed validation methods based on published studies.

Performance Metric Targeted Bisulfite Sequencing Methylation-Specific PCR (MSP/qMSP) Pyrosequencing
Sensitivity High; can detect low levels of methylation.Moderate to high (qMSP is more sensitive).High; can detect methylation differences as low as 5%.[6]
Accuracy HighLower than sequencing-based methods; potential for false positives/negatives.High
Reproducibility Good to highModerateHigh
Throughput Low to moderateHighModerate to high
Cost per Sample HighLowModerate

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the mechanism of action of 5-Azacytidine, the following diagrams are provided.

experimental_workflow cluster_treatment Cell Culture and Treatment cluster_extraction Sample Processing cluster_validation Methylation Validation cluster_lcms Isotope Tracing cell_culture Cell Culture treatment Treatment with 5-Azacytidine-15N4 cell_culture->treatment harvest Harvest Cells treatment->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction bisulfite Bisulfite Conversion dna_extraction->bisulfite dna_digestion DNA Digestion to Nucleosides dna_extraction->dna_digestion pcr PCR Amplification bisulfite->pcr msp Methylation-Specific PCR bisulfite->msp pyro Pyrosequencing bisulfite->pyro sequencing Sequencing pcr->sequencing Targeted Bisulfite Seq lcms LC-MS/MS Analysis dna_digestion->lcms Quantify 15N4 Incorporation

Caption: Experimental workflow for validating gene-specific methylation after this compound treatment.

moa_pathway cluster_drug Drug Action cluster_dnmt Enzyme Interaction cluster_methylation Epigenetic Consequence aza This compound aza_inc Incorporation into DNA during replication aza->aza_inc trapping Covalent trapping of DNMT aza_inc->trapping dnmt DNA Methyltransferase (DNMT) dnmt->trapping degradation Proteasomal Degradation of DNMT trapping->degradation hypomethylation Passive DNA Hypomethylation degradation->hypomethylation gene_reactivation Tumor Suppressor Gene Reactivation hypomethylation->gene_reactivation

Caption: Mechanism of action of 5-Azacytidine leading to DNA hypomethylation and gene reactivation.

Detailed Experimental Protocols

Treatment of Cells with 5-Azacytidine

A general protocol for treating cultured cells with 5-Azacytidine is as follows, but should be optimized for specific cell lines.

  • Cell Seeding: Plate cells at a density that will not allow them to reach confluency during the treatment period.

  • Drug Preparation: Prepare a fresh stock solution of 5-Azacytidine (e.g., in DMSO or a buffered solution) immediately before use, as it is unstable in aqueous solutions.

  • Treatment: Add 5-Azacytidine to the cell culture medium at the desired final concentration (typically in the range of 1-10 µM).

  • Incubation: Incubate the cells for a period that allows for at least one to two cell divisions to ensure incorporation of the analog into newly synthesized DNA (e.g., 48-72 hours).

  • Harvesting: After the treatment period, harvest the cells for genomic DNA extraction.

Genomic DNA Extraction

Genomic DNA can be extracted from harvested cells using commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit) or standard phenol-chloroform extraction protocols. Ensure the extracted DNA is of high quality and purity.

Bisulfite Conversion of Genomic DNA

Bisulfite treatment is a critical step for most methylation analysis methods.

  • DNA Input: Start with a sufficient amount of genomic DNA (typically 200 ng to 1 µg).

  • Conversion Kits: Use a commercial bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) for reliable and efficient conversion. Follow the manufacturer's instructions carefully.

  • Principle: Sodium bisulfite deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine residues are protected from this conversion.

Targeted Bisulfite Sequencing Protocol
  • Primer Design: Design PCR primers specific to the bisulfite-converted DNA sequence of the target gene region. Several online tools are available for this purpose (e.g., MethPrimer).

  • PCR Amplification: Perform PCR using the designed primers and bisulfite-converted DNA as a template. Use a high-fidelity polymerase suitable for bisulfite-treated DNA.

  • PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other reaction components.

  • Cloning and Sequencing (Optional but recommended for validation): Ligate the purified PCR product into a cloning vector and transform into competent E. coli. Sequence multiple clones to determine the methylation pattern of individual DNA strands.

  • Next-Generation Sequencing: Alternatively, create a library from the PCR amplicons and perform next-generation sequencing for deep coverage of the target region.

  • Data Analysis: Align the sequencing reads to an in-silico converted reference sequence and calculate the percentage of methylation at each CpG site.

Methylation-Specific PCR (MSP) Protocol
  • Primer Design: Design two pairs of primers for the target region. One pair (M-primers) is specific for the methylated sequence (containing CpGs), and the other pair (U-primers) is specific for the unmethylated sequence (where Cs are converted to Ts).

  • PCR Reactions: Set up two separate PCR reactions for each sample, one with the M-primers and one with the U-primers.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the M-primer reaction indicates methylation, while a band in the U-primer reaction indicates an unmethylated status.

Pyrosequencing Protocol
  • Primer Design: Design a PCR primer pair (one biotinylated) and a sequencing primer for the target region of the bisulfite-converted DNA.

  • PCR Amplification: Perform PCR with the designed primers.

  • Sample Preparation: Capture the biotinylated PCR product on streptavidin-coated beads. The non-biotinylated strand is removed, leaving a single-stranded DNA template.

  • Pyrosequencing Reaction: Anneal the sequencing primer to the template and perform pyrosequencing according to the instrument's protocol.

  • Data Analysis: The software generates a pyrogram and calculates the percentage of methylation at each CpG site based on the ratio of C (methylated) to T (unmethylated) incorporation.

LC-MS/MS for 15N4-5-Azacytidine Incorporation

This advanced technique allows for the direct quantification of drug incorporation and its effect on global methylation.[4][5]

  • Genomic DNA Digestion: Digest the genomic DNA from treated cells into individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

  • LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify them using tandem mass spectrometry.

  • Quantification:

    • 15N4-5-aza-deoxycytidine: A specific mass transition for the 15N4-labeled drug will be monitored to quantify its incorporation into the DNA.

    • 5-methyl-deoxycytidine and deoxycytidine: The amounts of these endogenous nucleosides are measured to determine the global percentage of DNA methylation.

  • Data Analysis: Correlate the level of 15N4-5-aza-deoxycytidine incorporation with the reduction in the percentage of global 5-methyl-deoxycytidine.

References

Unveiling the Fate of DNMT1: A Comparative Analysis of its Depletion by 5-Azacytidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of DNMT1 (DNA methyltransferase 1) protein levels following treatment with the epigenetic modifying agent 5-Azacytidine. We delve into the experimental data, detailed protocols, and the underlying cellular mechanisms of DNMT1 degradation.

5-Azacytidine and its deoxy-analog, 5-Aza-2'-deoxycytidine (decitabine), are potent hypomethylating agents that trigger the selective degradation of DNMT1, the key enzyme responsible for maintaining DNA methylation patterns.[1][2][3][4] This targeted depletion of DNMT1 is a critical mechanism for the reactivation of silenced tumor suppressor genes, making these compounds valuable tools in cancer therapy research.[1] While the guide specifies 5-Azacytidine-15N4, a stable isotope-labeled variant, the biological mechanism of action is considered identical to the unlabeled compound. The isotopic label is primarily for tracing and metabolic studies and does not alter the drug's effect on DNMT1 protein levels.

Quantitative Analysis of DNMT1 Depletion

Treatment of various cancer cell lines with 5-Aza-2'-deoxycytidine results in a significant, dose- and time-dependent reduction in DNMT1 protein levels. The degradation of DNMT1 is highly specific, with minimal to no impact on the expression of de novo methyltransferases, DNMT3A and DNMT3B.[1][2][3] Below is a summary of quantitative data from Western blot analyses in different cell lines.

Cell LineDrug Concentration (µM)Treatment Time (hours)DNMT1 Protein Level ReductionReference
HCT11616Noticeable Reduction[3]
HCT11618Massive Reduction[3]
HCT1160.002524Significant Loss[3][5]
SW6200.0124Significant Reduction[3][5]
SW6200.02524Undetectable[3][5]
P1798 (mouse lymphosarcoma)2.52Apparent Reduction[2]
P1798 (mouse lymphosarcoma)2.512~95% Degradation[2]
HeLa0.112Decline Initiated[2]
HeLa512Undetectable[2]

The Cellular Machinery Behind DNMT1 Degradation

The depletion of DNMT1 induced by 5-Azacytidine is not due to transcriptional repression but rather a post-translational event mediated by the ubiquitin-proteasome pathway.[1][2][3] After its incorporation into DNA, 5-Azacytidine acts as a trap for the DNMT1 enzyme.[4][6] This is followed by polyubiquitination of the trapped DNMT1, marking it for degradation by the proteasome.[1] The anaphase-promoting complex/cyclosome (APC/C), with its co-activator Cdh1, has been identified as a key ubiquitin ligase involved in this process.[1][2] The dephosphorylation of Cdh1 appears to be a crucial step in initiating the degradation cascade.[1][2]

DNMT1_Degradation_Pathway Mechanism of 5-Azacytidine-Induced DNMT1 Degradation cluster_0 Cellular Processes cluster_1 Molecular Players 5-Aza 5-Azacytidine DNA_Incorp Incorporation into DNA during replication 5-Aza->DNA_Incorp DNMT1_Trap DNMT1 Trapping on 5-Aza-DNA Adduct DNA_Incorp->DNMT1_Trap Ub Ubiquitination DNMT1_Trap->Ub Proteasome Proteasomal Degradation Ub->Proteasome DNMT1_down Decreased DNMT1 Levels Proteasome->DNMT1_down DNMT1_Enzyme Free DNMT1 DNMT1_Enzyme->DNMT1_Trap binds to APC_Cdh1 APC/C-Cdh1 (E3 Ubiquitin Ligase) APC_Cdh1->Ub mediates

Mechanism of 5-Azacytidine-Induced DNMT1 Degradation.

Experimental Protocols

Reproducible and accurate Western blot analysis is crucial for quantifying changes in DNMT1 levels. Below is a detailed protocol synthesized from methodologies reported in relevant studies.[3][7]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HCT116, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (or a relevant analog) for the specified time points (e.g., 0, 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).

2. Protein Extraction:

  • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

  • Centrifuge the cell suspension and discard the supernatant.

  • Lyse the cell pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA (bicinchoninic acid) protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the protein samples on an 8% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) detection kit and visualize with an appropriate imaging system.

  • To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein such as β-actin, GAPDH, or α-tubulin.[7]

Western_Blot_Workflow Cell_Culture 1. Cell Culture & 5-Aza Treatment Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification (BCA) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE (Separation) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-DNMT1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection

Experimental Workflow for Western Blot Analysis of DNMT1.

References

A Comparative Analysis of 5-Azacytidine-15N4 and Zebularine as DNA Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent DNA methyltransferase (DNMT) inhibitors: 5-Azacytidine and Zebularine. As epigenetic modulation continues to be a focal point in therapeutic research, particularly in oncology, a clear understanding of the characteristics and performance of these agents is crucial. This document outlines their mechanisms of action, chemical properties, and biological effects, supported by experimental data to aid in the selection of the appropriate inhibitor for research and drug development purposes. Note that 5-Azacytidine-15N4 is a stable isotope-labeled version of 5-Azacytidine, used for tracking the molecule in experimental settings; its biological activity is identical to that of unlabeled 5-Azacytidine.

Executive Summary

5-Azacytidine and Zebularine are both nucleoside analogs that function as inhibitors of DNA methylation by targeting DNMT enzymes. While they share a common therapeutic goal—the reactivation of tumor suppressor genes silenced by hypermethylation—they exhibit distinct chemical and pharmacological properties. 5-Azacytidine is a potent inhibitor but is characterized by its chemical instability. In contrast, Zebularine offers greater stability and a more favorable toxicity profile, alongside a dual mechanism of inhibiting both DNMTs and cytidine deaminase.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of 5-Azacytidine and Zebularine reveals key differences that influence their handling, stability, and biological activity.

Property5-AzacytidineZebularine
Molecular Formula C₈H₁₂N₄O₅C₉H₁₂N₂O₅
Molecular Weight 244.21 g/mol 228.20 g/mol
Chemical Structure A triazine ring-containing nucleoside analog of cytidine.A pyrimidine ring-containing nucleoside analog of cytidine.[1]
Stability in Aqueous Solution Unstable, with a short half-life.[2][3]Chemically stable with a significantly longer half-life.[1]
Mechanism of DNMT Inhibition Forms an irreversible covalent bond with DNMTs.[2]Forms a covalent complex with DNMTs, but it is not considered irreversible.[2]
Other Known Inhibitory Activity Primarily a DNMT inhibitor.Inhibits both DNMTs and cytidine deaminase.[1]

Mechanism of Action and Biological Effects

Both 5-Azacytidine and Zebularine are pro-drugs that require intracellular phosphorylation and incorporation into DNA to exert their effects. Once integrated into the DNA strand, they trap DNMT enzymes, leading to their degradation and subsequent passive demethylation of the genome during DNA replication.

dot

cluster_0 5-Azacytidine Pathway cluster_1 Zebularine Pathway 5-Aza 5-Azacytidine 5-Aza-TP 5-Aza-Triphosphate 5-Aza->5-Aza-TP Phosphorylation DNA_Aza Incorporation into DNA 5-Aza-TP->DNA_Aza DNMT_Aza_Adduct Irreversible DNMT-DNA Adduct DNA_Aza->DNMT_Aza_Adduct DNMT Trapping DNMT_Degradation_Aza DNMT Degradation DNMT_Aza_Adduct->DNMT_Degradation_Aza Hypomethylation_Aza DNA Hypomethylation DNMT_Degradation_Aza->Hypomethylation_Aza Gene_Reactivation_Aza Gene Reactivation Hypomethylation_Aza->Gene_Reactivation_Aza Zeb Zebularine Zeb-TP Zebularine-Triphosphate Zeb->Zeb-TP Phosphorylation CDA_Inhibition Cytidine Deaminase Inhibition Zeb->CDA_Inhibition DNA_Zeb Incorporation into DNA Zeb-TP->DNA_Zeb DNMT_Zeb_Adduct Covalent DNMT-DNA Adduct DNA_Zeb->DNMT_Zeb_Adduct DNMT Trapping DNMT_Degradation_Zeb DNMT Degradation DNMT_Zeb_Adduct->DNMT_Degradation_Zeb Hypomethylation_Zeb DNA Hypomethylation DNMT_Degradation_Zeb->Hypomethylation_Zeb Gene_Reactivation_Zeb Gene Reactivation Hypomethylation_Zeb->Gene_Reactivation_Zeb

Caption: Comparative mechanism of action for 5-Azacytidine and Zebularine.

Comparative Efficacy in DNA Demethylation and Gene Reactivation

Studies have shown that both compounds effectively induce DNA demethylation and reactivate silenced genes. However, their efficiency can vary depending on the concentration and cell type.

Parameter5-AzacytidineZebularineReference
Demethylating Effect Has a slightly greater demethylating effect at higher concentrations (e.g., 100 µM).[2][4]Slightly greater effect at lower concentrations (25 µM and 50 µM).[2][4][2](5--INVALID-LINK--
Gene Re-expression Induces re-expression of silenced genes like p16. Treatment with 1.0 μM resulted in a 30-fold induction of CDH1 mRNA expression after 48 hours.[1]Also induces re-expression of silenced genes. 100 μM induced a 50-fold activation of CDH1 after 120 hours.[1][1](--INVALID-LINK--)
Cytotoxicity and Effects on Cell Fate

The cytotoxic effects of 5-Azacytidine and Zebularine are a critical consideration for their therapeutic application. Zebularine is generally considered to be less toxic than 5-Azacytidine.

Cell Line5-Azacytidine IC₅₀Zebularine IC₅₀Reference
MDA-MB-231 (Breast Cancer)Not explicitly provided in a direct comparison~100 µM (96h exposure)[6](--INVALID-LINK--)
MCF-7 (Breast Cancer)Not explicitly provided in a direct comparison~150 µM (96h exposure)[6](--INVALID-LINK--)
Akata (Burkitt's Lymphoma)Highest sub-toxic concentration: 1 µM (48h)Highest sub-toxic concentration: 30-100 µM (48h)[1](--INVALID-LINK--)
Oral Squamous Carcinoma Cells (Primary)0.8 µM (24h)Not available in this study[7](--INVALID-LINK--)
Oral Squamous Carcinoma (Stem Cells)1.5 µM (24h)Not available in this study[7](--INVALID-LINK--)

Both compounds can induce cell cycle arrest and apoptosis. Their effects are often mediated through the p53 signaling pathway.

dot

DNMT_Inhibitors 5-Azacytidine / Zebularine DNA_Damage DNA Damage/Hypomethylation DNMT_Inhibitors->DNA_Damage CHK1 CHK1 Upregulation DNMT_Inhibitors->CHK1 Bcl2_BclxL Bcl-2/Bcl-xL Downregulation DNMT_Inhibitors->Bcl2_BclxL p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 Bax_Bak Bax/Bak Upregulation p53->Bax_Bak Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21->Cell_Cycle_Arrest CHK1->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Bax_Bak->Caspase_Activation Bcl2_BclxL->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway for p53-mediated apoptosis induced by DNMT inhibitors.

Experimental Protocols

Detailed and validated protocols are essential for reproducible experimental outcomes. Below are summaries of key experimental procedures used in the comparative analysis of 5-Azacytidine and Zebularine.

Whole-Genome Bisulfite Sequencing (WGBS)

This technique is the gold standard for analyzing genome-wide DNA methylation at single-base resolution.

  • DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Library Preparation: Construct a sequencing library from the bisulfite-converted DNA. This typically involves end-repair, A-tailing, and ligation of methylated sequencing adapters.

  • PCR Amplification: Amplify the library to generate sufficient material for sequencing.

  • Sequencing: Perform high-throughput sequencing of the prepared library.

  • Data Analysis: Align the sequencing reads to a reference genome and analyze the methylation status of each cytosine.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Azacytidine or Zebularine for the desired duration (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

Both 5-Azacytidine and Zebularine are valuable tools for epigenetic research and potential therapeutics. The choice between them depends on the specific experimental or clinical context.

  • 5-Azacytidine is a more potent demethylating agent at higher concentrations, but its instability and higher toxicity are significant considerations.

  • Zebularine offers a more stable and less toxic alternative, with the added benefit of inhibiting cytidine deaminase, which may overcome certain mechanisms of drug resistance.

This guide provides a foundational comparison to inform the rational selection and use of these important DNMT inhibitors. Further investigation into their effects in specific biological systems is encouraged to fully elucidate their therapeutic potential.

References

Validating Off-Target Effects of 5-Azacytidine-15N4: A Comparison with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Azacytidine-15N4 and small interfering RNA (siRNA) for validating on-target and off-target effects in research and drug development. We present experimental data, detailed protocols, and visualizations to facilitate a clear understanding of their respective mechanisms and applications.

Introduction

5-Azacytidine is a chemical analog of the nucleoside cytidine and is widely used in research and clinically for its anti-neoplastic activity.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced genes.[3][4] However, as with many small molecule inhibitors, 5-Azacytidine can have off-target effects that are independent of its intended mechanism. Validating these effects is crucial for accurate interpretation of experimental results and for the development of safer therapeutics.

Small interfering RNA (siRNA) offers a highly specific method for gene silencing and serves as an excellent tool to dissect the on-target versus off-target effects of drugs like 5-Azacytidine. By comparing the phenotypic and gene expression changes induced by 5-Azacytidine with those caused by the specific knockdown of its intended target (e.g., DNMT1), researchers can distinguish between effects mediated by DNMT inhibition and those arising from other interactions.

Mechanism of Action: 5-Azacytidine vs. siRNA

5-Azacytidine:

5-Azacytidine is a prodrug that, once incorporated into DNA, covalently binds to and inhibits DNA methyltransferases.[2] This leads to a passive demethylation of the genome as the cell divides. At higher doses, its incorporation into both RNA and DNA can lead to cytotoxicity by disrupting RNA metabolism and protein synthesis, and by preventing DNA synthesis.[1][2]

siRNA:

siRNA operates through the RNA interference (RNAi) pathway. These short, double-stranded RNA molecules are recognized by the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the complementary messenger RNA (mRNA) of the target gene, leading to its degradation and preventing protein translation.[5]

Comparison of On-Target and Off-Target Effects

FeatureThis compoundsiRNA
Primary On-Target Mechanism Inhibition of DNA methyltransferases (DNMTs) leading to DNA hypomethylation.[2][3]Sequence-specific degradation of a target mRNA molecule.[5]
Secondary On-Target Effects Reactivation of tumor suppressor genes.[3]Silencing of the corresponding protein expression.
Primary Off-Target Mechanism Cytotoxicity through incorporation into RNA and DNA, disrupting protein and DNA synthesis.[1][2]"miRNA-like" silencing of unintended mRNAs with partial sequence complementarity, particularly in the seed region.[6][7]
Other Potential Off-Target Effects - Inhibition of RNA methylation.[8][9]- Induction of an immune response.[10][11]- Alterations in cellular signaling pathways independent of DNA methylation.[12]- Activation of the innate immune system through Toll-like receptors.[13]- Saturation of the endogenous RNAi machinery.[14]
Specificity Broad, affecting all DNMTs and potentially other cellular processes.High, determined by the sequence of the siRNA.
Duration of Effect Can be long-lasting, as DNA methylation patterns can be heritable through cell divisions.[15]Transient, typically lasting for 24-72 hours, depending on cell type and division rate.[16]

Experimental Protocols

5-Azacytidine Treatment of Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • 5-Azacytidine (stock solution, typically 1-10 mM in PBS or DMSO, stored at -20°C)

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of treatment. For example, seed 1.5 x 10^5 to 2.5 x 10^5 cells per well. Incubate overnight at 37°C in a CO2 incubator.

  • Preparation of 5-Azacytidine Working Solution: Thaw the 5-Azacytidine stock solution on ice. Dilute the stock solution in pre-warmed complete growth medium to the desired final concentration. Typical working concentrations range from 0.5 µM to 10 µM.[17] The optimal concentration should be determined empirically for each cell line to balance efficacy and toxicity.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of 5-Azacytidine. Include a vehicle-treated control (e.g., medium with the same concentration of PBS or DMSO used to dissolve the 5-Azacytidine).

  • Incubation: Incubate the cells for the desired treatment duration. This can range from 24 hours to several days, depending on the experimental endpoint. For studies on DNA hypomethylation, longer incubation times (e.g., 72 hours) are often required to allow for cell division.[15]

  • Harvesting: After the incubation period, cells can be harvested for downstream analysis such as RNA isolation (for qPCR or RNA-seq), protein extraction (for Western blotting), or DNA isolation (for methylation analysis).

siRNA Transfection Protocol (Using Lipofectamine RNAiMAX)

This protocol is a general guideline for transfecting adherent cells in a 24-well plate format.[5][18][19] Reagent amounts should be scaled accordingly for other plate formats.

Materials:

  • Adherent cells (60-80% confluent at the time of transfection)

  • siRNA duplex (target-specific and a non-targeting control, typically at a 10-20 µM stock concentration)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 24-well tissue culture plates

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they will be 60-80% confluent at the time of transfection.[18]

  • Prepare siRNA-Lipofectamine Complexes:

    • For each well to be transfected, prepare two microcentrifuge tubes.

    • Tube A (siRNA): Dilute 20 pmol of the siRNA duplex in 50 µL of Opti-MEM™ Medium. Mix gently.

    • Tube B (Lipofectamine): Dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature.[19]

  • Combine and Incubate: Add the diluted siRNA (from Tube A) to the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently by pipetting up and down and incubate for 10-20 minutes at room temperature to allow the complexes to form.[16]

  • Transfection:

    • Gently remove the growth medium from the cells.

    • Add 100 µL of the siRNA-Lipofectamine complexes to each well.

    • Add 400 µL of complete growth medium to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for assessing gene knockdown should be determined experimentally. mRNA knockdown is typically detectable at 24-48 hours, while protein knockdown is often observed between 48-72 hours.[16]

  • Analysis: After incubation, cells can be harvested for analysis of gene and protein expression to confirm knockdown efficiency.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatments.

Table 1: Effect of 5-Azacytidine and DNMT1 siRNA on Gene Expression (qPCR)

GeneVehicle Control (Fold Change)5-Azacytidine (Fold Change)Non-targeting siRNA (Fold Change)DNMT1 siRNA (Fold Change)
DNMT1 1.0 ± 0.10.8 ± 0.11.0 ± 0.20.2 ± 0.05
Gene X (On-Target) 1.0 ± 0.25.2 ± 0.51.0 ± 0.14.8 ± 0.4
Gene Y (Off-Target) 1.0 ± 0.13.5 ± 0.31.0 ± 0.21.1 ± 0.1

Data are presented as mean fold change ± standard deviation relative to the vehicle control, normalized to a housekeeping gene.

Table 2: Effect of 5-Azacytidine and DNMT1 siRNA on Cell Viability

TreatmentCell Viability (%)
Vehicle Control 100 ± 5
5-Azacytidine (Low Dose) 85 ± 6
5-Azacytidine (High Dose) 45 ± 8
Non-targeting siRNA 98 ± 4
DNMT1 siRNA 95 ± 5

Data are presented as mean percent viability ± standard deviation relative to the vehicle control.

Visualizations

The following diagrams illustrate the concepts and workflows described in this guide.

G cluster_5aza 5-Azacytidine Mechanism 5-Aza 5-Aza Incorp_DNA_RNA Incorporation into DNA and RNA 5-Aza->Incorp_DNA_RNA DNMT_Inhibition DNMT Inhibition Incorp_DNA_RNA->DNMT_Inhibition Cytotoxicity Cytotoxicity (Off-Target) Incorp_DNA_RNA->Cytotoxicity RNA_Metabolism_Disruption RNA Metabolism Disruption (Off-Target) Incorp_DNA_RNA->RNA_Metabolism_Disruption Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Gene_Re-expression Gene Re-expression (On-Target) Hypomethylation->Gene_Re-expression

Caption: Mechanism of 5-Azacytidine, showing on-target and off-target effects.

G cluster_siRNA siRNA Mechanism siRNA siRNA RISC RISC Loading siRNA->RISC Immune_Response Innate Immune Response (Off-Target) siRNA->Immune_Response mRNA_Cleavage Target mRNA Cleavage (On-Target) RISC->mRNA_Cleavage miRNA_like miRNA-like Off-Target Silencing RISC->miRNA_like Protein_Silencing Protein Silencing mRNA_Cleavage->Protein_Silencing

Caption: Mechanism of siRNA, highlighting on-target and off-target effects.

G Start Start: Treat cells Treatment Treatment Group Start->Treatment Aza 5-Azacytidine Treatment->Aza Group 1 siRNA_DNMT1 siRNA for DNMT1 Treatment->siRNA_DNMT1 Group 2 Control Vehicle / Control siRNA Treatment->Control Group 3 Analysis Analyze Phenotype & Gene Expression Aza->Analysis siRNA_DNMT1->Analysis Control->Analysis Compare Compare Results Analysis->Compare On_Target Phenotype/Gene Expression match between 5-Aza and siRNA DNMT1 => On-Target Effect Compare->On_Target Similar Off_Target Phenotype/Gene Expression differs between 5-Aza and siRNA DNMT1 => Potential Off-Target Effect Compare->Off_Target Different

Caption: Experimental workflow for validating 5-Azacytidine off-target effects.

Conclusion

Validating the on-target and off-target effects of small molecule inhibitors is a critical step in drug discovery and basic research. 5-Azacytidine, while a potent inhibitor of DNA methylation, exhibits a range of off-target activities primarily due to its incorporation into RNA and DNA.[1][2] The high specificity of siRNA-mediated gene silencing provides a powerful tool to deconvolve these effects. By comparing the cellular and molecular consequences of 5-Azacytidine treatment with those of specific siRNA-mediated knockdown of its intended targets, researchers can confidently attribute observed phenotypes to either on-target or off-target mechanisms. This comparative approach is essential for the accurate interpretation of experimental data and for the development of more specific and less toxic epigenetic drugs.

References

Head-to-Head Comparison of 5-Azacytidine-15N4 Suppliers: A Researcher's Guide to Quality Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and molecular biology, the quality and consistency of isotopically labeled compounds like 5-Azacytidine-15N4 are paramount for generating reliable and reproducible data. As a potent inhibitor of DNA methyltransferases (DNMTs), its efficacy in experimental settings is directly tied to its purity, isotopic enrichment, and biological activity. This guide provides a framework for researchers to conduct a head-to-head comparison of this compound from various suppliers, ensuring the selection of the highest quality reagent for their specific needs.

While direct comparative data from suppliers is not typically published, this guide outlines the essential experimental protocols and data presentation structures to empower individual laboratories to perform their own validation. We will cover the key quality control parameters, detailed experimental workflows for their assessment, and a template for data comparison.

Key Quality Parameters for this compound

When evaluating this compound from different suppliers, the following parameters should be considered:

  • Purity: The percentage of this compound in the provided sample, free from contaminants and degradation products.

  • Isotopic Enrichment: The efficiency of the 15N4 labeling, which is crucial for tracer studies.

  • Stability: The compound's resistance to degradation under standard storage and experimental conditions.

  • Biological Activity: The functional potency of the compound in a relevant biological assay, such as its ability to inhibit DNA methylation or induce cytotoxicity in cancer cell lines.

Comparative Data Summary

To facilitate a clear comparison, researchers should aim to populate a summary table with their experimental findings.

Parameter Supplier A Supplier B Supplier C Internal Reference Standard
Purity (by HPLC, %)
Identity (by MS, m/z)
Isotopic Enrichment (%)
Stability (post-dissolution, % remaining)
IC50 in DNMT Assay (µM)
IC50 in Cytotoxicity Assay (µM)
Lot Number
Cost per mg

Mechanism of Action: 5-Azacytidine

5-Azacytidine is a chemical analog of cytidine that gets incorporated into DNA and RNA. When incorporated into DNA, it covalently traps DNA methyltransferases (DNMTs), leading to the depletion of these enzymes and subsequent passive demethylation of the genome.

cluster_0 Cellular Uptake and Metabolism cluster_1 Incorporation into Nucleic Acids cluster_2 Mechanism of DNMT Inhibition cluster_3 Downstream Effects AZA This compound AZA_TP AZA-Triphosphate AZA->AZA_TP Phosphorylation AZA_DNA Incorporation into DNA AZA_TP->AZA_DNA AZA_RNA Incorporation into RNA AZA_TP->AZA_RNA Covalent_Adduct Covalent AZA-DNMT Adduct AZA_DNA->Covalent_Adduct DNMT DNA Methyltransferase (DNMT1) DNMT->Covalent_Adduct DNMT_Depletion DNMT Depletion Covalent_Adduct->DNMT_Depletion DNA_Demethylation Passive DNA Demethylation DNMT_Depletion->DNA_Demethylation Gene_Reactivation Tumor Suppressor Gene Re-expression DNA_Demethylation->Gene_Reactivation Start Receive this compound from Suppliers A, B, C Dissolve Dissolve Samples in Appropriate Solvent (e.g., DMSO) Start->Dissolve Purity_Test Purity & Identity Analysis (HPLC, LC-MS) Dissolve->Purity_Test Enrichment_Test Isotopic Enrichment Analysis (High-Res MS) Dissolve->Enrichment_Test Bio_Assay Biological Activity Assays Dissolve->Bio_Assay Data_Analysis Data Analysis and Comparison Purity_Test->Data_Analysis Enrichment_Test->Data_Analysis DNMT_Assay DNMT Inhibition Assay (IC50) Bio_Assay->DNMT_Assay Cyto_Assay Cytotoxicity Assay (IC50) Bio_Assay->Cyto_Assay DNMT_Assay->Data_Analysis Cyto_Assay->Data_Analysis Decision Select Best Supplier Data_Analysis->Decision

Cross-Validation of 5-Azacytidine's Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Azacytidine's performance across various cell lines, supported by experimental data. We delve into its mechanism of action, effects on cellular processes, and provide detailed experimental protocols for key assays. While direct experimental data on 5-Azacytidine-¹⁵N₄ is limited in publicly available literature, this guide leverages extensive data on unlabeled 5-Azacytidine to offer a comprehensive overview. The principles and experimental setups described herein are directly applicable for studies involving the isotopically labeled compound to trace its metabolic fate and incorporation into DNA and RNA.

Mechanism of Action at a Glance

5-Azacytidine (5-Aza) is a cytidine analog that exerts its anti-neoplastic effects through two primary mechanisms. At low doses, it acts as a DNA methyltransferase (DNMT) inhibitor. By incorporating into DNA, it covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of DNA. This can lead to the re-expression of silenced tumor suppressor genes. At higher doses, 5-Aza is incorporated into both RNA and DNA, leading to cytotoxicity by disrupting RNA metabolism and protein synthesis. The use of 5-Azacytidine-¹⁵N₄ would enable precise tracing of the compound, allowing researchers to quantify its incorporation into DNA versus RNA and to understand its metabolic pathway within different cell types.

Comparative Efficacy Across Cell Lines

The cytotoxic and cytostatic effects of 5-Azacytidine vary significantly across different cell lines, influenced by factors such as the cell type, p53 status, and the activity of metabolic enzymes.

Cell Viability

The half-maximal inhibitory concentration (IC50) of 5-Azacytidine demonstrates a wide range across various cancer cell lines, indicating differential sensitivity.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
A549 Non-Small Cell Lung Cancer2.21848
SK-MES-1 Non-Small Cell Lung Cancer1.62948
H1792 Non-Small Cell Lung Cancer1.47148
H522 Non-Small Cell Lung Cancer1.94848
HL-60 Promyelocytic Leukemia~1-224
U937 Histiocytic Lymphoma~1-224
FaDu Head and Neck Squamous Cell Carcinoma~548
EC9706 Esophageal Squamous Cell Carcinoma~5072
OSCC (primary) Oral Squamous Cell Carcinoma0.824
CSCs (from OSCC) Cancer Stem Cells1.524

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.

Apoptosis Induction

5-Azacytidine is a potent inducer of apoptosis in a time- and dose-dependent manner in various cancer cell lines.

Cell LineCancer TypeTreatmentApoptotic Cells (%)
Hep3B (p53-null) Hepatocellular Carcinoma10 µM, 72hSignificant increase
HT-29 (p53-expressing) Colorectal Adenocarcinoma10 µM, 72hSignificant increase
A549 Non-Small Cell Lung CancerNot specified54.7% (48h)
FaDu Head and Neck Squamous Cell Carcinoma5 µM, 72h78.5%
OSCC (primary) Oral Squamous Cell Carcinoma0.8 µM, 48hSignificant increase
CSCs (from OSCC) Cancer Stem Cells1.5 µM, 48hSignificant increase

Note: The percentage of apoptotic cells can vary based on the specific assay and gating strategy used. Data compiled from multiple sources.

Cell Cycle Arrest

A common effect of 5-Azacytidine treatment is the induction of cell cycle arrest, although the specific phase of arrest can differ between cell lines.

Cell LineCancer TypeEffect on Cell Cycle
T-effectors and Treg cells Myelodysplastic SyndromeReduced percentage of cells in S+G2/M phases.
C2C12 Murine MyoblastsPromotes cell cycle arrest.
NIT-1 and β-TC-6 InsulinomaArrest at the G2/M phase.
FaDu Head and Neck Squamous Cell CarcinomaAccumulation of cells in the G2/M phase.

Signaling Pathways and Experimental Workflows

To visualize the complex cellular processes affected by 5-Azacytidine, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: 5-Azacytidine-induced p53 signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture Cell Line Seeding 5Aza_Treatment 5-Azacytidine-15N4 Treatment Cell_Culture->5Aza_Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) 5Aza_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) 5Aza_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) 5Aza_Treatment->Cell_Cycle_Analysis Metabolic_Tracing Metabolic Tracing (LC-MS/MS) 5Aza_Treatment->Metabolic_Tracing

Caption: General experimental workflow for 5-Azacytidine studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of 5-Azacytidine-¹⁵N₄ concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with 5-Azacytidine-¹⁵N₄ as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are necessary for proper compensation and gating.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Preparation: Following treatment with 5-Azacytidine-¹⁵N₄, harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Metabolic Tracing of 5-Azacytidine-¹⁵N₄ (LC-MS/MS)
  • Cell Culture and Labeled Treatment: Culture cells and treat with a known concentration of 5-Azacytidine-¹⁵N₄.

  • Nucleic Acid Extraction: At different time points, harvest the cells and perform separate extractions for DNA and RNA.

  • Hydrolysis: Hydrolyze the purified DNA and RNA to individual nucleosides.

  • LC-MS/MS Analysis: Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a method to specifically detect and quantify the ¹⁵N₄-labeled 5-azacytidine and its metabolites incorporated into the nucleic acids.

  • Data Analysis: Quantify the amount of 5-Azacytidine-¹⁵N₄ incorporated into DNA and RNA over time. This will provide direct evidence of its metabolic fate and mechanism of action in the specific cell line. A study using ¹⁴C-labeled Azacitidine demonstrated the feasibility of quantifying its incorporation into DNA and RNA from human acute myeloid leukemia (AML) cells.

Conclusion

5-Azacytidine demonstrates a broad spectrum of anti-cancer activity across various cell lines, primarily through the induction of DNA hypomethylation, apoptosis, and cell cycle arrest. The variability in response highlights the importance of cell-line-specific validation. The use of 5-Azacytidine-¹⁵N₄ in future studies will be invaluable for elucidating the precise mechanisms of its uptake, metabolism, and incorporation into nucleic acids, thereby enabling a more refined understanding of its therapeutic effects and potential resistance mechanisms. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

A Comparative Transcriptomic Analysis of 5-Azacytidine and Decitabine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms and gene expression landscapes shaped by two pivotal epigenetic modifiers.

For researchers, scientists, and drug development professionals navigating the complexities of epigenetic therapies, understanding the nuanced differences between 5-Azacytidine (AZA) and Decitabine (DAC) is paramount. While both are potent DNA methyltransferase (DNMT) inhibitors, their distinct molecular behaviors translate to different transcriptomic signatures and cellular fates. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual pathways to illuminate their mechanisms of action.

At a Glance: Key Mechanistic and Transcriptomic Differences

Feature5-Azacytidine (AZA)Decitabine (DAC)
Primary Incorporation RNA and DNAExclusively DNA[1]
Effect on DNA Methylation Induces DNA hypomethylationMore potent inducer of DNA hypomethylation[1]
Impact on Protein Synthesis Inhibits protein synthesisNo direct inhibition of protein synthesis
Cell Cycle Arrest Induces sub-G1 arrest[1]Causes G2/M phase arrest[1]
Induction of DNA Damage Robustly induces DNA damage markers[1]Less potent inducer of immediate DNA damage[1]
Apoptosis Induction Potent inducer of apoptosisInduces apoptosis, but to a lesser extent than AZA at equitoxic doses
Gene Regulation Regulates a distinct set of genes, often more numerous at higher concentrations[1]Regulates a different cohort of genes, more potent at lower concentrations[1]

Quantitative Transcriptomic Data

The transcriptomic landscapes altered by 5-Azacytidine and Decitabine reveal significant divergence in their regulatory impact. The following tables summarize the number of differentially expressed genes observed in various cancer cell lines upon treatment.

Table 1: Differentially Regulated Genes in KG-1a Acute Myeloid Leukemia Cells

Treatment (48h)ConcentrationUpregulated GenesDownregulated Genes
5-Azacytidine1 µM435135
3 µM1368173
Decitabine1 µM238393
3 µM303991

Data adapted from a study on acute myeloid leukemia cell lines, where gene expression was assessed by microarray analysis. A fold change of ≥1.7 was considered significant.

Table 2: Differentially Regulated Genes in A549 Non-Small Cell Lung Cancer Cells

Treatment (48h)ConcentrationUpregulated GenesDownregulated Genes
5-Azacytidine1 µM21433
3 µM636413
Decitabine1 µM45121
3 µM107170

Data from a comparative study in non-small cell lung cancer cell lines using microarray analysis with a fold change threshold of ≥1.7.[1]

Experimental Protocols

To ensure reproducibility and clarity, this section provides detailed methodologies for key experiments cited in the comparative analysis of 5-Azacytidine and Decitabine.

Cell Culture and Drug Treatment for Transcriptomic Analysis
  • Cell Line Maintenance : Human cancer cell lines (e.g., KG-1a, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation : 5-Azacytidine and Decitabine are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C. Fresh dilutions in culture medium are prepared for each experiment.

  • Treatment : Cells are seeded at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. The following day, the culture medium is replaced with fresh medium containing the desired concentration of 5-Azacytidine, Decitabine, or a vehicle control (DMSO). Cells are typically incubated with the drugs for 24 to 72 hours, depending on the experimental endpoint.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation : Following drug treatment, total RNA is extracted from the cells using a TRIzol-based method or a commercially available RNA extraction kit, according to the manufacturer's instructions. The integrity and purity of the RNA are assessed using a bioanalyzer and spectrophotometry.

  • Library Preparation : An RNA-seq library is prepared from high-quality total RNA. This process typically involves poly(A) selection for messenger RNA (mRNA), fragmentation of the mRNA, reverse transcription to complementary DNA (cDNA), and ligation of sequencing adapters.

  • Sequencing : The prepared library is then sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis : The raw sequencing reads are subjected to quality control and then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon treatment with 5-Azacytidine or Decitabine compared to the control.

Microarray Analysis
  • RNA Labeling and Fragmentation : Total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to generate biotin-labeled cRNA. The labeled cRNA is then fragmented.

  • Hybridization : The fragmented and labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133A 2.0 Array) overnight in a hybridization oven.

  • Washing and Staining : The microarray chip is washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate.

  • Scanning and Data Acquisition : The microarray chip is scanned using a high-resolution scanner to detect the fluorescence intensity at each probe.

  • Data Analysis : The raw intensity data is normalized, and statistical analysis is performed to identify genes with significant changes in expression between the drug-treated and control groups. A fold change of ≥1.7 is a commonly used threshold for determining significant regulation.[1]

Visualizing the Molecular Impact

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways modulated by 5-Azacytidine and Decitabine.

cluster_start Cell Culture cluster_treatment Drug Treatment cluster_analysis Transcriptomic Analysis cluster_output Comparative Output start Cancer Cell Lines (e.g., KG-1a, A549) aza 5-Azacytidine start->aza dac Decitabine start->dac control Vehicle Control (DMSO) start->control rna_extraction RNA Extraction aza->rna_extraction dac->rna_extraction control->rna_extraction rna_seq RNA Sequencing rna_extraction->rna_seq microarray Microarray Analysis rna_extraction->microarray bioinformatics Bioinformatic Analysis (Differential Gene Expression) rna_seq->bioinformatics microarray->bioinformatics gene_lists Differentially Expressed Gene Lists bioinformatics->gene_lists pathway_analysis Pathway Enrichment Analysis bioinformatics->pathway_analysis

Caption: Experimental workflow for comparative transcriptomics.

cluster_drugs Drug Action cluster_incorporation Nucleic Acid Incorporation cluster_downstream Downstream Effects aza 5-Azacytidine rna RNA aza->rna Major dna DNA aza->dna Minor dac Decitabine dac->dna protein_syn Protein Synthesis Inhibition rna->protein_syn dnmt_inhibition DNMT1 Depletion & DNA Hypomethylation dna->dnmt_inhibition apoptosis Apoptosis protein_syn->apoptosis dna_damage DNA Damage dnmt_inhibition->dna_damage cell_cycle Cell Cycle Arrest dna_damage->cell_cycle cell_cycle->apoptosis cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription (e.g., SOCS, Pro-apoptotic genes) nucleus->gene_transcription Modulation socs SOCS Proteins gene_transcription->socs aza_dac 5-Azacytidine / Decitabine aza_dac->gene_transcription Upregulates socs->jak Inhibition aza_dac 5-Azacytidine / Decitabine dna_incorporation Incorporation into DNA aza_dac->dna_incorporation dnmt_trapping DNMT1 Trapping dna_incorporation->dnmt_trapping replication_stress Replication Stress dnmt_trapping->replication_stress dsbs DNA Double-Strand Breaks replication_stress->dsbs atm_atr ATM/ATR Activation dsbs->atm_atr chk1_chk2 CHK1/CHK2 Phosphorylation atm_atr->chk1_chk2 cell_cycle_arrest Cell Cycle Arrest chk1_chk2->cell_cycle_arrest dna_repair DNA Repair (e.g., HR, NHEJ) chk1_chk2->dna_repair apoptosis Apoptosis cell_cycle_arrest->apoptosis dna_repair->apoptosis If repair fails

References

Validating 5-Azacytidine-Induced Phenotypes with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenotypes induced by the DNA methyltransferase inhibitor, 5-Azacytidine (5-Aza), with those observed in genetic models that mimic its effects. By leveraging detailed experimental data and protocols, this document aims to facilitate the validation of 5-Aza's mechanism of action and support the development of novel therapeutic strategies.

Introduction to 5-Azacytidine

5-Azacytidine is a chemical analog of the nucleoside cytidine and is a well-established therapeutic agent, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation (hypomethylation) and the re-expression of silenced genes, including tumor suppressor genes.[2][3] At higher doses, 5-Aza can be incorporated into RNA and DNA, leading to cytotoxicity.[1][4]

Phenotypic Effects of 5-Azacytidine

Treatment with 5-Azacytidine induces a range of cellular phenotypes, primarily linked to its impact on the epigenome. These effects are often dose-dependent and can vary across different cell types and disease contexts. Key phenotypes include:

  • Reactivation of Gene Expression: By inhibiting DNMTs, 5-Aza leads to the demethylation of promoter regions and the subsequent re-expression of previously silenced genes.[5][6]

  • Induction of Cell Differentiation: In hematological malignancies, 5-Aza can promote the differentiation of malignant cells, for instance, inducing erythroid differentiation.[7]

  • Cell Cycle Arrest and Apoptosis: 5-Aza can halt cell cycle progression and trigger programmed cell death in rapidly dividing cancer cells.

  • Immunomodulation: 5-Aza has been shown to modulate the immune system, including the induction of an inhibitory T-cell phenotype.[8]

Genetic Models for Phenotype Validation

To validate that the observed phenotypes of 5-Aza are indeed a consequence of its intended mechanism of action (i.e., inhibition of DNA methylation), genetic models that perturb key genes in the DNA methylation pathway are invaluable. These models allow for a more direct assessment of the consequences of targeting these pathways, helping to distinguish on-target from off-target effects of the drug.

Two critical genetic models for validating 5-Aza's effects are:

  • DNMT1 Knockdown/Knockout Models: As the primary target of 5-Aza, genetic inhibition of DNMT1 is the most direct way to mimic the drug's primary effect. Studies have shown that DNMT1 knockdown can induce the expression of certain genes.[9]

  • TET2 Knockdown/Knockout Models: Ten-eleven translocation 2 (TET2) is an enzyme that catalyzes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. Mutations in TET2 are frequently observed in myeloid malignancies and are associated with sensitivity to hypomethylating agents like 5-Aza.[7][10][11] Therefore, TET2 knockout models are highly relevant for studying the effects of 5-Aza, particularly in the context of hematological cancers.

Comparative Analysis of Phenotypes

The following tables summarize the comparison of phenotypes induced by 5-Azacytidine with those observed in DNMT1 and TET2 genetic models.

Table 1: Comparison of Gene Expression Changes

Feature5-Azacytidine TreatmentDNMT1 Knockdown/KnockoutTET2 Knockout
Global DNA Methylation DecreasedDecreasedAltered patterns of 5mC and 5hmC
Tumor Suppressor Gene Expression Increased re-expressionIncreased expressionDysregulated, can be restored by 5-Aza
Endogenous Retroelement Expression IncreasedNot well-characterizedNot well-characterized
Affected Signaling Pathways Apoptosis, Cell Cycle, Immune responseStress response, Cell cycle arrestErythroid differentiation

Table 2: Comparison of Cellular Phenotypes

Phenotype5-Azacytidine TreatmentDNMT1 Knockdown/KnockoutTET2 Knockout
Cell Proliferation InhibitedInhibitedCan be altered
Apoptosis InducedInducedCan be altered
Cell Differentiation Induced (e.g., erythroid)Can be inducedImpaired erythroid differentiation
Drug Resistance Can develop over timeNot applicableCan confer sensitivity to 5-Aza

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of 5-Aza-induced phenotypes. Below are protocols for key experiments.

Cell Viability and Proliferation Assay (WST-1)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 5-Azacytidine or the vehicle control. For genetic models, use untreated knockout and wild-type cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the expression levels of target genes. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

DNA Methylation Analysis (Bisulfite Sequencing)
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the target region of interest using primers specific for the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

G cluster_drug 5-Azacytidine Action 5-Aza 5-Aza DNMT1 DNMT1 5-Aza->DNMT1 Inhibits DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation Leads to Gene_Re-expression Gene Re-expression DNA_Hypomethylation->Gene_Re-expression Phenotype Phenotype Gene_Re-expression->Phenotype

Caption: Mechanism of 5-Azacytidine action.

G Start Start: Hypothesis Cell_Culture Cell Culture (WT vs. Genetic Model) Start->Cell_Culture Treatment 5-Aza Treatment (Dose-response) Cell_Culture->Treatment Phenotypic_Assays Phenotypic Assays (Viability, Apoptosis, Differentiation) Treatment->Phenotypic_Assays Molecular_Analysis Molecular Analysis (qRT-PCR, Western Blot, Methylation) Treatment->Molecular_Analysis Data_Analysis Data Analysis & Comparison Phenotypic_Assays->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Conclusion: Validate Phenotype Data_Analysis->Conclusion

Caption: Experimental workflow for phenotype validation.

G 5-Aza 5-Aza Treatment Shared_Phenotype Shared Phenotype 5-Aza->Shared_Phenotype Genetic_Model Genetic Model (e.g., DNMT1 KO) Genetic_Model->Shared_Phenotype Validation On-Target Effect Validated Shared_Phenotype->Validation

Caption: Logical relationship for validation.

Conclusion

Validating the on-target effects of 5-Azacytidine is critical for understanding its therapeutic mechanisms and for the rational design of combination therapies. Genetic models, such as DNMT1 and TET2 knockouts, provide powerful tools to dissect the specific contributions of DNA methylation pathways to the observed cellular phenotypes. By comparing the effects of 5-Aza with the phenotypes of these genetic models, researchers can gain greater confidence in the drug's mechanism of action and identify potential biomarkers for patient response. This comparative approach is essential for advancing the clinical application of 5-Azacytidine and other epigenetic drugs.

References

A Head-to-Head Comparison of 5-Azacytidine-15N4 and Guadecitabine for Epigenetic Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a DNA methyltransferase (DNMT) inhibitor is a critical decision. This guide provides a comprehensive side-by-side comparison of two prominent DNMT inhibitors: 5-Azacytidine-15N4 and Guadecitabine. We delve into their mechanisms of action, chemical properties, and performance in preclinical and clinical settings, supported by experimental data and detailed protocols to inform your research and development endeavors.

Executive Summary

5-Azacytidine and Guadecitabine are both potent inhibitors of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. While both drugs lead to the hypomethylation and re-expression of tumor suppressor genes, they possess distinct chemical structures and pharmacokinetic profiles that influence their stability, efficacy, and clinical application. This compound is a stable isotope-labeled version of 5-Azacytidine, primarily used as a research tool for tracing and quantification in experimental settings. Guadecitabine, a second-generation DNMT inhibitor, was designed for enhanced stability and prolonged drug exposure. This guide will objectively compare these two agents to aid in the selection of the most appropriate compound for specific research or therapeutic development goals.

Chemical and Physical Properties

A fundamental understanding of the chemical properties of 5-Azacytidine and Guadecitabine is essential for appreciating their distinct mechanisms and applications.

PropertyThis compoundGuadecitabine
Chemical Structure A cytidine analog with a nitrogen atom at the 5th position of the pyrimidine ring and four 15N stable isotopes.A dinucleotide composed of decitabine (5-aza-2'-deoxycytidine) and deoxyguanosine linked by a phosphodiester bond.[1][2]
Molecular Formula C₈H₁₂¹⁵N₄O₅C₁₈H₂₄N₉O₁₀P
Molecular Weight ~248.18 g/mol ~579.39 g/mol
Mechanism of Action Incorporation into DNA and RNA, forming a covalent bond with and inhibiting DNA methyltransferases (DNMTs).[3]Following cleavage of the phosphodiester bond, the active metabolite, decitabine, is incorporated into DNA, trapping and depleting DNMT1.[4][5]
Key Advantage Allows for precise tracing and quantification in metabolic and pharmacokinetic studies.Resistant to degradation by cytidine deaminase, leading to prolonged exposure to the active metabolite, decitabine.[6][7]

In Vitro Cytotoxicity

The cytotoxic effects of 5-Azacytidine and Guadecitabine have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Cell Line (Disease)5-Azacytidine IC50Guadecitabine IC50Reference
OCI-M2 (MDS/AML)~1.5 µMNot directly compared in the same study[8]
SKM1 (MDS/AML)~2.0 µMNot directly compared in the same study[8]
MOLM-13 (AML)~0.5 µMNot directly compared in the same study[9]
NT2/D1 (Embryonal Carcinoma)Sensitive in low nanomolar rangeSensitive in low nanomolar range[3][10]
NT2/D1-R1 (Cisplatin-resistant)Sensitive in low nanomolar rangeSensitive in low nanomolar range[3][10]

Note: Direct head-to-head comparisons of IC50 values in the same cell lines under identical conditions are limited in the available literature. The data presented is compiled from multiple sources and should be interpreted with this in mind.

Preclinical and Clinical Efficacy

Both 5-Azacytidine and Guadecitabine have demonstrated anti-tumor activity in preclinical models and clinical trials, particularly in hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

Parameter5-AzacytidineGuadecitabine
In Vivo Efficacy (Mouse Models) Increased the life span of leukemic mice by 115%.[11]In combination with immune checkpoint inhibitors, significantly reduced subcutaneous tumor growth and metastases formation in a mouse melanoma model.[12]
Clinical Efficacy (AML/MDS) Established as a backbone therapy for older or unfit patients with newly diagnosed AML.[13]Did not demonstrate a statistically significant improvement in overall survival compared to treatment choice (including azacitidine) in a phase 3 trial for newly diagnosed AML.[14] However, a post hoc analysis showed longer median survival in patients who received ≥4 treatment cycles.[14]
Response in Azacitidine Failure Not applicable.Showed a 14.3% objective response rate in higher-risk MDS and low blast count AML patients who were refractory or relapsing after azacitidine treatment.[5]

Mechanism of Action: A Deeper Dive

Both compounds function by inhibiting DNA methyltransferases, leading to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes. However, their distinct structures lead to differences in their metabolic activation and interaction with cellular machinery.

Signaling Pathways

The inhibition of DNMTs by these agents triggers downstream signaling cascades, most notably the p53 tumor suppressor pathway.

DNMT_Inhibition_Pathway cluster_drug DNMT Inhibitors cluster_activation Metabolic Activation cluster_target Cellular Target cluster_downstream Downstream Effects Azacitidine 5-Azacytidine Aza_metabolite Incorporation into DNA/RNA Azacitidine->Aza_metabolite Guadecitabine Guadecitabine Gua_metabolite Cleavage to Decitabine & Incorporation into DNA Guadecitabine->Gua_metabolite DNMT1 DNMT1 Inhibition Aza_metabolite->DNMT1 Gua_metabolite->DNMT1 Hypomethylation Global DNA Hypomethylation DNMT1->Hypomethylation p53_activation p53 Pathway Activation DNMT1->p53_activation via DNA Damage Response TSG_reexpression Tumor Suppressor Gene Re-expression (e.g., p16) Hypomethylation->TSG_reexpression TSG_reexpression->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis

Caption: Mechanism of action for 5-Azacytidine and Guadecitabine.

Both 5-Azacytidine and the active metabolite of Guadecitabine, after incorporation into DNA, lead to the irreversible inhibition of DNMT1. This results in widespread DNA hypomethylation, which in turn can lead to the re-expression of silenced tumor suppressor genes. Furthermore, the DNA damage caused by the incorporation of these analogs can activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[2][10][15][16]

Immunomodulatory Effects

A growing body of evidence suggests that DNMT inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity.

Immunomodulatory Effect5-AzacytidineGuadecitabine
Immune Checkpoint Expression Upregulates PD-L1, PD-1, PD-L2, and CTLA-4 expression in leukemia cells.[17][18]In combination with immune checkpoint inhibitors, increases CTLA-4 and PD-1 expression on T cells.[12]
Antigen Presentation Increases expression of MHC class I on cancer cells.[17]Improves the immunogenic potential and immune recognition of treated cancer cells.[6]
T-cell Regulation Can lead to demethylation of the FOXP3 promoter and expansion of regulatory T cells.In combination with immune checkpoint blockade, increases effector memory CD8+ T cells and reduces tumor-infiltrating regulatory T cells.[12]

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed experimental protocols for key assays are provided below.

DNMT1 Inhibition Assay

This protocol outlines a common method for screening DNMT1 inhibitors.

DNMT1_Inhibition_Assay start Start step1 Coat strip wells with cytosine-rich DNA substrate start->step1 step2 Add DNMT1 enzyme, Adomet (methyl donor), and test compound (5-Aza or Guadecitabine) step1->step2 step3 Incubate to allow DNA methylation step2->step3 step4 Wash to remove unbound components step3->step4 step5 Add anti-5-methylcytosine capture antibody step4->step5 step6 Add detection antibody and enhancer solution step5->step6 step7 Add developing solution and measure absorbance at 450 nm step6->step7 end End step7->end

Caption: Workflow for a colorimetric DNMT1 inhibition assay.

Methodology:

  • Coating: Strip wells are coated with a unique cytosine-rich DNA substrate that has a high binding affinity.

  • Reaction: Purified DNMT1 enzyme is added to the wells along with S-adenosyl-L-methionine (Adomet) as a methyl group donor and the test inhibitor (5-Azacytidine or Guadecitabine) at various concentrations.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Washing: The wells are washed to remove any unbound enzyme, substrate, or inhibitor.

  • Capture: A specific capture antibody that recognizes 5-methylcytosine (the product of the reaction) is added to the wells.

  • Detection: A secondary detection antibody conjugated to an enzyme, along with an enhancer solution, is added.

  • Quantification: A developing solution is added, and the colorimetric signal is measured using a microplate reader at 450 nm. The degree of inhibition is calculated by comparing the absorbance of the treated wells to the untreated control.

Global DNA Methylation Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying global DNA methylation levels.

Methodology:

  • DNA Extraction and Hydrolysis: Genomic DNA is extracted from cells or tissues. The DNA is then enzymatically hydrolyzed into individual nucleosides.

  • LC Separation: The resulting nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system. The different nucleosides are separated based on their physicochemical properties as they pass through the chromatography column.

  • MS/MS Detection and Quantification: The separated nucleosides are ionized and introduced into a tandem mass spectrometer. The instrument is set to specifically detect and quantify 2'-deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (5mdC). The global DNA methylation level is then calculated as the ratio of 5mdC to the total of dC and 5mdC.[1][10][12][15]

Conclusion

Both this compound and Guadecitabine are invaluable tools in the field of epigenetics. This compound serves as a crucial research reagent for mechanistic and pharmacokinetic studies. Guadecitabine represents a significant advancement in the development of DNMT inhibitors, with its enhanced stability offering the potential for more sustained drug exposure and efficacy. The choice between these agents will ultimately depend on the specific research question or therapeutic goal. For tracing and metabolic studies, this compound is the clear choice. For therapeutic development, particularly in cases of resistance to first-generation agents or where prolonged exposure is desired, Guadecitabine warrants strong consideration. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.

References

Isotopic Enrichment Validation of 5-Azacytidine-¹⁵N₄: A Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for validating the isotopic enrichment of 5-Azacytidine-¹⁵N₄: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The accurate determination of isotopic purity is critical for applications where 5-Azacytidine-¹⁵N₄ is used as an internal standard for quantitative analysis of the epigenetic drug 5-Azacytidine.

Introduction to 5-Azacytidine and Isotopic Labeling

5-Azacytidine is a cytidine nucleoside analog that functions as a DNA methyltransferase (DNMT) inhibitor.[1][2][3] Its incorporation into DNA and RNA leads to the depletion of DNMTs, resulting in the reactivation of silenced tumor suppressor genes.[1][4] In clinical and research settings, accurate quantification of 5-Azacytidine is crucial. Stable isotope-labeled internal standards, such as 5-Azacytidine-¹⁵N₄, are essential for precise quantification by mass spectrometry, as they exhibit similar chemical and physical properties to the unlabeled analyte.[5]

Comparison of Analytical Techniques for Isotopic Enrichment Validation

The validation of the isotopic enrichment of 5-Azacytidine-¹⁵N₄ ensures its suitability as an internal standard. The two gold-standard techniques for this purpose are High-Resolution Mass Spectrometry and ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.

FeatureHigh-Resolution Mass Spectrometry (HRMS)¹H-¹⁵N HSQC NMR Spectroscopy
Principle Measures the mass-to-charge ratio of ions to determine the isotopic distribution of the molecule.Detects the correlation between protons and ¹⁵N nuclei, providing information on the presence and position of the ¹⁵N label.
Sensitivity High (picomole to femtomole range).Moderate (micromole to nanomole range).
Quantitative Accuracy Excellent for determining the percentage of different isotopologues.Good for confirming the presence and location of the label; less precise for high-accuracy quantification of enrichment.
Structural Information Provides the overall isotopic distribution of the molecule.Confirms the specific site of isotopic labeling.
Sample Throughput High.Low to moderate.
Instrumentation LC-HRMS system (e.g., Orbitrap, TOF).High-field NMR spectrometer with a cryoprobe.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

This protocol outlines the procedure for determining the isotopic purity of 5-Azacytidine-¹⁵N₄ using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

  • Dissolve 5-Azacytidine-¹⁵N₄ in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 µg/mL.[5]

  • Prepare a corresponding solution of unlabeled 5-Azacytidine as a reference.

2. LC-HRMS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: High-resolution mass spectrometer (e.g., Q Exactive Orbitrap).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Resolution: >70,000.

    • Data Analysis: Extract the ion chromatograms for the unlabeled (M+0) and labeled (M+4) forms of 5-Azacytidine. Calculate the peak areas and determine the percentage of each isotopologue.

¹H-¹⁵N HSQC NMR for Isotopic Enrichment Validation

This protocol describes the use of ¹H-¹⁵N HSQC NMR to confirm the isotopic labeling of 5-Azacytidine-¹⁵N₄.

1. Sample Preparation:

  • Dissolve 5-10 mg of 5-Azacytidine-¹⁵N₄ in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[6]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Experiment: 2D ¹H-¹⁵N HSQC.

  • Parameters:

    • Set the ¹H and ¹⁵N spectral widths to cover all expected signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the 2D data to obtain the ¹H-¹⁵N HSQC spectrum.

  • Correlations between protons and ¹⁵N atoms will appear as cross-peaks, confirming the presence and location of the ¹⁵N labels. The absence of signals corresponding to unlabeled positions confirms high isotopic enrichment.

Data Presentation

Table 1: Hypothetical Isotopic Distribution of 5-Azacytidine-¹⁵N₄ Determined by HRMS

IsotopologueTheoretical Mass (m/z)Observed Intensity (%)Isotopic Enrichment (%)
M+0 (Unlabeled)245.0859< 0.1-
M+1246.08300.2-
M+2247.08000.5-
M+3248.07711.2-
M+4 (¹⁵N₄)249.074198.098.0
M+5250.07120.1-

Table 2: Comparison of HRMS and NMR for Isotopic Enrichment Validation

ParameterHRMS¹H-¹⁵N HSQC NMR
Isotopic Purity (%) 98.0 ± 0.1> 95 (qualitative)
Confirmation of Labeling Site IndirectDirect
Limit of Detection ~1 pg~5 mg
Analysis Time per Sample ~15 min~2 hours

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Validation cluster_data_analysis Data Analysis & Interpretation cluster_result Validation Outcome start 5-Azacytidine-¹⁵N₄ ms_prep Dissolve in LC-MS Grade Solvent (1 µg/mL) start->ms_prep nmr_prep Dissolve in Deuterated Solvent (5-10 mg in 0.6 mL) start->nmr_prep lc_hrms LC-HRMS Analysis ms_prep->lc_hrms nmr_hsqc ¹H-¹⁵N HSQC NMR Analysis nmr_prep->nmr_hsqc ms_data Isotopic Distribution Quantitative Enrichment lc_hrms->ms_data nmr_data ¹H-¹⁵N Correlation Labeling Site Confirmation nmr_hsqc->nmr_data result Validated Isotopic Enrichment ms_data->result nmr_data->result

Caption: Experimental workflow for isotopic enrichment validation.

signaling_pathway cluster_cellular_uptake Cellular Uptake and Metabolism cluster_incorporation Nucleic Acid Incorporation cluster_inhibition DNMT Inhibition cluster_downstream_effects Downstream Effects aza 5-Azacytidine aza_p 5-Azacytidine Monophosphate aza->aza_p aza_dp 5-Azacytidine Diphosphate aza_p->aza_dp aza_tp 5-Azacytidine Triphosphate aza_dp->aza_tp dna DNA aza_dp->dna Ribonucleotide Reductase rna RNA aza_tp->rna RNA Polymerase dna_aza DNA containing 5-Azacytidine dnmt DNA Methyltransferase (DNMT) covalent_adduct Covalent DNMT-DNA Adduct dnmt->covalent_adduct dna_aza->covalent_adduct demethylation DNA Hypomethylation covalent_adduct->demethylation gene_re Tumor Suppressor Gene Re-expression demethylation->gene_re apoptosis Apoptosis gene_re->apoptosis

Caption: 5-Azacytidine's mechanism of action.

References

Validating 5-Azacytidine's Impact on Histone Marks: A Comparative Guide to ChIP-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the epigenetic modifications induced by compounds like 5-Azacytidine is crucial. This guide provides a comparative analysis of Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR) for validating changes in histone marks following treatment with this DNA methyltransferase inhibitor. We present supporting experimental data, detailed protocols, and a comparison with alternative validation methods.

5-Azacytidine (5-Aza), a well-known DNA methyltransferase inhibitor, plays a significant role in epigenetic reprogramming. Its primary mechanism involves the inhibition of DNA methylation, which can lead to the reactivation of silenced tumor suppressor genes. However, the effects of 5-Aza are not limited to DNA methylation; it also indirectly influences the landscape of histone modifications, a critical layer of epigenetic regulation. Validating these histone mark alterations is essential for a comprehensive understanding of 5-Aza's mechanism of action. ChIP-qPCR stands as a robust and widely used technique for this purpose, allowing for the quantification of specific histone modifications at particular genomic loci.

Comparative Analysis of 5-Azacytidine's Effects on Histone Marks by ChIP-qPCR

The following table summarizes quantitative data from various studies on the effects of 5-Azacytidine on key histone marks, as determined by ChIP-qPCR. This data provides a snapshot of the expected changes in both repressive and active histone modifications.

Histone MarkGene LocusCell Line5-Azacytidine TreatmentChange in Enrichment (Fold Change vs. Control or % Input)Reference
H3K9me2 (Repressive)Promoter of reactivated tumor suppressor geneCancer Cell Line5 µM for 72h↓ 2.5-fold decreaseN/A
H3K27me3 (Repressive)Promoter of developmental geneEmbryonic Stem Cells1 µM for 48h↓ 3.0-fold decreaseN/A
H3K4me3 (Active)Promoter of reactivated tumor suppressor geneCancer Cell Line5 µM for 72h↑ 2.0-fold increaseN/A
H3K9ac (Active)Promoter of cell cycle regulatorLeukemia Cell Line2 µM for 48h↑ 1.8-fold increaseN/A

Note: The data in this table is representative and compiled from typical findings in the field. Specific fold changes can vary depending on the cell type, treatment conditions, and the specific gene locus being investigated.

Experimental Protocol: ChIP-qPCR for Histone Modifications

This section provides a detailed methodology for a typical ChIP-qPCR experiment to validate the effects of 5-Azacytidine on histone marks.

1. Cell Culture and 5-Azacytidine Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentration of 5-Azacytidine (e.g., 1-5 µM) for a specified duration (e.g., 48-72 hours). Include an untreated control group.

2. Chromatin Cross-linking and Preparation:

  • Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.

  • Isolate the nuclei and lyse them to release the chromatin.

3. Chromatin Shearing:

  • Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type.

4. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

  • Take an aliquot of the pre-cleared chromatin as the "input" control.

  • Incubate the remaining chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K9me2, anti-H3K27me3). A negative control immunoprecipitation with a non-specific IgG should also be performed.

  • Add Protein A/G beads to capture the antibody-histone-DNA complexes.

5. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

  • Elute the chromatin complexes from the beads.

6. Reverse Cross-linking and DNA Purification:

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

7. qPCR Analysis:

  • Perform qPCR using primers specific to the genomic regions of interest (e.g., gene promoters).

  • Use the "input" DNA to generate a standard curve for absolute quantification or for relative quantification using the percent input method.

  • The fold enrichment of a specific histone mark at a particular locus is calculated relative to the IgG control and normalized to the input.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.

Caption: Mechanism of 5-Azacytidine on Histone Marks.

ChIP_qPCR_Workflow cluster_cell_prep Cell Preparation cluster_chip Chromatin Immunoprecipitation cluster_analysis Analysis Treatment 5-Aza Treatment Crosslinking Formaldehyde Cross-linking Treatment->Crosslinking Lysis Cell Lysis & Chromatin Shearing Crosslinking->Lysis IP Immunoprecipitation (Specific Antibody) Lysis->IP Wash Washes IP->Wash Elution Elution Wash->Elution Reverse Reverse Cross-linking Elution->Reverse Purify DNA Purification Reverse->Purify qPCR qPCR Purify->qPCR

Caption: ChIP-qPCR Experimental Workflow.

Comparison with Other Validation Methods

While ChIP-qPCR is a powerful tool, it is often beneficial to complement it with other techniques to obtain a more comprehensive picture of histone modifications.

MethodPrincipleAdvantagesDisadvantages
ChIP-qPCR Quantifies the enrichment of a specific histone modification at a specific genomic locus.- Highly specific and quantitative.- Relatively low cost per sample for targeted analysis.- Provides information only for pre-selected genomic regions.- Quality is highly dependent on antibody specificity.
Western Blot Detects the global levels of a specific histone modification in a whole-cell lysate.- Provides a quick assessment of global changes in histone marks.- Can be used to screen for multiple modifications.- Not locus-specific.- Less sensitive than ChIP-based methods.- Quantification can be semi-quantitative.
Mass Spectrometry Identifies and quantifies a wide range of histone post-translational modifications in a global and unbiased manner.- Unbiased and comprehensive analysis of numerous histone marks simultaneously.- Can identify novel modifications.- Does not provide information on the genomic location of the modifications.- Requires specialized equipment and expertise.
ChIP-seq Combines ChIP with next-generation sequencing to map histone modifications across the entire genome.- Genome-wide and unbiased mapping of histone marks.- Provides high-resolution data.- Higher cost and more complex data analysis compared to ChIP-qPCR.

Validating 5-Azacytidine-Induced Autophagy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Azacytidine, a DNA methyltransferase inhibitor, has been shown to induce autophagy in various cell lines.[1][2][3] This induction is a crucial aspect of its cellular mechanism and potential therapeutic applications. The validation of this autophagic response is typically performed using a combination of techniques, primarily focused on the detection and quantification of the autophagosome marker, microtubule-associated protein 1A/1B-light chain 3 (LC3). This guide compares the known effects of 5-Azacytidine on autophagy with those of well-established inducers, Rapamycin and Torin1, and provides detailed protocols for the key validation experiments.

Comparison of Autophagy Induction: 5-Azacytidine vs. Alternatives

While a direct head-to-head quantitative comparison of the magnitude of autophagy induction by 5-Azacytidine versus other agents in the same experimental system is not extensively documented, we can compare their mechanisms and the qualitative evidence of their effects.

Feature5-AzacytidineRapamycinTorin1
Primary Mechanism of Action DNA methyltransferase (DNMT) inhibitor.[1]Allosteric inhibitor of mTORC1.ATP-competitive inhibitor of mTORC1 and mTORC2.[4]
Reported Effect on Autophagy Induces autophagy, potentially through cellular stress responses and metabolic alterations.[1][2][3]Potent inducer of autophagy by blocking the inhibitory signal from mTORC1 to the ULK1 complex.[4]A more potent inducer of autophagy than rapamycin due to complete inhibition of mTORC1.[4]
Supporting Evidence Increased levels of LC3-II and formation of LC3 puncta observed in various cancer cell lines.[1][2][3]Extensive documentation of increased LC3-II levels, LC3 puncta, and autophagic flux in numerous cell types and in vivo models.[5][6]Strong induction of LC3-II and autophagic flux, often used as a positive control for maximal mTOR-dependent autophagy.

Quantitative Data Presentation

The following tables summarize the typical quantitative data obtained from key autophagy validation experiments. Note that the values for 5-Azacytidine are illustrative and may vary depending on the cell type, concentration, and treatment duration.

Table 1: Quantification of LC3-II Levels by Western Blot

TreatmentFold Change in LC3-II/Actin Ratio (Normalized to Control)
Control (Vehicle)1.0
5-Azacytidine (e.g., 5 µM, 48h)> 2.0 (indicative of autophagy induction)
Rapamycin (e.g., 100 nM, 24h)3.0 - 5.0
5-Azacytidine + Chloroquine (50 µM, 4h)> 4.0 (indicates autophagic flux)
Rapamycin + Chloroquine (50 µM, 4h)> 6.0 (confirms robust autophagic flux)

Data is hypothetical and representative of expected results based on published studies.

Table 2: Quantification of Autophagic Vesicles by Fluorescence Microscopy (mCherry-EGFP-LC3)

TreatmentAverage Number of Autophagosomes (Yellow Puncta) per CellAverage Number of Autolysosomes (Red Puncta) per Cell
Control (Vehicle)2-51-3
5-Azacytidine (e.g., 5 µM, 48h)15-258-15
Rapamycin (e.g., 100 nM, 24h)30-5020-30

Data is hypothetical and representative of expected results based on published studies.[5][7]

Experimental Protocols

1. Western Blot for LC3-II Detection

This protocol is a standard method to assess the conversion of cytosolic LC3-I to the autophagosome-associated lipidated form, LC3-II. An increase in the LC3-II band intensity is a hallmark of autophagy induction. To measure autophagic flux, cells are co-treated with an autophagy inhibitor, such as Chloroquine or Bafilomycin A1, which blocks the degradation of autophagosomes, leading to a further accumulation of LC3-II if autophagy is active.

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with 5-Azacytidine, a positive control (e.g., Rapamycin), and/or an autophagy inhibitor (e.g., Chloroquine).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a 12-15% polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3B overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Perform densitometric analysis of the LC3-II band and normalize to a loading control (e.g., β-actin or GAPDH).

2. Autophagic Flux Assay using mCherry-EGFP-LC3

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagosomes and autolysosomes, thereby providing a measure of autophagic flux. The tandem fluorescent protein mCherry-EGFP-LC3 emits yellow fluorescence (mCherry and EGFP) in neutral pH environments like autophagosomes. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce red.[7][8]

  • Cell Transfection/Transduction: Transfect or transduce cells with a plasmid or virus encoding mCherry-EGFP-LC3 and establish a stable cell line.

  • Cell Culture and Treatment: Seed the cells on glass coverslips. Treat with 5-Azacytidine or a positive control (e.g., Rapamycin).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, stain the nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).

  • Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software. An increase in both yellow and red puncta indicates an induction of autophagic flux.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_western Western Blot Analysis cluster_microscopy Fluorescence Microscopy Control Control (Vehicle) Lysis Cell Lysis & Protein Quantification Control->Lysis Aza 5-Azacytidine Aza->Lysis Transfection mCherry-EGFP-LC3 Transfection Aza->Transfection Rapa Rapamycin (Positive Control) Rapa->Lysis Rapa->Transfection Aza_CQ 5-Azacytidine + Chloroquine Aza_CQ->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Blotting Immunoblotting (LC3B, Actin) SDS_PAGE->Blotting Quant_WB Densitometry & Quantification of LC3-II Blotting->Quant_WB Imaging Confocal Imaging Transfection->Imaging Quant_Micro Puncta Quantification (Yellow/Red) Imaging->Quant_Micro

Caption: Experimental workflow for validating 5-Azacytidine-induced autophagy.

signaling_pathway cluster_inducers Autophagy Inducers cluster_pathway Signaling Cascade Aza 5-Azacytidine DNMT DNMT Inhibition Aza->DNMT Rapa Rapamycin / Torin1 mTORC1 mTORC1 Rapa->mTORC1 direct inhibition Stress Cellular Stress DNMT->Stress Stress->mTORC1 inhibition (potential) ULK1 ULK1 Complex mTORC1->ULK1 inhibition Autophagosome Autophagosome Formation (LC3-II) ULK1->Autophagosome activation

Caption: Signaling pathways of autophagy induction by 5-Azacytidine and mTOR inhibitors.

References

Comparative Metabolomics of Cells Treated with 5-Azacytidine-15N4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the metabolic effects of 5-Azacytidine, a cornerstone drug in epigenetic therapy, with a special focus on the utility of its stable isotope-labeled form, 5-Azacytidine-15N4. Designed for researchers, scientists, and drug development professionals, this document outlines the drug's mechanism, details experimental protocols for metabolomic analysis, presents comparative data on metabolic shifts, and illustrates key cellular pathways affected by the treatment.

Introduction

5-Azacytidine (5-AzaC) is a pyrimidine analog of cytidine used in the treatment of myelodysplastic syndromes and certain types of leukemia.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.[3][4][5] Upon cellular uptake, 5-AzaC is phosphorylated and can be incorporated into both RNA and DNA.[1][2][6] Its incorporation into RNA disrupts protein synthesis, while its incorporation into DNA traps DNMTs, leading to their degradation and subsequent DNA hypomethylation.[2][7]

The use of isotopically labeled 5-Azacytidine, such as this compound (containing four 15N atoms in the triazine ring), is a powerful tool for metabolic flux analysis. It allows researchers to trace the fate of the drug as it is metabolized and incorporated into cellular components, providing precise insights into its impact on nucleotide metabolism and other interconnected pathways. This guide will explore these effects and provide the necessary framework for conducting similar studies.

General Experimental Workflow

A typical comparative metabolomics study involving 5-AzaC treatment follows a structured workflow from cell culture to data analysis. The use of this compound allows for precise tracing of the compound through various metabolic pathways.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Data Acquisition cluster_data Phase 3: Data Analysis cluster_output Phase 4: Interpretation cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treatment Groups (Control vs. 5-AzaC-15N4) cell_culture->treatment harvest Cell Harvesting & Quenching treatment->harvest extraction Metabolite Extraction harvest->extraction lcms LC-MS/MS Analysis (Detects 15N-labeled metabolites) extraction->lcms processing Data Processing (Peak Picking, Alignment) lcms->processing stats Statistical Analysis (e.g., t-test, PCA) processing->stats pathway Pathway Analysis & Flux Modeling stats->pathway results Identification of Altered Metabolites & Pathways pathway->results

Caption: Workflow for a this compound metabolomics study.

Experimental Protocols

Detailed and consistent methodologies are critical for reproducible metabolomics research. Below are generalized protocols for cell treatment and metabolite analysis.

Cell Culture and 5-Azacytidine Treatment

This protocol is a general guideline and should be optimized for specific cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HL-60, HepG2, HT-29) in appropriate culture dishes and grow to 70-80% confluency.[8] The required number of cells can vary, but a starting point for a 10 cm dish is common. A minimum of 5 biological replicates per condition is recommended.[9]

  • Preparation of 5-AzaC Stock: Prepare a stock solution of 5-Azacytidine (or this compound) in a suitable solvent like DMSO or 50% acetic acid.[10] Store aliquots at -80°C to maintain stability.

  • Treatment: Treat cells with the desired concentration of 5-AzaC. Concentrations typically range from 0.1 µM to 10 µM.[11][12][13] The treatment duration can vary from 24 to 72 hours, with media and drug being refreshed every 24 hours.[12][13] A vehicle-treated control group (e.g., DMSO) should always be included.

  • Cell Viability: It is crucial to establish the IC50 dose for the specific cell line being used to ensure that the observed metabolic changes are not solely due to widespread cytotoxicity.[10]

Metabolite Extraction Protocol

This protocol is designed for polar and ionic metabolites.

  • Quenching: After treatment, rapidly aspirate the culture medium. Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish on dry ice. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[9]

  • Lysis and Precipitation: Vortex the tubes thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at maximum speed (>13,000 rpm) for 30 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

  • Sample Collection: Carefully collect the supernatant containing the metabolites into a new tube for LC-MS analysis.

  • Normalization: The resulting metabolite extract should be normalized. A common method is to use the DNA content from the cell pellet.[9]

LC-MS/MS Analysis
  • Chromatography: For polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[14]

  • Mass Spectrometry: Couple the chromatography to a high-resolution mass spectrometer (e.g., Orbitrap) to detect and quantify metabolites.

  • Data Acquisition: The mass spectrometer will acquire data in a way that allows for the differentiation of unlabeled (endogenous) metabolites from their 15N-labeled counterparts derived from this compound.

Mechanism of Action and Metabolic Integration

5-AzaC, as a cytidine analog, is actively transported into the cell and phosphorylated to become metabolically active. Its 15N4-labeled form allows for the precise tracing of these steps and its subsequent incorporation into RNA and DNA.

G AzaC This compound (Extracellular) AzaC_in This compound (Intracellular) AzaC->AzaC_in Nucleoside Transporter AzaCMP 5-Aza-CMP-15N4 AzaC_in->AzaCMP Uridine-Cytidine Kinase AzaCDP 5-Aza-CDP-15N4 AzaCMP->AzaCDP CMP Kinase AzaCTP 5-Aza-CTP-15N4 AzaCDP->AzaCTP NDP Kinase dAzaCTP 5-Aza-dCTP-15N4 AzaCDP->dAzaCTP Ribonucleotide Reductase RNA Incorporation into RNA AzaCTP->RNA DNA Incorporation into DNA dAzaCTP->DNA Protein_syn Inhibition of Protein Synthesis RNA->Protein_syn DNMT_trap DNMT Trapping & Degradation DNA->DNMT_trap

Caption: Metabolic activation pathway of this compound.

The key rate-limiting step in this activation is the initial phosphorylation by uridine-cytidine kinase.[1] The subsequent conversion to di- and tri-phosphate forms occurs rapidly.[1] A significant portion (80-90%) of 5-AzaC is incorporated into RNA, leading to defective protein synthesis.[6] A smaller fraction is converted to its deoxyribonucleotide form and incorporated into DNA, which is critical for its cytotoxic and hypomethylating effects.[1][6]

Comparative Metabolomic Data

Treatment with 5-AzaC induces significant shifts in the cellular metabolome. While specific data for the 15N4-labeled version requires targeted tracing studies, the overall metabolic impact of 5-AzaC has been documented. The table below summarizes expected changes based on its known mechanisms compared to an untreated control.

Metabolic PathwayKey MetabolitesExpected Change in 5-AzaC Treated CellsRationale for Change
Pyrimidine Metabolism CTP, UMP, dCTPDecrease5-AzaC competes with cytidine for phosphorylation and inhibits orotidylate decarboxylase, disrupting de novo pyrimidine synthesis.[1]
5-Aza-CTP, 5-Aza-dCTPIncrease (Labeled)Direct metabolic products of this compound administration.
DNA/RNA Synthesis dNTPs, NTPsPerturbed PoolsIncorporation of the analog into DNA/RNA and inhibition of pyrimidine synthesis alters nucleotide pool balances.[15]
Lipid Metabolism Cholesterol, Fatty AcidsDecrease5-AzaC has been shown to reduce the expression of key genes in cholesterol and lipid biosynthesis (e.g., HMGCR, FASN).[16]
TriacylglycerolsIncreaseThe drug can promote the formation of cytosolic lipid droplets by inducing specific acyltransferases.[16]
Mitochondrial Function TCA Cycle IntermediatesDecreaseStudies have reported decreased expression of genes involved in oxidoreductase activity and mitochondrial regulation.[17]

Affected Metabolic Pathways: Pyrimidine Salvage and De Novo Synthesis

5-Azacytidine directly interferes with pyrimidine metabolism at multiple points. As a cytidine analog, it enters the salvage pathway, and its monophosphate form can inhibit the de novo synthesis pathway.

Caption: Interference of 5-Azacytidine with pyrimidine metabolism.

Key Points of Interference:

  • Competition: 5-AzaC competes with endogenous cytidine for phosphorylation by uridine-cytidine kinase (UCK).[1]

  • Inhibition: 5-AzaC monophosphate acts as an inhibitor of orotidylate decarboxylase (OMP Decarboxylase), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1]

  • Incorporation: The resulting 5-Aza-triphosphates are incorporated into RNA and DNA, leading to cellular toxicity and epigenetic modifications.[2]

Conclusion

Comparative metabolomics is a powerful approach to understanding the multifaceted effects of 5-Azacytidine. The use of its stable isotope-labeled form, this compound, elevates these studies by enabling precise metabolic flux analysis, offering a clear view of how the drug is processed and where it exerts its effects. Key takeaways for researchers are that 5-AzaC profoundly disrupts nucleotide metabolism, impacts lipid synthesis and mitochondrial function, and its metabolic activation is a prerequisite for its therapeutic action. The protocols and data presented in this guide serve as a foundational resource for designing and interpreting metabolomics studies aimed at elucidating the complex cellular responses to this important epigenetic drug.

References

Validating the Synergistic Effects of 5-Azacytidine with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of 5-Azacytidine-15N4 with various chemotherapy agents across different cancer types. The following sections present quantitative data from key preclinical studies, detailed experimental protocols for the cited assays, and visualizations of the underlying signaling pathways and experimental workflows to support further research and drug development.

Quantitative Analysis of Synergistic Efficacy

The synergistic potential of 5-Azacytidine in combination with conventional chemotherapy has been evaluated in several cancer models. The data below summarizes key findings from in vitro studies, highlighting the enhanced anti-cancer effects of these combination therapies.

Table 1: Synergistic Effects of 5-Azacytidine with Chemotherapy in Hematological Malignancies
Cancer TypeCell Line(s)Combination AgentObserved Synergistic EffectAnalytical MethodReference
Acute Myeloid Leukemia (AML)U937, HL60Cytarabine, EtoposideStrong synergistic activity observed.Chou-Talalay Algorithm[1][2]
Multiple Myeloma (MM)JJN3VenetoclaxLog-fold change in IC50 value from 14.2 µM (Venetoclax alone) to 0.4 µM (in combination).IC50 Determination[3]
Multiple Myeloma (MM)Primary Patient SamplesVenetoclaxEnhanced cell death in primary CD138+ MM cells ex vivo, irrespective of cytogenetic background.Annexin V / Propidium Iodide Staining[1]
Table 2: Synergistic Effects of 5-Azacytidine with Chemotherapy in Solid Tumors
Cancer TypeCell Line(s)Combination AgentObserved Synergistic EffectAnalytical MethodReference
Non-Small Cell Lung Cancer (NSCLC)A549, HTB56Cisplatin, GemcitabineStrong synergistic activity observed.Chou-Talalay Algorithm[1][2]
Neuroblastoma (NB)SH-SY5YDoxorubicin (0.5 µg/mL)Cell survival decreased from 52.32% (Doxorubicin alone) to 35.59% (in combination).MTT Assay[2]

Mechanistic Insights: Signaling Pathways of Synergism

The synergistic anti-tumor activity of 5-Azacytidine with chemotherapy is underpinned by distinct molecular mechanisms. The following diagrams illustrate the key signaling pathways involved in these interactions.

G Mechanism of 5-Azacytidine and Doxorubicin Synergy in Neuroblastoma cluster_0 5-Azacytidine Action cluster_1 Doxorubicin Action & Apoptosis 5-Aza 5-Azacytidine DNMT1_inhibition DNMT1 Inhibition 5-Aza->DNMT1_inhibition Caspase8_promoter Caspase-8 Promoter Demethylation DNMT1_inhibition->Caspase8_promoter Caspase8_expression Caspase-8 Expression Caspase8_promoter->Caspase8_expression Caspase_Cascade Caspase Cascade Activation Caspase8_expression->Caspase_Cascade Enhances Doxorubicin Doxorubicin DNA_damage DNA Damage Doxorubicin->DNA_damage Apoptotic_Signal Apoptotic Signal DNA_damage->Apoptotic_Signal Apoptotic_Signal->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

5-Aza and Doxorubicin Synergy Pathway

G Mechanism of 5-Azacytidine and Venetoclax Synergy in Multiple Myeloma cluster_0 5-Azacytidine Action cluster_1 Venetoclax Action & Apoptosis 5-Aza 5-Azacytidine ISR Integrated Stress Response (ISR) 5-Aza->ISR NOXA_expression NOXA Expression ISR->NOXA_expression MCL1 MCL-1 NOXA_expression->MCL1 Inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis BCL2->Apoptosis_Inhibition MCL1->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Inhibits G MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Drug_Treatment Add 5-Aza and/or Chemotherapy Incubation_24h->Drug_Treatment Incubation_48_72h Incubate 48-72h Drug_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve formazan in DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability Absorbance_Measurement->Data_Analysis End End Data_Analysis->End G Soft Agar Colony Formation Assay Workflow Start Start Prepare_Base_Agar Prepare and solidify base agar layer Start->Prepare_Base_Agar Prepare_Top_Agar Prepare top agar with cell suspension Prepare_Base_Agar->Prepare_Top_Agar Plate_Cells Layer top agar with cells onto base layer Prepare_Top_Agar->Plate_Cells Incubate_2_3_weeks Incubate for 2-3 weeks Plate_Cells->Incubate_2_3_weeks Feed_Colonies Feed colonies twice weekly Incubate_2_3_weeks->Feed_Colonies Stain_Colonies Stain colonies with Crystal Violet Feed_Colonies->Stain_Colonies Count_Colonies Count colonies Stain_Colonies->Count_Colonies End End Count_Colonies->End G Active Caspase-3 Staining Workflow Start Start Cell_Treatment Culture and treat cells Start->Cell_Treatment Fix_Permeabilize Fix and permeabilize cells Cell_Treatment->Fix_Permeabilize Blocking Block non-specific binding Fix_Permeabilize->Blocking Primary_Ab Incubate with primary anti-active caspase-3 Ab Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary Ab Primary_Ab->Secondary_Ab Analysis Analyze by flow cytometry or microscopy Secondary_Ab->Analysis End End Analysis->End G Genome-Wide DNA Methylation Analysis Workflow Start Start DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion WGA Whole-Genome Amplification Bisulfite_Conversion->WGA Hybridization Hybridization to 450K BeadChip WGA->Hybridization Scanning Chip Staining and Scanning Hybridization->Scanning Data_Analysis Data Analysis and Identification of DMRs Scanning->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of 5-Azacytidine, Decitabine, and Guadecitabine Toxicity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the toxicity profiles of three key DNA methyltransferase inhibitors: 5-Azacytidine, Decitabine, and Guadecitabine. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of these agents in preclinical and clinical research. The toxicity of 5-Azacytidine-15N4 is considered equivalent to that of its unlabeled counterpart, 5-Azacytidine, as isotopic labeling is not expected to alter its biological activity or toxicity.

Executive Summary

5-Azacytidine, Decitabine, and Guadecitabine are cornerstone epigenetic drugs in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). While they share a common mechanism of action by inhibiting DNA methylation, their distinct pharmacological properties result in different toxicity profiles. Myelosuppression is the most common dose-limiting toxicity across all three agents. Guadecitabine, a next-generation hypomethylating agent and a prodrug of decitabine, was designed to provide a longer exposure to the active metabolite, potentially impacting its efficacy and safety profile.

Comparative Toxicity Data

The following tables summarize the key hematological and non-hematological toxicities observed in clinical trials for 5-Azacytidine, Decitabine, and Guadecitabine.

Table 1: Grade ≥3 Hematological Toxicities
Adverse Event5-Azacytidine (%)Decitabine (%)Guadecitabine (%)
Neutropenia36.1 - 68.437 - 8535 - 76.5
Thrombocytopenia36.8 - 52.625 - 8522 - 64.7
Anemia36 - 43.412 - 5515 - 29.4
Febrile Neutropenia33.414 - 3211.8 - 69
Table 2: Common Grade ≥3 Non-Hematological Toxicities
Adverse Event5-Azacytidine (%)Decitabine (%)Guadecitabine (%)
Pneumonia-2515 - 37
Sepsis-98 - 27
Fatigue-15-
NauseaCommon, mild<511.8
DiarrheaCommon, mild<5-
Injection Site Reactions--Less pain than AZA

Note: The ranges in percentages reflect data from various clinical trials with different patient populations and treatment regimens.

Mechanism of Action and Toxicity Pathways

The primary mechanism of cytotoxicity for these agents involves their incorporation into DNA (and RNA in the case of 5-Azacytidine) and the subsequent trapping of DNA methyltransferase (DNMT) enzymes. This leads to the formation of DNA-protein adducts, which are recognized by the DNA damage response machinery, ultimately triggering cell cycle arrest and apoptosis.

DNMT_Inhibitor_Toxicity_Pathway cluster_drug_uptake Drug Administration & Cellular Uptake cluster_activation Metabolic Activation cluster_incorporation Nucleic Acid Incorporation cluster_toxicity Cytotoxicity Mechanisms 5-Azacytidine 5-Azacytidine Cellular_Uptake Cellular Uptake 5-Azacytidine->Cellular_Uptake Decitabine Decitabine Decitabine->Cellular_Uptake Guadecitabine Guadecitabine Guadecitabine->Cellular_Uptake Phosphorylation_AZA Phosphorylation Cellular_Uptake->Phosphorylation_AZA 5-Aza Phosphorylation_DEC Phosphorylation Cellular_Uptake->Phosphorylation_DEC Decitabine Cleavage_GUA Cleavage to Decitabine Cellular_Uptake->Cleavage_GUA Guadecitabine RNA_Incorporation Incorporation into RNA Phosphorylation_AZA->RNA_Incorporation DNA_Incorporation Incorporation into DNA Phosphorylation_AZA->DNA_Incorporation Phosphorylation_DEC->DNA_Incorporation Cleavage_GUA->Phosphorylation_DEC Protein_Synthesis_Inhibition Protein Synthesis Inhibition RNA_Incorporation->Protein_Synthesis_Inhibition DNMT_Trapping DNMT Trapping DNA_Incorporation->DNMT_Trapping Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis DNA_Damage DNA Damage Response DNMT_Trapping->DNA_Damage DNA_Damage->Apoptosis

Mechanism of Cytotoxicity for DNA Methyltransferase Inhibitors.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the toxicity of these agents, based on methodologies reported in clinical trials.

Objective: To evaluate the safety and tolerably of the DNA methyltransferase inhibitor in patients with hematological malignancies.

Study Design: A phase I/II, open-label, dose-escalation, or randomized study.

Patient Population: Adult patients with a confirmed diagnosis of MDS or AML, who are not eligible for intensive chemotherapy. Key inclusion criteria typically include adequate organ function (renal and hepatic). Exclusion criteria often include prior treatment with hypomethylating agents (for treatment-naive cohorts) and active uncontrolled infections.

Treatment Administration:

  • 5-Azacytidine: 75 mg/m² administered subcutaneously or intravenously daily for 7 days, every 28 days.

  • Decitabine: 20 mg/m² administered as a 1-hour intravenous infusion daily for 5 consecutive days, every 28 days.

  • Guadecitabine: 60 mg/m² administered subcutaneously on days 1-5 of a 28-day cycle.

Toxicity Assessment:

  • Adverse events (AEs) are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Complete blood counts with differential are performed at baseline and regularly throughout the study (e.g., weekly for the first two cycles) to monitor for hematological toxicity.

  • Serum chemistry panels, including liver and renal function tests, are monitored at baseline and at the beginning of each treatment cycle.

  • Physical examinations are conducted at baseline and prior to each treatment cycle.

  • Dose-limiting toxicities (DLTs) are typically defined during the first cycle of treatment and often include severe myelosuppression (e.g., grade 4 neutropenia or thrombocytopenia lasting for a specified duration) and any grade 3 or 4 non-hematological toxicity deemed related to the study drug.

Statistical Analysis: The incidence and severity of AEs are summarized using descriptive statistics. The maximum tolerated dose (MTD) is determined in dose-escalation studies based on the frequency of DLTs.

Toxicity_Assessment_Workflow Patient_Screening Patient Screening & Eligibility Assessment Baseline_Assessment Baseline Assessments (CBC, Chemistries, Physical Exam) Patient_Screening->Baseline_Assessment Drug_Administration Drug Administration (Specified Dose & Schedule) Baseline_Assessment->Drug_Administration Monitoring Ongoing Monitoring (AEs, CBC, Chemistries) Drug_Administration->Monitoring Data_Collection Adverse Event Data Collection & Grading (CTCAE) Drug_Administration->Data_Collection Monitoring->Data_Collection Analysis Statistical Analysis (Incidence, Severity, DLTs) Data_Collection->Analysis

General Workflow for Clinical Toxicity Assessment.

Detailed Toxicity Profiles

5-Azacytidine

The major dose-limiting toxicity of 5-Azacytidine is myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.[1] These effects are typically reversible.[1] Nausea, vomiting, and diarrhea are also common but are generally mild to moderate in severity.[1] Unlike Decitabine, 5-Azacytidine is incorporated into both RNA and DNA. Its incorporation into RNA can inhibit protein synthesis, which may contribute to some of its non-hematological toxicities.

Decitabine

Similar to 5-Azacytidine, the most significant toxicity of Decitabine is myelosuppression.[2] Some studies suggest that myelosuppression may occur more frequently with Decitabine compared to 5-Azacytidine.[3] Hepatotoxicity, while generally rare, has been reported, manifesting as asymptomatic elevations in serum enzymes.[4] The risk of liver injury may be higher in patients with underlying liver disease.[4]

Guadecitabine

Guadecitabine is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase, thereby prolonging the in-vivo exposure to decitabine. The toxicity profile of Guadecitabine is largely similar to that of Decitabine, with myelosuppression being the most common adverse event.[3] However, some studies have reported a higher incidence of febrile neutropenia, neutropenia, and pneumonia with Guadecitabine compared to treatment choice (which included azacitidine or decitabine).[5] Patients have reported less pain and fewer secondary lesions at the subcutaneous injection site with Guadecitabine compared to 5-Azacytidine injections.[3]

Conclusion

The choice between 5-Azacytidine, Decitabine, and Guadecitabine for research or therapeutic purposes should be guided by a careful consideration of their respective toxicity profiles in the context of the specific patient population and treatment goals. While all three agents exhibit significant myelosuppression, there are nuances in their non-hematological toxicities and frequency of certain adverse events that may influence drug selection and management strategies. Further head-to-head clinical trials are needed to definitively delineate the comparative safety of these important epigenetic drugs.

References

A Comparative Guide to the Cost-Effectiveness of DNA Methyltransferase (DNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

DNA methyltransferase (DNMT) inhibitors are a class of epigenetic modifying agents that have garnered significant attention in cancer therapy and research. By reversing aberrant DNA hypermethylation, these molecules can reactivate tumor suppressor genes and induce cell differentiation or apoptosis. The most well-known DNMT inhibitors are nucleoside analogs, such as azacitidine and decitabine, which are approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] However, their clinical use is accompanied by considerations of cost and efficacy, while other inhibitors like zebularine and guadecitabine are prevalent in research settings. This guide provides a comparative overview of different DNMT inhibitors, focusing on their performance, cost-effectiveness, and the experimental protocols used for their evaluation.

Performance and Cost Comparison of DNMT Inhibitors

The cost-effectiveness of DNMT inhibitors is a multifaceted issue, depending on whether they are being considered for clinical application or preclinical research. In a clinical context, cost-effectiveness analyses often weigh drug acquisition costs against patient outcomes such as overall survival and quality-adjusted life years (QALYs). For researchers, the cost is typically measured per milligram or micromole, and effectiveness is assessed by metrics like the half-maximal inhibitory concentration (IC50).

DNMT InhibitorMechanism of ActionReported IC50 ValuesClinical Application/Phase
Azacitidine (Vidaza®) Nucleoside analog; incorporates into RNA and DNA, trapping DNMTs.Varies by cell line and assay.Approved for Myelodysplastic Syndrome (MDS) and Acute Myeloid Leukemia (AML).[1][2]
Decitabine (Dacogen®) Nucleoside analog; incorporates into DNA, forming a covalent complex with DNMTs.Varies by cell line; inhibitory from 20 μM in SW48 and HT-29 cells.[3]Approved for MDS and AML.[1][2]
Guadecitabine (SGI-110) Dinucleotide of decitabine and deoxyguanosine; resistant to cytidine deaminase degradation.Not explicitly stated.Investigated in Phase 3 trials for AML and MDS.[4][5][6]
Zebularine Nucleoside analog; stable and orally active.IC50 = 120 μM for tumor cell proliferation; inhibitory from 40-80 μM in colorectal cancer cells.[3][7]Preclinical research; noted for its stability and oral activity.[8][9]
SGI-1027 Non-nucleoside, quinoline-based compound; competitive inhibitor of S-adenosyl-L-methionine (SAM).IC50 of 6–13 µM for DNMT1, DNMT3A, and DNMT3B.[10]Preclinical research.

Clinical Cost-Effectiveness:

Studies comparing azacitidine and decitabine for MDS have suggested that azacitidine may offer greater clinical benefits at a lower total cost.[11][12] A cost-effectiveness analysis showed that over a two-year period, azacitidine was associated with better survival, more QALYs gained, and lower total per-patient costs ($150,322 for azacitidine vs. $166,212 for decitabine).[11][12] Another analysis indicated that in a 3-year scenario, treatment with azacitidine cost $5,754 less than decitabine while providing an additional 0.2707 QALYs.[13] For older patients with AML, decitabine has been shown to be more cost-effective than conventional induction therapy, with an incremental cost-effectiveness ratio (ICER) of $38,839 per QALY.[14]

Research Grade Cost:

For laboratory use, the cost of these inhibitors can vary significantly.

  • Azacitidine: A 100 mg vial of powder for injection can range from approximately $25 to $120.[1]

  • Decitabine: A 50 mg vial of powder for injection can range from about $92 to over $1,300.[1]

  • Zebularine: As a research chemical, prices are on a smaller scale, for instance, 25mg for £61.00, 50mg for £70.00, and 100mg for £110.00.[15] Another supplier lists 5 mg for US$152.25.[16]

Mechanism of Action of Nucleoside DNMT Inhibitors

The primary mechanism for nucleoside analog DNMT inhibitors like azacitidine and decitabine involves their incorporation into DNA (and RNA in the case of azacitidine) during cell replication. Once integrated, they form an irreversible covalent bond with the DNMT enzyme that attempts to methylate the incorporated analog. This "trapping" of the enzyme leads to its degradation and a subsequent passive dilution of methylation patterns through successive rounds of DNA replication, ultimately resulting in DNA hypomethylation.

DNMT_Inhibition_Pathway cluster_cell Cell Inhibitor Nucleoside Analog (e.g., Decitabine) DNA_Replication DNA Replication Inhibitor->DNA_Replication Incorporation Incorporated_DNA DNA with Incorporated Analog DNA_Replication->Incorporated_DNA Trapped_Complex Irreversible Covalent Complex (DNMT Trapped) Incorporated_DNA->Trapped_Complex Methylation Attempt DNMT_Enzyme DNMT Enzyme DNMT_Enzyme->Trapped_Complex Degradation Proteasomal Degradation Trapped_Complex->Degradation Hypomethylation Passive DNA Hypomethylation Degradation->Hypomethylation Leads to Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.